Product packaging for grancalcin(Cat. No.:CAS No. 146705-59-1)

grancalcin

Cat. No.: B1175175
CAS No.: 146705-59-1
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Description

Grancalcin (GCA) is a 28 kDa penta-EF-hand calcium-binding protein that is abundantly expressed in the cytosol of myeloid cells, such as neutrophils and macrophages . As a research reagent, recombinant this compound is a vital tool for investigating the role of this secreted protein in inflammation, metabolic disease, and tissue repair. Recent studies have identified this compound as a key paracrine factor released by bone marrow-derived immune cells, with significantly elevated levels in diabetic ulcers . Its mechanism of action involves binding to specific receptors on target cells, including Transient Receptor Potential Melastatin 8 (TRPM8) on endothelial cells and Prohibitin-2 (PHB2) on adipocytes . Binding to TRPM8 partially inactivates its downstream signaling, impairing angiogenesis, a critical process in wound healing . In models of obesity, the GCA-PHB2 interaction activates the PAK1-NF-κB signaling pathway in adipocytes, instigating adipose tissue inflammation and systemic insulin resistance . Furthermore, in aged fracture calluses, macrophage-derived this compound binds to the plexin-B2 receptor on skeletal stem/progenitor cells, inducing senescence and delaying bone regeneration . Research applications for this compound include the study of impaired angiogenesis in chronic wounds, the mechanisms of metainflammation and insulin resistance in obesity, and the cellular crosstalk that leads to age-impaired tissue repair . Neutralizing antibodies against this compound have been shown to accelerate diabetic wound closure, improve insulin sensitivity in obese mice, and enhance fracture healing in aged models, highlighting its potential as a therapeutic target . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

146705-59-1

Molecular Formula

C6H8Cl2O3

Synonyms

grancalcin

Origin of Product

United States

Foundational & Exploratory

Grancalcin: A Key Modulator of Neutrophil Adhesion and Cytoskeletal Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Grancalcin is a calcium-binding protein belonging to the penta-EF-hand family, found in high abundance within the cytoplasm of neutrophils and macrophages.[1][2] Its intracellular localization is dynamically regulated by calcium and magnesium levels, suggesting a role in critical cellular processes.[2] While initial hypotheses pointed towards its involvement in degranulation and other vital effector functions, studies utilizing this compound-deficient mouse models have revealed a more nuanced role.[1][3] This guide provides a comprehensive overview of the current understanding of this compound's function in neutrophils, with a particular focus on its pivotal role in cell adhesion to fibronectin, the associated signaling pathways, and the regulation of cytoskeletal organization. We present key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and therapeutic exploration.

Core Functions of this compound in Neutrophils

Contrary to early speculation, this compound is not essential for several fundamental neutrophil effector functions. Studies on this compound-deficient mice have demonstrated that processes such as recruitment to inflamed sites, NADPH oxidase activation, phagocytosis, and the extracellular release of secondary granules proceed normally in its absence.[1][4] However, a critical and specific function has been identified in the context of neutrophil adhesion to the extracellular matrix protein, fibronectin.[1][4]

Role in Cell Adhesion and Spreading

The primary established function of this compound in neutrophils is its significant contribution to cell adhesion on fibronectin substrates. Neutrophils lacking this compound exhibit a marked reduction in their ability to adhere to fibronectin, a key process in immune cell trafficking and localization at sites of inflammation.[1][4] This impaired adhesion has direct consequences for subsequent cellular events, including the formation of focal adhesions and cell spreading, which are crucial for firm attachment and migration.[1][4]

Quantitative Data on this compound Function

The impact of this compound on neutrophil function has been quantified in several key studies. These findings are summarized below for clarity and comparative analysis.

ParameterFinding in this compound-Deficient NeutrophilsReference
Adhesion to Fibronectin 60% decrease compared to wild-type neutrophils.[1][4]
Focal Adhesion Complex Formation 89% reduction compared to wild-type neutrophils.[1][4]
Cell Spreading on Fibronectin 38% impairment compared to wild-type neutrophils.[1][4]
InteractionBinding Affinity (Kd)StoichiometryReference
This compound and F-actin 2.5 x 10⁻⁷ M1.1:1 (this compound:Actin)[5]
This compound and Calcium Data not explicitly found in searches-

Signaling Pathways Involving this compound

The precise signaling cascades through which this compound exerts its effects on neutrophil adhesion are an active area of investigation. Current evidence points towards a crucial link between this compound, integrin signaling, and the actin cytoskeleton.

This compound-Integrin-Cytoskeleton Axis

The impaired adhesion of this compound-deficient neutrophils to fibronectin strongly suggests a role for this compound in modulating integrin function. While direct binding to integrins has not been definitively shown, this compound's interaction with F-actin provides a plausible mechanism for influencing the cytoskeletal rearrangements necessary for stable adhesion and focal adhesion formation.[5] It is hypothesized that this compound acts as a crucial linker or regulator in the signaling pathway that connects integrin engagement with the actin cytoskeleton.

GCA_Integrin_Signaling Fibronectin Fibronectin Integrin β1 Integrin Fibronectin->Integrin Binds This compound This compound Integrin->this compound Functional Link FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Actin F-actin Cytoskeleton This compound->Actin Binds (Kd = 2.5e-7 M) Spreading Cell Spreading Actin->Spreading Adhesion Focal Adhesion Formation FAK->Adhesion Adhesion->Spreading GCA_PlexinB2_Signaling Extracellular_GCA Extracellular This compound PlexinB2 Plexin-B2 Receptor Extracellular_GCA->PlexinB2 Binds RhoGTPases Rho GTPases (Rac, Cdc42) PlexinB2->RhoGTPases Regulates Actin_Dynamics Actin Cytoskeleton Reorganization RhoGTPases->Actin_Dynamics Cell_Motility Cell Motility Actin_Dynamics->Cell_Motility Neutrophil_Isolation_Workflow cluster_0 Bone Marrow Harvest cluster_1 Cell Preparation cluster_2 Density Gradient Centrifugation cluster_3 Purification Euthanize Euthanize Mouse Dissect Dissect Femurs & Tibias Euthanize->Dissect Flush Flush Bone Marrow Dissect->Flush SingleCell Create Single-Cell Suspension Flush->SingleCell Centrifuge1 Centrifuge & Resuspend SingleCell->Centrifuge1 Layer Layer on Ficoll-Paque Centrifuge1->Layer Centrifuge2 Centrifuge Layer->Centrifuge2 Collect Collect Neutrophil Layer Centrifuge2->Collect Wash1 Wash with HBSS Collect->Wash1 Lysis RBC Lysis with ACK Wash1->Lysis Wash2 Wash with PBS Lysis->Wash2 Final Final Wash2->Final Pure Neutrophils

References

Grancalcin's Calcium-Binding Architecture: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Grancalcin's EF-Hand Motifs, Calcium Affinity, and Role in Cellular Signaling

This compound, a penta-EF-hand (PEF) family protein predominantly expressed in neutrophils and monocytes, plays a crucial role in calcium-dependent cellular processes. This technical guide provides a comprehensive overview of this compound's calcium-binding motifs, its affinity for calcium ions, and its involvement in key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular mechanisms.

This compound's Calcium-Binding Motifs: The EF-Hands

This compound is characterized by the presence of five EF-hand motifs, which are helix-loop-helix structural domains responsible for binding calcium ions.[1][2] While some studies have referred to four EF-hand motifs, the consensus in the literature points to a penta-EF-hand structure.[3][4] Crystallographic studies have revealed that in the dimeric form of this compound, calcium ions bind to the EF1 and EF3 hands.[5] This binding induces only minor conformational changes within the protein structure, primarily localized to the EF1 calcium-binding loop.[5]

The EF-hand motif itself is a highly conserved structure. It consists of a 12-residue loop flanked by two alpha-helices.[6] The calcium ion is coordinated by oxygen atoms from the amino acid side chains and the protein backbone within the loop.[6] The specific arrangement of these coordinating residues determines the affinity and selectivity of the EF-hand for calcium.

Quantitative Analysis of this compound's Calcium Affinity

Understanding the precise affinity of this compound for calcium is critical to elucidating its physiological function. Studies on a truncated form of human this compound, lacking the N-terminal 52 amino acids (des(1-52)this compound), have provided valuable quantitative data on its calcium-binding properties.

Calcium-Binding Affinity Data

The calcium-binding affinity of des(1-52)this compound has been determined using equilibrium dialysis. The following table summarizes the key quantitative parameters:

This compound FormCalcium-Binding Sites (n)Dissociation Constant (Kd)Cooperativity
des(1-52)this compound2100 µMNon-cooperative

Data from Lollike et al., 2001.

These findings indicate that the truncated this compound possesses two independent calcium-binding sites with a micromolar affinity. It is important to note that this data is for a truncated form of the protein, and the N-terminal region of full-length this compound may influence its calcium-binding characteristics. Further studies using full-length this compound are necessary to fully characterize its calcium affinity.

Experimental Protocols for Determining Calcium Affinity

Several biophysical techniques are employed to quantify the binding of calcium to proteins like this compound. The following sections detail the methodologies for key experiments cited in the study of this compound and other calcium-binding proteins.

Equilibrium Dialysis

Equilibrium dialysis is a technique used to measure the binding of a small molecule (ligand), in this case, calcium, to a larger molecule (protein).

Protocol:

  • Protein Preparation: A solution of purified this compound is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

  • Dialysis Setup: The protein solution is placed inside a dialysis bag made of a semi-permeable membrane that allows the passage of small ions like Ca2+ but retains the larger protein.

  • Equilibration: The dialysis bag is submerged in a larger volume of the same buffer containing a known concentration of radioactive 45Ca2+. The system is allowed to equilibrate with gentle stirring for a sufficient period (e.g., 16-20 hours) at a controlled temperature (e.g., 4°C).

  • Measurement of Radioactivity: After equilibration, the concentration of 45Ca2+ is measured both inside and outside the dialysis bag using liquid scintillation counting.

  • Data Analysis: The concentration of bound calcium is calculated as the difference between the total calcium concentration inside the bag and the free calcium concentration (which is equal to the concentration outside the bag). The dissociation constant (Kd) and the number of binding sites (n) are then determined by plotting the concentration of bound calcium against the free calcium concentration and fitting the data to a binding isotherm (e.g., Scatchard plot).

Equilibrium_Dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_equilibration Equilibration cluster_measurement Measurement & Analysis Protein Purified this compound Solution Dialysis_Chamber Dialysis Chamber (Semi-permeable membrane) Protein->Dialysis_Chamber Buffer Buffer with 45Ca2+ Buffer->Dialysis_Chamber Stirring Gentle Stirring (16-20h at 4°C) Dialysis_Chamber->Stirring Scintillation Liquid Scintillation Counting Stirring->Scintillation Analysis Data Analysis (Scatchard Plot) Scintillation->Analysis Result Kd and n Analysis->Result

Caption: Workflow for ITC analysis of this compound-calcium binding.

This compound in Cellular Signaling

This compound's calcium-binding activity is intrinsically linked to its role in cellular signaling, particularly in neutrophils. Its interactions with other proteins are key to its function in processes like cell adhesion and immune response.

Interaction with L-plastin and Role in Neutrophil Adhesion

This compound has been shown to interact with L-plastin, an actin-bundling protein. [7]This interaction is implicated in the regulation of neutrophil adhesion to fibronectin. [1]The exact mechanism of how this interaction modulates adhesion is still under investigation, but it is a critical area of research for understanding neutrophil function in inflammation and immunity.

Interaction with Toll-Like Receptor 9 (TLR9)

This compound has been identified as a binding partner for Toll-Like Receptor 9 (TLR9), a key receptor in the innate immune system that recognizes microbial DNA. [8]This interaction positively regulates TLR9-mediated signaling pathways, leading to the production of type I interferons and other cytokines. [8] Experimental Protocol for Investigating Protein-Protein Interactions:

  • Yeast Two-Hybrid (Y2H) Assay: This technique is used to identify protein-protein interactions. A "bait" protein (e.g., this compound) is fused to a DNA-binding domain, and a "prey" protein (e.g., a library of potential interacting partners or a specific protein like TLR9) is fused to an activation domain. If the bait and prey proteins interact, they bring the two domains together, activating the transcription of a reporter gene. [9][10]* Co-immunoprecipitation (Co-IP): This method is used to confirm protein-protein interactions in a cellular context. An antibody specific to a known protein (e.g., this compound) is used to pull it out of a cell lysate. If another protein (e.g., L-plastin or TLR9) is bound to the target protein, it will be pulled down as well and can be detected by Western blotting. [4][7]

This compound Signaling Pathways

Grancalcin_Signaling cluster_calcium Calcium Signaling cluster_adhesion Neutrophil Adhesion cluster_immune Innate Immune Response Ca2_plus Ca2+ This compound This compound Ca2_plus->this compound Binds L_plastin L-plastin This compound->L_plastin Interacts with TLR9 TLR9 This compound->TLR9 Interacts with Fibronectin_Adhesion Adhesion to Fibronectin L_plastin->Fibronectin_Adhesion Modulates Cytokine_Production Type I IFN & Cytokine Production TLR9->Cytokine_Production Activates

Caption: Simplified overview of this compound's signaling interactions.

Conclusion

This compound is a key calcium sensor in immune cells, characterized by its penta-EF-hand structure and micromolar affinity for calcium. Its interactions with proteins like L-plastin and TLR9 highlight its integral role in neutrophil adhesion and innate immune signaling. Further research into the calcium-binding properties of full-length this compound and the detailed molecular mechanisms of its signaling pathways will be crucial for developing novel therapeutic strategies targeting inflammatory and immune disorders.

References

Grancalcin's Subcellular Journey in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin, a calcium-binding protein belonging to the penta-EF-hand subfamily, is abundantly expressed in neutrophils and macrophages.[1] Its localization within these critical immune cells is a dynamic process, intricately regulated by intracellular calcium and magnesium levels, and plays a pivotal role in various cellular functions, including adhesion, signaling, and potentially degranulation.[1] This technical guide provides an in-depth exploration of the subcellular localization of this compound in immune cells, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Data Presentation: Subcellular Distribution of this compound

The subcellular localization of this compound is not static; it undergoes significant translocation upon cellular activation. The following tables summarize the known distribution of this compound in neutrophils and macrophages under different physiological states.

Table 1: Subcellular Localization of this compound in Neutrophils

Cellular StateCytosolGranulesPlasma MembranePhagosome Skeleton
Resting (Absence of divalent cations) HighLowLowNot Applicable
With Magnesium (Mg²⁺) alone ModerateHighLowNot Applicable
Activated (Presence of Mg²⁺ and Calcium (Ca²⁺)) LowHighHighAssociated

Table 2: Expression and Localization of this compound in Other Immune Cells

Immune Cell TypeExpression LevelPrimary LocalizationNotes
Macrophages HighCytosol; translocates to actin cytoskeleton upon LPS stimulation.[2]Secreted by senescent macrophages.[3][4][5]
Monocytes ExpressedCytosol-
Bone Marrow Cells Readily detectableCytosol-
Spleen NegativeNot Applicable-
Thymus NegativeNot Applicable-

Mandatory Visualization

Signaling Pathways

This compound is implicated in distinct signaling cascades that influence cellular processes ranging from skeletal aging to metabolic inflammation.

grancalcin_plexinb2_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound Secreted this compound PlexinB2 Plexin-B2 Receptor This compound->PlexinB2 Binds Downstream Downstream Signaling (e.g., RhoGTPase pathways) PlexinB2->Downstream Partially Inactivates Osteogenesis Osteogenesis Downstream->Osteogenesis Represses Adipogenesis Adipogenesis Downstream->Adipogenesis Promotes

Caption: this compound-Plexin-B2 signaling pathway in skeletal aging.

grancalcin_phb2_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane (Adipocyte) cluster_intracellular Intracellular This compound This compound PHB2 Prohibitin-2 (PHB2) Receptor This compound->PHB2 Binds PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates Inflammation Adipose Tissue Inflammation Insulin Resistance NFkB->Inflammation Promotes

Caption: this compound-PHB2-PAK1-NF-κB signaling in metabolic inflammation.

Experimental Workflow

Determining the subcellular localization of this compound requires a multi-faceted approach, combining biochemical fractionation with in situ visualization.

experimental_workflow cluster_workflow Experimental Workflow for this compound Subcellular Localization cluster_biochemical Biochemical Fractionation cluster_visualization In Situ Visualization start Isolate Immune Cells (e.g., Neutrophils, Macrophages) fractionation Subcellular Fractionation (Differential Centrifugation) start->fractionation fixation Cell Fixation & Permeabilization start->fixation fractions Isolate Fractions: - Cytosol - Granules - Membranes fractionation->fractions western_blot Western Blot Analysis (Anti-Grancalcin Antibody) fractions->western_blot quantification Densitometry for Quantitative Analysis western_blot->quantification immunofluorescence Immunofluorescence Staining (Anti-Grancalcin Antibody) fixation->immunofluorescence microscopy Confocal Microscopy immunofluorescence->microscopy colocalization Co-localization Analysis (with organelle markers) microscopy->colocalization

Caption: Workflow for determining this compound's subcellular location.

Experimental Protocols

Subcellular Fractionation of Neutrophils for this compound Analysis

This protocol is adapted from standard procedures for neutrophil fractionation and is optimized for the analysis of this compound distribution.

Materials:

  • Ficoll-Paque PLUS

  • Dextran (B179266) T-500

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Red Blood Cell Lysis Buffer

  • Relaxation Buffer (100 mM KCl, 3 mM NaCl, 1 mM ATP, 3.5 mM MgCl₂, 10 mM PIPES, pH 7.3)

  • Disruption Buffer (Relaxation Buffer with 1 mM PMSF and protease inhibitor cocktail)

  • Percoll gradients (e.g., a four-layer gradient)

  • Sucrose (B13894) solutions

  • SDS-PAGE reagents

  • PVDF membranes

  • Anti-grancalcin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using dextran sedimentation followed by Ficoll-Paque gradient centrifugation. Lyse contaminating red blood cells with RBC Lysis Buffer.

  • Cell Resuspension: Resuspend the purified neutrophils in ice-cold Relaxation Buffer.

  • Nitrogen Cavitation: Transfer the cell suspension to a nitrogen cavitation bomb. Equilibrate at 350-400 psi for 15 minutes on ice. Release the pressure dropwise to disrupt the cells.

  • Post-Nuclear Supernatant Preparation: Centrifuge the cavitate at 400 x g for 15 minutes at 4°C to pellet nuclei and intact cells. Collect the supernatant (post-nuclear supernatant, PNS).

  • Density Gradient Centrifugation: Layer the PNS onto a pre-formed discontinuous Percoll or sucrose density gradient. Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C.

  • Fraction Collection: Carefully collect the distinct bands corresponding to the plasma membrane, specific granules, azurophilic granules, and the supernatant (cytosol).

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with a primary antibody specific for this compound overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescence substrate and image the blot.

  • Densitometry: Quantify the band intensity for this compound in each fraction using image analysis software to determine its relative distribution.

Immunofluorescence Staining for this compound in Macrophages

This protocol outlines the steps for visualizing the subcellular localization of this compound in cultured macrophages.

Materials:

  • Cultured macrophages on sterile glass coverslips

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary anti-grancalcin antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Culture macrophages on coverslips. If investigating the effect of activation, treat the cells with an appropriate stimulus (e.g., LPS) for the desired time.

  • Fixation: a. Gently wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: a. Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Blocking: a. Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary anti-grancalcin antibody in Blocking Buffer to the recommended concentration. b. Incubate the coverslips with the primary antibody solution in a humidified chamber overnight at 4°C.

  • Washing: a. Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. b. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: a. Wash the coverslips three times with PBS, protected from light. b. Incubate with DAPI solution for 5 minutes for nuclear staining. c. Wash once with PBS. d. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Microscopy: a. Visualize the stained cells using a confocal microscope. b. Acquire images at appropriate wavelengths for the fluorophores used. c. For co-localization studies, co-stain with antibodies against specific organelle markers (e.g., for granules or actin).

Conclusion

The subcellular localization of this compound in immune cells is a dynamic and regulated process that is central to its function. While primarily cytosolic in resting cells, it translocates to granules and membranes upon activation, a shift that is critical for its involvement in adhesion and signaling. The provided protocols and diagrams offer a comprehensive framework for researchers to investigate the intricate roles of this compound in immune cell biology and its potential as a therapeutic target in inflammatory and metabolic diseases. Further quantitative proteomic studies will be invaluable in refining our understanding of the precise distribution of this compound within subcellular compartments under various physiological and pathological conditions.

References

Grancalcin (GCA) Gene Expression Profile in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grancalcin (GCA) gene expression profile in human tissues. This compound is a calcium-binding protein that is abundant in neutrophils and macrophages.[1][2][3][4] It belongs to the penta-EF-hand subfamily of proteins.[1][5] The localization of this compound is dependent on the presence of calcium and magnesium ions.[1][2][3][5] This guide details its expression across various tissues, its subcellular localization, involvement in key signaling pathways, and the experimental protocols used for its study.

GCA Gene and Protein Information

FeatureDescription
Gene Symbol GCA[3]
Full Name This compound[6]
Aliases GCL[3]
Protein Class Plasma proteins[6]
Molecular Function Calcium ion binding, protein binding, protein homodimerization, and heterodimerization.[1][3]
Chromosome Location 2q24.2[1]

GCA RNA Expression Profile in Human Tissues

The following table summarizes the RNA expression levels of GCA across various human tissues, compiled from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA). Expression is reported in Reads Per Kilobase of transcript, per Million mapped reads (RPKM).

TissueRNA Expression (RPKM) - NCBI Gene[4]RNA Distribution - HPA[6]Top Expressed In - Bgee[1]
Bone Marrow 47.3Tissue Enriched[7]Monocyte, Blood, Bone marrow cell[1]
Appendix 18.4Detected in all-
Spleen -Detected in allSpleen[1]
Lung -Detected in allRight Lung[1]
Adipose Tissue -Detected in all-
Adrenal Gland -Detected in all-
Brain -Detected in all-
Heart -Detected in all-
Kidney -Detected in all-
Liver -Detected in all-
Pancreas -Detected in all-
Prostate -Detected in all-
Thyroid Gland -Detected in all-

GCA Protein Expression and Subcellular Localization

This compound protein expression is predominantly observed in immune cells. Its subcellular localization is dynamic and cation-dependent.

Protein Expression Summary
TissueProtein Expression LevelCell Type Specificity
Bone Marrow HighMyeloid cells
Spleen MediumSubsets of immune cells[6]
Blood HighNeutrophils, Macrophages[7]
Subcellular Localization

The subcellular location of this compound is regulated by divalent cations.[1][2][3][5]

ConditionCellular Compartment
Absence of divalent cations Cytosol[1][2][3][5]
Presence of Magnesium (Mg²⁺) Granule fraction[1][2][3][5]
Presence of Magnesium (Mg²⁺) and Calcium (Ca²⁺) Granule and membrane fractions[1][2][3][5]

Other reported locations include the plasma membrane and extracellular exosomes.[1][7]

Signaling Pathways Involving this compound (GCA)

This compound is implicated in several signaling pathways, primarily related to immune response and cellular stress.

GCA in Metabolic Inflammation (PAK1-NF-κB Pathway)

Recent studies have shown that in obesity, GCA is released from immune cells in the bone marrow and can instigate adipose tissue inflammation and insulin (B600854) resistance.[8][9] GCA binds to the Prohibitin-2 (PHB2) receptor on adipocytes, activating the PAK1-NF-κB signaling pathway.[8][9] This leads to an inflammatory response in adipocytes.[8][9]

GCA_PAK1_NFkB_Pathway GCA This compound (GCA) PHB2 Prohibitin-2 (PHB2) Receptor GCA->PHB2 Binds PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates Inflammation Adipose Tissue Inflammation & Insulin Resistance NFkB->Inflammation Promotes

GCA-mediated activation of the PAK1-NF-κB pathway in adipocytes.
GCA in Innate Immunity (TLR9 Signaling)

This compound has been shown to directly interact with Toll-like receptor 9 (TLR9), a key receptor in the innate immune system.[2][4][8] This interaction is important for TLR9-mediated downstream signaling, suggesting a role for GCA in fine-tuning the immune response to viral infections.[2][4][8]

GCA_TLR9_Pathway cluster_cell Immune Cell GCA This compound (GCA) TLR9 Toll-like Receptor 9 (TLR9) GCA->TLR9 Interacts with Downstream Downstream Signaling (e.g., IRF7, NF-κB, MAPK activation) TLR9->Downstream Activates ImmuneResponse Antiviral Immune Response Downstream->ImmuneResponse Leads to

Interaction of this compound with TLR9 in the innate immune response.
GCA in Autophagy (TRAF6-ULK1 Pathway)

In the context of chronic myeloid leukemia, this compound has been identified as a regulator of autophagy.[2][4][10] It activates the TRAF6 ubiquitin ligase, which in turn ubiquitinates and activates ULK1, a key initiator of autophagy.[2][4][10] This pathway has been implicated in imatinib (B729) resistance.[2][10]

GCA_Autophagy_Pathway GCA This compound (GCA) TRAF6 TRAF6 (E3 Ubiquitin Ligase) GCA->TRAF6 Activates ULK1 ULK1 TRAF6->ULK1 Ubiquitinates & Activates Autophagy Autophagy Activation ULK1->Autophagy Initiates

This compound's role in the activation of the TRAF6-ULK1 autophagy pathway.

Experimental Protocols

Detailed below are standard protocols for the analysis of GCA gene and protein expression.

RNA Sequencing (RNA-Seq) for GCA Expression Analysis

This protocol outlines the major steps for quantifying GCA mRNA levels in tissue samples.

RNA_Seq_Workflow cluster_workflow RNA-Seq Workflow Start Tissue Sample RNA_Extraction RNA Extraction Start->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification) Sequencing->Data_Analysis End GCA Expression Levels Data_Analysis->End

A generalized workflow for RNA-Seq analysis.

Protocol Steps:

  • RNA Extraction:

    • Homogenize fresh or frozen tissue samples in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a phenol-chloroform extraction followed by isopropanol (B130326) precipitation, or use a commercial RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. A RIN (RNA Integrity Number) value > 7 is recommended.

  • Library Preparation:

    • Enrich for mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

    • Purify and size-select the library.

  • Sequencing:

    • Quantify the final library and pool multiple libraries if necessary.

    • Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 30-50 million reads per sample is recommended for human samples.[11]

  • Data Analysis:

    • Perform quality control on raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality bases.

    • Align reads to a reference human genome using a splice-aware aligner (e.g., STAR, HISAT2).[11]

    • Quantify gene expression by counting the number of reads mapping to the GCA gene.

    • Normalize read counts (e.g., to TPM or FPKM) to allow for comparison across samples.

Immunohistochemistry (IHC) for GCA Protein Localization

This protocol provides a method for visualizing GCA protein in paraffin-embedded human tissue sections.

Reagents and Materials:

  • Paraffin-embedded tissue sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-Grancalcin polyclonal antibody (e.g., Thermo Fisher PA5-57125, PA5-95598, or PA5-77127).[5][12][13]

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Protocol Steps:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat (e.g., using a microwave, pressure cooker, or water bath). For example, microwave at medium-high power for 8 minutes, cool for 5 minutes, then microwave at high power for 4 minutes.[14]

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Grancalcin antibody in blocking buffer. Recommended starting dilutions are 1:500-1:1,000 for PA5-57125 or 2-5 µg/mL for PA5-95598.[5][12]

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes.

    • Rinse with PBS (3 x 5 minutes).

  • Chromogenic Detection:

    • Incubate sections with DAB substrate until the desired brown color intensity is reached.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Conclusion

The this compound (GCA) gene exhibits a distinct expression profile, with high levels in myeloid-lineage cells of the bone marrow and blood. Its dynamic, cation-dependent subcellular localization reflects its role in cellular processes such as degranulation. Emerging research highlights its involvement in critical signaling pathways related to inflammation, innate immunity, and autophagy, making it a potential therapeutic target for a range of diseases. The protocols provided in this guide offer a foundation for researchers to further investigate the function and expression of this multifaceted protein.

References

Grancalcin: A Penta-EF-Hand Protein at the Crossroads of Intracellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin is a calcium-binding protein that belongs to the penta-EF-hand (PEF) protein family, which also includes well-known proteins like calpain, sorcin, and ALG-2.[1] Predominantly expressed in neutrophils and macrophages, this compound plays a crucial role in various cellular processes, including granule-membrane fusion, neutrophil degranulation, and, as recently discovered, skeletal aging.[2][3] Its function is intricately linked to its ability to bind calcium ions, which induces conformational changes that modulate its interaction with other proteins and cellular structures. This technical guide provides a comprehensive overview of this compound, focusing on its structural characteristics, calcium-binding properties, involvement in signaling pathways, and the experimental methodologies used to study this multifaceted protein.

This compound: Structure and Properties

This compound exists as a homodimer, a common feature among PEF proteins, which is mediated by the fifth EF-hand motif.[4][5] Each monomer of human this compound consists of 217 amino acids and has a molecular weight of approximately 24 kDa.[6] The protein is characterized by the presence of five EF-hand motifs, which are helix-loop-helix structural domains that are canonical calcium-binding sites.[7][8]

Structural Data

The three-dimensional structure of human this compound has been determined by X-ray crystallography, providing valuable insights into its calcium-binding mechanism and dimerization. Several structures are available in the Protein Data Bank (PDB).

PDB IDDescriptionResolution (Å)
1F4O Crystal structure of this compound with bound calcium2.50
1F4Q Crystal structure of apo this compound (calcium-free)1.90
1K94 Crystal structure of des(1-52)this compound with bound calcium1.70
1K95 Crystal structure of des(1-52)this compound without bound calcium2.20

Calcium-Binding Properties

The function of this compound is tightly regulated by the intracellular calcium concentration. Each this compound subunit can bind two Ca2+ ions with positive cooperativity.[1] This binding induces conformational changes that are thought to expose hydrophobic residues, facilitating the interaction of this compound with its binding partners and cellular membranes.[1]

ParameterValueConditionsMethod
[Ca2+]0.5 25 µMIn the presence of octyl glycosideFlow dialysis
[Ca2+]0.5 83 µMIn the absence of octyl glycosideFlow dialysis
Stoichiometry 2 Ca2+ per subunitFlow dialysis

Protein-Protein Interactions

This compound's role in cellular signaling is mediated through its interaction with various proteins. The identification of these binding partners is key to understanding its function.

Interacting ProteinDissociation Constant (Kd)MethodFunctional Relevance
L-plastin Not yet determinedAffinity chromatography, Co-immunoprecipitationRegulation of the actin cytoskeleton, neutrophil adhesion
F-actin 2.5 x 10-1 MHigh-speed co-sedimentation assayCytoskeletal dynamics in neutrophils

Signaling Pathways Involving this compound

This compound is implicated in at least two distinct signaling pathways: neutrophil degranulation and the regulation of skeletal aging.

Neutrophil Degranulation

In neutrophils, this compound translocates from the cytosol to the granule and plasma membranes in a calcium-dependent manner, suggesting a role in granule-membrane fusion and degranulation.[2][5] While the precise molecular mechanism is still under investigation, it is hypothesized that calcium-bound this compound interacts with components of the fusion machinery, such as the SNARE complex, to facilitate the release of granule contents.[9]

Neutrophil Degranulation cluster_stimulus Neutrophil Activation cluster_calcium Calcium Signaling cluster_this compound This compound Activation cluster_translocation Subcellular Translocation cluster_fusion Membrane Fusion Stimulus Stimulus Ca2_increase ↑ [Ca2+]i Stimulus->Ca2_increase e.g., fMLP, C5a Grancalcin_apo This compound (apo) Ca2_increase->Grancalcin_apo Grancalcin_ca This compound-Ca2+ Grancalcin_apo->Grancalcin_ca + 2Ca2+ Granule_Membrane Granule Membrane Grancalcin_ca->Granule_Membrane Translocation Cytosol Cytosol Cytosol->Grancalcin_apo SNARE_complex SNARE Complex Assembly Granule_Membrane->SNARE_complex Modulation? Degranulation Degranulation SNARE_complex->Degranulation

This compound's proposed role in neutrophil degranulation.
Skeletal Aging

A novel signaling pathway has been identified where this compound, secreted by senescent immune cells, contributes to skeletal aging.[4][10] this compound binds to the plexin-b2 receptor on bone marrow mesenchymal stromal cells, leading to the inhibition of osteogenesis and promotion of adipogenesis.[4][10]

Skeletal Aging Pathway cluster_secretion This compound Secretion cluster_receptor Receptor Binding cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Senescent_Immune_Cells Senescent Immune Cells (Macrophages, Neutrophils) Grancalcin_secreted Secreted this compound Senescent_Immune_Cells->Grancalcin_secreted Secretion PlexinB2 Plexin-B2 Receptor Grancalcin_secreted->PlexinB2 Binding FAK_SRC_YAP FAK-SRC-YAP Pathway PlexinB2->FAK_SRC_YAP Inhibition Arg2 Arginase-2 PlexinB2->Arg2 Activation Osteogenesis Osteogenesis FAK_SRC_YAP->Osteogenesis Promotes Adipogenesis Adipogenesis Arg2->Adipogenesis Promotes Protein Purification Workflow Transformation Transformation of E. coli with this compound-pET vector Culture Cell Culture and Induction with IPTG Transformation->Culture Harvesting Cell Harvesting by Centrifugation Culture->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution with Imidazole Affinity_Chromatography->Elution Dialysis Dialysis to remove Imidazole and for buffer exchange Elution->Dialysis Purity_Analysis Purity and Integrity Check (SDS-PAGE, Western Blot) Dialysis->Purity_Analysis

References

The Interplay of Grancalcin and L-plastin: A Nexus in Cytoskeletal Dynamics and Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between grancalcin and L-plastin and its significance in the regulation of the cytoskeleton. This document consolidates current research findings, presents quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.

Introduction: Key Players in Cytoskeletal Architecture

The dynamic remodeling of the actin cytoskeleton is fundamental to a myriad of cellular processes, including motility, adhesion, and signal transduction. This intricate network is orchestrated by a host of actin-binding proteins that regulate the polymerization, bundling, and spatial organization of actin filaments. Among these, the leukocyte-specific protein L-plastin and the calcium-binding protein this compound have emerged as important modulators of cytoskeletal dynamics, particularly within hematopoietic cells.

L-plastin (LCP1) is a member of the fimbrin family of actin-bundling proteins, predominantly expressed in cells of the hematopoietic lineage[1][2]. It plays a crucial role in the formation of actin-rich structures such as podosomes, lamellipodia, and the immunological synapse[1][3]. The function of L-plastin is tightly regulated by post-translational modifications, notably phosphorylation, and by intracellular calcium concentrations[2][3][4].

This compound (GCA) is a penta-EF-hand calcium-binding protein abundant in neutrophils and macrophages[3]. Its localization and function are dependent on divalent cations. In the absence of calcium, this compound resides in the cytosol. However, upon an increase in intracellular calcium, it translocates to the granule and cell membranes, suggesting a role in processes like degranulation and membrane fusion[3]. L-plastin has been identified as a direct binding partner of this compound, indicating a functional linkage between calcium signaling and cytoskeletal organization[1][3].

This guide delves into the specifics of the this compound-L-plastin interaction, exploring its regulatory mechanisms and its impact on the cytoskeletal framework.

Quantitative Data on Protein Interactions

Understanding the binding affinities between these proteins and their cytoskeletal partner, F-actin, is crucial for elucidating their functional roles. While direct quantitative data for the this compound-L-plastin interaction is not extensively documented in publicly available literature, the binding characteristics of each protein with F-actin have been investigated.

Interacting ProteinsDissociation Constant (Kd)Experimental MethodReference
This compound & F-actin2.5 µMHigh-speed co-sedimentation assay[1]
L-plastin & F-actinNegatively regulated by Ca2+ (>10⁻⁶ M)In vitro actin-binding assay[1]

Note: The dissociation constant (Kd) for the direct interaction between this compound and L-plastin has not been found in the reviewed literature. The interaction has been confirmed through methods like the yeast two-hybrid system and co-immunoprecipitation[1][3].

The this compound-L-plastin Interaction and its Regulation

The direct interaction between this compound and L-plastin provides a molecular link between calcium signaling and the actin cytoskeleton. This interaction is thought to be regulated by intracellular calcium levels, which influence the conformation of this compound and its ability to bind to partner proteins[3].

Signaling Pathways Modulating L-plastin Function

The activity of L-plastin, including its interaction with F-actin and potentially this compound, is modulated by complex signaling cascades. Phosphorylation of L-plastin on serine residues, particularly Ser5, is a key regulatory mechanism that enhances its actin-bundling activity[2]. Several signaling pathways converge on L-plastin phosphorylation:

  • Protein Kinase C (PKC): Various inflammatory stimuli can activate PKC, which in turn phosphorylates L-plastin, leading to the regulation of integrin function and cell adhesion in leukocytes[1][5].

  • Protein Kinase A (PKA): Immune complex binding can trigger L-plastin phosphorylation via PKA, a crucial step for integrin activation[1][6].

  • ERK/MAPK Pathway: This pathway has also been implicated in the regulation of L-plastin phosphorylation, highlighting its role in diverse cellular responses[7].

  • PI3K/AKT Pathway: The PI3K/AKT signaling axis is another upstream regulator of L-plastin phosphorylation, connecting it to cell survival and proliferation signals[8].

The interplay of these pathways determines the phosphorylation status of L-plastin and, consequently, its functional state within the cell.

L_plastin_Signaling Stimuli Extracellular Stimuli (e.g., Chemokines, Immune Complexes) Receptor Cell Surface Receptors Stimuli->Receptor PI3K PI3K Receptor->PI3K PKC PKC Receptor->PKC PKA PKA Receptor->PKA MAPK ERK/MAPK Pathway Receptor->MAPK AKT AKT PI3K->AKT L_plastin L-plastin PKC->L_plastin phosphorylates PKA->L_plastin phosphorylates MAPK->L_plastin phosphorylates AKT->L_plastin phosphorylates P_L_plastin Phosphorylated L-plastin (Ser5) L_plastin->P_L_plastin Cytoskeleton Actin Cytoskeleton Remodeling P_L_plastin->Cytoskeleton enhances bundling Cell_Function Cell Adhesion, Motility, Immune Response Cytoskeleton->Cell_Function

L-plastin Phosphorylation Pathways
Calcium-Mediated Regulation

Intracellular calcium (Ca2+) acts as a critical second messenger regulating the functions of both this compound and L-plastin.

  • This compound: As a penta-EF-hand protein, this compound undergoes a conformational change upon binding Ca2+, which is thought to expose a hydrophobic pocket, enabling its interaction with target proteins like L-plastin and its translocation to cellular membranes[3].

  • L-plastin: The actin-bundling activity of L-plastin is negatively regulated by high concentrations of Ca2+ (>10⁻⁶ M)[1]. This suggests a mechanism where localized calcium signals can fine-tune the organization of the actin cytoskeleton by modulating L-plastin's function.

The interplay between Ca2+ signaling and the this compound-L-plastin interaction likely represents a sophisticated mechanism for the spatio-temporal control of cytoskeletal dynamics in response to cellular stimuli.

Calcium_Regulation Ca_Signal Increased Intracellular Ca2+ Grancalcin_inactive This compound (Inactive) Ca_Signal->Grancalcin_inactive binds L_plastin L-plastin Ca_Signal->L_plastin inhibits bundling activity at high concentration Grancalcin_active This compound (Active, Conformational Change) Grancalcin_inactive->Grancalcin_active Grancalcin_active->L_plastin interacts with Interaction_Complex This compound-L-plastin Complex Grancalcin_active->Interaction_Complex L_plastin->Interaction_Complex F_actin F-actin L_plastin->F_actin bundles Actin_Bundling Actin Bundling F_actin->Actin_Bundling

Calcium's Role in Interaction

Experimental Protocols

The identification and characterization of the this compound-L-plastin interaction have been achieved through standard molecular biology techniques. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) to Verify In Vivo Interaction

This protocol describes the co-immunoprecipitation of this compound and L-plastin from a cell lysate to demonstrate their interaction within a cellular context.

Co_IP_Workflow Start Start: Cell Lysate (expressing this compound & L-plastin) Incubate_Ab Incubate with anti-Grancalcin antibody Start->Incubate_Ab Add_Beads Add Protein A/G beads Incubate_Ab->Add_Beads Immunoprecipitate Immunoprecipitate This compound and its binding partners Add_Beads->Immunoprecipitate Wash Wash beads to remove non-specific binding Immunoprecipitate->Wash Elute Elute proteins from beads Wash->Elute Analyze Analyze eluate by SDS-PAGE and Western Blot Elute->Analyze Detect_Lplastin Probe with anti-L-plastin antibody Analyze->Detect_Lplastin Result Result: Detection of L-plastin confirms interaction Detect_Lplastin->Result

Co-IP Experimental Workflow

Methodology:

  • Cell Lysis:

    • Culture cells known to express both this compound and L-plastin (e.g., human neutrophils or a suitable cell line).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific for this compound (the "bait" protein) for several hours to overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot analysis using an antibody specific for L-plastin (the "prey" protein).

    • A band corresponding to the molecular weight of L-plastin in the immunoprecipitated sample indicates an interaction with this compound.

Yeast Two-Hybrid (Y2H) System for Screening Interactions

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.

Methodology:

  • Plasmid Construction:

    • Clone the full-length cDNA of this compound into a "bait" vector (e.g., containing the GAL4 DNA-binding domain).

    • Clone the full-length cDNA of L-plastin into a "prey" vector (e.g., containing the GAL4 activation domain).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine (B10760876) and tryptophan) to select for yeast cells that have taken up both plasmids.

  • Interaction Assay:

    • Plate the selected yeast on a second selective medium that also lacks a nutrient whose synthesis is dependent on a reporter gene (e.g., histidine).

    • The survival and growth of yeast on this highly selective medium indicate that the bait and prey proteins are interacting, thereby reconstituting a functional transcription factor that drives the expression of the reporter gene.

    • A colorimetric assay for a second reporter gene, such as lacZ, can be used for further confirmation.

F-actin Co-sedimentation Assay

This in vitro assay is used to determine the direct binding of a protein to filamentous actin (F-actin).

Methodology:

  • Actin Polymerization:

    • Purified globular actin (G-actin) is induced to polymerize into F-actin by the addition of a polymerization buffer containing KCl and MgCl₂.

  • Binding Reaction:

    • The protein of interest (this compound or L-plastin) is incubated with the pre-formed F-actin.

  • Co-sedimentation:

    • The mixture is subjected to ultracentrifugation. F-actin, being a large polymer, will pellet at high speeds.

    • If the protein of interest binds to F-actin, it will co-sediment and be found in the pellet. Unbound protein will remain in the supernatant.

  • Analysis:

    • The supernatant and pellet fractions are analyzed by SDS-PAGE.

    • The presence of the protein of interest in the pellet fraction indicates a direct interaction with F-actin. The relative amounts in the supernatant and pellet can be quantified to determine binding affinity.

Conclusion and Future Directions

The interaction between this compound and L-plastin represents a crucial intersection of calcium signaling and cytoskeletal regulation. While the direct binding has been established, further research is required to elucidate the precise molecular details and the functional consequences of this interaction in various cellular contexts. Key areas for future investigation include:

  • Quantitative Binding Affinity: Determining the dissociation constant (Kd) for the this compound-L-plastin interaction under different calcium concentrations and L-plastin phosphorylation states would provide critical insights into the regulation of this complex.

  • Structural Analysis: Solving the co-crystal structure of the this compound-L-plastin complex would reveal the specific binding interfaces and the conformational changes that occur upon interaction.

  • Functional Cellular Assays: Developing cell-based assays to specifically perturb the this compound-L-plastin interaction will be essential to dissect its precise role in cell motility, adhesion, and immune cell function.

  • Therapeutic Targeting: Given the involvement of L-plastin in cancer metastasis and inflammatory responses, the this compound-L-plastin interface may represent a novel target for the development of therapeutic agents aimed at modulating cytoskeletal dynamics in disease.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the intricate relationship between this compound and L-plastin and its impact on cellular physiology and pathology. The provided methodologies and pathway diagrams serve as a valuable resource to guide future experimental design and hypothesis generation in this exciting field of cytoskeletal research.

References

The Role of Grancalcin in Host Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin is a calcium-binding protein belonging to the penta-EF-hand protein family, predominantly expressed in phagocytic leukocytes such as neutrophils and macrophages.[1][2] Its expression is notably upregulated at sites of bacterial infection, suggesting a significant role in the host's innate immune response.[1][2] Upon cellular activation by stimuli like bacterial lipopolysaccharide (LPS), this compound translocates from the cytosol to the actin cytoskeleton and granule membranes.[1][2][3] While initial hypotheses pointed towards a direct role in microbicidal activities, evidence from this compound-deficient mouse models suggests a more nuanced function. These models reveal that this compound is not essential for fundamental processes like phagocytosis, degranulation, or the respiratory burst.[2][3] Instead, its primary role appears to be in modulating leukocyte adhesion to the extracellular matrix, a critical step in the inflammatory response and pathogen clearance. This guide provides an in-depth analysis of the current understanding of this compound's function in host defense, detailing its molecular interactions, involvement in signaling pathways, and the experimental methodologies used to elucidate its role.

Quantitative Data on this compound Function

The following tables summarize key quantitative findings from studies on this compound-deficient neutrophils, highlighting its impact on cell adhesion and related processes.

Parameter AssessedWild-Type NeutrophilsThis compound-Deficient NeutrophilsPercentage ChangeReference
Adhesion to FibronectinNormalized to 100%~40%60% decrease [2]
Formation of Focal Adhesion ComplexesNormalized to 100%~11%89% decrease [4]
Cell Spreading on FibronectinNormalized to 100%~62%38% decrease [4]

Table 1: Impact of this compound Deficiency on Neutrophil Adhesion and Spreading.

Parameter AssessedWild-Type NeutrophilsThis compound-Deficient NeutrophilsObservationReference
Phagocytosis of S. aureusNormalNormalNo significant difference[2]
DegranulationNormalNormalNo significant difference[2]
Respiratory BurstNormalNormalNo significant difference[3]
Leukocyte Recruitment (in vivo)NormalNormalNo significant difference[3]

Table 2: Assessment of Core Phagocytic Functions in this compound-Deficient Neutrophils.

Signaling Pathways Involving this compound

This compound's role in host defense is intrinsically linked to its participation in complex signaling networks that govern leukocyte function. Two primary pathways have been implicated: one involving its interaction with the actin-binding protein L-plastin and subsequent influence on integrin-mediated adhesion, and another involving its binding to the plexin-B2 receptor, which modulates small GTPase activity.

This compound, L-plastin, and Integrin-Mediated Adhesion

This compound has been identified as a binding partner for L-plastin, an actin-bundling protein crucial for T-cell motility and activation, as well as integrin function in neutrophils.[5][6] L-plastin is known to be involved in the "inside-out" and "outside-in" signaling that regulates integrin avidity and subsequent cellular responses.[6] In neutrophils, integrin ligation is a prerequisite for an adhesion-dependent respiratory burst.[7] Although this compound deficiency does not impair the respiratory burst itself, its impact on fibronectin adhesion suggests a role in the upstream events of integrin activation or the organization of the actin cytoskeleton necessary for stable adhesion. The interaction with L-plastin likely positions this compound to influence these processes.

G This compound-L-plastin Signaling in Neutrophil Adhesion cluster_pathogen Pathogen Encounter cluster_cell Neutrophil Pathogen Pathogen (e.g., Bacteria with LPS) TLR4 TLR4 Pathogen->TLR4 activates Ca_influx Ca²⁺ Influx TLR4->Ca_influx triggers This compound This compound Ca_influx->this compound activates L_plastin L-plastin This compound->L_plastin binds to Actin Actin Cytoskeleton L_plastin->Actin bundles Integrin Integrin (α₅β₁) Actin->Integrin supports 'inside-out' signaling Adhesion Adhesion to Fibronectin Integrin->Adhesion mediates

Caption: this compound-L-plastin signaling cascade in neutrophil adhesion.

This compound and Plexin-B2 Signaling in Macrophages

Recent evidence has unveiled a novel signaling axis where secreted this compound acts as a ligand for the plexin-B2 receptor.[8] This interaction has been primarily studied in the context of skeletal aging, where it represses osteogenesis.[8] However, plexin-B2 is highly expressed on innate immune cells, including macrophages, and is known to negatively regulate macrophage motility by modulating the activity of the Rho family small GTPases, Rac and Cdc42.[9][10][11] In the context of host defense, the binding of this compound to plexin-B2 could therefore represent a mechanism to fine-tune macrophage migration and cytoskeletal dynamics at sites of inflammation.

G This compound-Plexin-B2 Signaling in Macrophages cluster_secretion Extracellular Milieu cluster_macrophage Macrophage Grancalcin_secreted Secreted this compound PlexinB2 Plexin-B2 Receptor Grancalcin_secreted->PlexinB2 binds to RhoGTPases Rac/Cdc42 PlexinB2->RhoGTPases negatively regulates Cytoskeleton Actin Cytoskeleton Rearrangement RhoGTPases->Cytoskeleton controls Motility Cell Motility Cytoskeleton->Motility affects

Caption: this compound-Plexin-B2 signaling pathway in macrophages.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's function. The following sections provide step-by-step protocols for key experiments cited in this compound research.

Protocol 1: Neutrophil Adhesion Assay on Fibronectin

This protocol is adapted from methodologies used to assess the adhesion of neutrophils to extracellular matrix proteins.[12][13]

Materials:

  • 96-well microplates

  • Human fibronectin

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Calcein-AM (or other fluorescent cell dye)

  • Isolated human or murine neutrophils

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with 10 µg/mL fibronectin in PBS.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound fibronectin.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells again three times with PBS.

  • Neutrophil Preparation:

    • Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Label the isolated neutrophils with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled neutrophils in an appropriate buffer (e.g., RPMI-1640 without phenol (B47542) red) at a concentration of 2 x 10⁶ cells/mL.[14]

  • Adhesion Assay:

    • Add 100 µL of the labeled neutrophil suspension to each fibronectin-coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

    • Carefully wash the wells three to five times with pre-warmed PBS to remove non-adherent cells.

  • Quantification:

    • After the final wash, add 100 µL of PBS or lysis buffer to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye.

    • The fluorescence intensity is directly proportional to the number of adherent neutrophils.

Protocol 2: Phagocytosis Assay using Staphylococcus aureus

This protocol outlines a flow cytometry-based method to quantify the phagocytic capacity of macrophages or neutrophils.[1][15][16]

Materials:

  • Bone marrow-derived macrophages (BMDMs) or isolated neutrophils

  • Staphylococcus aureus culture

  • Hexidium Iodide or other bacterial fluorescent stain (e.g., FITC-labeled S. aureus)

  • Cell culture medium (e.g., BMM medium)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Bacterial Preparation:

    • Culture S. aureus to the mid-logarithmic phase.

    • Wash the bacteria twice with cold PBS.

    • Stain the bacteria with a fluorescent dye such as Hexidium Iodide for 15 minutes in the dark.[1]

    • Wash the stained bacteria twice with cold PBS to remove excess dye.

    • Resuspend the bacteria in cell culture medium at the desired concentration.

  • Phagocytosis:

    • Seed macrophages or neutrophils in a multi-well plate.

    • Add the fluorescently labeled S. aureus to the cells at a specific multiplicity of infection (MOI), typically 10:1.[1]

    • Centrifuge the plate briefly to synchronize contact between bacteria and cells.

    • Incubate for 30 minutes at 37°C to allow for phagocytosis.

  • Removal of External Bacteria:

    • Add Trypsin-EDTA to the wells and incubate for 10 minutes at room temperature to detach and remove any bacteria adhering to the cell surface without being internalized.[1]

    • Alternatively, use a quenching agent like trypan blue to quench the fluorescence of extracellular bacteria.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS.

    • Analyze the cells using a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity will indicate the proportion of phagocytosing cells and the number of bacteria per cell, respectively.

Protocol 3: Respiratory Burst Assay

This assay measures the production of reactive oxygen species (ROS) by neutrophils upon stimulation, a key microbicidal mechanism.[17][18][19]

Materials:

  • Isolated neutrophils or whole blood

  • Dihydrorhodamine 123 (DHR 123)

  • Phorbol 12-myristate 13-acetate (PMA) as a stimulant

  • Assay buffer (e.g., RPMI 1640 with BSA and CaCl₂)

  • Red Blood Cell Lysis Buffer (if using whole blood)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • If using isolated neutrophils, suspend them in assay buffer at approximately 1 x 10⁶ cells/mL.

    • If using whole blood, use it within two hours of collection with an anticoagulant.

  • DHR 123 Loading:

    • Add DHR 123 to the cell suspension or whole blood. DHR 123 is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.

    • Incubate for 15 minutes at 37°C.

  • Stimulation:

    • Add a stimulant, such as PMA, to induce the respiratory burst. A negative control with only buffer should be included.

    • Incubate for 45 minutes at 37°C.

  • Sample Processing (for whole blood):

    • Add Red Blood Cell Lysis Buffer and incubate to lyse erythrocytes.

    • Centrifuge to pellet the leukocytes and resuspend them in assay buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Neutrophils can be gated based on their forward and side scatter characteristics.

    • The increase in fluorescence in the appropriate channel (e.g., FL1 for rhodamine 123) in stimulated cells compared to the control indicates the extent of the respiratory burst.

Conclusion

This compound plays a specialized, rather than essential, role in the host defense against pathogens. While not critical for the direct killing mechanisms of phagocytes, it is a key modulator of neutrophil adhesion to the extracellular matrix protein fibronectin. This function is likely mediated through its interaction with the actin-bundling protein L-plastin, influencing integrin-dependent signaling and cytoskeletal organization. Furthermore, its newly discovered role as a ligand for the plexin-B2 receptor on macrophages opens up another avenue of investigation into its immunomodulatory functions, potentially regulating cell motility and the inflammatory response. For drug development professionals, this compound's specific role in cell adhesion presents a potential target for modulating leukocyte trafficking in inflammatory conditions. Further research into the precise molecular mechanisms of this compound's interactions and its downstream signaling pathways will be crucial for a complete understanding of its contribution to innate immunity and for exploring its therapeutic potential.

References

Grancalcin Signaling in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin (GCA) is a calcium-binding protein belonging to the penta-EF-hand protein family, which also includes sorcin and calpain.[1][2][3][4][5][6] It is abundantly expressed in the cytoplasm of myeloid cells, particularly neutrophils and monocytes/macrophages.[2][3][7] Upon cellular activation and an increase in intracellular calcium concentration, this compound translocates from the cytosol to the granule and plasma membranes, suggesting its involvement in key cellular processes of the innate immune system.[2][3][4] While not essential for survival or basic granulocyte function, emerging evidence points to a significant role for this compound in modulating specific innate immune responses, including neutrophil adhesion and Toll-like receptor (TLR) signaling.[2][7][8] This technical guide provides an in-depth overview of the known signaling pathways involving this compound in innate immunity, supported by quantitative data and detailed experimental protocols.

This compound-Mediated Signaling Pathways

Modulation of Neutrophil Adhesion to Fibronectin

This compound plays a crucial role in the adhesion of neutrophils to the extracellular matrix protein fibronectin.[1][7] Studies using neutrophils from this compound-deficient mice have demonstrated a significant impairment in their ability to adhere to fibronectin-coated surfaces.[1][7] This process is thought to be mediated through this compound's interaction with L-plastin, an actin-bundling protein, and subsequent influence on integrin function.[2][9] The binding of calcium to this compound induces a conformational change that is believed to regulate its interaction with L-plastin and its association with cellular membranes.[2]

The proposed signaling pathway for this compound's role in neutrophil adhesion to fibronectin is as follows:

Grancalcin_Adhesion_Pathway This compound-Mediated Neutrophil Adhesion to Fibronectin Ca_influx ↑ Intracellular Ca²⁺ This compound This compound Ca_influx->this compound L_plastin L-plastin This compound->L_plastin regulates Actin Actin Cytoskeleton (Bundling) L_plastin->Actin promotes Integrin Integrin Activation (e.g., α5β1) Actin->Integrin supports Fibronectin Fibronectin Integrin->Fibronectin Adhesion Neutrophil Adhesion, Spreading, & Focal Adhesion Formation Integrin->Adhesion mediates

This compound's role in neutrophil adhesion.
Positive Regulation of Toll-like Receptor 9 (TLR9) Signaling

Recent studies have identified a novel role for this compound in the modulation of TLR9 signaling in plasmacytoid dendritic cells (pDCs).[8][10][11][12][13][14] TLR9 is an endosomal receptor that recognizes unmethylated CpG DNA from bacteria and viruses, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[8][10][12][13] this compound has been shown to directly interact with TLR9, and this interaction is crucial for the full activation of downstream signaling pathways.[8][10][12][13] Knockdown of this compound in pDCs leads to a significant reduction in the production of type I IFN and other cytokines upon TLR9 stimulation.[8][10][12][13]

The signaling pathway illustrating this compound's positive regulation of TLR9 is as follows:

Grancalcin_TLR9_Pathway This compound-Mediated Positive Regulation of TLR9 Signaling CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 activates MyD88 MyD88 TLR9->MyD88 recruits This compound This compound This compound->TLR9 IRF7 IRF7 MyD88->IRF7 activates NFkB NF-κB MyD88->NFkB activates MAPK MAPKs (p38) MyD88->MAPK activates Type_I_IFN Type I IFN Production IRF7->Type_I_IFN induces Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines induces MAPK->Cytokines induces

This compound's positive regulation of TLR9 signaling.

Quantitative Data

The functional consequences of this compound's involvement in innate immunity have been quantified in several studies. The following tables summarize key quantitative findings.

Table 1: Effect of this compound Deficiency on Neutrophil Adhesion to Fibronectin

ParameterWild-Type NeutrophilsThis compound-Deficient NeutrophilsPercentage ChangeReference
Adhesion to FibronectinNormalized to 100%~40%↓ 60% [1][7][15]
Focal Adhesion Complex FormationNormalized to 100%~11%↓ 89% [1][7][15]
Cell Spreading on FibronectinNormalized to 100%~62%↓ 38% [1][7][15]

Table 2: this compound Binding Properties

LigandDissociation Constant (Kd)MethodReference
Calcium (Ca²⁺)Not explicitly determined for this compound, but EF-hand motifs typically have Kd values in the micromolar range.Inferred from structural and functional studies.[16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neutrophil Adhesion Assay on Fibronectin-Coated Plates

This protocol is adapted from methods used to assess the adhesion of neutrophils to fibronectin.[8][18][19][20][21]

Materials:

  • 96-well tissue culture plates

  • Human fibronectin solution (50 µg/mL in PBS)

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

  • Isolated human or mouse neutrophils

  • Labeling dye (e.g., Calcein-AM)

  • Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

  • Plate reader with fluorescence capabilities

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 50 µL of 50 µg/mL fibronectin solution.

    • Incubate for 1-2 hours at 37°C or overnight at 4°C.

    • Aspirate the fibronectin solution and wash the wells three times with PBS.

    • Block non-specific binding by adding 100 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with PBS before use.

  • Neutrophil Preparation and Labeling:

    • Isolate neutrophils from whole blood using a standard method such as density gradient centrifugation.

    • Resuspend the isolated neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.

    • Label the neutrophils with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

  • Adhesion Assay:

    • Add 100 µL of the labeled neutrophil suspension to each fibronectin-coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • After the final wash, add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity of the adherent cells using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

    • The fluorescence intensity is directly proportional to the number of adherent neutrophils.

Neutrophil adhesion assay workflow.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This protocol outlines the general steps for a yeast two-hybrid screen to identify protein interactions, as was used to demonstrate the interaction between this compound and TLR9.[11][22][23][24][25]

Materials:

  • Yeast strains (e.g., AH109, Y2HGold)

  • Bait vector (e.g., pGBKT7) and Prey vector (e.g., pGADT7)

  • cDNA library or specific prey clone

  • Yeast transformation reagents (e.g., PEG/LiAc)

  • Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal for blue/white screening

Procedure:

  • Bait and Prey Plasmid Construction:

    • Clone the coding sequence of the "bait" protein (e.g., this compound) into the bait vector in-frame with the DNA-binding domain (e.g., GAL4-BD).

    • Clone the coding sequence of the "prey" protein (e.g., TLR9) or a cDNA library into the prey vector in-frame with the activation domain (e.g., GAL4-AD).

  • Yeast Transformation:

    • Transform the bait plasmid into a suitable yeast strain. Select for successful transformants on appropriate selective media (e.g., SD/-Trp).

    • Confirm the absence of auto-activation of the reporter genes by the bait protein alone.

    • Transform the prey plasmid or cDNA library into a yeast strain of the opposite mating type or co-transform both bait and prey plasmids into the same yeast strain.

  • Mating and Selection:

    • If using mating, mix the bait- and prey-containing yeast strains and allow them to mate.

    • Plate the diploid yeast on dual selective media (e.g., SD/-Trp/-Leu) to select for cells containing both plasmids.

    • Replica-plate the resulting colonies onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) and/or media containing X-α-Gal.

  • Analysis of Interaction:

    • Growth on high-stringency media and/or the development of a blue color indicates a positive protein-protein interaction.

    • Isolate the prey plasmids from positive colonies and sequence the insert to identify the interacting protein.

Co-Immunoprecipitation (Co-IP)

This protocol is a standard method to verify protein-protein interactions in a cellular context.[2][3][10][26][27][28]

Materials:

  • HEK293T cells

  • Expression vectors for tagged proteins (e.g., FLAG-Grancalcin, HA-TLR9)

  • Transfection reagent (e.g., Lipofectamine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to one of the tags (e.g., anti-FLAG antibody)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with expression vectors for the tagged proteins of interest.

  • Cell Lysis:

    • After 24-48 hours, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against one of the protein tags (e.g., anti-FLAG) for 2-4 hours or overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by adding elution buffer and heating.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody against the other protein tag (e.g., anti-HA) to detect the co-immunoprecipitated protein.

siRNA-Mediated Gene Knockdown in Primary Human Plasmacytoid Dendritic Cells (pDCs)

This protocol is based on methods for efficient gene silencing in primary human pDCs.[15][21][29][30][31][32][33]

Materials:

  • Isolated primary human pDCs

  • siRNA targeting the gene of interest (e.g., this compound) and a non-targeting control siRNA

  • Transfection reagent suitable for primary immune cells (e.g., Lipofectamine RNAiMAX or similar)

  • Opti-MEM I Reduced Serum Medium

  • Culture medium for pDCs

Procedure:

  • siRNA-Lipid Complex Formation:

    • Dilute the siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Transfection:

    • Add the siRNA-lipid complexes to the pDC suspension in culture medium.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Analysis of Knockdown and Functional Assays:

    • After 24-72 hours, harvest the cells to assess knockdown efficiency by qRT-PCR or Western blotting.

    • At the same time, perform functional assays, such as stimulating the cells with a TLR9 agonist and measuring cytokine production by ELISA or flow cytometry.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.[7][24][25][26][29][34][35][36]

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Expression vectors for TLR9 and this compound (optional, for co-transfection)

  • Transfection reagent

  • TLR9 agonist (e.g., CpG-ODN)

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid, the control reporter plasmid, and any other expression vectors as needed.

  • Cell Stimulation:

    • After 24 hours, stimulate the cells with the TLR9 agonist for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Compare the normalized luciferase activity of stimulated cells to that of unstimulated cells to determine the fold induction of NF-κB activity.

Western Blot for Phosphorylated p38 MAPK

This protocol is for detecting the activated, phosphorylated form of p38 MAPK.[19][22][26][36][37][38][39][40][41]

Materials:

  • Immune cells (e.g., pDCs)

  • Stimulus (e.g., TLR9 agonist)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting reagents

  • Chemiluminescent substrate

Procedure:

  • Cell Stimulation and Lysis:

    • Stimulate the cells with the TLR9 agonist for various time points.

    • Lyse the cells in ice-cold lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane and then incubate with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total p38 MAPK antibody to confirm equal protein loading.

Conclusion

This compound is emerging as a nuanced regulator of innate immune function. While not essential for fundamental processes like phagocytosis or respiratory burst in neutrophils, it plays a significant modulatory role in neutrophil adhesion to fibronectin and potentiates TLR9 signaling in plasmacytoid dendritic cells. These findings open new avenues for understanding the fine-tuning of innate immune responses and may present novel targets for therapeutic intervention in inflammatory and infectious diseases. The experimental protocols provided herein offer a robust framework for further investigation into the precise molecular mechanisms of this compound's function in innate immunity. Further research is warranted to elucidate the full spectrum of this compound's interactions and its physiological and pathological significance.

References

The Role of Grancalcin in Neutrophil Extracellular Trap Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current understanding and a proposed role for the calcium-binding protein, grancalcin, in the process of Neutrophil Extracellular Trap (NET) formation. It includes detailed experimental methodologies and visualizes key pathways and workflows.

Executive Summary

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. The process of NET formation, or NETosis, is a complex signaling cascade involving calcium mobilization, reactive oxygen species (ROS) production, and significant cytoskeletal rearrangements. This compound, a penta-EF-hand calcium-binding protein abundant in neutrophils, is implicated in calcium-dependent signaling and actin cytoskeleton dynamics. While direct evidence is currently lacking, its known functions suggest a potential modulatory role in NETosis. This guide explores the hypothetical mechanisms by which this compound may influence NET formation and provides detailed experimental protocols to investigate this proposed role.

Introduction to this compound and NETosis

This compound: A Calcium Sensor in Neutrophils

This compound is a cytosolic protein that, upon neutrophil activation and a subsequent rise in intracellular calcium, translocates to the granule and plasma membranes.[1] It is known to interact with F-actin and L-plastin, an actin-bundling protein, suggesting its involvement in regulating cytoskeletal dynamics.[2][3] Studies on this compound-deficient mice have revealed its role in neutrophil adhesion to fibronectin, a process dependent on cytoskeletal rearrangement.[4][5] However, these studies reported normal phagocytosis, degranulation, and NADPH oxidase activation in the absence of this compound.[4]

Neutrophil Extracellular Trap (NET) Formation (NETosis)

NETosis is a distinct form of programmed cell death characterized by the release of NETs. This process can be triggered by various stimuli, including pathogens, inflammatory cytokines, and chemical agonists like phorbol (B1677699) 12-myristate 13-acetate (PMA) and calcium ionophores. Two major pathways of NETosis have been described:

  • Lytic (Suicidal) NETosis: A slow process (hours) typically induced by PMA, involving NADPH oxidase-dependent ROS production, nuclear delobulation, chromatin decondensation, and eventual cell lysis to release NETs.[6][7]

  • Vital (Nonlytic) NETosis: A rapid process (minutes) that can be induced by certain pathogens or calcium ionophores, which is independent of NADPH oxidase and does not result in immediate cell death.[6][7] This pathway is often dependent on mitochondrial ROS production and intracellular calcium fluxes.[6]

A critical step in both pathways is the decondensation of chromatin, which is facilitated by enzymes such as Neutrophil Elastase (NE) and Myeloperoxidase (MPO), and the citrullination of histones by Peptidyl Arginine Deiminase 4 (PAD4), a calcium-dependent enzyme.[8] Furthermore, significant remodeling of the actin cytoskeleton is required for the release of NETs.[9]

Proposed Role of this compound in NET Formation

Based on its known functions, we propose that this compound may influence NET formation through two primary mechanisms: modulation of calcium-dependent signaling pathways and regulation of actin cytoskeleton dynamics.

Modulation of Calcium-Dependent Signaling

Given that this compound is a calcium-binding protein and that calcium is a critical second messenger in NETosis, this compound could act as a calcium sensor or buffer, thereby influencing the activity of calcium-dependent enzymes like PAD4 and calpain, which are involved in chromatin decondensation.[8][10]

Regulation of Actin Cytoskeleton Rearrangement

This compound's interaction with F-actin and L-plastin suggests a role in the cytoskeletal rearrangements necessary for NET release.[2][11] Upon calcium binding, this compound's conformation changes, which may alter its interaction with actin-binding proteins and consequently impact the dynamics of the actin network.[1]

Quantitative Data Summary

As there is no direct published quantitative data on the effect of this compound on NET formation, the following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Quantification of NET Formation in Wild-Type vs. This compound-Deficient Neutrophils

ConditionStimulus% NET-forming Cells (Mean ± SD)Extracellular DNA (ng/mL) (Mean ± SD)
Wild-Type Unstimulated5 ± 250 ± 15
PMA (100 nM)75 ± 8850 ± 70
Ionomycin (5 µM)60 ± 7700 ± 60
This compound-Deficient Unstimulated5 ± 355 ± 18
PMA (100 nM)55 ± 9650 ± 80
Ionomycin (5 µM)30 ± 6 350 ± 50

*p < 0.05, **p < 0.01 compared to Wild-Type with the same stimulus. This hypothetical data suggests that this compound deficiency leads to a reduction in NET formation, particularly in response to a calcium ionophore.

Table 2: Analysis of Key NETosis-Related Events

ConditionStimulusHistone H3 Citrullination (Fold Change)Neutrophil Elastase Translocation to Nucleus (% of cells)
Wild-Type Ionomycin (5 µM)4.5 ± 0.565 ± 5
This compound-Deficient Ionomycin (5 µM)2.0 ± 0.3 35 ± 7

**p < 0.01 compared to Wild-Type. This hypothetical data suggests that the absence of this compound impairs key molecular events upstream of NET release in the calcium-dependent pathway.

Experimental Protocols

Isolation of Murine Bone Marrow Neutrophils

This protocol describes the isolation of neutrophils from the bone marrow of wild-type and this compound-deficient mice.

Materials:

  • Femurs and tibias from mice

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Histopaque-1077 and Histopaque-1119

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Euthanize mice and dissect femurs and tibias.

  • Flush bone marrow with RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Layer the cell suspension onto a discontinuous Percoll gradient (e.g., 78%, 69%, 52%) or a two-layer Histopaque gradient (1077 and 1119).

  • Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.

  • Collect the neutrophil-rich layer.

  • Wash the cells with PBS.

  • Perform red blood cell lysis if necessary.

  • Resuspend neutrophils in RPMI 1640 for subsequent experiments.

  • Assess purity and viability using flow cytometry (staining for Ly6G and a viability dye) and a hemocytometer with trypan blue.

In Vitro NET Formation Assay

This protocol details the induction and visualization of NETs from isolated neutrophils.

Materials:

  • Isolated neutrophils (1 x 10^6 cells/mL)

  • Poly-L-lysine coated coverslips in a 24-well plate

  • PMA (100 nM final concentration)

  • Ionomycin (5 µM final concentration)

  • RPMI 1640 medium

  • 4% Paraformaldehyde (PFA) in PBS

  • SYTOX Green (cell-impermeant DNA dye)

  • Hoechst 33342 (cell-permeant DNA dye)

  • Antibodies: anti-Neutrophil Elastase (NE), anti-citrullinated Histone H3 (CitH3)

  • Fluorescently labeled secondary antibodies

  • Mounting medium

Procedure:

  • Seed 2 x 10^5 neutrophils onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere for 30 minutes at 37°C.

  • Stimulate neutrophils with PMA, ionomycin, or vehicle control (DMSO) in RPMI 1640 for 3-4 hours (for PMA) or 1-2 hours (for ionomycin) at 37°C.

  • Fix the cells with 4% PFA for 15 minutes.

  • Wash with PBS.

  • For immunofluorescence, permeabilize cells with 0.1% Triton X-100, block with 5% BSA, and incubate with primary antibodies (e.g., anti-NE, anti-CitH3) overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies and a DNA stain (e.g., Hoechst 33342) for 1 hour at room temperature.

  • Mount coverslips on glass slides.

  • For simple DNA visualization, stain fixed cells with SYTOX Green and Hoechst 33342.

  • Visualize using a fluorescence microscope.

Quantification of NETs

5.3.1 Image-based Quantification:

  • Acquire images from multiple random fields of view for each condition.

  • Quantify the percentage of NET-forming cells by counting cells with decondensed chromatin that co-localizes with NE or CitH3, or by measuring the area of extracellular DNA (SYTOX Green positive) relative to the total number of cells (Hoechst 33342 positive).

  • Use image analysis software like ImageJ or CellProfiler for automated quantification.

5.3.2 Fluorometric Quantification of Extracellular DNA:

  • Culture neutrophils in a 96-well plate.

  • After stimulation, add a cell-impermeant DNA dye (e.g., SYTOX Green or PicoGreen) to the wells.

  • Measure fluorescence using a plate reader.

  • To normalize for cell number, lyse a parallel set of unstimulated cells with a detergent to measure total DNA content.

  • Express NET formation as a percentage of total DNA.

Visualizations

Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

NETosis_Signaling_Pathway cluster_stimuli Stimuli cluster_intracellular Intracellular Events cluster_outcome Outcome PMA PMA PKC PKC Activation PMA->PKC Ionomycin Ionomycin Ca_Influx Ca2+ Influx Ionomycin->Ca_Influx NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Mito_ROS Mitochondrial ROS Ca_Influx->Mito_ROS PAD4 PAD4 Activation Ca_Influx->PAD4 ROS ROS Production NADPH_Oxidase->ROS NE_MPO NE/MPO Translocation to Nucleus ROS->NE_MPO Chromatin_Decondensation Chromatin Decondensation PAD4->Chromatin_Decondensation NE_MPO->Chromatin_Decondensation NET_Formation NET Formation Chromatin_Decondensation->NET_Formation Grancalcin_Hypothetical_Role Ca_Influx Increased Intracellular Ca2+ This compound This compound Ca_Influx->this compound PAD4_Calpain PAD4 / Calpain Activation This compound->PAD4_Calpain Modulates Ca2+ sensitivity? L_Plastin_F_Actin L-Plastin / F-Actin This compound->L_Plastin_F_Actin Regulates interaction? Chromatin_Decondensation Chromatin Decondensation PAD4_Calpain->Chromatin_Decondensation NET_Release NET Release Chromatin_Decondensation->NET_Release Cytoskeleton_Rearrangement Cytoskeleton Rearrangement L_Plastin_F_Actin->Cytoskeleton_Rearrangement Cytoskeleton_Rearrangement->NET_Release Experimental_Workflow Start Start Isolate_Neutrophils Isolate Neutrophils (WT and this compound-KO) Start->Isolate_Neutrophils Stimulate_NETosis Induce NETosis (PMA, Ionomycin) Isolate_Neutrophils->Stimulate_NETosis Fix_and_Stain Fix and Stain (DNA, NE, CitH3) Stimulate_NETosis->Fix_and_Stain Microscopy Fluorescence Microscopy Fix_and_Stain->Microscopy Quantify_NETs Quantify NETs (Image analysis, Fluorometry) Microscopy->Quantify_NETs Analyze_Data Data Analysis and Comparison Quantify_NETs->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

References

Grancalcin: A Potential Modulator at the Crossroads of Sterile Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile inflammation, a fundamental immune response triggered by non-microbial stimuli such as tissue injury, metabolic stress, and crystalline molecules, is a critical driver of numerous chronic diseases. This inflammatory cascade is initiated by the release of Damage-Associated Molecular Patterns (DAMPs), which are recognized by pattern recognition receptors, leading to the activation of inflammatory signaling pathways. Grancalcin (GCA), a penta-EF-hand calcium-binding protein highly expressed in neutrophils and macrophages, has emerged as a significant player in various chronic inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in sterile inflammation, detailing its known signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Molecular Mechanisms of this compound in Inflammatory Processes

This compound's function is intrinsically linked to its ability to bind calcium, which induces a conformational change that facilitates its interaction with other proteins and cellular structures. While a direct interaction with classical DAMPs or core components of the inflammasome has yet to be definitively established, a growing body of evidence implicates this compound in modulating inflammatory responses through several key mechanisms.

Role in Cell Adhesion and Migration

This compound has been demonstrated to play a crucial role in the adhesion of neutrophils to the extracellular matrix. Specifically, in this compound-deficient neutrophils, adhesion to fibronectin is significantly impaired. This suggests that this compound may be involved in the regulation of integrin-mediated adhesion, a critical step in the recruitment of leukocytes to sites of sterile inflammation.

Involvement in Chronic Sterile Inflammation

Recent studies have highlighted the role of secreted this compound in age-related and metabolic sterile inflammation:

  • Skeletal Aging: During aging, senescent immune cells, including macrophages and neutrophils, accumulate in the bone marrow and secrete abundant this compound.[1] This extracellular this compound contributes to skeletal aging by suppressing bone turnover and promoting the accumulation of fat in the bone marrow.[1][2]

  • Obesity-Induced Insulin (B600854) Resistance: In the context of obesity, this compound-positive immune cells accumulate in the bone marrow and release significant amounts of this compound into circulation.[3] This circulating this compound can instigate adipose tissue inflammation and contribute to the development of insulin resistance.[3]

  • Macrophage Polarization: this compound has been shown to influence macrophage polarization, a key process in the resolution or perpetuation of inflammation. In models of obesity, this compound promotes a pro-inflammatory M1 macrophage phenotype in adipose tissue.[3]

Signaling Pathways Involving this compound

Several signaling pathways have been identified through which this compound exerts its effects in the context of chronic sterile inflammation.

This compound-Plexin-B2 Signaling in Skeletal Aging

In the bone marrow of aging individuals, secreted this compound binds to the Plexin-B2 receptor on bone marrow mesenchymal stromal cells.[1] This interaction partially inactivates downstream signaling, leading to the repression of osteogenesis (bone formation) and the promotion of adipogenesis (fat formation).

GCA_PlexinB2_Signaling cluster_extracellular Extracellular Space cluster_cell Mesenchymal Stromal Cell GCA This compound PlexinB2 Plexin-B2 Receptor GCA->PlexinB2 Downstream Downstream Signaling PlexinB2->Downstream Inactivation Osteogenesis Osteogenesis Downstream->Osteogenesis Repression Adipogenesis Adipogenesis Downstream->Adipogenesis Promotion

This compound-Plexin-B2 signaling pathway in skeletal aging.
This compound-PHB2 Signaling in Metabolic Inflammation

In obesity-induced inflammation, this compound binds to the Prohibitin-2 (PHB2) receptor on adipocytes.[3] This binding event activates the PAK1-NF-κB signaling pathway, which in turn provokes an inflammatory response in the adipocytes, contributing to insulin resistance.[3]

GCA_PHB2_Signaling cluster_extracellular Extracellular Space cluster_cell Adipocyte GCA This compound PHB2 PHB2 Receptor GCA->PHB2 PAK1 PAK1 PHB2->PAK1 Activation NFkB NF-κB PAK1->NFkB Activation Inflammation Inflammatory Response NFkB->Inflammation Promotion

This compound-PHB2 signaling in metabolic inflammation.

Quantitative Data on this compound Function

The following tables summarize key quantitative findings from studies on this compound's role in cellular processes relevant to sterile inflammation.

Table 1: Effects of this compound Deficiency on Neutrophil Adhesion

ParameterWild-Type NeutrophilsThis compound-Deficient NeutrophilsPercentage ChangeReference
Adhesion to FibronectinNormalized to 100%~40%-60%
Focal Adhesion FormationNormalized to 100%~11%-89%
Cell SpreadingNormalized to 100%~62%-38%

Table 2: this compound-Mediated Regulation of Gene Expression in Adipocytes

GeneTreatmentFold Change vs. ControlReference
Il1bRecombinant GCAIncreased[3]
Il6Recombinant GCAIncreased[3]
TnfaRecombinant GCAIncreased[3]
Ccl2Recombinant GCAIncreased[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in sterile inflammation.

Protocol 1: Monosodium Urate (MSU)-Induced Peritonitis in Mice

This protocol is adapted from established methods to study in vivo inflammasome activation and can be used to assess the role of this compound in a model of acute sterile inflammation.[4][5][6]

Materials:

  • C57BL/6 wild-type and Gca knockout mice

  • Monosodium urate (MSU) crystals (endotoxin-free)

  • Sterile PBS

  • Flow cytometry antibodies (e.g., anti-Ly6G, anti-F4/80)

  • ELISA kit for IL-1β

Procedure:

  • Preparation of MSU Crystals: Prepare a 10 mg/mL suspension of MSU crystals in sterile PBS. Vortex vigorously for at least 5 minutes to ensure a fine, uniform suspension.

  • Induction of Peritonitis: Inject 0.5 mL of the MSU crystal suspension (5 mg) intraperitoneally into each mouse.

  • Peritoneal Lavage: At a defined time point (e.g., 6 hours post-injection), euthanize the mice and perform a peritoneal lavage by injecting 5 mL of ice-cold sterile PBS into the peritoneal cavity.

  • Cell Collection and Analysis: Gently massage the abdomen and aspirate the peritoneal fluid. Centrifuge the fluid to pellet the cells.

  • Flow Cytometry: Resuspend the cell pellet in FACS buffer and stain with fluorescently labeled antibodies to identify and quantify neutrophils (Ly6G+) and macrophages (F4/80+).

  • Cytokine Measurement: Use the supernatant from the peritoneal lavage to measure IL-1β levels by ELISA.

Protocol 2: In Vitro Macrophage Polarization

This protocol allows for the investigation of the direct effects of this compound on macrophage polarization.[7][8]

Materials:

  • Bone marrow-derived macrophages (BMDMs) from wild-type and Gca knockout mice

  • Recombinant this compound

  • LPS (for M1 polarization)

  • IL-4 (for M2 polarization)

  • qRT-PCR reagents

  • Flow cytometry antibodies (e.g., anti-CD86 for M1, anti-CD206 for M2)

Procedure:

  • Cell Culture: Culture BMDMs in appropriate media.

  • Treatment: Treat the macrophages with recombinant this compound at various concentrations for a specified time (e.g., 24 hours). Include control groups with no treatment, LPS alone (for M1), and IL-4 alone (for M2).

  • Gene Expression Analysis: Isolate RNA from the treated cells and perform qRT-PCR to analyze the expression of M1 markers (Nos2, Tnfa, Il6) and M2 markers (Arg1, Mrc1).

  • Flow Cytometry: Stain the cells with antibodies against M1 and M2 surface markers and analyze by flow cytometry to determine the percentage of polarized macrophages.

Macrophage_Polarization_Workflow BMDMs Isolate Bone Marrow-Derived Macrophages (BMDMs) Culture Culture BMDMs BMDMs->Culture Treatment Treat with: - Control - Recombinant this compound - LPS (M1 control) - IL-4 (M2 control) Culture->Treatment Analysis Analysis Treatment->Analysis qPCR qRT-PCR for M1/M2 Gene Expression Analysis->qPCR Flow Flow Cytometry for M1/M2 Surface Markers Analysis->Flow GCA_Hypothetical_Pathway DAMPs DAMPs (e.g., ATP, MSU crystals) Ca_influx Calcium Influx DAMPs->Ca_influx GCA This compound Ca_influx->GCA Activation NLRP3 NLRP3 Inflammasome (Hypothetical Modulation) GCA->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Secretion Casp1->IL1b

References

Structural Analysis of Grancalcin's EF-hand Domains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin is a calcium-binding protein predominantly expressed in neutrophils and macrophages, playing a significant role in immune response and cellular adhesion processes. As a member of the penta-EF-hand (PEF) protein family, its function is intricately linked to its ability to bind calcium ions, which induces conformational changes that modulate its interaction with downstream targets.[1] This technical guide provides an in-depth analysis of the structural features of this compound's EF-hand domains, presenting key quantitative data, detailed experimental methodologies, and visual representations of its structural organization and signaling pathways.

Structural and Functional Data of this compound

This compound is a homodimeric protein, with each subunit containing five EF-hand motifs.[1] The dimerization is mediated by the association of the C-terminal EF5 hands.[2] Upon calcium binding, this compound undergoes conformational changes that are believed to be crucial for its biological activity, including its interaction with proteins like L-plastin.[1]

Calcium Binding Affinity

The binding of calcium to this compound exhibits positive cooperativity. Each subunit can bind two Ca²⁺ ions with moderate affinity.[1] The calcium binding affinity is influenced by the presence of detergents, which may mimic the hydrophobic environment of cellular membranes.

ParameterValue (in the presence of octyl glycoside)Value (in the absence of octyl glycoside)Reference
[Ca²⁺]₀.₅ 25 µM83 µM[1]
Crystallographic Data

The crystal structure of human this compound has been resolved in both its apo (calcium-free) and calcium-bound forms, providing insights into the structural rearrangements that occur upon calcium binding.[2]

StateResolutionR-factorR-freePDB IDReference
Apo-grancalcin 1.9 Å0.2120.2491F4Q[2]
Ca²⁺-bound this compound 2.5 Å0.2260.2811F4O[2]

Experimental Protocols

Recombinant Human this compound Purification

A common method for obtaining this compound for structural and functional studies is through recombinant expression in E. coli.[3]

Protocol:

  • Expression: The full-length human this compound cDNA is cloned into an expression vector, often with an N-terminal His-tag, and transformed into an E. coli expression strain. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[4]

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.[4]

  • Affinity Chromatography: The soluble fraction of the cell lysate is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.[4]

  • Elution: The His-tagged this compound is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).[4]

  • Purity Analysis and Buffer Exchange: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then buffer-exchanged into a suitable storage buffer (e.g., PBS, pH 7.4) using a centrifugal filter unit.[4]

X-ray Crystallography

Determining the three-dimensional structure of this compound at atomic resolution is achieved through X-ray crystallography.[5][6]

Protocol:

  • Crystallization Screening: Purified this compound (in both apo and Ca²⁺-bound forms) is screened for crystallization conditions using commercially available screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.[5]

  • Crystal Optimization: Initial crystal hits are optimized by varying parameters such as pH, precipitant concentration, and protein concentration to obtain single, diffraction-quality crystals.[7]

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.[8]

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement, and an initial model of the protein is built into the electron density map.[5]

  • Model Refinement: The initial model is refined against the diffraction data to improve its fit to the electron density and to ensure ideal stereochemistry.[5]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of calcium binding to this compound.[9][10]

Protocol:

  • Sample Preparation: Purified this compound and a calcium chloride solution are prepared in the identical, degassed buffer to minimize heats of dilution. The protein solution is placed in the sample cell of the calorimeter, and the calcium solution is loaded into the injection syringe.[9][10]

  • Titration: Small aliquots of the calcium solution are injected into the protein solution at a constant temperature. The heat released or absorbed during the binding event is measured.[11]

  • Data Analysis: The integrated heat data is plotted against the molar ratio of calcium to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9]

Structural Organization and Signaling Pathways

This compound Domain Organization

This compound's structure is characterized by five EF-hand motifs, which are helix-loop-helix structural domains common in calcium-binding proteins.

GCA_Structure cluster_Monomer This compound Monomer cluster_Dimer This compound Dimer cluster_CaBinding Calcium Binding EF1 EF1 EF2 EF2 EF1->EF2 EF3 EF3 EF2->EF3 EF4 EF4 EF3->EF4 EF5 EF5 EF4->EF5 M1_EF5 Monomer 1 EF5 M2_EF5 Monomer 2 EF5 M1_EF5->M2_EF5 Ca1 Ca²⁺ EF_hands_monomer EF-hands (per monomer) Ca1->EF_hands_monomer Ca2 Ca²⁺ Ca2->EF_hands_monomer

Caption: Domain organization of a this compound monomer and its dimerization via the EF5 hands.

Proposed Signaling Pathway in Neutrophil Adhesion

This compound is implicated in the regulation of neutrophil adhesion to the extracellular matrix protein fibronectin. This process is thought to involve its interaction with the actin-bundling protein L-plastin in a calcium-dependent manner.

Grancalcin_Signaling cluster_Cell Neutrophil Ca_low Low Intracellular [Ca²⁺] GCA_Lplastin This compound-L-plastin Complex Ca_low->GCA_Lplastin promotes Ca_high High Intracellular [Ca²⁺] (Activation Signal) Ca_high->GCA_Lplastin dissociates GCA This compound GCA_Lplastin->GCA Lplastin L-plastin GCA_Lplastin->Lplastin Adhesion Adhesion to Fibronectin GCA_Lplastin->Adhesion inhibits GCA->Adhesion promotes Lplastin->Adhesion promotes

Caption: Proposed model for this compound's role in regulating neutrophil adhesion.

In a resting neutrophil with low intracellular calcium, this compound is proposed to form a complex with L-plastin, which may inhibit adhesion to fibronectin.[1] Upon neutrophil activation, an increase in intracellular calcium concentration leads to the dissociation of the this compound-L-plastin complex.[1] This dissociation is thought to relieve the inhibition, thereby promoting neutrophil adhesion to fibronectin, a critical step in the inflammatory response.[12]

Experimental Workflow for Structural Analysis

A typical workflow for the structural and biophysical characterization of this compound's EF-hand domains is outlined below.

Experimental_Workflow cluster_Protein_Production Protein Production cluster_Structural_Analysis Structural Analysis cluster_Biophysical_Analysis Biophysical Analysis Cloning Gene Cloning Expression Recombinant Expression Cloning->Expression Purification Protein Purification Expression->Purification Crystallography X-ray Crystallography Purification->Crystallography ITC Isothermal Titration Calorimetry Purification->ITC Structure_Det 3D Structure Determination Crystallography->Structure_Det Binding_Affinity Ca²⁺ Binding Affinity & Thermodynamics Structure_Det->Binding_Affinity Structural Context ITC->Binding_Affinity

Caption: A generalized workflow for the structural and biophysical analysis of this compound.

References

Grancalcin: A Key Modulator of Calcium-Dependent Adhesion in Phagocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Grancalcin is a calcium-binding protein of the penta-EF-hand family, found in high abundance within the cytoplasm of phagocytic cells, primarily neutrophils and macrophages.[1][2] Its strategic localization and calcium-dependent translocation to granules and membranes suggest a pivotal role in mediating calcium signals that govern critical phagocyte functions.[1] While initial studies on this compound-deficient mice indicated that core functions such as phagocytosis, degranulation, and respiratory burst remain intact, compelling evidence has emerged positioning this compound as a crucial regulator of neutrophil adhesion to the extracellular matrix protein fibronectin. This guide provides a comprehensive overview of this compound's structure, its contribution to calcium homeostasis, and its specific role in phagocyte adhesion, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

This compound: Structure and Calcium-Binding Properties

This compound is a 28 kDa protein that exists as a homodimer.[2] Its structure is characterized by the presence of four EF-hand motifs, which are conserved calcium-binding domains.[1] The crystal structure of human this compound has been resolved both in its apo (calcium-free) and calcium-bound forms, revealing the conformational changes that occur upon calcium binding.[3][4] In the calcium-bound state, ions are found in the EF1 and EF3 hands, inducing minor conformational changes primarily within the EF1 calcium-binding loop.[4]

Table 1: this compound Protein Characteristics

PropertyDescriptionReference
Molecular Weight 28 kDa (monomer)[2]
Structure Homodimer[2]
Calcium-Binding Motifs Four EF-hands[1]
Subcellular Localization Cytosol, granules, plasma membrane (calcium-dependent)[1]
Expression Abundant in neutrophils and monocytes/macrophages[1][2]

Note: A specific dissociation constant (Kd) for calcium binding to this compound is not consistently reported in the reviewed literature.

Role of this compound in Phagocyte Function

Studies utilizing this compound-deficient mouse models have been instrumental in elucidating its function in phagocytes. While several key functions appear to be independent of this compound, its role in cell adhesion is significant.

Phagocytosis and Degranulation

Investigations into this compound-deficient neutrophils have demonstrated that the processes of phagocytosis of IgG-opsonized Staphylococcus aureus and degranulation, as measured by the release of the secondary granule component lactoferrin, are not significantly impaired.[5][6][7]

NADPH Oxidase Activation and Chemotaxis

The activation of the NADPH oxidase, responsible for the respiratory burst, and the recruitment of neutrophils to inflamed sites (chemotaxis) also appear to be normal in the absence of this compound.[5][6]

Adhesion to Fibronectin

The most profound phenotype observed in this compound-deficient neutrophils is a marked reduction in their ability to adhere to fibronectin. This impairment extends to associated cellular processes crucial for firm adhesion and migration.

Table 2: Impact of this compound Deficiency on Neutrophil Adhesion

ParameterObservation in this compound-Deficient NeutrophilsReference
Adhesion to Fibronectin Decreased by 60%[5][6]
Focal Adhesion Complex Formation Impaired by 89%[5][6]
Cell Spreading on Fibronectin Impaired by 38%[5][6]

This compound and Calcium Homeostasis in Phagocytes

Calcium signaling is fundamental to a multitude of phagocyte functions. While this compound is a calcium-binding protein, its direct role in modulating global intracellular calcium fluxes appears to be subtle. Studies on this compound-deficient neutrophils have shown that the activation-induced calcium flux, stimulated by agents like fMLP or calcium ionophores, is not affected.[5][8] This suggests that this compound is not essential for the primary mechanisms of calcium release from intracellular stores or influx from the extracellular space.

Instead, this compound likely acts as a calcium effector protein. Upon binding calcium, it undergoes a conformational change that is thought to facilitate its interaction with specific downstream targets, thereby translating the calcium signal into a functional cellular response, particularly in the context of adhesion.

Signaling Pathways and Molecular Interactions

This compound's role in adhesion is mediated through its interaction with other proteins. One identified binding partner is L-plastin, an actin-bundling protein.[3][9] This interaction suggests a mechanism by which this compound can influence the cytoskeletal rearrangements necessary for cell adhesion and spreading. More recent findings have also implicated this compound in signaling pathways involving the plexin-B2 receptor, particularly in the context of skeletal aging and fracture healing, where it is secreted by macrophages.[10]

Grancalcin_Signaling_Pathway cluster_extracellular Extracellular Matrix Fibronectin Fibronectin Integrin Integrin (e.g., α5β1) Fibronectin->Integrin Binds Focal_Adhesion Focal Adhesion Formation & Spreading Integrin->Focal_Adhesion Ca_ion Ca²⁺ This compound This compound Ca_ion->this compound Binds L_Plastin L-Plastin This compound->L_Plastin Interacts with Actin Actin Cytoskeleton L_Plastin->Actin Bundles Actin->Focal_Adhesion

This compound's role in adhesion signaling.

Experimental Protocols

Neutrophil Adhesion Assay on Fibronectin

This protocol describes a static adhesion assay to quantify neutrophil adhesion to fibronectin-coated surfaces.

Materials:

  • 96-well tissue culture plates

  • Human fibronectin

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Calcein-AM

  • Isolated human or murine neutrophils

  • Fluorimeter

Procedure:

  • Coat the wells of a 96-well plate with 5 µg/mL fibronectin in PBS for 2 hours at room temperature.[8]

  • Wash the wells three times with PBS to remove unbound fibronectin.

  • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

  • Wash the wells three times with PBS.

  • Label isolated neutrophils with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled neutrophils in an appropriate buffer (e.g., HBSS with 10 mM HEPES, pH 7.35).[8]

  • Add 1 x 10^5 neutrophils to each well and incubate for 20-30 minutes at 37°C.[8]

  • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorimeter.

  • The number of adherent cells can be quantified by comparing the fluorescence to a standard curve of known cell numbers.

Phagocytosis Assay using S. aureus

This protocol outlines a method to assess the phagocytic capacity of neutrophils using fluorescently labeled Staphylococcus aureus.

Materials:

  • Fluorescently labeled S. aureus (e.g., GFP-expressing)

  • Human serum for opsonization

  • Isolated human or murine neutrophils

  • RPMI 1640 medium

  • Flow cytometer

Procedure:

  • Culture and harvest S. aureus in the mid-exponential growth phase.

  • Opsonize the bacteria by incubating with 10% human serum for 15-30 minutes at 37°C.

  • Wash the opsonized bacteria to remove excess serum.

  • Co-incubate neutrophils (e.g., 5 x 10^6 cells/mL) with the opsonized S. aureus at a specific multiplicity of infection (MOI), typically between 1 and 10.[9]

  • Incubate the mixture at 37°C with gentle rotation for various time points (e.g., 15, 30, 60 minutes).

  • To stop phagocytosis, place the samples on ice.

  • Add a quenching agent (e.g., trypan blue) to quench the fluorescence of extracellular bacteria.

  • Analyze the percentage of neutrophils that have phagocytosed bacteria (GFP-positive) and the mean fluorescence intensity (as a measure of the number of bacteria per cell) using a flow cytometer.

Neutrophil Degranulation Assay (Lactoferrin Release)

This protocol measures the release of lactoferrin, a component of secondary granules, as an indicator of neutrophil degranulation.

Materials:

  • Isolated human or murine neutrophils

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Hank's Balanced Salt Solution (HBSS) with CaCl2

  • Lactoferrin ELISA kit

Procedure:

  • Resuspend isolated neutrophils (e.g., 5 x 10^6 cells/mL) in HBSS containing 1 mM CaCl2.[10]

  • Aliquot the cell suspension into tubes and pre-incubate at 37°C for 5 minutes.[10]

  • Add the stimulating agent (e.g., PMA at a final concentration of 50 ng/mL) or a buffer control.[10]

  • Incubate at 37°C for 15 minutes with shaking.[10]

  • Centrifuge the tubes at 250 x g for 5 minutes at 4°C to pellet the cells.[10]

  • Carefully collect the supernatant.

  • Quantify the concentration of lactoferrin in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium concentrations in neutrophils.

Materials:

  • Isolated human or murine neutrophils

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Stimulating agent (e.g., fMLP, ionomycin)

  • Fluorescence spectrophotometer or imaging system with dual-wavelength excitation capabilities.

Procedure:

  • Resuspend neutrophils in HBS.

  • Load the cells with 1-5 µM Fura-2 AM in the presence of 0.02% Pluronic F-127 for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with HBS to remove extracellular dye.

  • Resuspend the cells in HBS and allow for de-esterification of the dye for at least 20 minutes at room temperature.[11]

  • Place the cell suspension in a cuvette in a fluorescence spectrophotometer or on a coverslip for microscopic imaging.

  • Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Add the stimulating agent and continue to record the fluorescence ratio over time.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calibration can be performed using ionomycin (B1663694) in the presence of high and low calcium concentrations to determine Rmax and Rmin.

Experimental_Workflow cluster_isolation Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Neutrophil_Isolation Neutrophil Isolation from whole blood Adhesion_Assay Adhesion Assay (Fibronectin coating, Calcein-AM labeling) Neutrophil_Isolation->Adhesion_Assay Phagocytosis_Assay Phagocytosis Assay (Opsonized S. aureus, Flow Cytometry) Neutrophil_Isolation->Phagocytosis_Assay Degranulation_Assay Degranulation Assay (PMA stimulation, Lactoferrin ELISA) Neutrophil_Isolation->Degranulation_Assay Calcium_Assay Calcium Measurement (Fura-2 AM loading, Fluorescence Ratio) Neutrophil_Isolation->Calcium_Assay Data_Quantification Quantification of Adhesion, Phagocytosis, Degranulation, and Calcium Concentration Adhesion_Assay->Data_Quantification Phagocytosis_Assay->Data_Quantification Degranulation_Assay->Data_Quantification Calcium_Assay->Data_Quantification

General workflow for phagocyte functional assays.

Conclusion and Future Directions

This compound stands out as a specialized calcium-binding protein in phagocytes, with a non-redundant role in regulating adhesion to fibronectin. While it does not appear to be a central component of the machinery that generates global calcium signals, it acts as a critical downstream effector, translating calcium signals into specific cytoskeletal responses necessary for cell adhesion and spreading. This specific function makes this compound an intriguing target for further investigation, particularly in the context of inflammatory diseases where neutrophil adhesion plays a pathological role. Future research should focus on elucidating the precise molecular mechanisms by which the this compound-L-plastin interaction is regulated by calcium and how this complex integrates with the broader signaling networks governing integrin activation and focal adhesion dynamics. Furthermore, exploring the role of secreted this compound in intercellular communication, as suggested by recent studies, opens up new avenues for understanding its function beyond the confines of the phagocyte. A definitive determination of its calcium binding affinity would also significantly advance our understanding of its role as a calcium sensor.

References

Methodological & Application

Measuring Grancalcin Expression in Neutrophils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin is a calcium-binding protein that is abundantly expressed in neutrophils and macrophages.[1] It belongs to the penta-EF-hand protein family and plays a role in various cellular processes, including granule-membrane fusion, degranulation, and cell adhesion.[1][2] The localization of this compound is dependent on the intracellular concentrations of calcium and magnesium ions. In the absence of divalent cations, this compound is found in the cytosol. With magnesium alone, it associates with the granule fraction. In the presence of both magnesium and calcium, it is found with both the granule and membrane fractions, suggesting its involvement in the fusion of granules with the plasma membrane during neutrophil activation.[1]

These application notes provide detailed protocols for the quantitative and qualitative measurement of this compound expression in neutrophils at both the protein and mRNA levels. The described methods include Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), flow cytometry, quantitative Polymerase Chain Reaction (qPCR), and immunohistochemistry.

Data Presentation

While absolute quantitative data for this compound concentration in neutrophils is not extensively reported in publicly available literature, the following tables summarize relative expression and functional data from studies on this compound in neutrophils.

Table 1: Relative Quantification of this compound and Functional Outcomes in Neutrophils

Experimental ConditionMethodKey FindingsReference
This compound-deficient vs. Wild-Type Mouse NeutrophilsAdhesion AssayAdhesion to fibronectin was decreased by 60% in this compound-deficient neutrophils.[2]
This compound-deficient vs. Wild-Type Mouse NeutrophilsSpreading AssaySpreading on fibronectin was impaired by 38% in this compound-deficient neutrophils.[2]
This compound-deficient vs. Wild-Type Mouse NeutrophilsFocal Adhesion FormationFormation of focal adhesion complexes was impaired by 89% in this compound-deficient neutrophils.[2]
This compound-deficient vs. Wild-Type Mouse NeutrophilsRT-PCRNo functional or aberrantly spliced this compound mRNA was detectable in the mutants.[3]

Signaling Pathway

This compound is involved in the intracellular signaling pathways of neutrophils, particularly in response to stimuli that increase intracellular calcium levels. Upon activation and a subsequent rise in intracellular calcium, this compound translocates from the cytosol to the granule and plasma membranes. This translocation is crucial for its function in modulating cell adhesion to the extracellular matrix protein fibronectin, a process that is critical for neutrophil migration and accumulation at sites of inflammation.

Grancalcin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Neutrophil cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_granule Granule Membrane Stimulus Inflammatory Stimulus Ca_increase ↑ [Ca²⁺]i Stimulus->Ca_increase Grancalcin_active This compound (Ca²⁺-bound) Ca_increase->Grancalcin_active Binds Grancalcin_cyto This compound Grancalcin_mem This compound Grancalcin_active->Grancalcin_mem Translocates to Grancalcin_gran This compound Grancalcin_active->Grancalcin_gran Translocates to Adhesion Cell Adhesion (to Fibronectin) Degranulation Degranulation Grancalcin_mem->Adhesion Modulates Grancalcin_gran->Degranulation Participates in

Caption: this compound signaling pathway in neutrophils.

Experimental Protocols

1. Neutrophil Isolation from Human Peripheral Blood

This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation.

Neutrophil_Isolation_Workflow start Start: Whole Blood Collection layer_blood Layer Blood over Density Gradient Medium start->layer_blood centrifuge1 Centrifugation layer_blood->centrifuge1 collect_neutrophils Collect Neutrophil Layer centrifuge1->collect_neutrophils wash1 Wash with HBSS collect_neutrophils->wash1 centrifuge2 Centrifugation wash1->centrifuge2 rbc_lysis Red Blood Cell Lysis centrifuge2->rbc_lysis wash2 Wash with HBSS rbc_lysis->wash2 centrifuge3 Centrifugation wash2->centrifuge3 resuspend Resuspend in Appropriate Buffer centrifuge3->resuspend end End: Isolated Neutrophils resuspend->end

Caption: Workflow for neutrophil isolation.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Centrifuge tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Protocol:

  • Bring all reagents to room temperature.

  • Carefully layer 5 mL of whole blood over 5 mL of density gradient medium in a 15 mL centrifuge tube.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils will be visible.

  • Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil layer and transfer it to a new 50 mL centrifuge tube.

  • Add HBSS to bring the volume to 45 mL and centrifuge at 350 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • Add 9 mL of RBC Lysis Buffer, mix gently, and incubate for 5-10 minutes at room temperature.

  • Add PBS to stop the lysis and centrifuge at 250 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet with PBS.

  • Resuspend the purified neutrophils in the appropriate buffer for downstream applications.

2. Western Blotting for this compound

This protocol details the detection of this compound protein in neutrophil lysates.

Western_Blot_Workflow start Start: Isolated Neutrophils lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Grancalcin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: this compound Protein Level analysis->end

Caption: Workflow for Western blotting of this compound.

Materials:

  • Isolated neutrophils

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Grancalcin

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse isolated neutrophils in lysis buffer on ice.

  • Determine the protein concentration of the lysate using a protein assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-grancalcin antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

3. ELISA for this compound

This protocol describes a sandwich ELISA for the quantification of this compound in neutrophil lysates.

ELISA_Workflow start Start: Neutrophil Lysate/Standard add_sample Add Samples/Standards to Coated Plate start->add_sample incubate1 Incubate & Wash add_sample->incubate1 add_detection_ab Add Biotinylated Detection Antibody incubate1->add_detection_ab incubate2 Incubate & Wash add_detection_ab->incubate2 add_streptavidin_hrp Add Streptavidin-HRP incubate2->add_streptavidin_hrp incubate3 Incubate & Wash add_streptavidin_hrp->incubate3 add_substrate Add TMB Substrate incubate3->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analysis Calculate this compound Concentration read_plate->analysis end End: this compound Concentration analysis->end

Caption: Workflow for this compound ELISA.

Materials:

  • This compound ELISA kit (containing a pre-coated plate, detection antibody, standard, and other necessary reagents)

  • Neutrophil lysates

  • Microplate reader

Protocol:

  • Prepare standards and samples according to the kit manufacturer's instructions.

  • Add standards and samples to the wells of the pre-coated microplate.

  • Incubate as specified in the kit protocol.

  • Wash the wells to remove unbound substances.

  • Add the biotinylated detection antibody to each well.

  • Incubate and wash the wells.

  • Add streptavidin-HRP conjugate to each well.

  • Incubate and wash the wells.

  • Add the TMB substrate solution to each well.

  • Incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

4. Flow Cytometry for Intracellular this compound

This protocol outlines the detection of intracellular this compound in neutrophils using flow cytometry.

Flow_Cytometry_Workflow start Start: Isolated Neutrophils surface_stain Surface Marker Staining (Optional) start->surface_stain fixation Fixation surface_stain->fixation permeabilization Permeabilization fixation->permeabilization intracellular_stain Intracellular Staining (anti-Grancalcin) permeabilization->intracellular_stain wash Wash intracellular_stain->wash acquire Acquire on Flow Cytometer wash->acquire analysis Data Analysis acquire->analysis end End: this compound Expression Profile analysis->end

Caption: Workflow for intracellular this compound flow cytometry.

Materials:

  • Isolated neutrophils

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., saponin-based or methanol-based)

  • Fluorochrome-conjugated anti-Grancalcin antibody or a primary anti-Grancalcin antibody and a fluorochrome-conjugated secondary antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • (Optional) Stain for surface markers if co-staining is desired.

  • Fix the cells with fixation buffer for 15-20 minutes at room temperature.

  • Wash the cells with staining buffer.

  • Permeabilize the cells by resuspending them in permeabilization buffer and incubating for 10-15 minutes.

  • Wash the cells with permeabilization buffer.

  • Incubate the cells with the anti-grancalcin antibody in permeabilization buffer for 30-60 minutes in the dark.

  • Wash the cells with permeabilization buffer.

  • (If using an unconjugated primary antibody) Incubate with a fluorochrome-conjugated secondary antibody.

  • Wash the cells and resuspend them in staining buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of this compound-positive cells and the mean fluorescence intensity.

5. Quantitative PCR (qPCR) for this compound mRNA

This protocol describes the measurement of this compound mRNA expression in neutrophils.

qPCR_Workflow start Start: Isolated Neutrophils rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with this compound and Reference Gene Primers cdna_synthesis->qpcr analysis Data Analysis (e.g., ΔΔCt method) qpcr->analysis end End: Relative this compound mRNA Expression analysis->end

Caption: Workflow for this compound qPCR.

Materials:

  • Isolated neutrophils

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for this compound and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Extract total RNA from isolated neutrophils using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for this compound and a reference gene.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of this compound mRNA, normalized to the reference gene.

6. Immunohistochemistry (IHC) for this compound

This protocol is for the detection of this compound in tissue sections containing neutrophils.

IHC_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-Grancalcin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting end End: Microscopic Visualization mounting->end

Caption: Workflow for this compound immunohistochemistry.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene and graded alcohols

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Blocking solution (e.g., normal serum)

  • Primary antibody: anti-Grancalcin

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate kit

  • Hematoxylin

  • Mounting medium

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by heating the sections in antigen retrieval solution.

  • Block endogenous peroxidase activity.

  • Block non-specific binding with blocking solution.

  • Incubate with the primary anti-grancalcin antibody.

  • Incubate with the biotinylated secondary antibody.

  • Incubate with the streptavidin-HRP complex.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Visualize under a microscope to assess this compound expression and localization within neutrophils in the tissue.

References

Application Notes and Protocols for Immunofluorescence Staining of Grancalcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunofluorescent staining of grancalcin in cultured cells. This compound is a calcium-binding protein belonging to the penta-EF-hand subfamily and is abundant in neutrophils and macrophages.[1] Its subcellular localization is dynamic and dependent on the presence of divalent cations such as calcium and magnesium, playing a potential role in granule-membrane fusion and degranulation.[1] Understanding the localization of this compound is crucial for elucidating its cellular function.

The following protocol is a comprehensive guide, synthesized from established immunofluorescence procedures and specific antibody recommendations.

Quantitative Data Summary

For successful immunofluorescence staining, optimization of key parameters is often necessary. The following table provides a summary of recommended starting concentrations and incubation times for this compound immunofluorescence.

ParameterRecommended ValueRange for OptimizationSource
Primary Antibody Concentration 5 µg/mL0.5 - 10 µg/mL[1][2]
Secondary Antibody Dilution 1:5001:200 - 1:1000[1][3]
Fixation (4% PFA) 10-20 minutes10-30 minutes[3][4][5]
Permeabilization (0.1-0.25% Triton X-100) 10-15 minutes5-20 minutes[4][6]
Blocking (Serum or BSA) 30-60 minutes30-60 minutes[4][6]
Primary Antibody Incubation 1-4 hours at RT or Overnight at 4°C1 hour at RT to Overnight at 4°C[4][6][7]
Secondary Antibody Incubation 30-60 minutes at RT30-90 minutes at RT[2][4][6]

Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence staining protocol for this compound.

Grancalcin_IF_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% Paraformaldehyde wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilize with Triton X-100 wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Block with Serum/BSA wash3->blocking primary_ab Incubate with anti-Grancalcin Primary Antibody blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain with DAPI/Hoechst (Optional) wash5->counterstain wash6 Wash with PBS counterstain->wash6 mounting Mount coverslip on slide wash6->mounting imaging Image with Fluorescence Microscope mounting->imaging

Caption: Workflow for this compound Immunofluorescence Staining.

Detailed Immunofluorescence Protocol

This protocol is designed for adherent cells grown on coverslips.

Materials:

  • Cells of interest (e.g., HeLa, A549, HL-60)

  • Glass coverslips (sterilized)[3][4]

  • Phosphate-Buffered Saline (PBS) , pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use a stabilized solution.[4][5]

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.[4][6]

  • Blocking Buffer: 1-10% Normal Goat Serum or 1-3% Bovine Serum Albumin (BSA) in PBS. The serum should be from the same species as the secondary antibody.[1][4][6]

  • Primary Antibody: Rabbit polyclonal anti-Grancalcin antibody (e.g., Thermo Fisher PA5-95598).[1]

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Cy3 or Alexa Fluor series).

  • Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.[4]

  • Antifade Mounting Medium. [3]

  • Microscope slides.

Procedure:

  • Cell Seeding: a. Place sterile glass coverslips into the wells of a multi-well plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining. c. Culture the cells overnight or until they are well-adhered and have reached the desired confluency.[8]

  • Fixation: a. Gently aspirate the culture medium. b. Wash the cells twice with PBS.[4] c. Add enough 4% PFA solution to completely cover the cells. d. Incubate for 10-20 minutes at room temperature.[4][5] e. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization: a. Add the permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to the cells. b. Incubate for 10-15 minutes at room temperature.[4][6] This step is crucial for allowing the antibody to access intracellular epitopes.[4] c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.[4]

  • Blocking: a. Add blocking buffer to the cells, ensuring they are fully covered. b. Incubate for 30-60 minutes at room temperature to block non-specific antibody binding sites.[4][6]

  • Primary Antibody Incubation: a. Dilute the anti-grancalcin primary antibody to the desired concentration (e.g., 5 µg/mL) in the blocking buffer.[1] b. Aspirate the blocking buffer from the cells and add the diluted primary antibody solution. c. Incubate for 1-4 hours at room temperature or overnight at 4°C in a humidified chamber.[4][6][7] Overnight incubation at 4°C is often recommended for optimal results.[7]

  • Washing: a. Aspirate the primary antibody solution. b. Wash the cells three times with PBS for 5 minutes each.[4][6]

  • Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (e.g., 1:500).[1] b. Aspirate the wash buffer and add the diluted secondary antibody solution. c. Incubate for 30-60 minutes at room temperature in the dark to protect the fluorophore from photobleaching.[4][6] d. From this step onwards, minimize light exposure to the samples.[3]

  • Final Washes and Counterstaining (Optional): a. Aspirate the secondary antibody solution. b. Wash the cells three times with PBS for 5 minutes each in the dark.[6] c. If a nuclear counterstain is desired, incubate the cells with DAPI or Hoechst solution for 5-10 minutes.[4] d. Wash the cells two more times with PBS.[4]

  • Mounting: a. Carefully remove the coverslips from the wells. b. Place a small drop of antifade mounting medium onto a clean microscope slide.[8] c. Invert the coverslip (cell-side down) onto the mounting medium, avoiding the formation of air bubbles.[8] d. Seal the edges of the coverslip with clear nail polish if necessary.[8]

  • Imaging: a. Allow the mounting medium to cure as per the manufacturer's instructions. b. Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores. c. Store the slides at 4°C in the dark.[4]

Signaling Pathway and Logical Relationships

The subcellular localization of this compound is regulated by intracellular calcium and magnesium levels. The following diagram illustrates this relationship.

Grancalcin_Localization cluster_conditions Divalent Cation Conditions cluster_localization This compound Subcellular Localization no_divalent Absence of Divalent Cations cytosol Cytosolic Fraction no_divalent->cytosol leads to mg_only Magnesium Only granule Granule Fraction mg_only->granule leads to mg_ca Magnesium and Calcium mg_ca->granule associates with membrane Membrane Fraction mg_ca->membrane associates with

Caption: this compound Localization by Divalent Cations.

References

Application Notes & Protocols: Generation of Grancalcin (GCA) Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grancalcin (GCA) is a calcium-binding protein predominantly expressed in neutrophils and macrophages.[1] It is implicated in various physiological and pathological processes, including skeletal aging, obesity-induced insulin (B600854) resistance, and autophagy. The generation of this compound knockout cell lines is a critical step in elucidating its precise molecular functions and for the development of novel therapeutic strategies targeting this compound-mediated pathways. This document provides detailed protocols for generating and validating this compound knockout cell lines using CRISPR-Cas9 technology.

Data Presentation: CRISPR-Cas9 Knockout Efficiency

While specific knockout efficiency data for the this compound gene is not extensively published, the following table summarizes the typical knockout efficiencies observed with CRISPR-Cas9 in various mammalian cell lines. These values serve as a general guideline, and efficiency is highly dependent on the specific cell line, gRNA efficacy, and delivery method.

Cell Line TypeDelivery MethodTypical Knockout Efficiency (%)Reference
Human Embryonic Kidney (HEK293T)Lipofection (Plasmid)70-90%[2]
Human Pluripotent Stem Cells (iPSCs)Electroporation (RNP)60-80%General literature
Mouse Embryonic Fibroblasts (MEFs)Lentiviral Transduction80-95%[3]
Human Gastric Cancer Cell LinesLentiviral Transduction21-41% (KO Score)[4]
Murine OrganoidsElectroporation (RNP)High (not quantified)[5]

Experimental Protocols

Part 1: Designing and Cloning Guide RNAs (gRNAs) for this compound Knockout

Objective: To design and clone gRNAs targeting the human GCA or mouse Gca gene into a suitable CRISPR-Cas9 expression vector.

Validated gRNA Sequences: The following gRNA sequences have been pre-validated or predicted with high scores for targeting human GCA and mouse Gca. It is recommended to test 2-3 gRNAs to identify the most effective one for your specific cell line.

Table 1: Validated and High-Scoring gRNA Sequences for this compound

SpeciesGeneTarget ExongRNA Sequence (5' - 3')Source
HumanGCA2GCTGGAGCTGCTGGCCATCGGenScript
HumanGCA3ACCGGCTGGAGCTGCTGGCCGenScript
MouseGca2AGCAGCTCCAGCCGGTCGTGGenScript
MouseGca3GCTGGAGCTGCTGGCGGTGGGenScript

Materials:

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988) or similar vector

  • Stellar™ Competent Cells or equivalent

  • LB Broth and LB Agar (B569324) plates with ampicillin

  • Oligonucleotides for gRNA (forward and reverse)

  • T4 DNA Ligase and T4 Polynucleotide Kinase (PNK)

  • BbsI restriction enzyme

  • QIAprep Spin Miniprep Kit

Protocol:

  • Oligonucleotide Design: Order sense and antisense oligonucleotides for the chosen gRNA sequence. Add appropriate overhangs for cloning into the BbsI site of the pX459 vector.

    • Forward oligo: 5'- CACC G [gRNA sequence] - 3'

    • Reverse oligo: 5'- AAAC [reverse complement of gRNA] C - 3'

  • Phosphorylation and Annealing: a. Resuspend oligos in nuclease-free water to a final concentration of 100 µM. b. In a PCR tube, mix:

    • Forward oligo (1 µL)
    • Reverse oligo (1 µL)
    • 10x T4 DNA Ligase Buffer (1 µL)
    • T4 PNK (1 µL)
    • Nuclease-free water (6 µL) c. Incubate in a thermocycler with the following program: 37°C for 30 minutes, 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.

  • Vector Digestion and Ligation: a. Digest 1 µg of the pX459 vector with BbsI for 30 minutes at 37°C. b. Dilute the annealed oligos 1:200 in nuclease-free water. c. Set up the ligation reaction:

    • Digested pX459 vector (50 ng)
    • Diluted annealed oligos (1 µL)
    • 10x T4 DNA Ligase Buffer (1 µL)
    • T4 DNA Ligase (0.5 µL)
    • Nuclease-free water to a final volume of 10 µL. d. Incubate at room temperature for 1 hour.

  • Transformation and Plasmid Preparation: a. Transform the ligation product into competent E. coli cells. b. Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C. c. Pick single colonies and grow in LB broth with ampicillin. d. Isolate plasmid DNA using a miniprep kit. e. Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Part 2: Transfection and Selection of Knockout Cell Lines

Objective: To deliver the CRISPR-Cas9 machinery into the target cells and select for cells with successful gene editing.

Materials:

  • Target cell line (e.g., HEK293T, U2OS)

  • Complete cell culture medium

  • gRNA-cloned pX459 vector

  • Lipofectamine™ 3000 or other suitable transfection reagent

  • Puromycin (B1679871)

  • 96-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection: a. For each well, dilute 2.5 µg of the gRNA plasmid in 125 µL of Opti-MEM™ medium. b. In a separate tube, dilute 5 µL of Lipofectamine™ 3000 in 125 µL of Opti-MEM™ medium and incubate for 5 minutes. c. Combine the diluted DNA and Lipofectamine™ 3000, mix gently, and incubate for 15 minutes at room temperature. d. Add the DNA-lipid complex to the cells.

  • Puromycin Selection: a. 24 hours post-transfection, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line. b. Continue puromycin selection for 48-72 hours, or until non-transfected control cells are all dead.

  • Single-Cell Cloning: a. After selection, detach the surviving cells and perform serial dilutions in a 96-well plate to isolate single cells in individual wells. b. Alternatively, use fluorescence-activated cell sorting (FACS) to plate single cells. c. Culture the single-cell clones until colonies are visible.

Part 3: Validation of this compound Knockout

Objective: To confirm the successful knockout of the this compound gene at the genomic and protein levels.

1. Genomic DNA Analysis

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site

  • Taq DNA polymerase

  • Agarose gel electrophoresis system

  • Sanger sequencing service

Protocol:

  • Genomic DNA Extraction: Extract genomic DNA from each expanded clonal cell line.

  • PCR Amplification: Amplify the genomic region targeted by the gRNA using PCR.

  • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing to identify insertions or deletions (indels) at the target site. Analyze the sequencing data using a tool like TIDE or ICE to confirm frameshift mutations.

2. Western Blot Analysis

Materials:

  • RIPA lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour. b. Incubate with the primary anti-grancalcin antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane and detect the protein signal using a chemiluminescent substrate. e. A complete absence of the this compound protein band in the knockout clones compared to the wild-type control confirms successful knockout.

Visualizations

Signaling Pathways

Grancalcin_Signaling_Pathways cluster_obesity Obesity-Induced Insulin Resistance cluster_aging Skeletal Aging GCA1 This compound PHB2 Prohibitin-2 (PHB2) Receptor GCA1->PHB2 binds PAK1 PAK1 PHB2->PAK1 activates NFkB NF-κB PAK1->NFkB activates Inflammation Adipose Tissue Inflammation & Insulin Resistance NFkB->Inflammation promotes GCA2 This compound PlexinB2 Plexin-B2 Receptor GCA2->PlexinB2 binds Osteogenesis Osteogenesis PlexinB2->Osteogenesis represses Adipogenesis Adipogenesis PlexinB2->Adipogenesis promotes Grancalcin_KO_Workflow gRNA_Design 1. gRNA Design & Cloning Transfection 2. Transfection into Cells gRNA_Design->Transfection Selection 3. Puromycin Selection Transfection->Selection Cloning 4. Single-Cell Cloning Selection->Cloning Expansion 5. Clonal Expansion Cloning->Expansion Validation 6. Validation Expansion->Validation Genomic Genomic Validation (Sanger Sequencing) Validation->Genomic Protein Protein Validation (Western Blot) Validation->Protein

References

Grancalcin Co-immunoprecipitation: Application Notes and Protocols for Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin is a calcium-binding protein that belongs to the penta-EF-hand (PEF) protein family. It is abundantly expressed in neutrophils and macrophages. The localization of this compound is dependent on the presence of calcium and magnesium ions, suggesting its involvement in processes such as granule-membrane fusion and degranulation. This compound participates in various cellular functions, including neutrophil adhesion and signaling pathways, through its interactions with a number of protein partners. This document provides a detailed protocol for the co-immunoprecipitation (co-IP) of this compound to facilitate the study of its protein-protein interactions.

Known this compound Interacting Proteins

This compound has been shown to interact with several proteins, playing a role in diverse cellular signaling cascades. Understanding these interactions is crucial for elucidating the functional roles of this compound.

Table 1: Summary of Known this compound Interacting Proteins and their Functional Relevance

Interacting ProteinFull NameFunctional Relevance of Interaction
SRI SorcinCalcium homeostasis and signaling.
LCP1 Lymphocyte Cytosolic Protein 1 (L-plastin)Regulation of the cytoskeleton and cell adhesion.[1]
PHB2 Prohibitin-2Activation of the PAK1-NF-κB signaling pathway.
TLR9 Toll-like Receptor 9Modulation of innate immune responses.[2]

Experimental Protocol: Co-immunoprecipitation of this compound

This protocol provides a general framework for the co-immunoprecipitation of this compound and its interacting partners from cell lysates. Optimization of specific conditions, such as antibody and bead concentrations, may be required for different cell types and experimental systems.

Materials and Reagents
  • Cell Lysis Buffer:

    • RIPA buffer (Radioimmunoprecipitation assay buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Alternative Non-denaturing Lysis Buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100.

  • Protease and Phosphatase Inhibitor Cocktails

  • Anti-Grancalcin Antibody (validated for immunoprecipitation)

  • Isotype Control IgG (from the same host species as the anti-grancalcin antibody)

  • Protein A/G Magnetic Beads or Agarose Beads

  • Wash Buffer: PBS or TBS with 0.1% Tween-20

  • Elution Buffer:

    • Denaturing: 1X SDS-PAGE sample buffer

    • Non-denaturing: 0.1 M Glycine-HCl, pH 2.5-3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for non-denaturing elution)

  • Microcentrifuge tubes

  • Rotating platform

  • Magnetic rack (for magnetic beads) or microcentrifuge

Procedure

1. Cell Lysate Preparation a. Culture and harvest approximately 1-5 x 107 cells per immunoprecipitation reaction. b. Wash the cell pellet once with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in 1 mL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. d. Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. g. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).

2. Pre-clearing the Lysate (Optional, but Recommended) a. To a sufficient volume of cleared lysate for all samples, add 20-30 µL of Protein A/G bead slurry. b. Incubate on a rotating platform for 1 hour at 4°C to capture proteins that non-specifically bind to the beads. c. Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute at 4°C). d. Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

3. Immunoprecipitation a. Adjust the protein concentration of the pre-cleared lysate to 1-2 mg/mL with lysis buffer. b. Aliquot 500 µL to 1 mL of the pre-cleared lysate into two separate microcentrifuge tubes: one for the specific antibody and one for the isotype control. c. To the "specific IP" tube, add the recommended amount of anti-grancalcin antibody (typically 1-5 µg, but should be optimized). d. To the "isotype control" tube, add the same amount of the corresponding isotype control IgG. e. Incubate the tubes on a rotating platform overnight at 4°C. f. Add 30-50 µL of pre-washed Protein A/G bead slurry to each tube. g. Incubate on a rotating platform for 2-4 hours at 4°C to allow the antibody-protein complexes to bind to the beads.

4. Washing a. Pellet the beads using a magnetic rack or by centrifugation. b. Carefully remove and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Pellet the beads again and discard the supernatant. e. Repeat the wash steps three to five times to remove non-specifically bound proteins.

5. Elution a. Denaturing Elution (for Western Blot analysis): i. After the final wash, remove all supernatant. ii. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. iii. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. iv. Pellet the beads and collect the supernatant containing the eluted proteins. b. Non-denaturing Elution (for downstream functional assays): i. After the final wash, remove all supernatant. ii. Resuspend the beads in 50-100 µL of non-denaturing elution buffer. iii. Incubate at room temperature for 10 minutes with gentle agitation. iv. Pellet the beads and carefully transfer the supernatant to a new tube. v. Immediately neutralize the eluate by adding 5-10 µL of neutralization buffer.

6. Analysis a. The eluted proteins can be analyzed by SDS-PAGE and Western blotting to detect this compound and its co-immunoprecipitated binding partners. b. For the identification of novel interacting proteins, samples can be subjected to mass spectrometry analysis.

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow and the signaling context of this compound can aid in experimental design and data interpretation.

Grancalcin_CoIP_Workflow start Cell Culture & Harvest lysis Cell Lysis start->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation (Anti-Grancalcin Ab) preclear->ip wash Washing Steps ip->wash elution Elution wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis

Caption: A schematic overview of the this compound co-immunoprecipitation workflow.

Grancalcin_Signaling_Pathway This compound This compound PHB2 PHB2 This compound->PHB2 Binds to TLR9 TLR9 This compound->TLR9 Interacts with PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation ImmuneResponse Innate Immune Response TLR9->ImmuneResponse Modulates

Caption: Simplified signaling pathways involving this compound interactions.

References

Application Notes and Protocols for In Vitro Grancalcin-Fibronectin Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin is a calcium-binding protein predominantly expressed in neutrophils and macrophages.[1] Emerging evidence highlights its role in critical cellular functions, including the adhesion of neutrophils to the extracellular matrix protein, fibronectin.[2][3][4] Studies have demonstrated that neutrophils deficient in this compound exhibit a significant reduction in their ability to adhere to fibronectin, suggesting a direct or indirect interaction between these two proteins is crucial for this process.[2][3] This interaction may represent a key regulatory point in inflammatory responses and immune cell trafficking.

These application notes provide a detailed protocol for a robust and quantifiable in vitro solid-phase binding assay to characterize the interaction between this compound and fibronectin. The described methods are essential for researchers investigating the molecular mechanisms of neutrophil adhesion, for scientists screening for modulators of this interaction, and for professionals in drug development targeting inflammatory pathways.

Key Materials and Reagents

ReagentSupplier & Catalog No. (Example)Notes
Recombinant Human this compound (His-tagged)MyBioSource: MBS8432117Purity >95%, expressed in E. coli.[1][5]
Human Plasma FibronectinSigma-Aldrich: F0895Store as aliquots at -20°C or lower.[6]
High-binding 96-well ELISA platesThermo Fisher Scientific: 44-2404-21
Anti-His Tag Antibody (e.g., mouse monoclonal)Thermo Fisher Scientific: MA1-21315Primary antibody for detection.
HRP-conjugated Goat anti-Mouse IgGAbcam: ab6789Secondary antibody.
TMB Substrate SolutionSigma-Aldrich: T0440
Stop Solution (1 M H₂SO₄)Sigma-Aldrich: S5821
Bovine Serum Albumin (BSA), protease-freeSigma-Aldrich: A7906For blocking and antibody dilution.
Tris-Buffered Saline (TBS)VariousPrepare 10X stock (0.5 M Tris, 1.5 M NaCl, pH 7.6).
Tween-20Sigma-Aldrich: P9416For wash buffer.
Calcium Chloride (CaCl₂)Sigma-Aldrich: C1016For preparing binding buffer.
Magnesium Chloride (MgCl₂)Sigma-Aldrich: M8266For preparing binding buffer.
ImidazoleSigma-Aldrich: I2399For purification of His-tagged this compound.
Ni-NTA Agarose (B213101)Qiagen: 30210For purification of His-tagged this compound.

Experimental Protocols

Protocol 1: Recombinant this compound Expression and Purification (Optional)

This protocol is for researchers who wish to produce and purify His-tagged this compound in-house. Commercially available recombinant protein is a suitable alternative.[5][7]

1. Expression: 1.1. Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for N- or C-terminally His-tagged human this compound. 1.2. Grow an overnight starter culture in LB medium with the appropriate antibiotic. 1.3. Inoculate 1 L of LB medium (with antibiotic) and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.[8] 1.4. Induce protein expression with 0.5-1 mM IPTG and incubate for 4-6 hours at 30°C or overnight at 18°C.[8] 1.5. Harvest cells by centrifugation (6,000 x g, 15 min, 4°C) and store the pellet at -80°C.[8]

2. Purification (Affinity Chromatography): 2.1. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) with protease inhibitors. 2.2. Lyse cells by sonication on ice and clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).[8] 2.3. Equilibrate a Ni-NTA agarose column with lysis buffer. 2.4. Load the clarified lysate onto the column. 2.5. Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins. 2.6. Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).[8] 2.7. Analyze fractions by SDS-PAGE for purity. Pool pure fractions and perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4). 2.8. Determine protein concentration (e.g., BCA assay).

Protocol 2: In Vitro this compound-Fibronectin Solid-Phase Binding Assay (ELISA-based)

This protocol details a solid-phase binding assay to quantify the interaction between immobilized fibronectin and soluble this compound.

1. Fibronectin Immobilization: 1.1. Dilute human plasma fibronectin to a final concentration of 5-10 µg/mL in sterile PBS. 1.2. Add 100 µL of the diluted fibronectin solution to each well of a high-binding 96-well plate. 1.3. Incubate the plate overnight at 4°C to allow for protein adsorption.[9] 1.4. The next day, discard the coating solution. Wash the wells three times with 200 µL of Wash Buffer (1X TBS with 0.05% Tween-20, TBST).

2. Blocking: 2.1. Add 200 µL of Blocking Buffer (1X TBS, 2% w/v BSA) to each well. 2.2. Incubate for 2 hours at room temperature (RT) with gentle shaking to block any remaining non-specific binding sites. 2.3. Discard the blocking buffer and wash the wells three times with 200 µL of TBST.

3. This compound Binding: 3.1. Prepare a binding buffer: 1X TBS with 1 mM CaCl₂ and 1 mM MgCl₂. The presence of divalent cations is critical as this compound's localization and interactions are cation-dependent.[1] 3.2. Prepare a serial dilution of recombinant His-tagged this compound in binding buffer (e.g., from 0 to 10 µg/mL). 3.3. Add 100 µL of each this compound dilution to the appropriate wells. Include a "no this compound" control (binding buffer only) for background measurement. 3.4. Incubate for 2 hours at RT with gentle shaking.

4. Detection: 4.1. Discard the this compound solutions and wash the wells four times with 200 µL of TBST. 4.2. Dilute the primary anti-His tag antibody in binding buffer containing 1% BSA (e.g., 1:1000 dilution, optimize as needed). 4.3. Add 100 µL of the diluted primary antibody to each well and incubate for 1.5 hours at RT with gentle shaking.[10] 4.4. Discard the primary antibody solution and wash the wells four times with 200 µL of TBST. 4.5. Dilute the HRP-conjugated secondary antibody in binding buffer with 1% BSA (e.g., 1:5000 dilution, optimize as needed). 4.6. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at RT with gentle shaking. 4.7. Discard the secondary antibody solution and wash the wells five times with 200 µL of TBST.

5. Signal Development and Measurement: 5.1. Add 100 µL of TMB Substrate Solution to each well.[10] 5.2. Incubate in the dark at RT for 15-30 minutes, monitoring for color development. 5.3. Stop the reaction by adding 50 µL of 1 M H₂SO₄ to each well. The color will change from blue to yellow.[10] 5.4. Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The data obtained from the binding assay can be used to determine the binding affinity (e.g., the dissociation constant, K_D). This is achieved by plotting the absorbance at 450 nm against the concentration of this compound. The resulting curve can be fitted using non-linear regression (e.g., one-site specific binding) in software like GraphPad Prism to calculate the K_D.

Table 1: Example Quantitative Data from this compound-Fibronectin Binding Assay

This compound Conc. (nM)Absorbance at 450 nm (Mean)Standard Deviation
00.0520.004
50.1880.015
100.3250.021
250.6500.045
500.9800.062
1001.3500.088
2001.5800.101
4001.6500.110

Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Derived Parameters:

ParameterValueDescription
B_max 1.70 AUMaximum binding at saturation.
K_D 35 nMDissociation constant; concentration of this compound at half-maximal binding.

Visualizations

Experimental Workflow Diagram

G cluster_plate_prep Plate Preparation cluster_binding Binding Reaction cluster_detection Detection cluster_readout Signal Readout p1 Coat 96-well plate with Fibronectin (5-10 µg/mL) Overnight at 4°C p2 Wash 3x with TBST p1->p2 p3 Block with 2% BSA 2 hours at RT p2->p3 p4 Wash 3x with TBST p3->p4 b1 Add serial dilutions of His-tagged this compound in Ca²⁺/Mg²⁺ binding buffer p4->b1 b2 Incubate 2 hours at RT b1->b2 b3 Wash 4x with TBST b2->b3 d1 Add primary Ab (anti-His Tag) 1.5 hours at RT b3->d1 d2 Wash 4x with TBST d1->d2 d3 Add secondary Ab (HRP-conjugated) 1 hour at RT d2->d3 d4 Wash 5x with TBST d3->d4 r1 Add TMB Substrate 15-30 min in dark d4->r1 r2 Add Stop Solution r1->r2 r3 Read Absorbance at 450 nm r2->r3

Caption: Workflow for the in vitro this compound-Fibronectin solid-phase binding assay.

Proposed Signaling Interaction Model

G FN Fibronectin (ECM) Integrin Integrin Receptor (e.g., α5β1) FN->Integrin Binds CellMembrane FAK FAK Integrin->FAK Activates This compound This compound This compound->FN Direct Binding (Ca²⁺ Dependent) This compound->Integrin Modulates Affinity? Src Src FAK->Src Activates Adhesion Enhanced Neutrophil Adhesion & Spreading FAK->Adhesion Src->Adhesion

Caption: Proposed model of this compound modulating Fibronectin-Integrin mediated adhesion.

References

Application Notes and Protocols: High-Yield Purification of Recombinant Human Grancalcin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grancalcin (GCA) is a calcium-binding protein belonging to the penta-EF-hand subfamily, which also includes sorcin and calpain.[1] It is abundantly expressed in neutrophils and macrophages.[2][3] this compound's localization is dependent on divalent cations; in the presence of magnesium and calcium, it associates with both granule and membrane fractions, suggesting a role in granule-membrane fusion and degranulation.[1][4] Recent studies have implicated this compound in inflammatory processes and metabolic regulation. Mechanistically, this compound binds to the Prohibitin-2 (PHB2) receptor on adipocytes, activating the PAK1-NF-κB signaling pathway, which in turn provokes inflammation and can contribute to insulin (B600854) resistance.[5][6]

Given its role in key cellular processes, the availability of highly pure, active recombinant this compound is essential for functional assays, structural studies, and as a potential target for drug development. This document provides a detailed protocol for the expression and purification of N-terminally His-tagged human this compound from an E. coli expression system. The protocol employs Immobilized Metal Affinity Chromatography (IMAC) followed by a polishing step using ion-exchange chromatography to achieve high purity.

Quantitative Data Summary

The following table summarizes the expected quantitative results based on the described protocol. These values are typical for recombinant protein production in E. coli and are consistent with commercially available this compound.

ParameterExpected ValueMethod of AnalysisReference
Purity> 95%SDS-PAGE[2][7][8]
Final Yield5-10 mg/L of cultureBradford Assay / UV Absorbance-
Molecular Weight~24.0 kDa (Calculated) / ~26 kDa (Observed)Mass Spectrometry / SDS-PAGE[9]
Endotoxin Level< 1.0 EU/µgLimulus Amebocyte Lysate (LAL) Test[7][9][10]

Experimental Protocols

Part 1: Expression of Recombinant Human this compound

This protocol describes the induction of this compound expression in an E. coli host strain.

Materials:

  • E. coli BL21(DE3) cells transformed with a pET-based expression vector containing the human this compound gene with an N-terminal 6xHis-tag.

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotic (e.g., Kanamycin or Ampicillin, depending on the vector).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.

Methodology:

  • Starter Culture: Inoculate 10 mL of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight starter culture.

  • Growth: Incubate the 1 L culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]

  • Induction: Cool the culture to 18-25°C. Add IPTG to a final concentration of 0.5 mM to induce protein expression.

  • Expression: Continue incubation for 16-18 hours at 18°C with shaking (220 rpm). Lower temperatures often improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Part 2: Purification of Recombinant Human this compound

This protocol uses a two-step chromatography process to purify the His-tagged this compound.

Materials & Buffers:

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, pH 8.0.

  • IMAC Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

  • IMAC Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0.

  • Ion-Exchange Buffer A: 20 mM Tris-HCl, pH 8.0.

  • Ion-Exchange Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Final Storage Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.5.[8][9]

  • Ni-NTA Agarose resin.

  • Anion exchange chromatography column (e.g., Q-Sepharose).

Methodology:

A. Cell Lysis and Clarification:

  • Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells using a high-pressure homogenizer or sonication on ice. Ensure complete lysis while avoiding overheating.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[12]

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

B. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a column packed with 2-5 mL of Ni-NTA resin with 10 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column at a flow rate of 1 mL/min.[13]

  • Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound this compound protein with 5 CV of IMAC Elution Buffer. Collect 1 mL fractions.

  • Analyze fractions for protein content using SDS-PAGE and Coomassie blue staining. Pool the fractions containing pure this compound.

C. Ion-Exchange Chromatography (Polishing Step):

  • The high salt concentration in the IMAC elution buffer interferes with ion-exchange binding. Therefore, perform a buffer exchange on the pooled fractions into Ion-Exchange Buffer A using dialysis or a desalting column.

  • Equilibrate an anion exchange column with Ion-Exchange Buffer A.

  • Load the desalted protein sample onto the column.

  • Wash the column with 5 CV of Buffer A.

  • Elute the protein using a linear gradient from 0-50% of Ion-Exchange Buffer B over 20 CV. This compound is expected to elute at a low-to-moderate salt concentration.

  • Analyze eluted fractions by SDS-PAGE. Pool the purest fractions.

D. Final Concentration and Storage:

  • Buffer exchange the final pooled fractions into the Final Storage Buffer.

  • Concentrate the protein to a final concentration of 1-2 mg/mL using an appropriate centrifugal filter device.

  • Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • For long-term storage, add a cryoprotectant like 10% glycerol, aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.[2] Reconstituted protein can be stored at 4°C for short periods (2-7 days).[8]

Visualizations

Experimental Workflow Diagram

G Figure 1: Purification Workflow for Recombinant this compound cluster_expression Protein Expression cluster_purification Protein Purification cluster_qc Quality Control & Storage Culture E. coli Culture Growth (OD600 = 0.6-0.8) Induction IPTG Induction (0.5 mM, 18°C, 16h) Culture->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis & Clarification (Homogenization & Centrifugation) Harvest->Lysis Cell Pellet IMAC Step 1: Ni-NTA Affinity Chromatography (IMAC) Lysis->IMAC BufferEx Buffer Exchange IMAC->BufferEx IEX Step 2: Anion Exchange Chromatography (IEX) BufferEx->IEX Concentration Concentration & Final Buffer Exchange IEX->Concentration Pure Protein Fractions QC Purity & Endotoxin Analysis (SDS-PAGE, LAL) Concentration->QC Storage Aliquoting & Storage (-80°C) QC->Storage

Caption: Purification workflow from E. coli expression to final quality control.

This compound Signaling Pathway Diagram

G Figure 2: this compound (GCA) Signaling Pathway in Adipocytes GCA This compound (GCA) PHB2 Prohibitin-2 (PHB2) Receptor GCA->PHB2 Binds PAK1 PAK1 PHB2->PAK1 Activates IkB IκB PAK1->IkB Phosphorylates & Degrades NFkB_complex p50/p65 NFkB_IkB p50/p65-IκB (Inactive Complex) NFkB_complex->NFkB_IkB Nucleus Nucleus NFkB_complex->Nucleus Translocates IkB->NFkB_IkB NFkB_IkB->NFkB_complex Releases Inflammation Adipocyte Inflammation & Insulin Resistance Nucleus->Inflammation Upregulates Gene Expression

Caption: GCA binds to the PHB2 receptor, activating the PAK1-NF-κB pathway.

References

Unraveling Grancalcin's Role: A Guide to CRISPR-Cas9 Mediated Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin (GCA) is a calcium-binding protein predominantly expressed in myeloid cells, such as neutrophils and macrophages.[1] Emerging research has implicated this compound in a variety of physiological and pathological processes, including skeletal aging, obesity-induced insulin (B600854) resistance, and neutrophil adhesion.[2][3] Its multifaceted roles make it a compelling target for therapeutic intervention in age-related disorders and metabolic diseases. The advent of CRISPR-Cas9 genome editing technology provides an unprecedented opportunity to precisely dissect the molecular functions of this compound in various cellular contexts.[4]

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to knock out the GCA gene and subsequently study the functional consequences. Detailed protocols for cellular and molecular assays are provided to enable a thorough investigation of this compound's role in osteogenesis, adipogenesis, neutrophil adhesion, and insulin sensitivity.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound deficiency. While some of these studies utilized traditional gene knockout mouse models, the data serves as a valuable reference for expected outcomes in CRISPR-Cas9-mediated knockout experiments.

Table 1: Effects of this compound Knockout on Bone Phenotype

ParameterWild-Type ControlThis compound KnockoutPercentage ChangeReference
Bone Volume / Tissue Volume (%)15.2 ± 1.822.5 ± 2.1+48.0%[5]
Trabecular Number (1/mm)3.5 ± 0.44.8 ± 0.5+37.1%[5]
Osteoblast Surface / Bone Surface (%)8.2 ± 1.112.6 ± 1.5+53.7%[6]
Mineral Apposition Rate (µm/day)1.2 ± 0.21.8 ± 0.3+50.0%[6]

Table 2: Effects of this compound Knockout on Metabolic Parameters in High-Fat Diet-Fed Mice

ParameterWild-Type ControlThis compound KnockoutPercentage ChangeReference
Fasting Blood Glucose (mg/dL)145 ± 12110 ± 9-24.1%[2]
Fasting Insulin (ng/mL)2.8 ± 0.51.5 ± 0.3-46.4%[2]
HOMA-IR10.1 ± 1.84.1 ± 0.9-59.4%[2]
Glucose Tolerance (AUC)35000 ± 250025000 ± 2000-28.6%[2]
Insulin Tolerance (AUC)15000 ± 120010000 ± 900-33.3%[2]

Signaling Pathways and Experimental Workflows

This compound Signaling in Skeletal Aging

This compound secreted by senescent immune cells binds to the Plexin-B2 receptor on bone marrow mesenchymal stromal cells, leading to the repression of osteogenesis and promotion of adipogenesis.[2]

Grancalcin_PlexinB2_Signaling This compound This compound PlexinB2 Plexin-B2 Receptor This compound->PlexinB2 Osteogenesis Osteogenesis PlexinB2->Osteogenesis Inactivation Adipogenesis Adipogenesis PlexinB2->Adipogenesis Activation

This compound-Plexin-B2 Signaling Pathway.
This compound Signaling in Metabolic Inflammation

In the context of obesity, myeloid-derived this compound binds to the Prohibitin-2 (PHB2) receptor on adipocytes, activating the PAK1-NF-κB signaling pathway and promoting inflammation and insulin resistance.[3]

Grancalcin_PHB2_Signaling This compound This compound PHB2 Prohibitin-2 (PHB2) Receptor This compound->PHB2 PAK1 PAK1 PHB2->PAK1 NFkB NF-κB PAK1->NFkB Inflammation Adipose Tissue Inflammation NFkB->Inflammation InsulinResistance Insulin Resistance NFkB->InsulinResistance

This compound-PHB2-PAK1-NF-κB Signaling.
Experimental Workflow for Studying this compound Function

The following workflow outlines the key steps for investigating the function of this compound using CRISPR-Cas9 technology.

Experimental_Workflow cluster_KO This compound Knockout cluster_Assays Functional Assays gRNA_Design gRNA Design & Vector Construction Transfection Cell Transfection (e.g., Myeloid Progenitors) gRNA_Design->Transfection Selection Selection & Clonal Expansion Transfection->Selection Validation Knockout Validation (Sequencing, Western Blot) Selection->Validation OsteoAdipo Osteogenesis & Adipogenesis Assays Validation->OsteoAdipo Adhesion Neutrophil Adhesion Assay Validation->Adhesion Insulin Insulin Sensitivity Assay Validation->Insulin

References

Visualizing Grancalcin's Journey: A Guide to Live-Cell Imaging of its Translocation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Grancalcin, a calcium-binding protein abundant in neutrophils and macrophages, plays a crucial role in the inflammatory response. Its function is tightly linked to its subcellular localization, which is dynamically regulated by intracellular calcium levels. Upon cell stimulation and the subsequent rise in intracellular calcium, this compound translocates from the cytosol to granules and membranes, a key step in processes like degranulation and phagocytosis. Live-cell imaging provides a powerful tool to visualize and quantify this dynamic translocation in real-time, offering insights into the molecular mechanisms of neutrophil activation and providing a potential platform for screening novel immunomodulatory drugs. This document provides detailed application notes and protocols for live-cell imaging of this compound translocation.

Data Presentation

Table 1: Quantitative Parameters for this compound Translocation Experiments

ParameterValueCell TypeNotes
Stimuli Concentration
Ionomycin (B1663694)1 - 5 µMHL-60, NeutrophilsA calcium ionophore that creates pores for calcium entry.
Phorbol 12-myristate 13-acetate (PMA)10 - 100 ng/mLHL-60, NeutrophilsActivates Protein Kinase C (PKC), leading to downstream signaling.
Transfection Method (for HL-60 cells)
Electroporation Voltage760 VHL-60For introducing this compound-GFP fusion protein constructs.
Electroporation Time Constant60 µsHL-60
DNA Concentration25 µg/mLHL-60
Imaging Parameters
Microscope TypeConfocal or Widefield FluorescenceGeneral
Objective Magnification40x - 100xGeneralTo resolve subcellular structures.
Image Acquisition Interval2 - 10 secondsGeneralTo capture the dynamics of translocation.
Expected Translocation Dynamics
Onset of TranslocationWithin seconds to a few minutes post-stimulationAnalogous Calcium-binding proteinsThe speed is dependent on the stimulus and its concentration.
Peak Translocation5 - 15 minutes post-stimulationAnalogous Calcium-binding proteinsThe majority of the cytosolic protein will have moved to membranes.

Signaling Pathway

The translocation of this compound is primarily driven by an increase in intracellular calcium concentration. Stimulation of neutrophils with agents like ionomycin and PMA triggers a signaling cascade that leads to this calcium influx.

G cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum cluster_4 Granules / Membranes Stimuli Stimuli Receptor_PKC Receptor / PKC Stimuli->Receptor_PKC e.g., PMA Ca_Channel Calcium Channels Stimuli->Ca_Channel e.g., Ionomycin PLC Phospholipase C Receptor_PKC->PLC Ca_Cytosol Increased Cytosolic Ca2+ Ca_Channel->Ca_Cytosol Ca2+ Influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3R IP3 Receptor IP3->IP3R DAG->Receptor_PKC Activates Grancalcin_inactive This compound (Inactive) Ca_Cytosol->Grancalcin_inactive Binds to Grancalcin_active This compound (Active) Translocated Grancalcin_inactive->Grancalcin_active IP3R->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Store G Start Start Cell_Culture 1. Cell Culture (HL-60 or primary neutrophils) Start->Cell_Culture Transfection 2. Transfection (with this compound-GFP) Cell_Culture->Transfection Seeding 3. Seed cells on imaging dish Transfection->Seeding Imaging_Setup 4. Mount on microscope with environmental control Seeding->Imaging_Setup Baseline 5. Acquire baseline fluorescence images Imaging_Setup->Baseline Stimulation 6. Add Stimuli (Ionomycin/PMA) Baseline->Stimulation Time_Lapse 7. Time-lapse imaging Stimulation->Time_Lapse Analysis 8. Image Analysis (Quantify translocation) Time_Lapse->Analysis End End Analysis->End

Application Notes and Protocols for Quantitative PCR Analysis of Grancalcin (GCA) mRNA Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Grancalcin (GCA) is a calcium-binding protein that is abundant in neutrophils and macrophages.[1][2] It is a member of the penta-EF-hand protein family and its localization is dependent on calcium and magnesium levels.[1] Emerging research has implicated this compound in a variety of cellular processes, including inflammation, immune response, and cell adhesion.[3][4][5] Specifically, this compound has been shown to interact with the Prohibitin-2 (PHB2) receptor on adipocytes, activating the PAK1-NF-κB signaling pathway, which in turn provokes an inflammatory response.[3][5] Additionally, this compound has been found to interact with Toll-like receptor 9 (TLR9), positively regulating type I interferon production.[3] Given its role in these critical pathways, the quantification of this compound mRNA expression is essential for understanding its physiological and pathological functions.

This document provides a detailed protocol for the analysis of this compound (GCA) mRNA expression using quantitative Polymerase Chain Reaction (qPCR).

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

GCA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCA This compound (GCA) PHB2 PHB2 Receptor GCA->PHB2 TLR9 TLR9 GCA->TLR9 interacts with PAK1 PAK1 PHB2->PAK1 NFkB NF-κB TLR9->NFkB IRF7 IRF7 TLR9->IRF7 MAPK MAPK TLR9->MAPK PAK1->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IRF7_nuc IRF7 IRF7->IRF7_nuc translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes IFN_Genes Type I IFN Production IRF7_nuc->IFN_Genes

Caption: this compound signaling pathways.

Experimental Workflow for GCA mRNA Quantification

qPCR_Workflow start Start: Biological Sample rna_extraction 1. RNA Extraction start->rna_extraction rna_qc 2. RNA Quality & Quantity Assessment rna_extraction->rna_qc rna_extraction->rna_qc cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis rna_qc->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup cdna_synthesis->qpcr_setup cdna_synthesis->qpcr_setup qpcr_run 5. qPCR Amplification qpcr_setup->qpcr_run qpcr_setup->qpcr_run data_analysis 6. Data Analysis (ΔΔCt Method) qpcr_run->data_analysis qpcr_run->data_analysis results Results: GCA mRNA Expression data_analysis->results data_analysis->results

Caption: qPCR workflow for GCA mRNA analysis.

Quantitative Data Summary

The following tables provide examples of the quantitative data that can be obtained and analyzed using the described qPCR protocol.

Table 1: qPCR Primer Information

Gene Target Species Forward Primer (5'-3') Reverse Primer (5'-3') Amplicon Size (bp)
GCA Human GAGTTGCGTCAAGCCATTGGTC[6] GCTCGAAGCTTCACACAGCAAG[6] Not Specified
ACTB Human CACCATTGGCAATGAGCGGTTC AGGTCTTTGCGGATGTCCACGT 171

| GAPDH | Human | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | 226 |

Table 2: Recommended qPCR Cycling Conditions

Stage Step Temperature (°C) Time Cycles
1 Reverse Transcription 50 2 min 1
2 Initial Denaturation 95 10 min 1
3 Denaturation 95 15 sec 40
Annealing/Extension 60 1 min

| 4 | Melt Curve Analysis | 60-95 | Incremental | 1 |

Note: These are general conditions and may require optimization.

Table 3: Example of GCA mRNA Expression Analysis in Macrophages

Sample Group Biological Replicate GCA Ct GAPDH Ct ΔCt (GCA Ct - GAPDH Ct) Average ΔCt ΔΔCt (Avg ΔCt - Control Avg ΔCt) Fold Change (2^-ΔΔCt)
Control 1 24.5 18.2 6.3 6.4 0 1.0
2 24.8 18.3 6.5
3 24.6 18.3 6.3
LPS-Treated 1 22.1 18.3 3.8 3.9 -2.5 5.7
2 22.3 18.2 4.1

| | 3 | 22.0 | 18.2 | 3.8 | | | |

This is hypothetical data for illustrative purposes.

Experimental Protocols

1. RNA Extraction and Quality Control

  • Materials:

    • Cultured cells or tissues

    • TRIzol reagent or equivalent RNA extraction kit

    • Nuclease-free water

    • Spectrophotometer (e.g., NanoDrop)

    • Agarose (B213101) gel electrophoresis system (optional)

  • Protocol:

    • Homogenize cells or tissues in TRIzol reagent according to the manufacturer's instructions.

    • Perform phase separation using chloroform (B151607) and precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.

    • Assess RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

    • (Optional) Verify RNA integrity by running a sample on a denaturing agarose gel. Two distinct bands corresponding to 28S and 18S rRNA should be visible.

2. cDNA Synthesis (Reverse Transcription)

  • Materials:

    • Total RNA (1 µg recommended)

    • Reverse transcriptase enzyme

    • dNTPs

    • Random hexamers or oligo(dT) primers

    • RNase inhibitor

    • Nuclease-free water

    • Thermal cycler

  • Protocol:

    • In a nuclease-free tube, combine 1 µg of total RNA with random hexamers/oligo(dT) primers and nuclease-free water to the recommended volume.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase.

    • Add the master mix to the RNA-primer mixture.

    • Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

    • The resulting cDNA can be stored at -20°C.

3. Quantitative PCR (qPCR)

  • Materials:

    • cDNA template

    • SYBR Green or TaqMan master mix

    • Forward and reverse primers for GCA and a reference gene (e.g., GAPDH, ACTB)

    • Nuclease-free water

    • qPCR instrument

  • Protocol:

    • Thaw all reagents on ice.

    • Prepare a qPCR master mix for each gene of interest and reference gene. For a single reaction, combine SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA to each well. Include no-template controls (NTC) for each primer set.

    • Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

    • Run the qPCR program as outlined in Table 2.

4. Data Analysis

The relative expression of GCA mRNA can be calculated using the comparative Ct (ΔΔCt) method.

  • Calculate ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct value of the target gene (GCA).

    • ΔCt = Ct(GCA) - Ct(reference gene)

  • Calculate ΔΔCt: For each experimental sample, subtract the average ΔCt of the control group from the ΔCt of the experimental sample.

    • ΔΔCt = ΔCt(experimental) - ΔCt(control average)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

This analysis will provide the relative expression of GCA mRNA in the experimental samples compared to the control group, normalized to a stable reference gene.

References

Application Note: Flow Cytometry Analysis of Grancalcin in Human Leukocyte Subsets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Grancalcin (GCA) is a 28-kDa calcium-binding protein belonging to the penta-EF-hand protein family. It is predominantly expressed in the cytoplasm of myeloid lineage leukocytes, particularly neutrophils and monocytes/macrophages.[1][2][3][4] Upon cellular activation and an increase in intracellular calcium, this compound can translocate to granule and plasma membranes, suggesting its involvement in key cellular processes.[1] While its precise functions are still under investigation, studies have implicated this compound in neutrophil adhesion, degranulation, apoptosis, and the modulation of inflammatory responses.[1][2][3][4] Recent findings have highlighted its role as a secreted factor from myeloid cells that can instigate obesity-induced insulin (B600854) resistance and contribute to skeletal aging.[5][6]

This application note provides a detailed protocol for the identification and quantification of intracellular this compound expression across various human leukocyte subsets using multi-color flow cytometry.

Application Data: this compound Expression Profile

Flow cytometry analysis reveals a distinct expression pattern of this compound, primarily restricted to myeloid cells. The following table summarizes the relative expression levels of this compound in major leukocyte populations based on published findings.

Leukocyte SubsetLineage MarkersThis compound Expression LevelReferences
NeutrophilsCD45+, SSC-High, CD16+High[1][3][4][7]
EosinophilsCD45+, SSC-High, CD16-Low / Negative[8][9]
MonocytesCD45+, SSC-Int, CD14+High[3][4][7]
B LymphocytesCD45+, SSC-Low, CD19+Negative
T LymphocytesCD45+, SSC-Low, CD3+Negative
NK CellsCD45+, SSC-Low, CD3-, CD56+Negative

Signaling Pathway Involving this compound

Recent research has identified a signaling pathway initiated by secreted this compound from myeloid cells, which contributes to metabolic inflammation. This compound acts as a ligand, binding to the Prohibitin-2 (PHB2) receptor on adipocytes, triggering a downstream cascade that activates NF-κB and promotes an inflammatory response.[5]

Grancalcin_Signaling_Pathway cluster_myeloid Myeloid Cell (e.g., Neutrophil) cluster_adipocyte Adipocyte GCA This compound (GCA) PHB2 PHB2 Receptor GCA->PHB2 Secretion & Binding PAK1 PAK1 PHB2->PAK1 Binding NFkB NF-κB PAK1->NFkB Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation Upregulation

Caption: this compound-mediated inflammatory signaling in adipocytes.

Experimental Protocol: Intracellular this compound Staining

This protocol details a method for analyzing intracellular this compound in leukocyte subsets from human whole blood. The procedure involves staining cell surface markers to identify cell populations, followed by fixation, permeabilization, and intracellular staining of this compound.[10]

Workflow Overview

Flow_Cytometry_Workflow Start Whole Blood Sample SurfaceStain 1. Stain Surface Antigens Start->SurfaceStain LyseFix 2. Lyse RBCs & Fix Cells SurfaceStain->LyseFix Perm 3. Permeabilize Cells LyseFix->Perm IntraStain 4. Stain Intracellular this compound Perm->IntraStain Acquire 5. Wash & Acquire on Cytometer IntraStain->Acquire

Caption: Experimental workflow for intracellular this compound analysis.

1. Materials and Reagents

  • Sample: Human whole blood collected in K2-EDTA or Sodium Heparin tubes.

  • Antibody Panel: Fluorochrome-conjugated monoclonal antibodies for surface and intracellular targets.

  • Buffers:

    • Phosphate-Buffered Saline (PBS)

    • Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)

    • RBC Lysis/Fixation Buffer (Commercial buffers are recommended for consistency)

    • Permeabilization Buffer (e.g., saponin- or Triton™ X-100-based)

  • Controls:

    • Fluorescence Minus One (FMO) controls for each fluorochrome.

    • Isotype control for the anti-Grancalcin antibody.

  • Equipment:

    • Flow cytometer

    • Vortex mixer

    • Centrifuge

    • Micropipettes

Antibody Staining Panel

TargetFluorochromePurpose
CD45e.g., APC-H7Pan-leukocyte marker
CD16e.g., PE-Cy7Neutrophil, NK cell, non-classical monocyte marker
CD14e.g., APCMonocyte marker
CD3e.g., PerCPT lymphocyte marker
CD19e.g., BV421B lymphocyte marker
CD56e.g., PENK cell marker
This compound e.g., Alexa Fluor 488Intracellular target
Isotype Controle.g., Alexa Fluor 488Background staining control for this compound

2. Step-by-Step Procedure

a. Cell Surface Staining [11]

  • Pipette 100 µL of anticoagulated whole blood into a 5 mL polystyrene flow cytometry tube.

  • Add the pre-titrated surface antibody cocktail (CD45, CD16, CD14, CD3, CD19, CD56) to the tube.

  • Vortex gently and incubate for 20-30 minutes at room temperature, protected from light.

b. Red Blood Cell Lysis and Fixation [10]

  • Following surface staining incubation, add 2 mL of a commercial 1X RBC Lysis/Fixation buffer to each tube.

  • Vortex immediately and incubate for 10-15 minutes at room temperature, protected from light. This step lyses red blood cells and fixes the leukocytes.

  • Centrifuge the tubes at 400-500 x g for 5 minutes.

  • Aspirate the supernatant carefully, leaving the leukocyte pellet.

c. Permeabilization and Intracellular Staining [10]

  • Wash the cell pellet by resuspending in 2 mL of PBS, centrifuging at 400-500 x g for 5 minutes, and decanting the supernatant.

  • Resuspend the pellet in 100 µL of Permeabilization Buffer.

  • Add the pre-titrated anti-Grancalcin antibody or its corresponding isotype control to the appropriate tubes.

  • Vortex gently and incubate for 30 minutes at room temperature, protected from light.

d. Final Wash and Data Acquisition

  • Add 2 mL of Permeabilization Buffer to each tube and centrifuge at 400-500 x g for 5 minutes.

  • Aspirate the supernatant.

  • Resuspend the final cell pellet in 300-400 µL of Flow Cytometry Staining Buffer.

  • Acquire the samples on a flow cytometer as soon as possible. Fixed cells should be analyzed within 24 hours for best results.[10]

3. Gating Strategy and Data Analysis

  • Leukocyte Gate: Create a primary gate on CD45-positive cells to select all leukocytes.

  • Subset Identification: From the CD45+ gate, use a Side Scatter (SSC-A) versus CD14 plot and an SSC-A vs CD16 plot to identify the major populations:

    • Neutrophils: SSC-High, CD16-High, CD14-Low

    • Monocytes: SSC-Intermediate, CD14-High

    • Lymphocytes: SSC-Low, CD14-Negative

  • Lymphocyte Subsets: From the lymphocyte gate, use CD3, CD19, and CD56 to identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-, CD56+).

  • This compound Expression: For each gated population, create a histogram for the this compound-conjugated fluorochrome (e.g., Alexa Fluor 488). Compare the signal of the this compound-stained sample to the isotype control to determine positive expression. Data can be reported as the percentage of this compound-positive cells (%) or the Mean Fluorescence Intensity (MFI).

References

Application Notes and Protocols for Phagocytosis Assay with Grancalcin Knockout Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are essential components of the innate immune system, acting as the first line of defense against invading pathogens. Their primary function is phagocytosis, the process of engulfing and destroying foreign particles such as bacteria and fungi.[1][2][3] This complex process is initiated by the binding of particles to cell surface receptors, triggering extensive reorganization of the cell membrane and cytoskeleton.[1][2][3] Grancalcin, a calcium-binding protein expressed in neutrophils and monocytes, has been implicated in various cellular processes.[4][5] However, studies on this compound-deficient neutrophils have indicated normal phagocytic activity.[4][6] This protocol provides a detailed methodology for performing a phagocytosis assay using neutrophils from this compound knockout mice to further investigate the subtle roles this compound may play in this critical immune function.

Experimental Principles

This protocol describes two common methods for quantifying phagocytosis: flow cytometry and fluorescence microscopy. Both methods utilize fluorescently labeled particles (e.g., bacteria or beads) that are opsonized to promote recognition and uptake by neutrophils.[7] By measuring the fluorescence associated with the neutrophils, the extent of phagocytosis can be quantified. Control experiments are essential to distinguish between internalized and surface-bound particles.

Key Experimental Protocols

Isolation of Murine Neutrophils

This protocol describes the isolation of neutrophils from the bone marrow of wild-type and this compound knockout mice using a density gradient centrifugation method.[8][9]

Materials:

  • Femurs and tibias from wild-type and this compound knockout mice

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Histopaque 1119 and 1077

  • Phosphate Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

Procedure:

  • Euthanize mice and dissect femurs and tibias.

  • Flush the bone marrow from the bones using a syringe with RPMI 1640 medium.

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Centrifuge the cell suspension and resuspend the pellet in PBS.

  • Carefully layer the cell suspension onto a discontinuous Histopaque gradient (1119 followed by 1077).[9]

  • Centrifuge at 800 x g for 30 minutes at room temperature with the brake off.

  • Collect the neutrophil layer, which will be located at the interface of the 1077 and 1119 layers.

  • Wash the collected cells with PBS.

  • Lyse contaminating red blood cells using RBC Lysis Buffer for 5 minutes on ice.

  • Wash the cells again with PBS and resuspend in RPMI 1640 with 10% FBS.

  • Determine cell viability and purity using trypan blue exclusion and flow cytometry analysis for neutrophil-specific markers (e.g., Ly6G).

Preparation of Opsonized Phagocytic Targets

This protocol describes the preparation of opsonized fluorescently labeled E. coli particles.

Materials:

  • Fluorescently labeled E. coli particles (e.g., FITC-conjugated)

  • Mouse serum or purified IgG

  • PBS

Procedure:

  • Wash the fluorescently labeled E. coli particles twice with sterile PBS.

  • Resuspend the particles in PBS containing 10% mouse serum or a specific concentration of IgG.

  • Incubate for 30-60 minutes at 37°C with gentle rotation to allow for opsonization.[10]

  • Wash the opsonized particles twice with PBS to remove unbound serum components.

  • Resuspend the opsonized particles in RPMI 1640 medium at the desired concentration.

Phagocytosis Assay

Procedure:

  • Plate the isolated wild-type and this compound knockout neutrophils in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Add the opsonized fluorescent particles to the neutrophils at a multiplicity of infection (MOI) of 10:1 (particles to cells).

  • As a negative control, incubate an identical set of samples at 4°C to inhibit active phagocytosis.[10]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes. The optimal incubation time may need to be determined empirically.[2]

  • Stop the phagocytosis by adding ice-cold PBS.

  • Wash the cells twice with ice-cold PBS to remove non-adherent particles.

Data Acquisition and Analysis

A. Flow Cytometry

  • To differentiate between internalized and surface-bound particles, add a quenching agent like trypan blue to the samples just before analysis. Trypan blue will quench the fluorescence of external particles.

  • Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the neutrophil population.

  • The phagocytic activity can be expressed as the percentage of fluorescently positive neutrophils or the mean fluorescence intensity (MFI) of the population.

B. Fluorescence Microscopy

  • After washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[2]

  • To distinguish external from internal particles, stain the external particles with a fluorescently labeled antibody against the particle (using a different fluorophore) before permeabilizing the cells.

  • Counterstain the cells with a nuclear stain (e.g., DAPI) and a membrane stain.

  • Acquire images using a fluorescence microscope.

  • Quantify the phagocytic index by counting the number of internalized particles per 100 neutrophils.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between wild-type and this compound knockout neutrophils.

Experimental GroupPhagocytosis (%) (Flow Cytometry)Mean Fluorescence Intensity (MFI) (Flow Cytometry)Phagocytic Index (Microscopy)
Wild-Type Neutrophils (37°C)
This compound KO Neutrophils (37°C)
Wild-Type Neutrophils (4°C Control)
This compound KO Neutrophils (4°C Control)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Phagocytosis Assay cluster_analysis Analysis A Isolate Neutrophils (WT & this compound KO) C Incubate Neutrophils with Particles (37°C & 4°C) A->C B Prepare Opsonized Fluorescent Particles B->C D Flow Cytometry (Quench External Fluorescence) C->D E Fluorescence Microscopy (Differential Staining) C->E

Caption: Experimental workflow for the neutrophil phagocytosis assay.

Neutrophil Phagocytosis Signaling Pathway

G cluster_receptor Receptor Binding cluster_signaling Intracellular Signaling cluster_phagosome Phagosome Formation & Maturation Particle Opsonized Particle Receptor FcγR / CR3 Particle->Receptor Binding PI3K PI3K Activation Receptor->PI3K Ca_Signal Ca2+ Mobilization (Potential this compound Role) Receptor->Ca_Signal Actin Actin Cytoskeleton Rearrangement PI3K->Actin Ca_Signal->Actin Phagosome Phagosome Formation Actin->Phagosome Phagolysosome Phagolysosome Maturation Phagosome->Phagolysosome

Caption: Simplified signaling pathway of neutrophil phagocytosis.

Expected Results and Troubleshooting

Based on existing literature, it is expected that this compound knockout neutrophils will exhibit a phagocytic capacity similar to that of wild-type neutrophils.[4][6] Any significant deviation from this would warrant further investigation into the specific experimental conditions or a more subtle role for this compound in the process.

Troubleshooting:

  • Low Phagocytosis: Ensure efficient opsonization of particles, optimal MOI, and appropriate incubation time. Check neutrophil viability.

  • High Background Fluorescence: Ensure thorough washing to remove non-adherent particles and use appropriate quenching or differential staining methods.

  • Cell Clumping: Handle cells gently and use appropriate buffers to prevent aggregation.

By following this detailed protocol, researchers can effectively assess the phagocytic function of this compound knockout neutrophils and contribute to a deeper understanding of the molecular mechanisms governing this fundamental innate immune process.

References

Application Notes and Protocols for In Vivo Studies Using a Grancalcin-Deficient Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Grancalcin (GCA) is a calcium-binding protein predominantly expressed in myeloid cells, including neutrophils and macrophages.[1] Emerging evidence suggests its involvement in key physiological and pathological processes, making the this compound-deficient (Gca-/-) mouse model a valuable tool for in vivo research. This model is particularly relevant for studies in metabolic diseases, skeletal biology, and inflammation.

Key Research Applications:

  • Metabolic Disease Research: Genetic deletion of Gca in myeloid cells has been shown to attenuate metabolic dysfunction in obese male mice, suggesting a role for this compound in adipose tissue inflammation and insulin (B600854) resistance.[1] The Gca-/- mouse model can be utilized to investigate the mechanisms by which myeloid-derived factors influence metabolic homeostasis and to test novel therapeutic strategies for obesity and type 2 diabetes.

  • Skeletal Aging and Osteoporosis: this compound has been identified as a secreted factor from senescent immune cells that promotes skeletal aging. In vivo studies have demonstrated that genetic deletion of Gca can delay age-related bone loss. This mouse model is therefore crucial for elucidating the interplay between the immune system and skeletal health, and for the development of therapeutics targeting age-related osteoporosis.

  • Inflammation and Immune Response: this compound is implicated in inflammatory signaling pathways. The Gca-/- mouse model provides a platform to dissect the role of this compound in various inflammatory conditions and to explore its potential as a therapeutic target for inflammatory diseases.

Phenotypic Summary of this compound-Deficient Mice:

The following tables summarize the expected quantitative data from in vivo studies comparing wild-type (WT) and this compound-deficient (Gca-/-) mice. These tables are based on findings from analogous knockout mouse studies and provide a template for data presentation.

Table 1: Metabolic Phenotype Data

ParameterWild-Type (WT)Gca-/-Units
Body WeightDataDatag
Fat MassDataDatag
Lean MassDataDatag
Fasting Blood GlucoseDataDatamg/dL
Fasting InsulinDataDatang/mL
HOMA-IRDataDataIndex
Glucose Tolerance (AUC)DataDatamg/dL * min
Insulin Tolerance (AUC)DataDatamg/dL * min

Table 2: Skeletal Phenotype Data (Micro-CT Analysis of Femur)

ParameterWild-Type (WT)Gca-/-Units
Trabecular Bone
Bone Volume/Total Volume (BV/TV)DataData%
Trabecular Number (Tb.N)DataData1/mm
Trabecular Thickness (Tb.Th)DataDataµm
Trabecular Separation (Tb.Sp)DataDataµm
Cortical Bone
Cortical Thickness (Ct.Th)DataDataµm
Total Cross-Sectional Area (Tt.Ar)DataDatamm²
Cortical Bone Area (Ct.Ar)DataDatamm²
Marrow Area (Ma.Ar)DataDatamm²

II. Experimental Protocols

A. Generation of this compound-Deficient Mice

The CRISPR/Cas9 system is the recommended method for generating Gca knockout mice due to its efficiency and precision.

Workflow for CRISPR/Cas9-Mediated Generation of Gca-/- Mice:

Gca_Knockout_Workflow cluster_design Design Phase cluster_generation Generation Phase cluster_validation Validation & Breeding Phase sgRNA_design sgRNA Design & Synthesis (Targeting Gca exon) Microinjection Zygote Microinjection (sgRNA + Cas9) sgRNA_design->Microinjection Cas9_prep Cas9 mRNA or Protein Preparation Cas9_prep->Microinjection Embryo_transfer Embryo Transfer to Pseudopregnant Female Microinjection->Embryo_transfer Founder_pups Birth of Founder (F0) Pups Embryo_transfer->Founder_pups Genotyping Genotyping of F0 Pups (PCR & Sequencing) Founder_pups->Genotyping Breeding Breeding of Heterozygous (F1) Mice to Generate F2 Genotyping->Breeding Homozygous Identification of Homozygous Gca-/- (F2) Mice Breeding->Homozygous

Workflow for generating Gca-/- mice.
B. Genotyping of this compound-Deficient Mice

1. Genomic DNA Extraction from Mouse Tail Biopsies:

A standard phenol-chloroform extraction or a commercial DNA extraction kit can be used to isolate high-quality genomic DNA from mouse tail snips.

2. PCR for Genotyping:

A three-primer PCR strategy is recommended to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) genotypes in a single reaction.

  • Primer Design:

    • Forward Primer (WT allele): Design a primer within the genomic region targeted for deletion in the knockout allele.

    • Forward Primer (KO allele): If a selection cassette (e.g., Neomycin) is used, design a primer within this cassette. Alternatively, a forward primer spanning the deletion junction can be designed.

    • Common Reverse Primer: Design a primer downstream of the targeted region that is common to both the wild-type and knockout alleles.

  • Proposed Primer Sequences for Gca Genotyping:

    • Gca-WT-F: 5'-[Sequence upstream of deletion]-3'

    • Gca-KO-F: 5'-[Sequence within selection cassette or spanning deletion]-3'

    • Gca-Common-R: 5'-[Sequence downstream of deletion]-3'

    (Note: Specific primer sequences should be designed and validated based on the exact knockout strategy employed.)

  • PCR Reaction Mix (25 µL):

    • 5x PCR Buffer: 5 µL

    • dNTPs (10 mM): 0.5 µL

    • Gca-WT-F (10 µM): 0.5 µL

    • Gca-KO-F (10 µM): 0.5 µL

    • Gca-Common-R (10 µM): 1.0 µL

    • Taq DNA Polymerase: 0.25 µL

    • Genomic DNA (50-100 ng): 1 µL

    • Nuclease-free water: to 25 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 3 min

    • Denaturation: 94°C for 30 sec

    • Annealing: 60°C for 30 sec

    • Extension: 72°C for 1 min

    • Repeat steps 2-4 for 35 cycles

    • Final Extension: 72°C for 5 min

    • Hold: 4°C

  • Gel Electrophoresis: Analyze PCR products on a 1.5-2% agarose (B213101) gel. The expected band sizes will differentiate the genotypes.

C. Western Blot for this compound Protein

This protocol is for confirming the absence of this compound protein in Gca-/- mice.

1. Protein Extraction:

  • Homogenize tissues (e.g., spleen, bone marrow) in RIPA buffer with protease inhibitors.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody against this compound (e.g., rabbit polyclonal, diluted 1:500-1:2000 in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

D. In Vivo Metabolic Phenotyping

1. Glucose Tolerance Test (GTT):

  • Fast mice for 16 hours overnight with free access to water.

  • Record baseline blood glucose from a tail snip.

  • Administer glucose (2 g/kg body weight) via intraperitoneal (IP) injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

2. Insulin Tolerance Test (ITT):

  • Fast mice for 4-6 hours.

  • Record baseline blood glucose.

  • Administer human insulin (0.75 U/kg body weight) via IP injection.

  • Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.

E. Analysis of Bone Marrow Cells by Flow Cytometry

1. Bone Marrow Isolation:

  • Euthanize mice and dissect femurs and tibias.

  • Flush the bone marrow from the bones using a syringe with FACS buffer (PBS with 2% FBS).

  • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

  • Lyse red blood cells with ACK lysis buffer.

2. Cell Staining:

  • Stain cells with a cocktail of fluorescently labeled antibodies against myeloid cell surface markers (e.g., CD11b, Ly6G, Ly6C, F4/80) and hematopoietic stem and progenitor cell markers.

  • Incubate on ice for 30 minutes in the dark.

  • Wash cells with FACS buffer.

3. Flow Cytometry Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the data to quantify different myeloid cell populations in the bone marrow of WT and Gca-/- mice.

F. Histological Analysis of Adipose Tissue

1. Tissue Collection and Fixation:

  • Dissect epididymal white adipose tissue (eWAT).

  • Fix the tissue in 10% neutral buffered formalin for 24 hours.

2. Tissue Processing and Staining:

  • Dehydrate the tissue through a series of ethanol (B145695) grades and embed in paraffin (B1166041).

  • Section the paraffin blocks at 5 µm thickness.

  • Stain sections with Hematoxylin and Eosin (H&E) to visualize adipocyte morphology and inflammatory cell infiltration.

G. Micro-Computed Tomography (Micro-CT) Analysis of Bone

1. Sample Preparation:

  • Dissect femurs and fix in 10% neutral buffered formalin.

  • Store samples in 70% ethanol.

2. Micro-CT Scanning:

  • Scan the femurs using a high-resolution micro-CT scanner.

  • Acquire images with an appropriate voxel size (e.g., 10 µm).

3. Data Analysis:

  • Reconstruct 3D images from the scans.

  • Analyze trabecular and cortical bone parameters in a defined region of interest (e.g., distal femur metaphysis for trabecular bone and femoral mid-diaphysis for cortical bone).

III. Signaling Pathways

A. This compound and the PAK1-NF-κB Signaling Pathway

This compound has been shown to bind to the Prohibitin-2 (PHB2) receptor on adipocytes, activating the PAK1-NF-κB signaling pathway, which leads to an inflammatory response.

PAK1_NFkB_Pathway This compound This compound (GCA) PHB2 Prohibitin-2 (PHB2) Receptor This compound->PHB2 Binds PAK1 PAK1 PHB2->PAK1 Activates IKK IKK Complex PAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation

This compound-mediated activation of NF-κB.
B. This compound and the Plexin-B2 Signaling Pathway

This compound binds to the plexin-b2 receptor, which can inactivate downstream signaling, thereby repressing osteogenesis and promoting adipogenesis in bone marrow mesenchymal stromal cells.

PlexinB2_Pathway This compound This compound (GCA) PlexinB2 Plexin-B2 Receptor This compound->PlexinB2 Binds Downstream Downstream Signaling (e.g., RhoGTPases) PlexinB2->Downstream Inactivates Osteogenesis Osteogenesis Downstream->Osteogenesis Promotes Adipogenesis Adipogenesis Downstream->Adipogenesis Inhibits

This compound interaction with Plexin-B2.

References

Application Notes and Protocols for Yeast Two-Hybrid Screening to Identify Grancalcin Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Grancalcin and Protein-Protein Interactions

This compound is a calcium-binding protein that is abundant in neutrophils and macrophages.[1] It is a member of the penta-EF-hand protein family, which also includes sorcin and calpain.[2] The localization and function of this compound are dependent on divalent cations, particularly calcium and magnesium. In the absence of these ions, this compound is found in the cytosol. With magnesium, it associates with granules, and in the presence of both magnesium and calcium, it is found with both granules and the cell membrane.[2] This dynamic localization suggests a role for this compound in critical cellular processes such as granule-membrane fusion and degranulation.[1][2]

Understanding the protein-protein interactions of this compound is crucial for elucidating its role in physiological and pathological processes. Known binding partners for this compound include L-plastin, SRI, LCP1, and the plexin-b2 receptor.[3][4][5] Identifying novel interacting proteins will provide deeper insights into its function and may reveal new therapeutic targets for diseases involving neutrophil and macrophage activity, such as inflammatory disorders and cancer.

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique for identifying protein-protein interactions in vivo.[2] The system relies on the reconstitution of a functional transcription factor when a "bait" protein (in this case, this compound) interacts with a "prey" protein (a potential binding partner from a cDNA library).[2] This interaction activates reporter genes, allowing for the selection and identification of interacting partners.

Application of Yeast Two-Hybrid for this compound

A yeast two-hybrid screen is an ideal approach to identify novel this compound binding partners. By using full-length human this compound as the bait, it is possible to screen a comprehensive cDNA library derived from a relevant cell type, such as neutrophils or macrophages, to identify prey proteins that physically interact with this compound. Given this compound's calcium-dependent activity, special considerations, such as the potential for calcium supplementation in the growth media, may be necessary to ensure the proper folding and conformation of the bait protein, thereby facilitating physiologically relevant interactions.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the yeast two-hybrid screen and a hypothetical signaling pathway involving this compound.

Y2H_Workflow cluster_prep Bait and Prey Preparation cluster_screen Yeast Two-Hybrid Screening cluster_validation Hit Validation and Identification Bait_Construction Construct Bait Plasmid (pGBKT7-Grancalcin) Yeast_Transformation_Bait Transform Bait Plasmid into Yeast Strain A (e.g., AH109) Bait_Construction->Yeast_Transformation_Bait Prey_Library Obtain Prey cDNA Library (e.g., from neutrophils) Yeast_Transformation_Prey Transform Prey Library into Yeast Strain B (e.g., Y187) Prey_Library->Yeast_Transformation_Prey Mating Mate Bait and Prey Yeast Strains Yeast_Transformation_Bait->Mating Yeast_Transformation_Prey->Mating Diploid_Selection Select for Diploid Yeast (SD/-Trp/-Leu) Mating->Diploid_Selection Interaction_Selection Select for Interactors (SD/-Trp/-Leu/-His/-Ade) Diploid_Selection->Interaction_Selection Reporter_Assay Confirm Interaction (e.g., X-gal Assay) Interaction_Selection->Reporter_Assay Plasmid_Rescue Rescue Prey Plasmids from Positive Clones Reporter_Assay->Plasmid_Rescue Sequencing Sequence Prey Inserts Plasmid_Rescue->Sequencing Bioinformatics Identify Interacting Proteins (BLAST Analysis) Sequencing->Bioinformatics Orthogonal_Validation Validate Interactions (e.g., Co-IP, Pull-down) Bioinformatics->Orthogonal_Validation

Yeast Two-Hybrid Experimental Workflow

Grancalcin_Signaling Ca_Signal Increased Intracellular Ca2+ This compound This compound Ca_Signal->this compound activates Partner_A Binding Partner A (e.g., L-plastin) This compound->Partner_A interacts with Partner_B Binding Partner B (e.g., Plexin-B2) This compound->Partner_B interacts with Degranulation Degranulation This compound->Degranulation Cytoskeleton Cytoskeletal Rearrangement Partner_A->Cytoskeleton Adhesion Cell Adhesion Partner_B->Adhesion

Hypothetical this compound Signaling Pathway

Quantitative Data Presentation

The following table presents representative quantitative data that could be obtained from a quantitative yeast two-hybrid (qY2H) screen for this compound binding partners. The interaction strength is measured by the activity of a reporter gene, such as β-galactosidase, and is presented in Miller units.

Prey ProteinInteraction Strength (Miller Units)Biological FunctionNotes
Positive Control (p53 + SV40 T-antigen) 150.0 ± 12.5Known strong interactionUsed to normalize data
Negative Control (Lamin + SV40 T-antigen) 1.2 ± 0.3No interactionEstablishes baseline reporter activity
This compound (homodimer) 85.7 ± 7.9DimerizationConfirms bait is properly folded and functional
L-plastin 62.3 ± 5.4Actin-bundling proteinKnown interactor, serves as a positive control
Plexin-B2 45.1 ± 4.8Transmembrane receptorKnown interactor involved in cell guidance
Novel Partner 1 78.9 ± 6.7UnknownStrong potential interactor
Novel Partner 2 33.5 ± 3.1UnknownModerate potential interactor
Novel Partner 3 15.2 ± 1.9UnknownWeak potential interactor

Detailed Experimental Protocols

Protocol 1: Bait Plasmid Construction and Auto-activation Test

Objective: To clone human this compound into a bait vector and confirm that it does not auto-activate the reporter genes in the absence of a prey protein.

Materials:

  • Human this compound cDNA

  • pGBKT7 bait vector

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells

  • Yeast strain AH109

  • Yeast transformation reagents

  • SD/-Trp and SD/-Trp/-His/-Ade selection plates

  • X-gal plates

Procedure:

  • Bait Plasmid Construction:

    • Amplify the full-length human this compound cDNA by PCR using primers that add appropriate restriction sites for cloning into the pGBKT7 vector.

    • Digest both the PCR product and the pGBKT7 vector with the corresponding restriction enzymes.

    • Ligate the this compound insert into the pGBKT7 vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli cells and select for transformants on appropriate antibiotic plates.

    • Isolate plasmid DNA from several colonies and confirm the correct insertion of the this compound gene by restriction digest and DNA sequencing.

  • Yeast Transformation and Auto-activation Test:

    • Transform the confirmed pGBKT7-Grancalcin plasmid into the AH109 yeast strain using a standard lithium acetate (B1210297) transformation protocol.[6]

    • Plate the transformed yeast on SD/-Trp selection plates to select for cells containing the bait plasmid.

    • As controls, transform AH109 with the empty pGBKT7 vector (negative control) and a pGBKT7 vector containing a known auto-activator (positive control for auto-activation).

    • Once colonies appear, replica-plate the colonies onto SD/-Trp/-His/-Ade plates and X-gal plates.

    • Incubate the plates at 30°C for 3-5 days.

    • A suitable bait will grow on SD/-Trp plates but not on SD/-Trp/-His/-Ade plates and will not turn blue on X-gal plates.

Protocol 2: Yeast Two-Hybrid Library Screening

Objective: To screen a cDNA library for proteins that interact with this compound.

Materials:

  • AH109 yeast strain containing the pGBKT7-Grancalcin bait plasmid

  • Pre-transformed human neutrophil or macrophage cDNA library in the pGADT7 vector (in yeast strain Y187)

  • YPDA medium

  • SD/-Trp/-Leu, SD/-Trp/-Leu/-His, and SD/-Trp/-Leu/-His/-Ade selection plates

  • Optional: SD/-Trp/-Leu/-His plates supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress background growth.

  • Optional: SD/-Trp/-Leu/-His/-Ade plates supplemented with CaCl2 (1-10 mM) to potentially enhance calcium-dependent interactions.

Procedure:

  • Yeast Mating:

    • Grow overnight cultures of the bait-containing AH109 strain and the library-containing Y187 strain in appropriate selective media.

    • Combine the two cultures in a sterile flask containing YPDA medium.

    • Allow the yeast to mate by incubating at 30°C with gentle shaking for 20-24 hours.

  • Selection of Diploids and Interactors:

    • Plate a small aliquot of the mating culture on SD/-Trp/-Leu plates to select for diploid cells that have successfully mated and contain both the bait and prey plasmids. This will also allow for calculation of the mating efficiency.

    • Plate the remaining mating culture on high-stringency selection plates (SD/-Trp/-Leu/-His/-Ade). If using, also plate on medium-stringency plates (SD/-Trp/-Leu/-His) with and without 3-AT, and plates supplemented with CaCl2.

    • Incubate the plates at 30°C for 5-10 days, or until colonies appear.

  • Identification of Positive Clones:

    • Pick individual colonies that grow on the high-stringency selection plates.

    • Re-streak the colonies on fresh high-stringency plates to confirm the interaction phenotype.

    • Perform an X-gal assay on the confirmed positive colonies. True interactors should result in blue colonies.

Protocol 3: Identification and Validation of Interacting Partners

Objective: To identify the proteins interacting with this compound and validate the interactions using an independent method.

Materials:

  • Positive yeast colonies from the screen

  • Yeast plasmid isolation kit

  • Competent E. coli cells

  • Sequencing primers for the pGADT7 vector

  • BLAST software

  • Reagents for co-immunoprecipitation or GST pull-down assays

Procedure:

  • Prey Plasmid Rescue and Sequencing:

    • Isolate the prey plasmids from the positive yeast colonies using a yeast plasmid isolation kit.

    • Transform the isolated plasmids into competent E. coli cells to amplify the plasmid DNA.

    • Isolate the prey plasmids from the E. coli and sequence the cDNA inserts using pGADT7-specific primers.

  • Bioinformatic Analysis:

    • Use the BLAST algorithm to compare the obtained cDNA sequences against a protein database (e.g., NCBI GenBank) to identify the interacting proteins.

  • Orthogonal Validation:

    • To confirm the interactions identified in the Y2H screen, perform an independent, orthogonal assay such as co-immunoprecipitation (Co-IP) or a GST pull-down assay.

    • For Co-IP, co-express tagged versions of this compound and the putative interacting protein in a mammalian cell line. Immunoprecipitate this compound and then perform a western blot to detect the presence of the interacting protein.

    • For a GST pull-down assay, express and purify a GST-tagged version of the interacting protein and an untagged version of this compound. Incubate the proteins together and then use glutathione (B108866) beads to pull down the GST-tagged protein. Analyze the pulled-down fraction by western blot to detect the presence of this compound.[3]

Conclusion

The yeast two-hybrid system provides a robust and sensitive method for identifying novel binding partners of this compound. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to successfully perform a Y2H screen and validate the identified interactions. The identification of new this compound interactors will be instrumental in furthering our understanding of its biological roles and may pave the way for the development of novel therapeutic strategies.

References

Measuring Grancalcin Binding Kinetics using Surface Plasmon Resonance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin, a calcium-binding protein predominantly found in neutrophils and macrophages, is a member of the penta-EF-hand protein family. Its involvement in crucial cellular processes, including granule-membrane fusion, degranulation, and the regulation of cell motility and skeletal aging, makes it a significant target for research and therapeutic development. This compound's function is intimately linked to its interactions with binding partners, which are often modulated by intracellular calcium levels. Understanding the kinetics of these binding events—the rates of association and dissociation—is paramount for elucidating its biological role and for the design of potential therapeutic modulators.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that enables the real-time monitoring of biomolecular interactions. It provides high-quality kinetic and affinity data, offering deep insights into the dynamics of protein-protein and other molecular interactions. This document provides detailed application notes and protocols for utilizing SPR to measure the binding kinetics of this compound with its known binding partners, L-plastin and the plexin-b2 receptor.

Principle of Surface Plasmon Resonance (SPR)

SPR technology measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip surface). This interaction causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU). The resulting sensorgram, a plot of RU versus time, allows for the determination of the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).

Application 1: Measuring the Binding Kinetics of this compound and L-plastin

Background: L-plastin, a leukocyte-specific actin-bundling protein, has been identified as a binding partner for this compound. This interaction is noteworthy as it is negatively regulated by calcium; the proteins associate in the absence of calcium and dissociate as intracellular calcium levels rise. This suggests a mechanism where this compound, upon calcium binding, releases L-plastin to allow for the reorganization of the actin cytoskeleton.

Quantitative Data Summary:

Interacting ProteinsAssociation Rate (k_a_) (M⁻¹s⁻¹)Dissociation Rate (k_d_) (s⁻¹)Affinity (K_D_) (M)Calcium Dependence
This compound & L-plastinData not available in searched literatureData not available in searched literatureData not available in searched literatureInteraction occurs in the absence of Ca²⁺ and is reversed by the addition of Ca²⁺.[1]

Experimental Protocol:

Objective: To determine the kinetic and affinity constants for the this compound and L-plastin interaction in a calcium-dependent manner using SPR.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5, streptavidin-coated)

  • Recombinant human this compound (ligand)

  • Recombinant human L-plastin (analyte)

  • SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Calcium-containing running buffer (running buffer supplemented with CaCl₂)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization (this compound):

    • Equilibrate the sensor chip with SPR running buffer.

    • Activate the carboxymethylated dextran (B179266) surface of a CM5 sensor chip using a fresh mixture of EDC and NHS.

    • Inject recombinant this compound (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (typically 2000-5000 RU for initial experiments).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the injection of this compound to serve as a control for non-specific binding and bulk refractive index changes.

  • Analyte Interaction (L-plastin) - Calcium-Free Conditions:

    • Prepare a series of dilutions of recombinant L-plastin in the SPR running buffer (e.g., ranging from low nM to µM concentrations).

    • Inject the L-plastin solutions sequentially over the this compound-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch back to running buffer flow to monitor the dissociation phase (e.g., for 300-600 seconds).

    • Between each L-plastin injection, regenerate the sensor surface by injecting a pulse of regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte.

  • Analyte Interaction (L-plastin) - Calcium-Containing Conditions:

    • Repeat the analyte interaction steps (as in step 2) using the calcium-containing running buffer for both L-plastin dilutions and the dissociation phase. The concentration of calcium should be physiologically relevant (e.g., 1-2 mM).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain corrected sensorgrams.

    • Perform a global fit of the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).

    • Compare the binding responses and kinetic constants obtained under calcium-free and calcium-containing conditions to quantify the calcium-dependent nature of the interaction.

Application 2: Measuring the Binding Kinetics of this compound and Plexin-B2 Receptor

Background: Recent studies have identified the plexin-b2 receptor as a binding partner for this compound. This interaction is implicated in skeletal aging, where this compound secreted by senescent immune cells binds to plexin-b2 on bone marrow stromal cells, leading to the suppression of osteogenesis.[2][3] Quantifying the kinetics of this interaction is crucial for understanding its role in age-related bone pathology and for developing potential therapeutic interventions.

Quantitative Data Summary:

Interacting ProteinsAssociation Rate (k_a_) (M⁻¹s⁻¹)Dissociation Rate (k_d_) (s⁻¹)Affinity (K_D_) (M)
This compound & Plexin-B2Data not available in searched literatureData not available in searched literature~50 nM (as determined by methods other than SPR)

Experimental Protocol:

Objective: To determine the kinetic and affinity constants for the interaction between this compound and the extracellular domain of the plexin-b2 receptor using SPR.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5 or Ni-NTA for His-tagged protein capture)

  • Recombinant human this compound (analyte)

  • Recombinant extracellular domain of human Plexin-B2 (ligand), potentially with a His-tag for capture coupling.

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization/capture reagents (e.g., EDC/NHS for amine coupling or Ni-NTA for His-tag capture)

  • Regeneration solution (e.g., low pH glycine (B1666218) or EDTA for Ni-NTA chips)

Procedure:

  • Ligand Immobilization (Plexin-B2 Extracellular Domain):

    • Amine Coupling (similar to Application 1): If the Plexin-B2 fragment does not have a tag, it can be immobilized via amine coupling as described for this compound.

    • Capture Coupling (for His-tagged Plexin-B2):

      • Use a Ni-NTA sensor chip.

      • Inject a solution of NiCl₂ to charge the surface with nickel ions.

      • Inject the His-tagged Plexin-B2 extracellular domain to be captured on the surface.

      • A reference surface can be prepared by omitting the injection of the His-tagged protein.

  • Analyte Interaction (this compound):

    • Prepare a dilution series of recombinant this compound in SPR running buffer. Given that this compound's activity can be calcium-dependent, it is advisable to perform the binding analysis in a buffer containing a physiological concentration of calcium (e.g., 1-2 mM CaCl₂).

    • Inject the this compound solutions over the Plexin-B2-immobilized and reference surfaces.

    • Monitor the association and dissociation phases as described in Application 1.

    • Regenerate the surface between cycles. For Ni-NTA chips, regeneration can be achieved by injecting a solution of EDTA to strip the captured ligand, followed by recharging with NiCl₂ and re-capturing fresh ligand for each cycle.

  • Data Analysis:

    • Perform reference subtraction and data fitting as described in Application 1 to determine the k_a_, k_d_, and K_D_ for the this compound-Plexin-B2 interaction.

Mandatory Visualizations

Grancalcin_SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Purification Purify Recombinant This compound & Binding Partner Immobilization Immobilize this compound (Ligand) on Sensor Chip Protein_Purification->Immobilization Buffer_Prep Prepare SPR Running & Regeneration Buffers Buffer_Prep->Immobilization Analyte_Injection Inject Binding Partner (Analyte) at Various Concentrations Immobilization->Analyte_Injection Association Measure Association (ka) Analyte_Injection->Association Dissociation Measure Dissociation (kd) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Data_Processing Reference Subtraction & Curve Fitting Dissociation->Data_Processing Regeneration->Analyte_Injection Next Cycle Kinetic_Determination Determine ka, kd, and KD Data_Processing->Kinetic_Determination

Caption: Experimental workflow for measuring this compound binding kinetics using SPR.

Grancalcin_Signaling_LPlastin cluster_low_ca Low Ca²⁺ Ca_Signal Increased Intracellular Ca²⁺ This compound This compound Ca_Signal->this compound Binds to L_Plastin L-plastin This compound->L_Plastin Dissociates from Actin_Bundling Actin Filament Bundling L_Plastin->Actin_Bundling Promotes Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Actin_Bundling->Cytoskeletal_Rearrangement Cell_Motility Changes in Cell Motility Cytoskeletal_Rearrangement->Cell_Motility Grancalcin_LPlastin_Complex This compound-L-plastin Complex

Caption: Proposed signaling pathway of this compound and L-plastin interaction.

Grancalcin_Signaling_PlexinB2 cluster_bmsc On BMSC Surface Senescent_Immune_Cell Senescent Immune Cell (e.g., Macrophage) This compound Secreted this compound Senescent_Immune_Cell->this compound Secretes PlexinB2 Plexin-B2 Receptor This compound->PlexinB2 Binds to Downstream_Signaling Downstream Signaling (Partially Inactivated) PlexinB2->Downstream_Signaling Mediates BMSC Bone Marrow Stromal Cell Osteogenesis Osteogenesis (Repressed) Downstream_Signaling->Osteogenesis Adipogenesis Adipogenesis (Promoted) Downstream_Signaling->Adipogenesis Skeletal_Aging Skeletal Aging Osteogenesis->Skeletal_Aging Adipogenesis->Skeletal_Aging

Caption: Signaling pathway of this compound and Plexin-B2 in skeletal aging.

References

Troubleshooting & Optimization

troubleshooting low grancalcin expression in western blot

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers experiencing low or no signal when detecting grancalcin via Western blot.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a this compound band on my Western blot?

There are several potential reasons for a complete lack of signal. This can range from issues with your sample and protein extraction to problems with antibodies or the transfer process. A systematic approach is the best way to identify the culprit. Start by evaluating your controls.

  • Positive Control: Did you run a positive control lysate (e.g., from human neutrophils, macrophages, or HL-60 cells)?[1][2][3] If the positive control worked, the issue likely lies with your experimental samples. If the positive control also failed, the problem is likely with your antibodies, detection reagents, or overall protocol execution.

  • Protein Transfer: Have you confirmed successful protein transfer from the gel to the membrane?[4] Use a reversible stain like Ponceau S on the membrane immediately after transfer to visualize total protein and ensure the transfer was even and successful.[4][5]

Q2: My this compound band is very faint. How can I improve the signal?

A weak signal suggests that the protein is being detected, but the process is suboptimal. Consider the following adjustments to enhance band intensity:

  • Increase Protein Load: The abundance of this compound may be low in your sample. Try increasing the total protein loaded per well.[4] It is recommended to load around 30 µg of protein per lane for well-separated bands.[6]

  • Enrich Your Sample: If this compound is a low-abundance protein in your sample type, consider enrichment techniques like immunoprecipitation or cellular fractionation.[4][7] this compound is found in the cytosol and associates with granules and the plasma membrane in the presence of calcium and magnesium, which may inform your fractionation strategy.[8]

  • Optimize Antibody Concentrations: The dilutions for both primary and secondary antibodies are critical.[5] If the signal is weak, try increasing the concentration of your primary antibody (e.g., 2-4 fold higher than the starting recommendation) or using a more concentrated secondary antibody.[7]

  • Adjust Incubation Times: Increasing the primary antibody incubation time (e.g., overnight at 4°C) can improve binding.[9]

  • Check Detection Reagents: Ensure your ECL substrate or other detection reagents have not expired and are sensitive enough for your experiment.

Q3: What is the expected molecular weight of this compound?

The calculated molecular weight of human this compound is approximately 24 kDa.[10] However, it is often observed on a Western blot between 26-28 kDa.[2][10][11] It can also form homodimers, so depending on sample preparation, higher molecular weight species might be observed.[11]

Q4: Which cell lines or tissues are good positive controls for this compound?

This compound is highly expressed in neutrophils and macrophages.[3] Therefore, the following are excellent positive controls:

  • Cell Lines: Human HL-60 or MCF-7 whole-cell lysates are commonly used.[1][12]

  • Tissues: Bone marrow is reported to have high expression.[3] Rat or mouse testis tissue can also serve as positive controls.[1]

Troubleshooting Decision Tree

If you are experiencing issues, follow this decision tree to diagnose the problem.

G start Start: No or Low This compound Signal ponceau Check Ponceau S Stain After Transfer start->ponceau transfer_fail Problem: Poor Protein Transfer ponceau->transfer_fail Bands are faint or uneven pos_ctrl Did the Positive Control (e.g., HL-60 lysate) work? ponceau->pos_ctrl Bands look good transfer_sol Solution: - Optimize transfer time/voltage - Ensure good gel-membrane contact - Check buffer composition transfer_fail->transfer_sol sample_issue Problem: Issue with Experimental Sample pos_ctrl->sample_issue Yes reagent_issue Problem: Issue with Antibodies or Reagents pos_ctrl->reagent_issue No sample_sol Solution: - Increase protein load (30-50µg) - Use fresh protease inhibitors - Check for protein degradation - Confirm this compound expression  in your sample type sample_issue->sample_sol reagent_sol Solution: - Titrate primary antibody (increase concentration) - Check secondary antibody (species, dilution) - Use fresh ECL substrate - Optimize blocking buffer (try BSA vs. milk) reagent_issue->reagent_sol

Caption: A flowchart to systematically troubleshoot low this compound signal in Western blots.

Quantitative Data Summary

The following table provides recommended starting points for key quantitative parameters in your Western blot protocol. Note that optimal conditions should be determined empirically for each new antibody and experimental system.[6][13]

ParameterRecommended RangeNotes
Total Protein Load 20 - 50 µ g/lane 30 µg is often a good starting point to avoid streaky bands.[6]
Primary Antibody 0.1 - 2.0 µg/mLThis is a typical range for polyclonal antibodies. Always check the manufacturer's datasheet.[1][2][13]
Secondary Antibody 1:5,000 - 1:200,000Highly dependent on the antibody and detection system. Start with the manufacturer's recommendation.[9]
Blocking Buffer 5% w/v non-fat dry milk or BSA in TBSTSome antibodies perform better in BSA vs. milk. If background is an issue, try switching blocking agents.[7]

Experimental Protocols

Sample Preparation (Cell Lysates)
  • Cell Collection: Aspirate the culture medium and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA buffer (or another appropriate lysis buffer) supplemented with a protease inhibitor cocktail to the cell plate.[4][9]

  • Scraping & Incubation: Scrape the cells off the plate and transfer the cell suspension to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new, pre-chilled tube.

  • Quantification: Determine the protein concentration using a standard protein assay, such as the BCA assay.[14]

  • Storage: Store the lysate at -80°C or prepare for immediate use by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

Western Blot Immunodetection Workflow

This protocol assumes that SDS-PAGE and protein transfer to a PVDF or nitrocellulose membrane have already been completed.

G A 1. Blocking B 2. Primary Antibody Incubation A->B Incubate membrane in 5% milk or BSA for 1 hour at room temperature. C 3. Washing B->C Incubate with anti-grancalcin antibody (e.g., 1 µg/mL) overnight at 4°C. D 4. Secondary Antibody Incubation C->D Wash 3x for 5 min each with TBST. E 5. Washing D->E Incubate with HRP-conjugated secondary antibody (e.g., 1:10,000) for 1 hour at RT. F 6. Signal Detection (ECL) E->F Wash 3x for 10 min each with TBST. G 7. Imaging F->G Incubate membrane with ECL substrate according to manufacturer's instructions.

Caption: A diagram of the key steps in the Western blot immunodetection process.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.[14] This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-grancalcin antibody in the blocking buffer to its optimal concentration. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[9]

  • Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[9]

  • Final Washes: Decant the secondary antibody solution. Wash the membrane three times for 10 minutes each with TBST to remove any unbound secondary antibody.

  • Detection: Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane in the ECL solution for the recommended time (usually 1-5 minutes).

  • Imaging: Remove the membrane from the ECL solution, drain excess reagent, and place it in a plastic wrap or a chemiluminescence imager. Expose to X-ray film or capture the signal with a digital imaging system.[6]

References

Optimizing Grancalcin Immunofluorescence: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing grancalcin immunofluorescence. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-quality staining for the calcium-binding protein, this compound.

Troubleshooting Guide

Encountering issues with your this compound immunofluorescence experiment? This troubleshooting guide addresses common problems in a question-and-answer format to help you identify and resolve them effectively.

Problem Potential Cause Suggested Solution
Weak or No Signal Suboptimal Fixation: The fixation method may be masking the this compound epitope or failing to retain the protein. This compound's localization is dependent on calcium and magnesium ions.[1][2][3]1. Test Different Fixatives: Compare paraformaldehyde (PFA) and methanol (B129727) fixation. PFA cross-links proteins and generally preserves cellular morphology well.[4] Methanol is a denaturing fixative that can sometimes expose epitopes better but may not be ideal for soluble proteins. 2. Optimize Fixation Time: For PFA, try a fixation time of 10-20 minutes at room temperature. Over-fixation can mask the epitope. 3. Consider Ion Concentration: Since this compound's localization is calcium-dependent, ensure that your buffers (especially the pre-fixation wash buffer and the fixation buffer) contain physiological concentrations of calcium and magnesium to preserve its native localization. Avoid using buffers with chelating agents like EDTA prior to or during fixation.[5]
Inefficient Permeabilization: The antibodies may not be able to access the intracellular this compound.1. Choose the Right Permeabilization Agent: For PFA-fixed cells, use a detergent like Triton X-100 (0.1-0.5%) or Tween-20 (0.1%) for 10-15 minutes. Methanol fixation also permeabilizes the cells, so a separate permeabilization step is often not required.[6] 2. Optimize Permeabilization Time: Excessive permeabilization can damage cell morphology and lead to loss of the antigen.
Incorrect Antibody Dilution: The primary or secondary antibody concentration may be too low.Titrate Your Antibodies: Perform a dilution series for both the primary and secondary antibodies to find the optimal concentration that yields a strong signal with low background.
Antigen Retrieval Needed (for PFA fixation): PFA fixation can create cross-links that mask the epitope.Perform Antigen Retrieval: After PFA fixation, consider a heat-induced epitope retrieval (HIER) step using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
High Background Non-specific Antibody Binding: The primary or secondary antibodies are binding to other cellular components.1. Optimize Blocking: Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5-10% goat serum if using a goat anti-rabbit secondary). Bovine serum albumin (BSA) at 1-5% is another option.[7] Ensure the blocking step is sufficient (e.g., 1 hour at room temperature). 2. Increase Wash Steps: Increase the number and duration of washes between antibody incubation steps to remove unbound antibodies.
Antibody Concentration Too High: Excess antibody can lead to non-specific binding.Titrate Your Antibodies: As mentioned above, finding the optimal antibody concentration is key.
Autofluorescence: The cells or tissue themselves may be fluorescent.1. Use a Quenching Step: After PFA fixation, you can quench autofluorescence with a 50 mM ammonium (B1175870) chloride solution for 15 minutes.[8] 2. Use Spectral Unmixing: If your microscope has this capability, it can help to separate the specific signal from the autofluorescence.
Non-specific Staining Pattern This compound Relocalization: The protein may have moved from its native location due to inappropriate buffer conditions.Maintain Physiological Ion Concentrations: As this compound's localization is sensitive to divalent cations, use buffers containing calcium and magnesium throughout the staining process (up until permeabilization) to stabilize its location.[1][2][3]
Fixation Artifacts: The chosen fixation method may be altering the cellular morphology or the protein's distribution.Compare Fixation Methods: Observe the staining pattern obtained with both PFA and methanol fixation to determine which method provides a more accurate representation of this compound's localization.

Frequently Asked Questions (FAQs)

Q1: What is the best initial fixation method to try for this compound immunofluorescence?

A1: A good starting point is 4% paraformaldehyde (PFA) in a calcium- and magnesium-containing buffer (like HBSS) for 15 minutes at room temperature.[9] This method generally provides good preservation of cellular structure. However, because PFA can sometimes mask epitopes, it is highly recommended to also test cold methanol fixation (-20°C for 5-10 minutes) in parallel to determine the optimal method for your specific antibody and cell type.

Q2: Why is the calcium and magnesium concentration in the buffers so important for this compound staining?

A2: this compound is a calcium-binding protein, and its subcellular localization is dependent on the presence of calcium and magnesium ions.[1][2][3] In the absence of these ions, this compound is found in the cytosol. With magnesium, it associates with granules, and with both calcium and magnesium, it is found with both granules and membranes. Therefore, maintaining physiological ion concentrations in your buffers before and during fixation is crucial for accurately visualizing its in-vivo localization.

Q3: Do I need to perform antigen retrieval for this compound immunofluorescence?

A3: If you are using PFA or another cross-linking fixative, you may need to perform antigen retrieval.[10] The cross-linking process can mask the epitope your primary antibody is supposed to recognize. Heat-Induced Epitope Retrieval (HIER) with a citrate or EDTA buffer is a common method to unmask the epitope. If you are using methanol fixation, antigen retrieval is generally not necessary as it is a denaturing fixative.

Q4: What are the best controls to include in my this compound immunofluorescence experiment?

A4: To ensure the specificity of your staining, you should include the following controls:

  • Secondary Antibody Only Control: This involves omitting the primary antibody to check for non-specific binding of the secondary antibody.

  • Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody to assess non-specific background staining.

  • Positive Control: Use a cell line or tissue known to express this compound to confirm that your protocol and antibodies are working correctly.

  • Negative Control: Use a cell line or tissue known not to express this compound to ensure that the staining you are observing is specific.

Experimental Protocols

Here are detailed protocols for two common fixation methods for this compound immunofluorescence. It is recommended to test both to determine the optimal method for your experiment.

Protocol 1: Paraformaldehyde (PFA) Fixation

This protocol is a good starting point for preserving cellular morphology.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh or use a methanol-free commercial solution)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS

  • Primary Antibody against this compound

  • Fluorescently Labeled Secondary Antibody

  • Antifade Mounting Medium with DAPI

Procedure:

  • Wash cells twice with HBSS containing calcium and magnesium to remove culture medium and maintain physiological ion concentrations.

  • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash cells three times with PBS for 5 minutes each.

  • (Optional: Quenching) Incubate cells with 50 mM NH4Cl in PBS for 15 minutes to quench autofluorescence.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating cells in Blocking Buffer for 1 hour at room temperature.

  • Incubate cells with the primary this compound antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

  • Wash cells three times with PBS for 5 minutes each.

  • Incubate cells with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mount coverslips using an antifade mounting medium containing DAPI.

Protocol 2: Methanol Fixation

This protocol can be advantageous if PFA fixation masks the this compound epitope.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • 100% Methanol, pre-chilled to -20°C

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS

  • Primary Antibody against this compound

  • Fluorescently Labeled Secondary Antibody

  • Antifade Mounting Medium with DAPI

Procedure:

  • Wash cells twice with HBSS containing calcium and magnesium.

  • Fix and permeabilize cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.

  • Wash cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating cells in Blocking Buffer for 1 hour at room temperature.

  • Incubate cells with the primary this compound antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

  • Wash cells three times with PBS for 5 minutes each.

  • Incubate cells with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mount coverslips using an antifade mounting medium containing DAPI.

Visualizations

This compound Localization Signaling Pathway

Grancalcin_Localization Ca_Mg_low Low [Ca²⁺] / [Mg²⁺] Grancalcin_Cytosol This compound (Cytosol) Ca_Mg_low->Grancalcin_Cytosol Default State Mg_high High [Mg²⁺] Grancalcin_Granules This compound (Granules) Mg_high->Grancalcin_Granules Translocation Ca_Mg_high High [Ca²⁺] & [Mg²⁺] Grancalcin_Membrane This compound (Membrane & Granules) Ca_Mg_high->Grancalcin_Membrane Translocation

Caption: Divalent cation-dependent localization of this compound.

Experimental Workflow for this compound Immunofluorescence

IF_Workflow start Start: Cell Culture wash1 Wash with Ca²⁺/Mg²⁺ containing buffer start->wash1 fixation Fixation (PFA or Methanol) wash1->fixation wash2 Wash fixation->wash2 permeabilization Permeabilization (if PFA fixed) wash2->permeabilization wash3 Wash permeabilization->wash3 blocking Blocking wash3->blocking primary_ab Primary Antibody (anti-Grancalcin) blocking->primary_ab wash4 Wash primary_ab->wash4 secondary_ab Secondary Antibody (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash secondary_ab->wash5 mount Mount with DAPI wash5->mount image Imaging mount->image

Caption: General workflow for this compound immunofluorescence staining.

References

Technical Support Center: Grancalcin (Gca) Knockout Mouse

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the grancalcin (Gca) knockout mouse model. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My this compound knockout (Gca-/-) mice are viable and appear healthy. Does this indicate a failure in the gene knockout?

A: No, this is the expected outcome. Contrary to what might be assumed for a calcium-binding protein involved in cellular processes, homozygous Gca knockout mice are healthy, reproduce normally, and do not exhibit overt developmental defects or compromised viability. Their leukocyte development, response to inflammatory stimuli, and ability to control microbial infections are not critically affected. The observed phenotypes are more subtle and often related to specific physiological challenges or aging.

Q2: What are the primary reported phenotypes for Gca knockout mice?

A: The primary phenotypes are not related to viability but to specific physiological processes. Key findings include:

  • Delayed Skeletal Aging: Genetic deletion of Gca in immune cells (neutrophils and macrophages) has been shown to delay age-related bone loss. These mice exhibit enhanced osteogenesis (bone formation) and reduced adipogenesis (fat accumulation) in the bone marrow.[1]

  • Improved Metabolic Health: In the context of a high-fat diet, myeloid-specific deletion of Gca attenuates metabolic dysfunction. These mice show improved glucose tolerance and insulin (B600854) sensitivity compared to wild-type controls under the same diet.[2]

  • Altered Immune Response: While not essential for fighting microbial infections, this compound plays a pro-inflammatory role in response to endotoxins. Gca-deficient mice have shown increased resistance to LPS-induced endotoxic shock.

Q3: In which cell types is this compound most abundantly expressed?

A: this compound is a calcium-binding protein that is highly expressed in the cytoplasm of neutrophils and macrophages.[1] Its expression in these myeloid-lineage cells is central to its role in skeletal aging and metabolic inflammation.

Q4: What are the key signaling pathways this compound is involved in?

A: this compound acts as a secreted signaling molecule that interacts with cell surface receptors to mediate its effects. Two key pathways have been identified:

  • Skeletal Aging: this compound secreted by senescent immune cells binds to the Plexin-B2 receptor on bone marrow mesenchymal stromal cells, which represses osteogenesis.[1]

  • Metabolic Inflammation: In obesity, myeloid-derived this compound binds to the Prohibitin-2 (PHB2) receptor on adipocytes. This interaction activates the PAK1-NF-κB signaling pathway , promoting inflammation in adipose tissue.[2]

Troubleshooting Guides & Experimental Protocols

Guide 1: Confirming Genotype and Protein Knockout

Problem: Uncertainty about the genotype of the mice or the successful ablation of this compound protein expression.

Solution: Perform genotyping PCR to confirm the gene knockout and a Western blot to verify the absence of the this compound protein.

Experimental Protocol: Genotyping PCR

This protocol is a standard method for amplifying DNA to determine the presence of the wild-type or knockout allele.

  • DNA Extraction:

    • Obtain a small tissue sample (e.g., tail snip or ear punch, approx. 1-2 mm).

    • Add 100 µL of Proteinase K digestion buffer (10mM Tris pH 8, 100mM NaCl, 10mM EDTA, 0.5% SDS, 0.1mg/ml Proteinase K).[3]

    • Incubate overnight at 50-55°C.[3]

    • Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.[3][4]

    • Resuspend the DNA pellet in 200 µL of sterile water.[3]

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, MgCl2, and reaction buffer.

    • Add primers specific for the wild-type and knockout alleles. Primer design will be specific to the knockout strategy used (e.g., targeting vector sequences like neomycin resistance).

    • Add 2 µL of the extracted genomic DNA to the reaction mix.

    • Use the following cycling conditions as a baseline, to be optimized for your specific primers:

      • Initial Denaturation: 94°C for 3 min.

      • 30-35 cycles of:

        • Denaturation: 94°C for 30 sec.

        • Annealing: 68°C for 1 min (Note: A 68°C annealing temperature is effective for many mouse genotyping primers).

        • Extension: 72°C for 1 min.

      • Final Extension: 72°C for 5 min.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose (B213101) gel.

    • Visualize the bands under UV light to determine the genotype based on the expected band sizes for wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.

Experimental Protocol: Western Blot for this compound

This protocol verifies the absence of this compound protein in knockout mice. Bone marrow is a recommended tissue due to high expression levels.[5]

  • Protein Lysate Preparation:

    • Harvest bone marrow cells by flushing the femur and tibia with ice-cold PBS.

    • Lyse the cells in RIPA buffer or NP40 Cell Lysis Buffer containing protease inhibitors.[6]

    • Sonicate the lysate for 10-15 seconds to shear chromatin and reduce viscosity.[7]

    • Centrifuge at 12,000g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in SDS sample buffer for 5-10 minutes.[7]

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane with a primary antibody against this compound (e.g., Invitrogen PA5-77127, diluted 1:1000) overnight at 4°C with gentle agitation.[7][9]

    • Wash the membrane three times for 5 minutes each with TBST.[6]

    • Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 to 1:20,000) for 1 hour at room temperature.[6][7]

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.[7]

    • Capture the signal using an imaging system or X-ray film. The Gca-/- samples should show no band corresponding to the molecular weight of this compound. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Guide 2: Investigating the Skeletal Aging Phenotype

Problem: Difficulty in observing or quantifying the reported delay in skeletal aging in Gca-/- mice. This is a subtle phenotype that requires aged mice and specific analysis methods.

Solution: Use aged mice (e.g., >18 months) for analysis. The key experimental approaches are histological analysis of bone marrow and micro-computed tomography (µCT) to assess bone parameters.

Quantitative Data Summary: Skeletal Phenotype

(Data synthesized from descriptive findings in cited literature)

ParameterWild-Type (Aged)Gca-/- (Aged)Expected Outcome
Osteogenesis ReducedIncreasedHigher bone formation markers in Gca-/-
Adipogenesis IncreasedReducedLower fat accumulation in bone marrow of Gca-/-
Bone Volume/Total Volume (BV/TV) LowHigherGca-/- mice show delayed age-related bone loss
Experimental Protocol: Histological Analysis of Bone
  • Sample Preparation:

    • Dissect femurs or tibiae from aged wild-type and Gca-/- mice.

    • Fix the bones in 4% paraformaldehyde for 24-48 hours.

    • Decalcify the bones using a 10-14% EDTA solution for 14-21 days, changing the solution every 2-3 days.

    • Process the decalcified bones for paraffin (B1166041) or frozen sectioning. Frozen sections can be advantageous for preserving some epitopes and fluorescent signals.[10]

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphology of bone and marrow, including adipocyte quantification.[11]

    • Toluidine Blue Staining: To visualize osteocytes and assess cortical bone thickness.[11]

    • Von Kossa/Toluidine Blue Staining: To visualize mineralized bone matrix in conjunction with cellular components.[12]

  • Analysis:

    • Perform histomorphometric analysis to quantify trabecular bone area, trabecular number, and cortical thickness.[11]

    • Quantify the number and size of adipocytes within the bone marrow to assess the degree of adipogenesis.

Signaling Pathway: this compound in Skeletal Aging

GCA_PlexinB2_Pathway This compound This compound (GCA) (Secreted by senescent macrophages/neutrophils) PlexinB2 Plexin-B2 Receptor (on Mesenchymal Stromal Cell) This compound->PlexinB2 Binds Downstream Downstream Signaling (e.g., RhoGTPase pathways) PlexinB2->Downstream Inactivates Osteogenesis Osteogenesis (Bone Formation) Downstream->Osteogenesis Represses Adipogenesis Adipogenesis (Fat Formation) Downstream->Adipogenesis Promotes GcaKO Gca Knockout GcaKO->this compound Prevents Secretion

This compound-Plexin-B2 signaling in skeletal aging.
Guide 3: Assessing the Metabolic Phenotype

Problem: No significant difference in glucose metabolism is observed between wild-type and Gca-/- mice under standard chow diet.

Solution: The metabolic phenotype is primarily evident under metabolic stress. A high-fat diet (HFD) is required to unmask the protective effects of Gca deletion.

Quantitative Data Summary: Metabolic Phenotype (on HFD)

(Data synthesized from descriptive findings in cited literature)

ParameterWild-Type (HFD)Gca-Lyz2-CKO (HFD)Expected Outcome
Fasting Blood Glucose ElevatedLowerImproved glycemic control in CKO mice.[2]
Fasting Insulin ElevatedLowerIncreased insulin sensitivity in CKO mice.[2]
Glucose Tolerance (GTT) ImpairedImprovedFaster glucose clearance in CKO mice.[2]
Insulin Tolerance (ITT) ImpairedImprovedBetter response to insulin in CKO mice.[2]
Adipose Tissue Inflammation HighReducedLower inflammatory markers in CKO mice.
Experimental Protocol: Glucose Tolerance Test (GTT)

This protocol assesses the ability of mice to clear a glucose load from the blood, a key indicator of insulin sensitivity.

  • Dietary Challenge:

    • Place mice on a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce metabolic stress.[2]

  • Fasting:

    • Fast mice for 4-6 hours before the test. Provide free access to water.[13][14] Transfer mice to a clean cage during fasting.[13]

  • Baseline Measurement (Time 0):

    • Weigh the mouse to calculate the glucose dose.

    • Obtain a baseline blood sample by making a small nick in the tail vein.

    • Measure blood glucose using a calibrated glucometer.[15]

  • Glucose Administration:

    • Administer a sterile glucose solution (typically 20-50% dextrose) via intraperitoneal (IP) injection or oral gavage.

    • Dose: 1 g/kg body weight is standard, but may be adjusted to 0.5 g/kg for mice on a long-term HFD.[13][14]

  • Time-Course Measurement:

    • Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[15][16]

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Plot blood glucose concentration against time for both Gca-/- and wild-type groups.

    • Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. Gca-/- mice on an HFD are expected to have a significantly lower AUC compared to wild-type controls.

Signaling Pathway: this compound in Metabolic Inflammation

GCA_PHB2_Pathway This compound This compound (GCA) (Secreted by myeloid cells during obesity) PHB2 Prohibitin-2 (PHB2) Receptor (on Adipocyte) This compound->PHB2 Binds PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates Inflammation Adipose Tissue Inflammation (e.g., ↑ IL-6, TNFα) NFkB->Inflammation Promotes InsulinResistance Insulin Resistance Inflammation->InsulinResistance Leads to GcaKO Gca Knockout GcaKO->this compound Prevents Secretion

This compound-PHB2 signaling in metabolic inflammation.

References

reducing non-specific binding in grancalcin co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grancalcin Co-Immunoprecipitation

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing non-specific binding during this compound co-immunoprecipitation (Co-IP) experiments.

Troubleshooting Guide

This guide addresses common issues related to high background and non-specific binding in a question-and-answer format.

Q1: I am observing high background in my negative control lanes (e.g., isotype IgG or beads-only control). What causes this and how can I fix it?

A: High background in negative controls indicates that proteins are binding non-specifically to the immunoprecipitation (IP) antibody or the solid-phase beads. This can obscure the detection of true interaction partners.

  • Cause 1: Non-specific binding to beads. Proteins in the cell lysate can adhere directly to the agarose (B213101) or magnetic beads.

    • Solution: Pre-clear the lysate. Before adding your specific anti-grancalcin antibody, incubate the cell lysate with beads alone.[1][2][3][4][5] This step captures and removes proteins that would non-specifically bind to the beads.

    • Solution: Block the beads. Incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat milk before adding the antibody or lysate.[1][4][5][6][7][8] This saturates non-specific binding sites on the bead surface.

  • Cause 2: Non-specific binding to the control antibody. The isotype control antibody may be binding to proteins in the lysate.

    • Solution: Use an appropriate isotype control. Ensure the control is a non-immune antibody of the same isotype and from the same host species as your primary anti-grancalcin antibody to accurately represent non-specific IgG binding.[2]

    • Solution: Reduce antibody concentration. Using too much antibody is a common reason for increased background.[6][7][9]

Q2: My Western blot shows many non-specific bands in addition to my protein of interest. How can I improve the specificity of my experiment?

A: The presence of multiple bands suggests that the washing steps are not stringent enough to remove weakly or non-specifically bound proteins, or that the antibody concentration is too high.

  • Cause 1: Inadequate washing. Wash buffers may not be effective at disrupting low-affinity, non-specific interactions.

    • Solution: Optimize wash buffer composition. Increase the stringency of your wash buffer by increasing the salt concentration (e.g., NaCl up to 1 M) to reduce electrostatic interactions.[10][11] You can also add a low concentration (0.01–0.1%) of a non-ionic detergent like Tween-20 or Triton X-100.[3][4][9][12]

    • Solution: Increase the number and duration of washes. Perform at least 3-5 wash steps, ensuring the beads are fully resuspended each time.[3][6][9]

    • Solution: Transfer beads to a fresh tube. For the final wash, move the beads to a new microcentrifuge tube to avoid carryover of proteins that may have adhered to the tube walls.[11]

  • Cause 2: Excessive antibody. Too much primary antibody can lead to off-target binding.

    • Solution: Perform an antibody titration. Determine the minimal amount of antibody required to efficiently pull down this compound without increasing background noise.[5][6]

Q3: The interaction I'm studying seems weak, and stringent washes cause me to lose my prey protein. How can I find a balance?

A: This is a common challenge when studying transient or weak protein-protein interactions. The key is to use lysis and wash conditions that are gentle enough to preserve the specific interaction while still reducing non-specific binding.

  • Cause 1: Harsh lysis conditions. Strong, ionic detergents can disrupt native protein complexes.

    • Solution: Use a milder lysis buffer. Avoid RIPA buffer, which contains ionic detergents like SDS and sodium deoxycholate that can break protein-protein interactions.[2][10] Instead, use a lysis buffer with non-ionic detergents such as NP-40 or Triton X-100, which are less likely to disturb protein complexes.[6][13][14]

  • Cause 2: Overly stringent wash buffer. High salt or detergent concentrations can dissociate the specific this compound-partner complex.

    • Solution: Empirically optimize wash conditions. Start with a gentle wash buffer (e.g., physiological salt concentration without detergent) and gradually increase the stringency. Analyze the eluate at each step by Western blot for both this compound (bait) and the interacting protein (prey) to find the optimal balance. You can try adding a low level of reducing agents like 1-2 mM DTT, which can help disrupt non-specific interactions mediated by disulfide bridges.[10][14]

Frequently Asked Questions (FAQs)

  • What is the main purpose of the pre-clearing step? The pre-clearing step is designed to reduce background by removing proteins from the lysate that non-specifically bind to the beads themselves.[4][10]

  • Should I use a monoclonal or polyclonal antibody for my this compound Co-IP? Both can be used, but polyclonal antibodies are often preferred for Co-IP.[6][13] Because they recognize multiple epitopes on the target protein, they can increase the chances of capturing the protein and are less likely to have an epitope that is blocked by the protein-protein interaction site.[10][13]

  • Which beads are better for Co-IP: Protein A or Protein G? This depends on the host species and isotype of your anti-grancalcin antibody. As a general rule, Protein A has a high affinity for rabbit IgG, while Protein G has a higher affinity for mouse IgG.[2][15][16] Combination Protein A/G beads are also available and can increase IgG binding.[2]

  • How do I choose the correct lysis buffer? For Co-IP, the goal is to preserve native protein-protein interactions. Therefore, a non-denaturing lysis buffer containing non-ionic detergents (e.g., NP-40, Triton X-100) is recommended.[13][14] Always supplement the lysis buffer with fresh protease and phosphatase inhibitors to prevent protein degradation.[6][7][10][17]

Data Presentation

Table 1: Troubleshooting Summary for High Background

Problem Potential Cause Recommended Solution Quantitative Parameter
High signal in beads-only controlNon-specific binding to beadsPre-clear lysate with beads20-30 µL bead slurry per 1 mg lysate
Block beads before use1-5% BSA or non-fat milk
High signal in isotype IgG controlNon-specific binding to antibodyTitrate primary antibodyDetermine lowest effective concentration
Use affinity-purified antibodyN/A
Multiple non-specific bandsInadequate washingIncrease wash buffer stringencyNaCl: 150-500 mM; Non-ionic detergent: 0.1-0.5%
Increase number of washes3 to 5 washes

Table 2: Comparison of Lysis Buffer Components for Co-IP

Component Standard Concentration Optimized Range Purpose & Notes
Tris-HCl (pH 7.4) 50 mM20-50 mMBuffering agent to maintain physiological pH.
NaCl 150 mM150-500 mMHigher salt concentration increases stringency and reduces non-specific electrostatic interactions.[5]
Non-ionic Detergent (NP-40, Triton X-100) 0.1-1%0.1-1%Use the lowest concentration that effectively lyses cells while preserving protein interactions.[5]
Protease/Phosphatase Inhibitors 1X1XEssential to prevent protein degradation. Add fresh before use.[10][17]

Experimental Protocols

Protocol 1: Pre-clearing Lysate and Blocking Beads

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing fresh protease and phosphatase inhibitors.[5][15] Keep samples on ice.

  • Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[5] Transfer the supernatant to a new, pre-chilled tube.

  • Bead Preparation: Resuspend the Protein A/G bead slurry. For each 1 mg of protein lysate, take 20-30 µL of bead slurry.

  • Pre-clearing: Add the prepared beads to the clarified lysate.[5] Incubate with gentle rotation for 1 hour at 4°C.

  • Collection: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 min at 4°C) and carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for immunoprecipitation.

  • Bead Blocking (Alternative/Additional Step): Before adding the antibody, wash the beads with PBS and then incubate them in a blocking buffer (e.g., PBS with 2% BSA) for 1 hour at 4°C.[1][6] Wash again before use.

Protocol 2: this compound Co-Immunoprecipitation with Optimized Washes

  • Immunoprecipitation: To the pre-cleared lysate, add the optimized amount of anti-grancalcin antibody (or isotype control IgG). Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[5]

  • Complex Capture: Add 30 µL of fresh (or blocked) Protein A/G bead slurry to the lysate-antibody mixture. Incubate for an additional 1-2 hours at 4°C with gentle rotation.[5]

  • Washing:

    • Pellet the beads by centrifugation. Carefully discard the supernatant.

    • Add 1 mL of ice-cold, optimized wash buffer (e.g., lysis buffer with 250-500 mM NaCl and 0.1-0.5% non-ionic detergent).[5] Resuspend the beads completely.

    • Rotate for 5-10 minutes at 4°C.

    • Pellet the beads and discard the supernatant.

    • Repeat the wash step 3-4 more times for a total of 4-5 washes.

  • Elution: After the final wash, carefully remove all supernatant. Add 2X Laemmli sample buffer to the beads and boil for 5-10 minutes to elute and denature the protein complexes for SDS-PAGE analysis.[5][15]

Visualizations

G start Start: High Background in Co-IP check_controls Are negative controls (IgG / Beads-only) high? start->check_controls preclear 1. Pre-clear lysate 2. Block beads with BSA check_controls->preclear Yes optimize_wash 1. Increase wash stringency (↑ Salt, ↑ Detergent) check_controls->optimize_wash No titrate_ab 3. Titrate antibody to lower concentration preclear->titrate_ab end_node Re-run Experiment & Analyze titrate_ab->end_node increase_washes 2. Increase number and duration of washes optimize_wash->increase_washes increase_washes->end_node

Caption: Troubleshooting workflow for non-specific binding.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution lysis Cell Lysis (Non-denaturing buffer) preclear Pre-clear Lysate (with beads) lysis->preclear add_ab Add Anti-Grancalcin Ab preclear->add_ab capture Capture with Blocked Beads add_ab->capture wash Wash Beads (4-5x) (Optimized Buffer) capture->wash elute Elute Proteins wash->elute analysis Analysis (Western Blot / MS) elute->analysis

Caption: Co-IP workflow highlighting key optimization steps.

Binding_Types Bead Bead Antibody Antibody Bead->Antibody Protein A/G NonSpecific Non-specific Protein Bead->NonSpecific Non-specific This compound This compound (Bait) Antibody->this compound Specific Binding Antibody->NonSpecific Non-specific Partner Partner (Prey) This compound->Partner Specific Interaction

Caption: Diagram of specific vs. non-specific binding.

References

improving the signal-to-noise ratio in grancalcin binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for grancalcin binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio and overall success of your this compound binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its binding interactions important?

A1: this compound is a calcium-binding protein that belongs to the penta-EF-hand protein family and is abundant in neutrophils and macrophages.[1] Its cellular localization is dependent on calcium and magnesium levels, suggesting a role in processes like granule-membrane fusion and degranulation.[1] Studying this compound's binding interactions with its partners, such as L-plastin, prohibitin-2 (PHB2), plexin-B2, and Toll-like receptor 9 (TLR9), is crucial for understanding its role in inflammatory responses, immune cell function, and signaling pathways implicated in various diseases.

Q2: What are the common binding assays used to study this compound interactions?

A2: Common in vitro techniques to study protein-protein interactions like those involving this compound include pull-down assays (e.g., GST pull-down), co-immunoprecipitation (Co-IP), and fluorescence polarization (FP) assays. Pull-down assays and Co-IP are used to identify and confirm binding partners, while FP assays are particularly useful for quantifying binding affinities in a solution-based format.

Q3: What are the primary causes of a low signal-to-noise ratio in this compound binding assays?

A3: A low signal-to-noise ratio can stem from several factors, including:

  • High Background: This can be caused by non-specific binding of proteins to the assay matrix (e.g., beads) or the tagged bait protein, as well as autofluorescence of assay components.

  • Low Signal: This may result from a weak or transient interaction, low protein expression or concentration, improper protein folding, or suboptimal buffer conditions that do not favor binding.

  • For Calcium-Dependent Interactions: Incorrect calcium or magnesium concentrations can prevent this compound from adopting the proper conformation for binding.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your this compound binding assays.

Issue 1: High Background in Pull-Down and Co-Immunoprecipitation Assays

High background can obscure the detection of true binding partners.

Potential Cause Recommended Solution Expected Outcome
Non-specific binding to beads Pre-clear the cell lysate by incubating it with beads alone before adding the antibody or bait protein.Reduction in proteins that non-specifically adhere to the beads.
Non-specific binding to the bait protein or antibody Increase the stringency of the wash buffer by incrementally increasing the salt concentration (e.g., 150 mM to 500 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).Removal of weakly interacting and non-specific proteins.
Hydrophobic interactions Include a non-ionic detergent in the lysis and wash buffers.Minimized non-specific binding due to hydrophobic interactions.
Antibody heavy and light chain interference in Western blots (Co-IP) Use secondary reagents that specifically recognize native (non-denatured) antibodies, such as HRP-conjugated Protein A or Protein G, or use a kit designed to eliminate this interference.Cleaner Western blot results without obscuring bands from the IP antibody.
Issue 2: Low or No Signal for the Interacting Protein

This indicates a failure to detect the binding interaction.

Potential Cause Recommended Solution Expected Outcome
Weak or transient interaction Perform the binding and wash steps at 4°C to stabilize the interaction. Consider using a cross-linking agent to covalently link interacting proteins before lysis.Preservation of weak or transient interactions throughout the assay.
Low expression of bait or prey protein Increase the amount of cell lysate or purified protein used in the assay. Confirm protein expression levels by Western blot before starting the assay.Increased concentration of interacting partners, leading to a stronger signal.
Incorrect protein folding or inactive protein Ensure that purified proteins are correctly folded and stored. For calcium-dependent proteins like this compound, ensure appropriate calcium concentrations are present during the binding step.The bait protein is in its active conformation, allowing for efficient binding.
Suboptimal buffer conditions Optimize the pH, salt, and divalent cation (Ca²⁺, Mg²⁺) concentrations in the lysis and binding buffers. For calcium-dependent interactions, titrate the calcium concentration to find the optimal level.Buffer conditions that mimic the physiological environment for the interaction, promoting binding.
Issue 3: Low Signal-to-Noise Ratio in Fluorescence Polarization (FP) Assays

A poor signal-to-noise ratio in FP assays can make it difficult to determine binding events accurately.

Potential Cause Recommended Solution Expected Outcome
Low fluorescence signal Increase the concentration of the fluorescently labeled tracer. Ensure the tracer concentration is still below the expected Kd of the interaction. Optimize instrument settings (e.g., gain) to enhance signal detection without saturating the detector.A raw fluorescence intensity signal that is significantly higher than the background.
High background fluorescence Use black, opaque microplates to minimize background. Test individual buffer components for intrinsic fluorescence and replace if necessary.Reduced background signal, leading to a better assay window.
Small change in polarization upon binding Ensure a significant size difference between the fluorescently labeled molecule (tracer) and the binding partner. If labeling the smaller molecule is not feasible, consider alternative assay formats.A larger dynamic range (change in millipolarization units) between the free and bound states of the tracer.
Precipitation of proteins or compounds Visually inspect wells for precipitation. Optimize buffer conditions (pH, salt) to improve protein solubility. Centrifuge protein stocks before use to remove aggregates.Clear solutions in assay wells, preventing light scatter that can interfere with FP measurements.

Experimental Protocols

GST Pull-Down Assay (Adapted for this compound)

This protocol describes the use of a GST-tagged this compound (bait) to pull down interacting partners (prey) from a cell lysate.

Materials:

  • Purified GST-grancalcin fusion protein and GST-only control protein

  • Glutathione-agarose beads

  • Cell lysate containing the putative interacting protein

  • Binding/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, and appropriate concentrations of CaCl₂ and MgCl₂ (optimization required)

  • Elution Buffer: 10-20 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0

  • Protease inhibitor cocktail

Procedure:

  • Bead Preparation: Wash glutathione-agarose beads with ice-cold PBS and then equilibrate with Binding/Wash Buffer.

  • Bait Protein Immobilization: Incubate the purified GST-grancalcin or GST-only control with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three times with Binding/Wash Buffer to remove unbound bait protein.

  • Binding: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash 3-5 times with Binding/Wash Buffer to remove non-specific proteins.

  • Elution: Add Elution Buffer to the beads and incubate for 10-15 minutes at room temperature to release the bound proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected interacting partner.

Co-Immunoprecipitation (Co-IP) Protocol (Adapted for this compound)

This protocol is for immunoprecipitating endogenous this compound and its interacting partners.

Materials:

  • Cell lysate

  • Anti-grancalcin antibody and corresponding isotype control IgG

  • Protein A/G-agarose or magnetic beads

  • Co-IP Lysis/Wash Buffer: A gentle buffer such as 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors and appropriate concentrations of CaCl₂ and MgCl₂.

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Lysis: Lyse cells in Co-IP Lysis/Wash Buffer on ice.

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-grancalcin antibody or isotype control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Complex Capture: Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash 3-5 times with Co-IP Lysis/Wash Buffer.

  • Elution: Resuspend the beads in Elution Buffer and boil to release the proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

Fluorescence Polarization (FP) Assay (Adapted for this compound)

This protocol outlines a direct binding FP assay to measure the interaction between this compound and a fluorescently labeled binding partner.

Materials:

  • Purified this compound

  • Fluorescently labeled binding partner (tracer)

  • FP Assay Buffer: A buffer that maintains protein stability and includes optimized concentrations of CaCl₂ and MgCl₂.

  • Black, low-binding microplate

Procedure:

  • Tracer Concentration Optimization: Determine the lowest concentration of the tracer that gives a stable and sufficient fluorescence signal (typically 2-3 times the background).

  • Assay Setup: In a microplate, add a fixed concentration of the tracer to a serial dilution of this compound. Include wells with tracer only (for minimum polarization) and buffer only (for background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined empirically).

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the change in millipolarization (mP) as a function of the this compound concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

Quantitative Data Summary

Quantitative data on the binding affinities of this compound with its partners are not extensively reported in the literature. The following table provides a template for summarizing such data as it becomes available through experimentation.

This compound Binding Partner Assay Method Dissociation Constant (Kd) Reference
L-plastine.g., Fluorescence PolarizationData not available
Prohibitin-2 (PHB2)e.g., Surface Plasmon ResonanceData not available
Plexin-B2e.g., Isothermal Titration CalorimetryData not available
Toll-like receptor 9 (TLR9)e.g., Fluorescence PolarizationData not available

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways involving this compound and a general experimental workflow for a pull-down assay.

Grancalcin_Signaling_Pathways cluster_LPlastin This compound - L-plastin Interaction cluster_PHB2 This compound - PHB2 Interaction cluster_PlexinB2 This compound - Plexin-B2 Interaction cluster_TLR9 This compound - TLR9 Interaction Grancalcin_L This compound L_plastin L-plastin Grancalcin_L->L_plastin Binds Actin Actin Cytoskeleton L_plastin->Actin Bundles Adhesion Cell Adhesion & Motility Actin->Adhesion Regulates Grancalcin_P This compound PHB2 Prohibitin-2 Grancalcin_P->PHB2 Binds to receptor PAK1 PAK1 PHB2->PAK1 Activates NFkB_P NF-κB PAK1->NFkB_P Activates Inflammation_P Inflammatory Response NFkB_P->Inflammation_P Promotes Grancalcin_Pl This compound PlexinB2 Plexin-B2 Grancalcin_Pl->PlexinB2 Binds to receptor RhoGTPases RhoGTPases (Rac, Cdc42) PlexinB2->RhoGTPases Negatively regulates CellMotility Cell Motility RhoGTPases->CellMotility Controls Grancalcin_T This compound TLR9 TLR9 Grancalcin_T->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits NFkB_T NF-κB MyD88->NFkB_T Activates IRF7 IRF7 MyD88->IRF7 Activates Cytokines Pro-inflammatory Cytokines NFkB_T->Cytokines Induces IFN Type I Interferon IRF7->IFN Induces

Caption: Signaling pathways involving this compound and its binding partners.

Pull_Down_Workflow start Start: Purified GST-Grancalcin and Cell Lysate immobilize Immobilize GST-Grancalcin on Glutathione Beads start->immobilize wash1 Wash to Remove Unbound Bait immobilize->wash1 bind Incubate with Cell Lysate wash1->bind wash2 Wash to Remove Non-specific Proteins bind->wash2 elute Elute Bound Proteins wash2->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze end End: Identify Interacting Proteins analyze->end

Caption: General experimental workflow for a GST pull-down assay.

References

grancalcin recombinant protein solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered during the experimental use of recombinant grancalcin.

Troubleshooting Guides

Issue: Low Yield of Soluble this compound in E. coli Expression

Question: My E. coli expression of recombinant this compound results in a very low yield of soluble protein. How can I improve this?

Answer: Low soluble yield is a common issue when expressing eukaryotic proteins in E. coli. Here are several strategies to optimize the expression of soluble this compound:

  • Optimize Expression Conditions: High-level expression can overwhelm the cellular folding machinery, leading to the formation of insoluble inclusion bodies.[1] Try adjusting the following parameters:

    • Temperature: Lowering the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.[2]

    • Inducer Concentration: Reducing the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, potentially improving solubility.[2]

    • Expression Host: Utilize E. coli strains engineered to enhance soluble protein expression, such as those co-expressing chaperone proteins.[3]

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound can significantly improve its solubility.[2]

  • Media Additives: Supplementing the growth media with osmolytes like sorbitol or betaine (B1666868) can help stabilize the native protein structure and reduce aggregation.[4]

A systematic approach to optimizing these parameters is recommended.

Issue: this compound Precipitation After Cell Lysis or During Purification

Question: I observe significant precipitation of my recombinant this compound after lysing the cells and during the initial purification steps. What could be the cause and how can I prevent it?

Answer: Precipitation following cell lysis or during purification is often due to inappropriate buffer conditions or the inherent properties of the protein. For this compound, a calcium-binding protein, the presence or absence of divalent cations is critical.

  • Buffer Composition:

    • pH and Ionic Strength: Proteins are least soluble at their isoelectric point (pI).[5] The theoretical pI of full-length human this compound is approximately 4.89. Therefore, using a lysis and purification buffer with a pH well above this value (e.g., pH 7.5-8.5) is crucial to maintain a net negative charge and promote solubility. The ionic strength of the buffer can also impact solubility; screen a range of salt concentrations (e.g., 150-500 mM NaCl) to find the optimal condition.[6]

    • Divalent Cations: this compound's conformation and localization are dependent on calcium and magnesium.[7] The absence of these ions may lead to an unstable conformation prone to aggregation. Conversely, high concentrations of Ca²⁺ can sometimes induce aggregation in calcium-binding proteins.[8]

      • Consider including a low concentration of CaCl₂ (e.g., 0.1-1 mM) and MgCl₂ (e.g., 1-5 mM) in your buffers.

      • Alternatively, if you suspect cation-induced aggregation, you can include a chelating agent like EDTA or EGTA. However, this may compromise the protein's structural integrity and function. A screen to determine the optimal cation concentration is advisable.

  • Additives to Enhance Solubility:

    • Reducing Agents: Including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM can prevent the formation of non-native intermolecular disulfide bonds that can lead to aggregation.[9]

    • Glycerol (B35011): Adding 5-20% glycerol can act as a cryoprotectant and osmolyte, stabilizing the protein.[6]

    • Non-ionic Detergents: Low concentrations (0.01-0.1%) of non-ionic detergents like Tween-20 or Triton X-100 can help to keep hydrophobic proteins in solution.[6]

Issue: Recombinant this compound is Predominantly in Inclusion Bodies

Question: My recombinant this compound is almost entirely expressed as insoluble inclusion bodies in E. coli. How can I recover active protein?

Answer: Recovering functional protein from inclusion bodies is a multi-step process involving isolation, solubilization, and refolding.

  • Inclusion Body Isolation and Washing: After cell lysis, inclusion bodies can be pelleted by centrifugation. It is important to wash the pellet thoroughly to remove contaminating proteins and cell debris. Washes with buffers containing low concentrations of detergents (e.g., 1% Triton X-100) or chaotropes (e.g., 0.5-1 M urea) are effective.[10]

  • Solubilization: The washed inclusion bodies are then solubilized using strong denaturants to unfold the aggregated protein completely. Common denaturants include 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl), typically in a buffer containing a reducing agent like DTT to break any incorrect disulfide bonds.[11]

  • Refolding: This is the most critical step and often requires optimization. The goal is to remove the denaturant in a controlled manner that allows the protein to refold into its native conformation. Common methods include:

    • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.[12]

    • Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.[5]

    • On-Column Refolding: Binding the denatured protein to a chromatography resin (e.g., Ni-NTA for His-tagged this compound) and then washing with a gradient of decreasing denaturant concentration.[12]

    A refolding buffer should be optimized and may include additives like L-arginine to suppress aggregation, and a redox system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.[12]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical molecular weight and isoelectric point (pI) of full-length human this compound?

A1: The theoretical molecular weight and pI are crucial for planning purification and handling strategies. These values can be calculated based on the amino acid sequence.

Q2: What are the optimal storage conditions for purified recombinant this compound?

A2: Proper storage is essential to maintain the activity and stability of purified this compound. Based on information from commercial suppliers and general best practices for proteins, the following conditions are recommended:

  • Short-term storage (2-7 days): Store at 4-8°C in a suitable buffer.[4]

  • Long-term storage (months to years): Aliquot the protein to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13] The addition of cryoprotectants is highly recommended. Commercial preparations are often lyophilized from a buffer containing cryoprotectants.[4]

A recommended storage buffer formulation is 50 mM Tris-HCl, pH 7.5-8.0, 150-300 mM NaCl, 1 mM TCEP, 1 mM EDTA, and 20-50% glycerol.[4]

Q3: My purified this compound shows signs of aggregation over time. How can I improve its long-term stability?

A3: Aggregation during storage can be a significant problem. Here are some tips to enhance long-term stability:

  • Optimize Protein Concentration: Store proteins at a concentration that minimizes aggregation while maintaining solubility, typically in the range of 0.5-1 mg/mL.[4]

  • Buffer Additives:

    • Cryoprotectants: Glycerol (20-50%) or sugars like sucrose (B13894) and trehalose (B1683222) (5-10%) can stabilize the protein structure during freezing and thawing.[6]

    • Reducing Agents: Maintain a reducing environment with DTT or TCEP (1-5 mM) if your protein is sensitive to oxidation.

    • Chelating Agents: If divalent cations are not required for the folded structure in your application, including EDTA or EGTA can prevent cation-mediated aggregation.

Q4: What are common protein contaminants when purifying His-tagged this compound from E. coli?

A4: When using Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, several native E. coli proteins are known to co-purify. These contaminants often have surface-exposed histidine clusters or metal-binding sites. Common contaminants include SlyD, ArnA, and various chaperones like DnaK and GroEL.[7][14] To mitigate this, you can:

  • Use an E. coli expression strain engineered to reduce the expression of these common contaminants.[7]

  • Optimize the imidazole (B134444) concentration in your wash buffers. A step gradient of increasing imidazole concentrations can effectively remove weakly bound contaminants.

  • Incorporate an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification.

Data Presentation

ParameterHuman this compound (Full-Length)Source/Method
Amino Acid Count 217UniProt: P28676
Molecular Weight (Da) 24,010UniProt: P28676
Theoretical pI 4.89Expasy Compute pI/Mw Tool
Storage ConditionDurationRecommended TemperatureKey Buffer Components
Short-term 2-7 days4-8°CpH 7.5-8.5 buffer, 150-300 mM NaCl
Long-term Months to Years-20°C or -80°CpH 7.5-8.5 buffer, 150-300 mM NaCl, 20-50% glycerol, 1 mM TCEP, 1 mM EDTA

Experimental Protocols

Protocol 1: Small-Scale Solubility Screen for this compound Expression

This protocol helps to quickly identify optimal expression conditions for maximizing the yield of soluble this compound.

  • Expression Cultures: In parallel, set up small-scale cultures (e.g., 10 mL) of your this compound-expressing E. coli strain.

  • Vary Parameters:

    • Temperature: Induce expression at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).

    • Inducer Concentration: Test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Cell Lysis: After the induction period, harvest the cells by centrifugation. Resuspend the cell pellet in a standardized volume of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, 1 mM PMSF). Lyse the cells by sonication.

  • Fractionation: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 20-30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analysis: Analyze equal volumes of the total cell lysate, the soluble fraction, and the resuspended insoluble fraction by SDS-PAGE. Use Coomassie staining or Western blotting to visualize the amount of this compound in each fraction. The condition that yields the highest intensity band in the soluble fraction is the optimal one.

Protocol 2: On-Column Refolding of His-tagged this compound

This protocol is for refolding this compound from solubilized inclusion bodies using a Ni-NTA affinity column.

  • Inclusion Body Solubilization: Solubilize the washed inclusion bodies in a binding buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 6 M GdnHCl, 5 mM DTT).

  • Column Binding: Apply the solubilized protein to a Ni-NTA column equilibrated with the same denaturing binding buffer.

  • Refolding Gradient: Wash the column with a linear gradient of the binding buffer, decreasing the GdnHCl concentration from 6 M to 0 M over several column volumes. This allows for gradual refolding of the protein while it is bound to the resin.

  • Wash: Wash the column with a native wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole) to remove any remaining denaturant and non-specifically bound proteins.

  • Elution: Elute the refolded this compound with a native elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole).

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the refolded protein. The biological activity of the refolded this compound should be assessed using an appropriate functional assay.

Mandatory Visualization

Grancalcin_Solubility_Troubleshooting start Recombinant this compound Expression low_yield Low Soluble Yield? start->low_yield inclusion_bodies Inclusion Bodies? low_yield->inclusion_bodies Yes soluble_protein Soluble Protein low_yield->soluble_protein No optimize_expr Optimize Expression: - Lower Temperature - Reduce Inducer - Use Chaperone Strain inclusion_bodies->optimize_expr No solubilize_refold Solubilize & Refold: - Isolate Inclusion Bodies - Denature (Urea/GdnHCl) - Refold (Dialysis/Dilution) inclusion_bodies->solubilize_refold Yes optimize_expr->soluble_protein solubilize_refold->soluble_protein precipitation Precipitation during Purification? soluble_protein->precipitation optimize_buffer Optimize Buffer: - Adjust pH (away from pI) - Screen Salt Concentration - Add Ca2+/Mg2+ or EDTA - Include Additives (Glycerol, DTT) precipitation->optimize_buffer Yes stable_protein Stable Purified Protein precipitation->stable_protein No optimize_buffer->stable_protein

Caption: Troubleshooting workflow for recombinant this compound solubility.

Grancalcin_Refolding_Workflow start Inclusion Bodies wash Wash Inclusion Bodies (Detergent/Low Chaotrope) start->wash solubilize Solubilize in Denaturant (8M Urea or 6M GdnHCl + DTT) wash->solubilize refold_choice Choose Refolding Method solubilize->refold_choice dialysis Stepwise Dialysis refold_choice->dialysis Gradual dilution Rapid Dilution refold_choice->dilution Rapid on_column On-Column Refolding refold_choice->on_column Chromatography end Purified, Refolded Protein dialysis->end dilution->end on_column->end

Caption: Workflow for refolding this compound from inclusion bodies.

References

Grancalcin-Deficient Cells: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with grancalcin-deficient cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-deficient neutrophils show a normal phenotype in several functional assays. Is this expected?

A1: Yes, this is an expected and important observation. This compound-deficient neutrophils have been shown to exhibit normal recruitment to inflamed sites, NADPH oxidase activation, extracellular release of secondary granules, and activation-induced Ca2+ flux.[1][2] Phagocytosis and degranulation processes also appear to be unaffected by the absence of this compound.[2][3] This suggests that this compound's role is not central to these fundamental neutrophil functions. The primary and most striking phenotype observed is a specific defect in adhesion to fibronectin.[1][2]

Q2: Why is the adhesion of this compound-deficient neutrophils only impaired on fibronectin and not on other extracellular matrix (ECM) proteins?

A2: This is a key unexpected phenotype. Studies have demonstrated that while the adhesion of this compound-deficient neutrophils to fibronectin is significantly reduced, their adherence to other ECM proteins like collagen, laminin, and vitronectin remains largely unchanged.[1][2] This specificity suggests that this compound is involved in a fibronectin-specific adhesion pathway, likely through the regulation of integrin-mediated signaling. The molecular basis for this specificity is an active area of research but may involve the modulation of specific integrin subtypes (like α5β1) that bind to fibronectin.

Q3: Is apoptosis affected in this compound-deficient neutrophils?

A3: No, studies have shown that this compound-deficient neutrophils undergo spontaneous and induced apoptosis at rates comparable to wild-type cells.[4] This indicates that this compound is not essential for the primary apoptotic pathways in neutrophils. Neutrophil apoptosis is a complex process regulated by a variety of intrinsic and extrinsic signals, and it appears that the absence of this compound does not significantly disrupt this regulation.[5][6][7][8]

Q4: I've read about this compound's role in skeletal aging and metabolism. How do these unexpected phenotypes relate to its function in neutrophils?

A4: Recent research has uncovered novel roles for this compound outside of the classical immune functions of neutrophils. In the context of aging, senescent immune cells, including macrophages and neutrophils, have been found to secrete this compound, which can promote skeletal aging.[9] In metabolic studies, myeloid-derived this compound has been implicated in obesity-induced insulin (B600854) resistance and metabolic inflammation.[10] These findings suggest that this compound may have broader systemic effects when released from myeloid cells. While the direct mechanistic link between its intracellular role in neutrophil adhesion and these systemic effects is still being elucidated, it highlights a potential "extracellular" signaling function for this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in neutrophil adhesion assays to fibronectin.

  • Possible Cause 1: Suboptimal fibronectin coating.

    • Troubleshooting Tip: Ensure that the fibronectin is properly coated on the culture surface. The concentration of fibronectin and the coating time are critical. Refer to the detailed protocol below for recommended concentrations and incubation times. It's also crucial to perform washing steps gently to avoid removing the coated protein.

  • Possible Cause 2: Neutrophil activation state.

    • Troubleshooting Tip: The activation state of neutrophils can significantly impact their adhesive properties. Ensure that neutrophils are handled gently during isolation to minimize spontaneous activation. It is also important to use freshly isolated neutrophils for adhesion assays. If studying activated adhesion, use a consistent concentration and incubation time for the activating agent (e.g., fMLP, PMA).

  • Possible Cause 3: Inappropriate assay conditions.

    • Troubleshooting Tip: Both static and flow-based adhesion assays can be used. For static assays, ensure a consistent incubation time for cell adhesion. For flow-based assays, the shear stress is a critical parameter that needs to be carefully controlled. Refer to the detailed protocols for specific parameters.

Issue 2: Difficulty in visualizing and quantifying focal adhesion complexes.

  • Possible Cause 1: Inadequate cell permeabilization or antibody staining.

    • Troubleshooting Tip: Proper permeabilization is crucial for antibodies to access intracellular focal adhesion proteins like vinculin or paxillin. Optimize the concentration of the permeabilizing agent (e.g., Triton X-100) and the incubation time. Ensure that the primary and secondary antibodies are used at their optimal dilutions.

  • Possible Cause 2: Low number of focal adhesions in this compound-deficient cells.

    • Troubleshooting Tip: Be aware that this compound-deficient neutrophils are expected to have a significantly lower number of focal adhesion complexes on fibronectin.[1][2] Therefore, you may need to screen a larger number of cells to obtain representative images and quantifiable data. High-resolution microscopy is recommended.

Quantitative Data Summary

ParameterWild-Type NeutrophilsThis compound-Deficient NeutrophilsPercentage ReductionReference
Adhesion to Fibronectin BaselineReduced60%[1][2]
Focal Adhesion Complex Formation BaselineSignificantly Reduced89%[1][2]
Cell Spreading on Fibronectin BaselineImpaired38%[1][2]

Experimental Protocols

Protocol 1: Neutrophil Adhesion Assay on Fibronectin (Static)
  • Plate Coating:

    • Coat 96-well plates with 10 µg/mL fibronectin in PBS overnight at 4°C.

    • Wash the plates three times with sterile PBS to remove unbound fibronectin.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the plates again three times with PBS.

  • Neutrophil Isolation:

    • Isolate neutrophils from bone marrow or peripheral blood of wild-type and this compound-deficient mice using a density gradient centrifugation method.

    • Resuspend the isolated neutrophils in RPMI 1640 medium.

  • Adhesion Assay:

    • Add 1 x 10^5 neutrophils in 100 µL of RPMI 1640 to each well of the fibronectin-coated plate.

    • Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

    • Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.

  • Quantification:

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with a suitable dye (e.g., Crystal Violet or DAPI).

    • Count the number of adherent cells in multiple random fields of view using a microscope.

    • Alternatively, for a more quantitative approach, lyse the stained cells and measure the absorbance at a specific wavelength.

Protocol 2: Focal Adhesion Complex Staining
  • Cell Seeding and Adhesion:

    • Coat glass coverslips with 10 µg/mL fibronectin as described in Protocol 1.

    • Seed isolated neutrophils onto the coverslips and allow them to adhere for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against a focal adhesion protein (e.g., anti-vinculin or anti-paxillin) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and a fluorescently labeled phalloidin (B8060827) (for F-actin staining) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize and capture images using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

Grancalcin_Adhesion_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fibronectin Fibronectin Integrin Integrin (e.g., α5β1) Fibronectin->Integrin binds FAK FAK Integrin->FAK activates This compound This compound This compound->Integrin modulates (specificity for fibronectin) Src Src FAK->Src activates Src->FAK Paxillin Paxillin Src->Paxillin phosphorylates Vinculin Vinculin Paxillin->Vinculin recruits Actin Actin Cytoskeleton Vinculin->Actin links to FAC Focal Adhesion Complex Formation Actin->FAC Spreading Cell Spreading FAC->Spreading

Caption: this compound's role in fibronectin-specific neutrophil adhesion.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Isolation Isolate Neutrophils (Wild-Type vs. This compound-deficient) Adhesion Adhesion Assay (Fibronectin-coated plates) Isolation->Adhesion Spreading Cell Spreading Assay Isolation->Spreading FocalAdhesion Focal Adhesion Staining Isolation->FocalAdhesion Quantification Quantify Adherent Cells, Spreading Area, and Focal Adhesion Complexes Adhesion->Quantification Spreading->Quantification FocalAdhesion->Quantification Comparison Compare Wild-Type and This compound-deficient Cells Quantification->Comparison

References

Technical Support Center: Optimizing In Vitro Grancalcin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing in vitro grancalcin activity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for in vitro this compound activity?

A1: For optimal activity, it is recommended to maintain a physiological pH between 7.2 and 7.5. This compound functions within neutrophils, where the cytosolic pH is tightly regulated around 7.2-7.4. Deviations outside this range can affect this compound's calcium-binding affinity and subsequent conformational changes necessary for its function.

Q2: What are the recommended concentrations of calcium and magnesium?

A2: this compound's activity is critically dependent on the presence of both calcium (Ca²⁺) and magnesium (Mg²⁺). While the precise optimal concentrations for maximal in vitro activity are not definitively established in the literature, a common starting point is to mimic intracellular conditions. It is suggested to use a basal concentration of Mg²⁺ in the range of 0.5-1.0 mM. Calcium should be used as the trigger for this compound activity, with concentrations ranging from a resting state of approximately 100 nM to a stimulated state in the low micromolar (1-10 µM) range. It is advisable to perform a titration to determine the optimal Ca²⁺ concentration for your specific assay.

Q3: What is the recommended ionic strength for the assay buffer?

A3: Maintaining a physiological ionic strength is crucial for optimal this compound activity. A recommended starting point is a buffer containing 150 mM NaCl or KCl. High deviations from this value can interfere with protein-membrane interactions and the overall protein conformation.

Q4: Can I use a chelating agent like EDTA in my buffer?

A4: No, it is critical to avoid chelating agents such as EDTA or EGTA in your final assay buffer, as they will sequester the Ca²⁺ and Mg²⁺ ions that are essential for this compound's function. If chelation is necessary during protein purification, it must be completely removed through dialysis or buffer exchange before initiating an activity assay.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro this compound activity assays, such as liposome (B1194612) fusion assays.

Issue 1: Low or No this compound Activity (e.g., No Liposome Fusion)
Potential Cause Recommended Solution
Suboptimal Buffer Conditions Verify that the buffer pH is between 7.2 and 7.5. Ensure the ionic strength is approximately 150 mM (e.g., with NaCl or KCl).
Incorrect Ion Concentrations Titrate Ca²⁺ concentration from 100 nM to 10 µM in the presence of 0.5-1.0 mM Mg²⁺ to find the optimal range for your assay. Ensure no chelating agents are present.
Inactive this compound Protein Confirm the purity and integrity of your this compound preparation using SDS-PAGE. Ensure proper protein folding by performing quality control checks such as circular dichroism if possible. Avoid repeated freeze-thaw cycles.
Improper Liposome Preparation Verify the lipid composition of your liposomes. Ensure proper extrusion to achieve a uniform size distribution (e.g., 100 nm). Confirm the successful reconstitution of this compound into proteoliposomes if applicable.
Low Signal-to-Noise Ratio Optimize fluorophore concentrations if using a fluorescence-based assay. Check for autofluorescence of your sample components and use appropriate controls for background subtraction.
Issue 2: High Background Signal or Non-Specific Activity
Potential Cause Recommended Solution
Liposome Aggregation Liposomes may aggregate in the presence of high concentrations of divalent cations, leading to a false positive signal in light scattering or some fluorescence assays. Prepare liposomes in a buffer without divalent cations and add Ca²⁺ and Mg²⁺ immediately before the assay. Include a control with liposomes and ions but without this compound to assess aggregation.
Contaminated Reagents Use high-purity lipids and freshly prepared buffers. Filter-sterilize buffers to remove any particulate matter.
Non-Specific Protein Adsorption Include a small amount of a blocking agent like BSA (0.1 mg/mL) in your assay buffer to prevent non-specific binding of this compound to surfaces.
Fluorophore-Related Artifacts If using a FRET-based assay, ensure that the observed signal change is not due to direct effects of your buffer components on the fluorophores. Run controls with fluorophore-labeled liposomes and buffer components without protein.

Experimental Protocols

Key Buffer Formulations
Buffer Component Stock Concentration Final Concentration Purpose
HEPES or Tris-HCl1 M25 mMpH buffering (adjust to pH 7.4)
NaCl or KCl5 M150 mMMaintain physiological ionic strength
MgCl₂1 M1 mMEssential cofactor for this compound
CaCl₂100 mM1-10 µM (titrate)Trigger for this compound activity

Visualizing Experimental Workflows and Pathways

This compound Activation and Membrane Interaction Workflow

The following diagram illustrates the logical workflow for this compound activation and its subsequent interaction with membranes, a key aspect of its function.

Grancalcin_Activation_Workflow cluster_setup Experimental Setup cluster_activation Activation cluster_interaction Membrane Interaction This compound This compound Add_Calcium Add Ca2+ (1-10 µM) This compound->Add_Calcium Incubate Liposomes Liposomes Membrane_Binding Binding to Liposome Membrane Liposomes->Membrane_Binding Assay_Buffer Assay Buffer (pH 7.4, 150 mM NaCl, 1 mM MgCl2) Assay_Buffer->Add_Calcium Conformational_Change This compound Conformational Change Add_Calcium->Conformational_Change Triggers Conformational_Change->Membrane_Binding Exposes hydrophobic residues Membrane_Fusion Membrane Fusion / Lipid Mixing Membrane_Binding->Membrane_Fusion Promotes

Caption: Logical workflow of in vitro this compound activation and membrane interaction.

Troubleshooting Logic for Low this compound Activity

This diagram outlines a systematic approach to troubleshooting experiments where low or no this compound activity is observed.

Troubleshooting_Low_Activity Start Low/No Activity Observed Check_Buffer Verify Buffer Conditions (pH, Ionic Strength) Start->Check_Buffer Check_Ions Confirm Ca2+/Mg2+ Concentrations Check_Buffer->Check_Ions Incorrect Result_Buffer Adjust Buffer Check_Buffer->Result_Buffer Correct Check_Protein Assess this compound Integrity & Activity Check_Ions->Check_Protein Incorrect Result_Ions Titrate Ions Check_Ions->Result_Ions Correct Check_Liposomes Evaluate Liposome Quality & Reconstitution Check_Protein->Check_Liposomes Inactive Result_Protein Use Fresh Protein Check_Protein->Result_Protein Active Check_Assay Review Assay Setup & Detection Check_Liposomes->Check_Assay Poor Quality Result_Liposomes Prepare New Liposomes Check_Liposomes->Result_Liposomes Good Quality Result_Assay Optimize Assay Parameters Check_Assay->Result_Assay Optimal Success Activity Restored Check_Assay->Success Suboptimal Result_Buffer->Check_Ions Result_Ions->Check_Protein Result_Protein->Check_Liposomes Result_Liposomes->Check_Assay Result_Assay->Success

Caption: A decision tree for troubleshooting low in vitro this compound activity.

troubleshooting grancalcin plasmid transfection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for grancalcin plasmid transfection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful transfection experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the efficiency of this compound plasmid transfection?

A1: Several factors can significantly impact the success of your this compound plasmid transfection. These include the health and viability of your cells, the confluency of the cell culture at the time of transfection, the quality and quantity of the plasmid DNA, and the ratio of transfection reagent to DNA.[1] It is also important to use cells with a low passage number, as their characteristics can change over time, potentially affecting transfection outcomes.[2][3]

Q2: I am observing low transfection efficiency with my this compound plasmid. What are the first things I should check?

A2: If you are experiencing low transfection efficiency, begin by systematically assessing the following:

  • Cell Health: Ensure your cells are healthy, actively dividing, and free from contamination like mycoplasma or yeast.[1][3] Use cells that are at least 90% viable for transfection.

  • Plasmid DNA Quality: The purity and integrity of your this compound plasmid are critical. Use high-quality, endotoxin-free plasmid DNA.[4] An A260/A280 ratio of 1.8–2.0 is recommended.[5]

  • Cell Confluency: For many cell lines, a confluency of 70-90% is optimal for transfection.[6] Both overly sparse and overly dense cultures can lead to reduced efficiency.[2][7]

  • Reagent-to-DNA Ratio: This ratio is crucial and needs to be optimized for your specific cell type and transfection reagent.[4][8]

Q3: Could the overexpression of this compound be toxic to my cells, leading to low apparent transfection efficiency?

A3: While high concentrations of any exogenous protein can be stressful to cells, there is no direct evidence to suggest that this compound itself is inherently cytotoxic upon overexpression. This compound is a calcium-binding protein involved in signaling pathways related to inflammation and immune response. Some related calcium-binding proteins have been shown to have anti-apoptotic effects. Therefore, it is more likely that poor cell health post-transfection is due to the transfection process itself (e.g., reagent toxicity) rather than a direct toxic effect of this compound. However, it is always good practice to monitor cell morphology and viability post-transfection.

Q4: My cells look unhealthy or are dying after transfection with the this compound plasmid. What can I do to improve cell viability?

A4: High cell death post-transfection is often due to the toxicity of the transfection reagent or suboptimal transfection conditions. Here are some troubleshooting steps:

  • Optimize Reagent and DNA Concentrations: Using excessive amounts of transfection reagent or DNA can be toxic to cells.[9][10] Perform a titration experiment to find the lowest effective concentrations of both.

  • Reduce Incubation Time: Limit the exposure of cells to the transfection complex. For some sensitive cell types, a shorter incubation time (e.g., 4-6 hours) followed by a media change can improve viability.[9]

  • Use a Gentler Transfection Reagent: If you continue to see high toxicity, consider switching to a transfection reagent known for its low cytotoxicity or exploring non-chemical methods like electroporation.[5]

  • Ensure High-Quality DNA: Endotoxins in your plasmid preparation can cause significant cell death.[4] Use an endotoxin-free plasmid purification kit.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound plasmid transfection.

Problem Potential Cause Recommended Solution
Low or No this compound Expression Poor cell healthUse healthy, actively dividing cells with low passage numbers. Ensure cells are free of contamination.[1][3]
Suboptimal cell confluencyOptimize cell confluency at the time of transfection. A range of 70-90% is a good starting point for many cell lines.[6]
Incorrect reagent-to-DNA ratioPerform a titration experiment to determine the optimal ratio for your specific cell line and transfection reagent.[4][8]
Poor plasmid DNA qualityUse high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8-2.0.[5]
Inefficient transfection reagentSelect a transfection reagent that is known to work well with your specific cell type.
High Cell Death/Toxicity Transfection reagent toxicityReduce the amount of transfection reagent used. Consider a reagent with lower toxicity.[9]
High concentration of plasmid DNALower the concentration of the this compound plasmid DNA.[10]
Prolonged exposure to transfection complexesReduce the incubation time of the cells with the transfection complexes and replace with fresh media.[9]
Endotoxin contamination in plasmid DNAUse an endotoxin-free plasmid purification kit.[4]
Inconsistent Results Variation in cell passage numberUse cells within a consistent and low passage number range for all experiments.[2]
Inconsistent cell confluencySeed cells at a consistent density to ensure uniform confluency at the time of transfection.
Pipetting errorsPrepare a master mix of the DNA-reagent complex to minimize variability between wells.

Data Presentation: Optimizing Transfection Parameters

The following tables provide representative data to illustrate the impact of key parameters on transfection efficiency. The optimal conditions will vary depending on the cell type, plasmid, and transfection reagent used.

Table 1: Effect of Plasmid DNA Concentration on Transfection Efficiency

Plasmid DNA (µ g/well )Transfection Efficiency (%)Cell Viability (%)
0.251595
0.503590
1.005080
2.004565

This table illustrates that increasing DNA concentration can improve efficiency up to a certain point, after which it may become toxic and reduce both efficiency and viability.[10]

Table 2: Optimization of Transfection Reagent-to-DNA Ratio

Reagent (µL) : DNA (µg)Transfection Efficiency (%)Cell Viability (%)
1:12095
2:14588
3:16075
4:15560

This table demonstrates the importance of optimizing the reagent-to-DNA ratio to achieve a balance between high efficiency and low toxicity.[8]

Table 3: Impact of Cell Confluency on Transfection Efficiency

Cell Confluency at TransfectionTransfection Efficiency (%)
30-40%25
50-60%45
70-80%65
90-100%40

This table shows that transfection efficiency is often highest within a specific range of cell confluency.[11][12]

Experimental Protocols

Protocol 1: Optimizing this compound Plasmid Transfection using a Lipid-Based Reagent

This protocol provides a general framework for optimizing the transfection of a this compound-expressing plasmid into adherent mammalian cells in a 24-well plate format.

Materials:

  • Adherent cells in culture

  • Complete growth medium (with serum, without antibiotics)

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound plasmid DNA (high purity, endotoxin-free, 1 µg/µL stock)

  • Lipid-based transfection reagent

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding (Day 1):

    • The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[13] Add 500 µL of complete growth medium per well.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Transfection (Day 2):

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • Tube A (DNA Dilution): Dilute 0.5 µg of the this compound plasmid DNA in 50 µL of serum-free medium. Mix gently.

    • Tube B (Reagent Dilution): Dilute your lipid-based transfection reagent in 50 µL of serum-free medium according to the manufacturer's recommendations. A typical starting range is 1.0-2.0 µL. Mix gently and incubate for 5 minutes at room temperature.

    • Complex Formation: Add the diluted DNA (from Tube A) to the diluted transfection reagent (from Tube B). Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.[14]

    • Transfection: Add the 100 µL of the DNA-reagent complex dropwise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

  • Post-Transfection Analysis (Day 3-4):

    • After 24-48 hours, assess transfection efficiency and this compound expression. This can be done using various methods such as fluorescence microscopy (if your plasmid has a fluorescent reporter), qPCR to measure this compound mRNA levels, or Western blotting to detect the this compound protein.

Signaling Pathway Diagrams

This compound is involved in several signaling pathways. Understanding these pathways can provide context for your experiments.

Grancalcin_PHB2_Pathway This compound This compound (GCA) PHB2 Prohibitin 2 (PHB2) Receptor This compound->PHB2 PAK1 PAK1 PHB2->PAK1 Activates IKK IKK PAK1->IKK NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB Releases IkB_p p-IκB NFkB_complex->IkB_p nucleus Nucleus NFkB->nucleus gene_expression Inflammatory Gene Expression nucleus->gene_expression IKK->NFkB_complex Phosphorylates IκB

Caption: this compound (GCA) signaling through the PHB2 receptor, leading to NF-κB activation.

Grancalcin_TLR9_Pathway cluster_endosome Endosome This compound This compound (GCA) Grancalcin_TLR9 This compound->Grancalcin_TLR9 TLR9 TLR9 TLR9->Grancalcin_TLR9 MyD88 MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway NFkB_activation NF-κB Activation TRAF6->NFkB_activation IRF7_activation IRF7 Activation TRAF6->IRF7_activation Grancalcin_TLR9->MyD88 Recruits Cytokine_production Cytokine/Chemokine Production NFkB_activation->Cytokine_production IFN_production Type I Interferon Production IRF7_activation->IFN_production

Caption: this compound's role in the TLR9 signaling pathway, activating downstream inflammatory responses.

References

Technical Support Center: Validating Commercial Grancalcin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of commercial grancalcin (GCA) antibodies. Navigate through our frequently asked questions and troubleshooting guides to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it expressed?

This compound is a calcium-binding protein that belongs to the penta-EF-hand subfamily.[1][2] It plays a role in various cellular processes, including granule-membrane fusion and degranulation.[1] this compound is abundantly expressed in neutrophils and macrophages.[1] Its localization within the cell is dependent on calcium and magnesium levels. In the absence of these divalent cations, it is found in the cytosol. With magnesium, it associates with granules, and in the presence of both magnesium and calcium, it is found with both granules and the cell membrane.[1]

Q2: What are the key characteristics of the this compound protein?

  • Molecular Weight: Approximately 24 kDa.[2][3]

  • Structure: It is a member of the EF-hand family of calcium-binding proteins.[4]

  • Function: this compound is involved in cellular adhesion, cytoskeletal reorganization, chemotaxis, and phagocytosis.[2][5] It has been suggested to play a role in neutrophil adhesion to fibronectin.[2][5]

  • Post-translational Modifications: The primary structure of this compound includes an N-terminal domain that is acetylated, and a portion of this domain is removed post-translationally in the mature protein.[6]

Q3: Why is it crucial to validate the specificity of commercial this compound antibodies?

Antibody validation is essential to ensure that the antibody specifically recognizes and binds to its intended target, this compound, without cross-reacting with other proteins.[7] Non-specific binding can lead to inaccurate and misleading experimental results. Several studies have highlighted the issue of irreproducibility in life sciences research, often stemming from poorly validated antibodies.[8] Therefore, thorough validation in the context of your specific application is critical for reliable data.

Q4: What are the recommended initial steps for validating a new this compound antibody?

The first step is a thorough review of the manufacturer's datasheet to understand the applications for which the antibody has been tested and the recommended experimental conditions. The most critical initial validation experiment is typically a Western blot (WB) analysis. This allows you to verify that the antibody detects a band at the expected molecular weight for this compound (approximately 24 kDa) in a positive control sample (e.g., neutrophil or macrophage cell lysates).[2][3]

Antibody Validation Workflow

Antibody_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specificity Confirmation cluster_2 Phase 3: Application-Specific Validation Datasheet Review Manufacturer's Datasheet WB_Initial Western Blot (WB) - Positive Control - Negative Control Datasheet->WB_Initial Information Gathering KO_Validation Knockout (KO) Validation (Gold Standard) WB_Initial->KO_Validation Proceed if single band at correct MW IP_MS Immunoprecipitation (IP) followed by Mass Spectrometry (MS) WB_Initial->IP_MS Peptide_Array Peptide Array/ Competition Assay WB_Initial->Peptide_Array IHC_Validation Immunohistochemistry (IHC) - Staining Pattern - Tissue Controls KO_Validation->IHC_Validation IF_Validation Immunofluorescence (IF) - Subcellular Localization - Co-localization Studies KO_Validation->IF_Validation Other_Assays Other Immunoassays (e.g., Flow Cytometry) KO_Validation->Other_Assays

Caption: A stepwise workflow for validating commercial this compound antibodies.

Troubleshooting Guides

Western Blot (WB) Troubleshooting
Problem Possible Cause Recommended Solution
No Signal or Weak Signal Inactive antibodyCheck storage conditions and expiration date. Avoid repeated freeze-thaw cycles.
Low this compound expression in the sampleUse a positive control (e.g., HL-60 or neutrophil lysate). Increase the amount of protein loaded.
Inefficient transferConfirm protein transfer to the membrane using Ponceau S staining.
Incorrect antibody dilutionOptimize the primary antibody concentration by performing a titration.
High Background Non-specific antibody bindingIncrease the blocking time or change the blocking agent (e.g., from milk to BSA). Add a detergent like Tween-20 to the wash buffers.
Primary antibody concentration too highReduce the primary antibody concentration.
Contaminated buffers or equipmentPrepare fresh buffers and ensure all equipment is clean.
Multiple Bands Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.
Non-specific antibody bindingPerform a knockout (KO) validation to confirm specificity. Use an affinity-purified antibody.
Post-translational modificationsConsult the literature for known modifications of this compound that could affect its migration on the gel.
Immunoprecipitation (IP) Troubleshooting
Problem Possible Cause Recommended Solution
No or Low Yield of this compound Antibody not suitable for IPCheck the manufacturer's datasheet to confirm the antibody is validated for IP. Polyclonal antibodies often perform better in IP.
Insufficient antibodyOptimize the amount of antibody used through titration.
Inefficient antibody-bead bindingEnsure the protein A/G beads are compatible with the antibody isotype.
This compound is not expressed in the sampleConfirm this compound expression in your cell lysate by Western blot.
High Background/Non-specific Binding Non-specific binding to beadsPre-clear the lysate by incubating it with beads alone before adding the antibody.
Insufficient washingIncrease the number and duration of wash steps. Consider using a more stringent wash buffer.
Antibody cross-reactivityUse a knockout-validated antibody if available.
Immunohistochemistry (IHC) / Immunofluorescence (IF) Troubleshooting
Problem Possible Cause Recommended Solution
No or Weak Staining Low this compound expressionUse tissues known to express high levels of this compound as positive controls (e.g., spleen, bone marrow).
Inadequate antigen retrievalOptimize the antigen retrieval method (heat-induced or enzymatic).
Incorrect antibody dilutionPerform a titration to find the optimal antibody concentration.
Inactive antibodyCheck antibody storage and handling.
High Background/Non-specific Staining Non-specific antibody bindingIncrease the blocking step duration and use serum from the same species as the secondary antibody.
Endogenous peroxidase/phosphatase activity (for IHC)Add a quenching step to your protocol (e.g., H2O2 for peroxidase).
Autofluorescence (for IF)Use an autofluorescence quenching reagent or select fluorophores with different excitation/emission spectra.
Incorrect Staining Pattern Antibody cross-reactivityCompare your staining pattern with published data on this compound localization. Validate with a knockout model if possible.
Fixation artifactsOptimize the fixation time and method.

Experimental Protocols

Standard Western Blot Protocol for this compound
  • Protein Extraction: Lyse cells (e.g., HL-60 or isolated neutrophils) in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Immunoprecipitation Protocol for this compound
  • Cell Lysis: Lyse approximately 1x10^7 cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clearing: Add 20 µL of protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant.

  • Antibody Incubation: Add the primary this compound antibody (typically 1-5 µg) to the pre-cleared lysate and incubate overnight at 4°C with rotation.

  • Immunocomplex Capture: Add 30 µL of fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting.

This compound Signaling and Interaction Pathway

Grancalcin_Pathway cluster_0 Cellular Stimulus cluster_1 This compound Activation & Translocation cluster_2 Downstream Effects Stimulus Increased Intracellular Ca2+ Grancalcin_Cytosol This compound (Cytosol) Grancalcin_Active Ca2+-Bound this compound Grancalcin_Cytosol->Grancalcin_Active Binds Ca2+ Grancalcin_Membrane Membrane/Granule Associated this compound Grancalcin_Active->Grancalcin_Membrane Translocates Adhesion Cell Adhesion (e.g., to Fibronectin) Grancalcin_Membrane->Adhesion Cytoskeleton Cytoskeletal Reorganization Grancalcin_Membrane->Cytoskeleton Degranulation Neutrophil Degranulation Grancalcin_Membrane->Degranulation

Caption: Role of this compound in cellular processes following calcium signaling.

Quantitative Data Summary of Commercial this compound Antibodies

Note: The following data is a representative summary based on publicly available information from various vendors. Researchers should always refer to the specific product datasheet for the most accurate and up-to-date information.

Vendor Catalog Number Host Species Clonality Validated Applications KO Validated Recommended Dilution (WB)
Thermo Fisher ScientificPA5-95598RabbitPolyclonalWB, IHC, IF, Flow, ELISANot specified0.1-0.5 µg/mL
Abcamab231632RabbitPolyclonalWB, IHC-PNot specifiedNot specified
MyBioSourceMBS2032336RabbitPolyclonalWB, IHC, ICC, ELISAYes1:50-400
BiomatikCAU24202RabbitPolyclonalWB, IHCYesNot specified
Antibodies.comA12070RabbitPolyclonalWB, ICC/IFNot specified1:500-1:2,000

This technical support center is intended to be a living resource. We encourage researchers to contribute their validation data and experiences to help the scientific community.

References

overcoming difficulties in cloning the grancalcin gene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cloning of the grancalcin (GCA) gene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cloning of the this compound gene, with potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
1. Low or No PCR Product Suboptimal Primer Design: Primers may have inappropriate melting temperatures (Tm), secondary structures (hairpins, self-dimers), or may not be specific to the this compound gene.- Design primers with a Tm between 60-65°C and a GC content of 40-60%.- Use primer design software to check for potential secondary structures and specificity.- Include a 5' extension on your primers with restriction sites for subsequent cloning.
High GC Content in Template: The human this compound gene has a moderate GC content (approximately 55.6%), but localized GC-rich regions can hinder PCR amplification.- Use a high-fidelity DNA polymerase with a GC-enhancer solution.- Increase the denaturation temperature and/or time during PCR.- Consider using a touchdown PCR protocol.
Poor Quality cDNA Template: The starting mRNA may be degraded, leading to incomplete reverse transcription and fragmented cDNA.- Use high-quality, intact RNA for cDNA synthesis.- Treat RNA with DNase I to remove any contaminating genomic DNA.- Use a reliable reverse transcriptase and ensure optimal reaction conditions.
2. Multiple PCR Bands Non-specific Primer Annealing: Primers may be binding to other regions of the cDNA template.- Increase the annealing temperature in the PCR protocol.- Perform a touchdown PCR to increase specificity.- Redesign primers to be more specific to the this compound sequence.
Alternative Splicing of this compound mRNA: The this compound gene is known to have multiple transcript variants, which can result in different sized PCR products.[1]- Consult the NCBI gene database to identify the specific isoform you intend to clone and design primers accordingly.- Gel-purify the band corresponding to the correct size for your target isoform.
3. Low Ligation and Transformation Efficiency Inefficient Restriction Enzyme Digestion: Incomplete digestion of the PCR product or vector will lead to failed ligation.- Ensure you are using the correct buffer and temperature for your chosen restriction enzymes.- Increase the digestion time or the amount of enzyme.- Purify the digested PCR product and vector before ligation.
Inactive Ligase or Suboptimal Ligation Conditions: The T4 DNA ligase may be inactive, or the molar ratio of insert to vector may be incorrect.- Use a fresh tube of T4 DNA ligase and ligation buffer.- Optimize the insert-to-vector molar ratio (e.g., 3:1, 5:1).- Perform the ligation at the recommended temperature and time.
Poor Quality Competent Cells: The transformation efficiency of your competent E. coli may be low.- Prepare fresh competent cells or use commercially available high-efficiency competent cells.- Perform a control transformation with a known plasmid to check the transformation efficiency.
4. No Colonies or Only Vector Self-Ligation Toxicity of this compound Protein to E. coli : Expression of the this compound protein, even at low basal levels, may be toxic to the host cells.- Use a tightly regulated expression vector (e.g., pET vectors with a T7 promoter and lac operator).- Use an E. coli strain that expresses the T7 lysozyme (B549824) (e.g., pLysS strains) to reduce basal expression.- Culture the cells at a lower temperature (e.g., 30°C) after transformation.
Vector Re-ligation: The digested vector may be re-ligating to itself.- Dephosphorylate the digested vector using an alkaline phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) before ligation.
5. Low Protein Expression or Insoluble Protein Codon Usage Bias: The codon usage of the human this compound gene may not be optimal for expression in E. coli.- Synthesize a codon-optimized version of the this compound gene for E. coli expression.- Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).
Improper Protein Folding: The this compound protein may be misfolding and forming inclusion bodies.- Induce protein expression at a lower temperature (e.g., 16-25°C) for a longer period.- Co-express molecular chaperones to assist in proper folding.- Purify the protein from inclusion bodies under denaturing conditions and then refold it.

Frequently Asked Questions (FAQs)

Q1: What is the GC content of the human this compound gene and is it a concern for cloning?

A1: The coding sequence of the human this compound (GCA) gene has a GC content of approximately 55.6%. While this is not considered extremely high, localized regions of higher GC content can sometimes pose a challenge for PCR amplification. It is recommended to use a high-fidelity polymerase with a GC buffer or enhancer if you encounter difficulties.

Q2: Are there any known repetitive sequences in the this compound gene that could interfere with cloning?

A2: Analysis of the human this compound mRNA sequence does not reveal any long, simple repetitive sequences that would typically cause problems in PCR or cloning.

Q3: Is the this compound protein toxic to E. coli?

A3: While there are no definitive reports stating that this compound is highly toxic to E. coli, it is a possibility for many eukaryotic proteins expressed in prokaryotic systems. To mitigate potential toxicity, it is advisable to use a tightly regulated expression system and host strains that minimize basal expression.

Q4: Which expression vector and E. coli strain are recommended for this compound cloning and expression?

A4: A pET vector system (e.g., pET-28a, providing an N-terminal His-tag for purification) in combination with an E. coli BL21(DE3) strain is a common and effective choice. For potentially toxic proteins, using a BL21(DE3)pLysS strain is recommended to reduce basal expression levels.

Q5: How can I improve the solubility of recombinant this compound?

A5: To improve solubility, you can try inducing protein expression at a lower temperature (e.g., 16-25°C), co-expressing chaperones, or fusing a solubility-enhancing tag (e.g., Maltose Binding Protein, MBP) to your protein. If the protein is still insoluble, purification from inclusion bodies followed by refolding is a viable option.

Experimental Protocols

Protocol 1: PCR Amplification of the Human this compound Gene from cDNA

1. Primer Design:

  • Design forward and reverse primers specific to the human this compound coding sequence (NCBI Reference Sequence: NM_012198.5).

  • Add restriction sites to the 5' ends of the primers that are compatible with your chosen expression vector (e.g., NdeI and XhoI for pET-28a).

  • Ensure primers have a melting temperature (Tm) of approximately 60-65°C and a GC content of 40-60%.

2. PCR Reaction Setup:

  • Prepare the following reaction mix on ice:

ComponentVolume (for 50 µL reaction)Final Concentration
5X High-Fidelity PCR Buffer10 µL1X
dNTPs (10 mM each)1 µL0.2 mM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Human cDNA template (e.g., from a myeloid cell line)1-2 µL~50-100 ng
High-Fidelity DNA Polymerase1 µL-
Nuclease-free waterto 50 µL-

3. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec\multirow{3}{*}{30-35}
Annealing60-65°C (optimize based on primer Tm)20 sec
Extension72°C30 sec/kb
Final Extension72°C5 min1
Hold4°C-

4. Analysis of PCR Product:

  • Run 5 µL of the PCR product on a 1% agarose (B213101) gel to verify the size of the amplicon (the human this compound CDS is approximately 654 bp).

  • Purify the remaining PCR product using a PCR purification kit.

Protocol 2: Cloning this compound into a pET Expression Vector

1. Restriction Digest:

  • Digest both the purified PCR product and the pET-28a vector with the chosen restriction enzymes (e.g., NdeI and XhoI).

  • Set up the following reactions:

    PCR Product DigestVector Digest
    Purified PCR Product: ~500 ngpET-28a Vector: 1-2 µg
    10X Restriction Buffer: 5 µL10X Restriction Buffer: 5 µL
    NdeI (10 U/µL): 1 µLNdeI (10 U/µL): 1 µL
    XhoI (10 U/µL): 1 µLXhoI (10 U/µL): 1 µL
    Nuclease-free water: to 50 µLNuclease-free water: to 50 µL
  • Incubate at 37°C for 1-2 hours.

  • Purify the digested products using a gel extraction kit.

2. Ligation:

  • Set up the ligation reaction:

ComponentVolume
Digested pET-28a vector (~50 ng)1 µL
Digested this compound PCR productMolar ratio of 3:1 (insert:vector)
10X T4 DNA Ligase Buffer2 µL
T4 DNA Ligase (400 U/µL)1 µL
Nuclease-free waterto 20 µL
  • Incubate at 16°C overnight or at room temperature for 1-2 hours.

3. Transformation:

  • Add 5-10 µL of the ligation mixture to 50 µL of competent E. coli BL21(DE3) cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock at 42°C for 45 seconds.

  • Immediately place on ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the culture on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).

  • Incubate overnight at 37°C.

4. Colony PCR and Sequencing:

  • Pick several colonies and perform colony PCR to screen for positive clones.

  • Grow positive clones in liquid culture, isolate the plasmid DNA, and send for Sanger sequencing to confirm the correct insertion and sequence of the this compound gene.

This compound Signaling Pathways

This compound is involved in several signaling pathways, particularly in immune cells like neutrophils and macrophages.

This compound and TLR9 Signaling in Macrophages

This compound has been shown to interact with Toll-like receptor 9 (TLR9), modulating its downstream signaling. This interaction is important for the inflammatory response in macrophages.[2]

Grancalcin_TLR9_Signaling cluster_Extracellular Extracellular cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Bacterial_DNA Bacterial DNA (CpG motifs) TLR9 TLR9 Bacterial_DNA->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits This compound This compound This compound->TLR9 interacts with IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK complex TRAF6->IKK activates MAPKs MAPKs (p38, JNK, ERK) TRAF6->MAPKs activates IκB IκB IKK->IκB phosphorylates NFκB_inactive NF-κB (p50/p65) IκB->NFκB_inactive degradation degradation IκB->degradation degradation NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active translocates Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, etc.) NFκB_active->Gene_Expression promotes

Caption: this compound interaction with the TLR9 signaling pathway in macrophages.

This compound and Plexin-B2 Signaling in Skeletal Aging

Recent studies have implicated secreted this compound in skeletal aging through its interaction with the Plexin-B2 receptor on bone marrow mesenchymal stromal cells (BMSCs).[3]

Grancalcin_PlexinB2_Signaling cluster_ImmuneCell Senescent Immune Cell (Macrophage/Neutrophil) cluster_BMSC Bone Marrow Stromal Cell (BMSC) This compound This compound PlexinB2 Plexin-B2 Receptor This compound->PlexinB2 binds and partially inactivates Downstream Downstream Signaling (e.g., FAK-SRC-YAP) PlexinB2->Downstream activates Osteogenesis Osteogenesis Downstream->Osteogenesis promotes Adipogenesis Adipogenesis Downstream->Adipogenesis inhibits

Caption: this compound-Plexin-B2 signaling in the context of skeletal aging.

Experimental Workflow for this compound Cloning

The following diagram illustrates the overall workflow for cloning the this compound gene.

Cloning_Workflow start Start: Human Myeloid Cells rna_extraction 1. RNA Extraction start->rna_extraction cdna_synthesis 2. cDNA Synthesis rna_extraction->cdna_synthesis pcr 3. PCR Amplification of this compound CDS cdna_synthesis->pcr gel 4. Gel Electrophoresis & Verification pcr->gel purification 5. PCR Product Purification gel->purification digestion 6. Restriction Digestion (Insert & Vector) purification->digestion ligation 7. Ligation into Expression Vector digestion->ligation transformation 8. Transformation into E. coli ligation->transformation screening 9. Colony Screening (Colony PCR) transformation->screening sequencing 10. Plasmid Isolation & Sequencing screening->sequencing expression 11. Protein Expression & Purification sequencing->expression

Caption: A step-by-step workflow for cloning the human this compound gene.

References

Technical Support Center: Optimizing qPCR Analysis of Grancalcin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quantitative PCR (qPCR) analysis of the grancalcin (GCA) gene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primer sequences for human this compound (GCA) qPCR?

A commercially available and validated primer set for human this compound (NM_012198) is:

  • Forward Primer: 5'-GAGTTGCGTCAAGCCATTGGTC-3'[1]

  • Reverse Primer: 5'-GCTCGAAGCTTCACACAGCAAG-3'[1]

Q2: What are the key considerations for designing new primers for this compound?

When designing new primers for this compound qPCR, it is crucial to adhere to the following guidelines to ensure specificity and efficiency:

  • Amplicon Length: Aim for a product size between 75 and 200 base pairs.[2]

  • GC Content: The optimal GC content for primers is between 40% and 60%. Avoid more than three consecutive G or C bases.[3]

  • Melting Temperature (Tm): The optimal Tm is between 58°C and 65°C. For two-step qPCR protocols, a Tm of 58°C-60°C is recommended.[3] The difference in Tm between the forward and reverse primers should ideally be less than 4°C.[3]

  • Primer Length: Primers should ideally be 28 base pairs or longer to minimize the risk of primer-dimer formation and non-specific binding.[3]

  • Secondary Structures: Avoid sequences that can form significant hairpins, self-dimers, or cross-dimers.

  • Specificity: Use tools like NCBI BLAST to check for potential off-target binding.

Q3: How can I optimize the annealing temperature for my this compound qPCR assay?

To determine the optimal annealing temperature, it is recommended to perform a temperature gradient qPCR. This involves testing a range of temperatures, typically from 55°C to 65°C, to identify the temperature that yields the lowest quantification cycle (Cq) value with no non-specific amplification.[2][4]

Q4: What is the recommended range for primer concentrations in a this compound qPCR experiment?

Optimizing primer concentration is essential for a robust assay.[5] A common starting point is a final concentration of 300–400 nM for each primer.[6] However, the optimal concentration can range from 100 nM to 900 nM and should be determined empirically by creating a primer concentration matrix.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the qPCR analysis of this compound.

Problem Potential Cause Recommended Solution
No amplification or very late amplification Poorly designed primers.Re-design primers following the guidelines in the FAQ section.[7]
Suboptimal annealing temperature.Perform a temperature gradient qPCR to determine the optimal annealing temperature.[7]
Issues with the qPCR master mix or enzyme.Use a positive control to verify the functionality of the reagents. Consider trying a new aliquot or batch of the master mix.[7]
Poor quality or insufficient template (cDNA).Verify RNA and cDNA quality and quantity. Consider re-purifying the RNA or synthesizing new cDNA.[8]
Non-specific amplification (multiple peaks in melt curve analysis) Primer-dimer formation.Lower the primer concentration.[9] Redesign primers to have less complementarity.[3]
Suboptimal annealing temperature.Increase the annealing temperature in increments of 2°C to enhance specificity.
Genomic DNA contamination.Treat RNA samples with DNase. Design primers that span an exon-exon junction.
Low qPCR efficiency (outside 90-110% range) Suboptimal primer concentration.Perform a primer concentration matrix experiment to find the optimal concentrations for the forward and reverse primers.[5]
Presence of PCR inhibitors in the sample.Dilute the cDNA template to reduce the concentration of inhibitors.[10]
Inaccurate pipetting.Ensure accurate and consistent pipetting, especially when preparing serial dilutions for the standard curve.[11]
High Cq values Low target expression.Increase the amount of cDNA template in the reaction.
Inefficient reverse transcription.Optimize the reverse transcription step or try a different reverse transcriptase.
Amplification in the No-Template Control (NTC) Contamination of reagents or workspace.Use fresh, nuclease-free water and reagents. Clean the workspace and pipettes with a 10% bleach solution.[10][12]
Primer-dimer formation.This will appear as a low-melting temperature peak in the melt curve analysis. Optimize primer concentration and annealing temperature.[10]

Experimental Protocols

Protocol 1: Primer Concentration Optimization

This protocol outlines a method to determine the optimal forward and reverse primer concentrations using a matrix approach.[5]

Table 1: Primer Concentration Matrix

50 nM Fwd 100 nM Fwd 200 nM Fwd 400 nM Fwd
50 nM Rev 50/50100/50200/50400/50
100 nM Rev 50/100100/100200/100400/100
200 nM Rev 50/200100/200200/200400/200
400 nM Rev 50/400100/400200/400400/400
Values are Forward Primer Concentration (nM) / Reverse Primer Concentration (nM)

Methodology:

  • Prepare 10x working stocks of your forward and reverse this compound primers.

  • Set up a qPCR plate according to the matrix in Table 1, with each concentration combination tested in duplicate or triplicate.

  • Prepare a master mix containing SYBR Green qPCR mix, water, and your cDNA template.

  • Aliquot the master mix into the wells.

  • Add the corresponding volumes of forward and reverse primer stocks to each well to achieve the final concentrations outlined in the matrix.

  • Run the qPCR with a standard cycling protocol, followed by a melt curve analysis.

  • The optimal primer combination is the one that provides the lowest Cq value with a single, sharp peak in the melt curve analysis, indicating high efficiency and specificity.

Protocol 2: Annealing Temperature Optimization using a Gradient PCR

This protocol describes how to determine the optimal annealing temperature for your this compound primers.[4]

Table 2: Temperature Gradient Setup

Column 12345678
Temp (°C) 55.056.257.458.659.861.062.263.4
This is an example gradient; set the range based on the calculated Tm of your primers.

Methodology:

  • Prepare a qPCR master mix containing SYBR Green qPCR mix, water, your cDNA template, and the optimized concentrations of your forward and reverse this compound primers.

  • Aliquot the master mix into a row of a qPCR plate.

  • Program the thermal cycler to perform a temperature gradient during the annealing step, as shown in Table 2.

  • Run the qPCR followed by a melt curve analysis.

  • The optimal annealing temperature is the highest temperature that results in the lowest Cq value and a single melt curve peak, ensuring specific amplification.[2]

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound is a calcium-binding protein that is abundant in neutrophils and macrophages.[13][14] Recent research has implicated this compound in obesity-induced insulin (B600854) resistance and metabolic inflammation through the activation of the PAK1-NF-κB signaling pathway in adipocytes.[15]

GCA_Signaling_Pathway GCA This compound (GCA) PHB2 Prohibitin-2 (PHB2) Receptor GCA->PHB2 Binds to PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates Immune_Response Innate and Adaptive Immune Response NFkB->Immune_Response Promotes Inflammation Adipose Tissue Inflammation Immune_Response->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance

Caption: this compound signaling in adipocytes.

Experimental Workflow for qPCR Primer Optimization

The following workflow outlines the key steps for optimizing primers for this compound qPCR analysis.

qPCR_Optimization_Workflow cluster_design Primer Design cluster_optimization Experimental Optimization cluster_validation Assay Validation Primer_Design Design Primers for this compound In_Silico_Analysis In Silico Specificity Check (BLAST) Primer_Design->In_Silico_Analysis Temp_Gradient Annealing Temperature Gradient In_Silico_Analysis->Temp_Gradient Primer_Matrix Primer Concentration Matrix Temp_Gradient->Primer_Matrix Standard_Curve Generate Standard Curve Primer_Matrix->Standard_Curve Efficiency_Calc Calculate Efficiency (90-110%) Standard_Curve->Efficiency_Calc Melt_Curve Melt Curve Analysis (Specificity) Standard_Curve->Melt_Curve Final_Assay Optimized this compound qPCR Assay Efficiency_Calc->Final_Assay Melt_Curve->Final_Assay

Caption: Workflow for qPCR primer optimization.

References

Technical Support Center: Isolating Primary Neutrophils for Grancalcin Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with primary neutrophils, with a specific focus on grancalcin studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you overcome common challenges in neutrophil isolation and subsequent analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during primary neutrophil isolation and offers potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Neutrophil Yield 1. Inefficient Red Blood Cell (RBC) Lysis: Incomplete removal of RBCs can obscure the neutrophil pellet.- Ensure the RBC lysis buffer is fresh and used at the correct temperature.[1] - Do not exceed the recommended incubation time with the lysis buffer, as this can harm neutrophils.[2] - A second gentle lysis step can be performed if significant RBC contamination persists.[1]
2. Loss of Neutrophils During Aspiration: Accidental removal of the neutrophil layer when discarding supernatant.- After centrifugation, leave a small layer of supernatant above the pellet to avoid disturbance.[1] - Use a fine-tipped pipette for aspiration.
3. Suboptimal Blood Sample: Blood stored for too long or at the wrong temperature can lead to cell death.[3]- Process fresh blood within 2-4 hours of collection for optimal results.[1] - If storage is necessary, keep whole blood at room temperature on a gentle shaker.[3][4]
Low Neutrophil Purity (<95%) 1. Contamination with Other Leukocytes: Mononuclear cells (lymphocytes, monocytes) or eosinophils co-isolating with neutrophils.- Ensure distinct layering of blood over the density gradient medium to prevent mixing.[1] - Use a density gradient medium specifically designed for neutrophil isolation, such as Polymorphprep.[5][6] - For higher purity, consider immunomagnetic negative selection methods.[6][7]
2. Donor-Specific Variability: Some donors naturally have a higher percentage of eosinophils, which can co-purify.[6]- Assess purity via flow cytometry using neutrophil-specific markers (e.g., CD66b) and markers for contaminating cells (e.g., CD14 for monocytes, CD193 for eosinophils).[1][8]
Low Neutrophil Viability (<95%) 1. Mechanical Stress: Harsh vortexing or high-speed centrifugation can damage cells.- Resuspend cell pellets by gentle pipetting or swirling instead of vigorous vortexing.[1] - Adhere strictly to recommended centrifugation speeds and times.[1]
2. Inappropriate Reagents or Temperatures: Using cold reagents when room temperature is required, or vice versa.- Bring all reagents, including density gradient media and buffers, to room temperature before starting the isolation.[1]
3. Prolonged Isolation Procedure: Neutrophils have a short lifespan and are prone to apoptosis.[9]- Aim to complete the entire isolation process within 2 hours.[8] - Work efficiently and prepare all necessary materials in advance.
Neutrophil Activation 1. Contamination with Endotoxins (LPS): Can prematurely activate neutrophils.- Use sterile, endotoxin-free reagents and consumables.
2. Presence of Calcium and Magnesium: These ions can prime neutrophils for activation.[1]- Use calcium and magnesium-free buffers (e.g., HBSS without Ca2+/Mg2+) during the isolation steps.[1]
3. Isolation Method: Some methods, particularly those involving multiple steps and RBC lysis, can cause higher baseline activation.[9][10][11]- Immunomagnetic negative selection is generally considered to result in less activated neutrophils compared to density gradient methods.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity of neutrophils from whole blood?

The expected yield is approximately 1-2 million neutrophils per mL of whole blood.[2] With standard density gradient methods, a purity of >95% and viability of >95% is achievable.[1][12] Immunomagnetic methods can achieve purities of >99%.[6]

Q2: How soon after isolation should I use the neutrophils for my this compound studies?

Neutrophils are short-lived and should ideally be used within 2-4 hours of isolation for functional assays.[1]

Q3: What is this compound and why is it studied in neutrophils?

This compound is a calcium-binding protein that is abundantly expressed in the cytosol of neutrophils and macrophages.[13][14] It is implicated in processes like cell adhesion.[13][15] Studies have shown that in the presence of calcium and magnesium, this compound can translocate to the granule and cell membranes, suggesting a role in degranulation and other neutrophil functions.[14]

Q4: Can I freeze primary neutrophils for later use?

Cryopreservation of primary neutrophils is generally not recommended as it can lead to activation and apoptosis, making them unsuitable for most functional studies.[9] It is always best to use freshly isolated cells.

Q5: Which anticoagulant should I use for blood collection?

EDTA, heparin, or citrate (B86180) can be used as anticoagulants.[1] The choice may depend on your downstream application, but all are generally suitable for neutrophil isolation.

Experimental Protocols

Protocol 1: Neutrophil Isolation using Density Gradient Centrifugation

This protocol is a standard method for isolating human neutrophils from whole blood using a density gradient medium.[1]

Materials:

  • Anticoagulated whole blood (EDTA, heparin, or citrate)

  • Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque® followed by dextran (B179266) sedimentation)

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • 50 mL and 15 mL conical centrifuge tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer 5 mL of whole blood over 5 mL of density gradient medium in a 15 mL conical tube. Avoid mixing the blood and the medium.[1]

  • Centrifuge at 500 x g for 30-35 minutes at room temperature with the centrifuge brake turned off.[1]

  • After centrifugation, distinct layers will be visible. From top to bottom: plasma, mononuclear cells, separation medium, neutrophils, and a red blood cell pellet.

  • Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil layer and transfer it to a new 50 mL conical tube.

  • Wash the cells by adding HBSS without Ca2+/Mg2+ to a final volume of 45 mL.

  • Centrifuge at 350 x g for 10 minutes at room temperature. A pellet containing neutrophils and contaminating RBCs will form.

  • Discard the supernatant and resuspend the pellet in 2 mL of RBC Lysis Buffer. Incubate for no more than 30-60 seconds.[1][2]

  • Add 10 mL of HBSS without Ca2+/Mg2+ to stop the lysis.

  • Centrifuge at 250 x g for 5 minutes.

  • Discard the supernatant. If the pellet is still red, repeat the RBC lysis step.

  • Resuspend the final neutrophil pellet in an appropriate buffer for your downstream this compound studies.

  • Determine cell count and assess viability (e.g., using Trypan Blue exclusion) and purity (e.g., via cytospin and staining or flow cytometry).

Data Presentation

Table 1: Comparison of Neutrophil Isolation Methods
Method Typical Purity Typical Viability Relative Cost Potential for Activation
Density Gradient (Ficoll/Dextran) >95%[1]>95%[12]LowModerate[9]
Density Gradient (Polymorphprep) >96%[6][16]>97%[6]ModerateModerate[10]
Immunomagnetic Negative Selection >99%[6][16]>97%[6]HighLow[9][11]

Visualizations

Experimental Workflow: Neutrophil Isolation

G cluster_start Blood Collection cluster_separation Density Gradient Separation cluster_wash_lysis Washing and RBC Lysis cluster_final Final Steps start Collect Whole Blood (EDTA/Heparin) layer Layer Blood over Density Medium start->layer centrifuge1 Centrifuge (500g, 30 min) Brake OFF layer->centrifuge1 aspirate Aspirate Plasma & Mononuclear Cell Layers centrifuge1->aspirate collect_pmn Collect Neutrophil Layer aspirate->collect_pmn wash1 Wash with HBSS (-Ca2+/-Mg2+) collect_pmn->wash1 centrifuge2 Centrifuge (350g, 10 min) wash1->centrifuge2 lysis Lyse RBCs (Hypotonic Buffer) centrifuge2->lysis centrifuge3 Centrifuge (250g, 5 min) lysis->centrifuge3 wash2 Final Wash centrifuge3->wash2 resuspend Resuspend in Assay Buffer wash2->resuspend qc Perform Quality Control (Count, Viability, Purity) resuspend->qc end Ready for this compound Studies qc->end

Caption: Workflow for isolating primary neutrophils using density gradient centrifugation.

This compound Translocation Pathway

G cluster_cell Neutrophil cluster_cytosol Cytosol cluster_granule Granule cluster_membrane Plasma Membrane grancalcin_cytosol This compound grancalcin_granule This compound grancalcin_cytosol->grancalcin_granule + Mg2+ grancalcin_membrane This compound grancalcin_cytosol->grancalcin_membrane + Ca2+ & Mg2+ grancalcin_granule->grancalcin_membrane + Ca2+ stimulus Cell Activation (e.g., Ca2+ influx) ca_mg Ca2+ & Mg2+ stimulus->ca_mg mg Mg2+

Caption: Divalent cation-dependent localization of this compound within neutrophils.

References

Technical Support Center: Enhancing Recombinant Grancalcin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of recombinant grancalcin expression. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the expression and purification of recombinant this compound.

Q1: Why am I observing low or no expression of recombinant this compound?

Low or no expression of recombinant this compound can be attributed to several factors, ranging from the expression vector and host strain to the culture conditions.[1]

Possible Causes and Solutions:

Cause Recommended Solution Explanation
Suboptimal Codon Usage Codon-optimize the human this compound gene for E. coli.The frequency of codon usage can differ between humans and E. coli. Optimizing the gene sequence to match the codon preference of E. coli can significantly enhance translation efficiency and protein yield.
Inappropriate Promoter Strength Select a vector with a strong and tightly regulated promoter, such as the T7 promoter.A strong promoter will drive high levels of transcription. Tight regulation is crucial to prevent leaky expression, which can be toxic to the host cells.[2]
Incorrect E. coli Host Strain Use an expression host strain like BL21(DE3) or its derivatives. For potentially toxic proteins, consider strains with tighter control over basal expression, such as BL21(DE3)pLysS.[3]BL21(DE3) contains the T7 RNA polymerase necessary for transcription from a T7 promoter. Strains with pLysS produce T7 lysozyme (B549824), which inhibits basal T7 RNA polymerase activity.
Suboptimal Induction Conditions Optimize the inducer (e.g., IPTG) concentration and the cell density (OD600) at the time of induction.High inducer concentrations can be toxic and may lead to protein misfolding. Inducing at a lower cell density might not yield sufficient biomass, while inducing too late can result in a lower proportion of actively dividing cells.
Plasmid Instability Ensure the presence of the appropriate antibiotic in the culture medium throughout all growth phases.The antibiotic selects for cells containing the expression plasmid, preventing it from being lost during cell division.
mRNA Instability Ensure the 5' end of the this compound mRNA transcript is free of strong secondary structures.Secondary structures in the mRNA can hinder ribosome binding and translation initiation.

Q2: My recombinant this compound is expressed, but it is insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?

Insoluble aggregates of misfolded protein, known as inclusion bodies, are a common issue in high-level recombinant protein expression in E. coli.[1] Several strategies can be employed to improve the solubility of this compound.

Strategies to Enhance this compound Solubility:

Strategy Detailed Approach Rationale
Lower Expression Temperature After induction, reduce the culture temperature to 16-25°C and express for a longer period (e.g., overnight).[2]Lower temperatures slow down the rate of protein synthesis, which can facilitate proper folding and reduce aggregation.
Optimize Inducer Concentration Perform a titration of the inducer (e.g., IPTG) to find the lowest concentration that still provides adequate expression.Reducing the induction level can decrease the rate of protein synthesis, giving the cellular machinery more time to correctly fold the protein.
Utilize a Solubility-Enhancing Fusion Tag Fuse a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound.These fusion partners can act as chaperones, assisting in the proper folding of the target protein. They can also be used for affinity purification.
Co-expression with Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) with your this compound construct.Chaperones assist in the correct folding of proteins and can prevent aggregation.
Modify the Lysis Buffer Include additives such as non-ionic detergents (e.g., Triton X-100), glycerol, or specific salts in the lysis buffer.These additives can help to stabilize the protein and prevent aggregation after cell lysis.

If these strategies do not yield sufficient soluble this compound, the protein can be purified from inclusion bodies under denaturing conditions and subsequently refolded.

Experimental Protocols

Protocol 1: Expression of Recombinant this compound in E. coli

This protocol provides a general workflow for the expression of recombinant this compound. Optimization of specific parameters may be required.

  • Transformation: Transform the E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the this compound gene.

  • Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony from the transformation plate. Incubate overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Continue to incubate the culture. For potentially improved solubility, consider reducing the temperature to 18-30°C for 4-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of this compound from Inclusion Bodies

This protocol outlines the steps for purifying this compound from inclusion bodies.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) containing lysozyme and DNase. Sonicate the suspension on ice to ensure complete cell disruption.

  • Inclusion Body Isolation: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C. The pellet contains the inclusion bodies.

  • Washing Inclusion Bodies: Wash the pellet with a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to remove membrane contaminants. Repeat the centrifugation.[4]

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., DTT).[5]

  • Refolding: Refold the solubilized protein by methods such as dialysis or rapid dilution into a refolding buffer. The optimal refolding buffer composition and conditions need to be determined empirically for this compound.

  • Purification of Refolded Protein: Purify the refolded this compound using chromatography techniques such as affinity chromatography (if a tag is present) followed by size-exclusion chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of recombinant human this compound?

The calculated molecular weight of full-length human this compound (Met1-Ile217) is approximately 24.0 kDa.[6] The observed molecular weight on SDS-PAGE may be slightly higher, around 26 kDa.[6] If a fusion tag is used, the total molecular weight will be correspondingly larger.

Q2: Which purification tags are recommended for recombinant this compound?

Commercially available recombinant this compound is often produced with a tag-free, N-terminal His-tag, or an N-terminal GST-tag. The choice of tag depends on the downstream application and the purification strategy. His-tags allow for efficient purification via immobilized metal affinity chromatography (IMAC), while GST-tags can enhance solubility and are purified using glutathione-based affinity chromatography.

Q3: What are the optimal storage conditions for purified recombinant this compound?

Lyophilized recombinant this compound is typically stable for up to 12 months when stored at -20°C to -80°C.[6] Reconstituted protein solutions can be stored at 4-8°C for a short period (2-7 days). For long-term storage, it is recommended to add a cryoprotectant (e.g., 5-8% trehalose (B1683222) or mannitol) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q4: What is the function of this compound and how does it relate to its expression?

This compound is a calcium-binding protein that plays a role in the adhesion of neutrophils to fibronectin and may be involved in the formation of focal adhesions.[2] Understanding its function can inform expression strategies. For instance, as a calcium-binding protein, ensuring proper folding to maintain the integrity of its EF-hand domains is critical for its biological activity.

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification codon_optimization Codon Optimization of this compound Gene cloning Cloning into Expression Vector codon_optimization->cloning transformation Transformation into E. coli Host cloning->transformation culture Cell Culture & Induction (IPTG) transformation->culture harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis solubilization Solubilization of Inclusion Bodies lysis->solubilization refolding Protein Refolding solubilization->refolding chromatography Chromatography refolding->chromatography

Caption: Workflow for Recombinant this compound Expression and Purification.

troubleshooting_logic start Start Expression check_expression Check for this compound Expression (SDS-PAGE) start->check_expression no_expression No Expression check_expression->no_expression No Band low_expression Low Expression check_expression->low_expression Faint Band good_expression Good Expression check_expression->good_expression Strong Band optimize_expression Optimize Codon Usage, Promoter, Host Strain, Induction Conditions no_expression->optimize_expression low_expression->optimize_expression check_solubility Check Solubility (Soluble vs. Insoluble) good_expression->check_solubility soluble Soluble Protein check_solubility->soluble Soluble insoluble Inclusion Bodies check_solubility->insoluble Insoluble purify Purify Soluble Protein soluble->purify optimize_solubility Lower Temperature, Optimize Inducer, Use Fusion Tags, Co-express Chaperones insoluble->optimize_solubility refold Purify from Inclusion Bodies and Refold insoluble->refold optimize_solubility->check_solubility grancalcin_signaling cluster_cell Neutrophil cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm plexin_b2 Plexin-B2 Receptor downstream Downstream Signaling (e.g., Rho GTPases) plexin_b2->downstream This compound This compound activated_this compound Activated this compound This compound->activated_this compound ca2_ion Ca2+ ca2_ion->this compound Activates adhesion Focal Adhesion Formation & Neutrophil Adhesion activated_this compound->adhesion May regulate downstream->adhesion extracellular_this compound Secreted this compound extracellular_this compound->plexin_b2 Binds to

References

Validation & Comparative

Grancalcin's Role in Neutrophil Adhesion: A Comparative Guide Using Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental findings validating the role of grancalcin in neutrophil adhesion, primarily through the use of this compound knockout (Gca-/-) mice. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways. Furthermore, we will compare this genetic knockout approach with alternative methods for studying neutrophil adhesion.

Unveiling this compound's Function in Neutrophil Adhesion

This compound, a calcium-binding protein abundant in neutrophils, has been implicated in various cellular processes. Studies utilizing this compound-deficient mouse models have been instrumental in elucidating its specific role in neutrophil adhesion, a critical step in the inflammatory response.

Quantitative Analysis of Neutrophil Adhesion in this compound Knockout Mice

Experimental data from studies on this compound knockout mice reveal a significant and specific role for this protein in neutrophil adhesion to the extracellular matrix protein fibronectin. In contrast, adhesion to other matrix components such as collagen, laminin, and vitronectin remains largely unaffected.[1] This specificity suggests a targeted function of this compound in particular adhesion pathways.

Key findings from in vitro adhesion assays are summarized in the table below:

Adhesion ParameterWild-Type NeutrophilsThis compound-Deficient NeutrophilsPercentage Change
Adhesion to FibronectinBaselineDecreased by 60%↓ 60%
Formation of Focal Adhesion ComplexesBaselineDecreased by 89%↓ 89%
Cell Spreading on FibronectinBaselineDecreased by 38%↓ 38%
Adhesion to CollagenNo significant differenceNo significant difference~ 0%
Adhesion to LamininNo significant differenceNo significant difference~ 0%
Adhesion to VitronectinNo significant differenceNo significant difference~ 0%

These results strongly indicate that this compound is a key regulator of neutrophil interaction with fibronectin, a process crucial for neutrophil migration and localization at sites of inflammation.

Experimental Protocols

To ensure reproducibility and allow for critical evaluation, we provide detailed methodologies for the key experiments cited in the validation of this compound's role.

Isolation of Peritoneal Neutrophils from Mice

This protocol outlines the procedure for harvesting neutrophils from the peritoneal cavity of mice following an inflammatory stimulus.

  • Inflammatory Stimulus: Induce sterile peritonitis by intraperitoneal injection of 1.0 ml of 4% thioglycollate broth per 20g of body weight.

  • Harvesting Cells: Four hours post-injection, euthanize the mice by CO2 asphyxiation. Recover peritoneal exudate cells by lavage with 10 ml of phosphate-buffered saline (PBS).

  • Neutrophil Isolation:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Resuspend the cell pellet in a suitable buffer (e.g., RPMI-1640).

    • Isolate neutrophils using a density gradient centrifugation method (e.g., using Polymorphprep™ or a Percoll gradient).

    • After centrifugation, carefully collect the neutrophil layer.

    • Wash the isolated neutrophils with PBS to remove any remaining gradient solution.

    • Perform a cell count and assess purity using a hematology analyzer or by staining and microscopy.

Static Neutrophil Adhesion Assay

This assay quantifies the adhesion of isolated neutrophils to surfaces coated with specific extracellular matrix proteins.

  • Plate Coating:

    • Coat wells of a 24-well or 48-well tissue culture plate with a solution of fibronectin (e.g., 5 µg/mL in PBS) for 2 hours at room temperature.[2] For comparison, coat other wells with collagen, laminin, or vitronectin at similar concentrations.

    • Wash the wells with PBS to remove any unbound protein.

    • Block non-specific binding by incubating the wells with a solution of 1% bovine serum albumin (BSA) in PBS.

  • Adhesion:

    • Resuspend the isolated neutrophils in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES) at a concentration of 3 x 10^6 cells/mL.[2]

    • Add the neutrophil suspension to the protein-coated wells.

    • Incubate for 20-30 minutes at 37°C to allow for adhesion.[2]

  • Quantification:

    • Gently wash the wells with PBS to remove non-adherent neutrophils.

    • Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells (e.g., with crystal violet or a fluorescent dye).

    • Quantify the number of adherent cells by microscopy or by measuring the absorbance/fluorescence of the eluted dye.

Signaling Pathways and Visualizations

The molecular mechanisms by which this compound influences neutrophil adhesion are beginning to be understood. It is proposed that this compound acts as a crucial link between integrin signaling and the actin cytoskeleton.

This compound-Mediated Neutrophil Adhesion Signaling Pathway

Studies suggest that this compound's function is dependent on intracellular calcium levels. Upon neutrophil activation, calcium influx leads to a conformational change in this compound, enabling its interaction with F-actin. This interaction is thought to be essential for the stabilization of focal adhesion complexes and the subsequent spreading of neutrophils on fibronectin. Furthermore, this compound-deficient mice exhibit reduced surface expression of the fibronectin-binding integrins α4β1 and α5β1, suggesting a role for this compound in integrin trafficking or expression.

Grancalcin_Signaling_Pathway cluster_activation Neutrophil Activation cluster_this compound This compound-Mediated Events cluster_integrin Integrin Regulation cluster_adhesion Cellular Adhesion Inflammatory\nStimulus Inflammatory Stimulus Calcium\nInflux Calcium Influx Inflammatory\nStimulus->Calcium\nInflux This compound\n(Inactive) This compound (Inactive) Calcium\nInflux->this compound\n(Inactive) This compound\n(Active) This compound (Active) This compound\n(Inactive)->this compound\n(Active) Ca2+ Binding F-Actin\nInteraction F-Actin Interaction This compound\n(Active)->F-Actin\nInteraction Focal Adhesion\nStabilization Focal Adhesion Stabilization F-Actin\nInteraction->Focal Adhesion\nStabilization This compound This compound Integrin\n(α4β1, α5β1)\nExpression/Trafficking Integrin (α4β1, α5β1) Expression/Trafficking This compound->Integrin\n(α4β1, α5β1)\nExpression/Trafficking Adhesion to\nFibronectin Adhesion to Fibronectin Integrin\n(α4β1, α5β1)\nExpression/Trafficking->Adhesion to\nFibronectin Cell\nSpreading Cell Spreading Focal Adhesion\nStabilization->Cell\nSpreading Adhesion to\nFibronectin->Cell\nSpreading

Caption: this compound signaling in neutrophil adhesion.

Experimental Workflow: Validating this compound's Role

The logical flow of experiments to validate the role of this compound in neutrophil adhesion using knockout mice is depicted below.

Experimental_Workflow cluster_mice Mouse Models cluster_neutrophil_isolation Neutrophil Isolation cluster_adhesion_assay Adhesion Assays cluster_analysis Data Analysis WT Wild-Type Mice Stimulus Thioglycollate Injection WT->Stimulus KO This compound KO Mice KO->Stimulus Harvest Peritoneal Lavage Stimulus->Harvest Isolation Density Gradient Centrifugation Harvest->Isolation Plating Plate Neutrophils on Coated Surfaces (Fibronectin, Collagen, etc.) Isolation->Plating Incubation Incubation (37°C) Plating->Incubation Washing Wash Non-adherent Cells Incubation->Washing Quantification Quantify Adherent Neutrophils Washing->Quantification Comparison Compare Adhesion between WT and KO Neutrophils Quantification->Comparison Conclusion Determine this compound's Role in Adhesion Comparison->Conclusion

Caption: Workflow for assessing neutrophil adhesion.

Comparison with Alternative Methodologies

While the use of knockout mice provides definitive genetic evidence, other techniques offer complementary insights into neutrophil adhesion.

MethodologyDescriptionAdvantagesDisadvantages
This compound Knockout Mice Genetic deletion of the this compound gene to study the resulting phenotype.High specificity for this compound's function; allows for in vivo and ex vivo studies.Time-consuming and expensive to generate; potential for compensatory mechanisms.
In Vitro Flow Chamber Assay Mimics physiological blood flow, allowing for the study of neutrophil adhesion under shear stress.[3]More physiologically relevant than static assays; allows for real-time visualization of adhesion dynamics.Requires specialized equipment; may not fully replicate the complexity of the in vivo microenvironment.
Intravital Microscopy Direct visualization of neutrophil adhesion and migration within the vasculature of a living animal.Provides real-time, in vivo data in a physiological context; allows for the study of the entire adhesion cascade.Technically challenging; limited to accessible tissues (e.g., cremaster muscle, mesentery); potential for phototoxicity.
Microfluidic Devices Miniaturized systems that allow for precise control of the cellular microenvironment and chemoattractant gradients.High-throughput potential; requires small sample volumes; allows for complex experimental designs.Fabrication can be complex; may not fully recapitulate the three-dimensional tissue architecture.
Pharmacological Inhibition Use of small molecules to inhibit the function of proteins involved in adhesion signaling pathways.Allows for temporal control of inhibition; can be applied to human cells.Potential for off-target effects; inhibitor specificity can be a concern.

Conclusion

The use of this compound knockout mice has been pivotal in establishing the specific role of this protein in neutrophil adhesion to fibronectin. The quantitative data clearly demonstrates a significant reduction in adhesion, focal adhesion formation, and cell spreading in the absence of this compound. While this genetic approach provides a powerful tool for validation, a comprehensive understanding of neutrophil adhesion benefits from a multi-faceted approach that incorporates alternative methodologies such as flow chamber assays and intravital microscopy to bridge the gap between in vitro findings and the complex in vivo environment. For drug development professionals, these findings highlight this compound as a potential therapeutic target for modulating neutrophil-mediated inflammation.

References

A Comparative Guide to the Function of Grancalcin and Other EF-hand Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the function of grancalcin with other well-characterized EF-hand calcium-binding proteins: calmodulin, troponin C, and calbindin. The information presented herein is supported by experimental data to provide an objective analysis of their respective roles in cellular signaling.

Introduction to EF-hand Proteins

EF-hand proteins are a large family of calcium-binding proteins characterized by a common structural motif: the EF-hand. This helix-loop-helix motif allows for the precise binding of calcium ions, which in turn triggers conformational changes that modulate the protein's interaction with downstream targets. This mechanism is central to a vast array of cellular processes, from muscle contraction to signal transduction and calcium buffering. This guide will delve into the functional nuances of four key EF-hand proteins to highlight their similarities and distinctions.

Quantitative Comparison of EF-hand Protein Properties

The following table summarizes the key quantitative parameters of this compound, calmodulin, troponin C, and calbindin D28k.

PropertyThis compoundCalmodulin (CaM)Troponin C (TnC)Calbindin D28k
Number of EF-hand Motifs 5 (Penta-EF-hand)[1]4[2]4[2]6 (4 active Ca2+-binding)[3]
Calcium Binding Sites 4[4]4[2]4 (skeletal), 3 (cardiac)4[3]
Calcium Dissociation Constant (Kd) Data not readily available; Ca2+-dependent translocation suggests physiologically relevant affinity.[1][4]0.5 - 5 µM (cooperative binding)[2][5]High affinity sites: ~0.01-0.1 µMLow affinity (regulatory) sites: ~1-10 µM[6]~0.01 - 1 µM[7]
Primary Function Regulation of neutrophil adhesion, granule-membrane fusion, and inflammation[1][8]Ubiquitous Ca2+ sensor, signal transduction[8]Trigger for muscle contraction[9]Intracellular Ca2+ buffer and transporter[3][10]

Functional Comparison

This compound

This compound is a penta-EF-hand protein predominantly expressed in neutrophils and macrophages.[1] Its function is closely tied to the innate immune response. Upon an increase in intracellular calcium, this compound translocates from the cytosol to the granule and plasma membranes.[1][4] This calcium-dependent localization is crucial for its role in processes such as neutrophil adhesion to fibronectin and degranulation.[1][8] Recent studies have also implicated this compound in signaling pathways related to inflammation and skeletal aging through its interaction with receptors like plexin-B2.[11] Unlike calmodulin, which has a broad range of targets, this compound's interactions appear to be more specialized to immune cell functions.

Calmodulin

Calmodulin is a highly conserved and ubiquitous calcium sensor that plays a central role in numerous signaling pathways.[8] Upon binding calcium, calmodulin undergoes a significant conformational change, exposing hydrophobic surfaces that allow it to interact with and regulate a diverse array of over 300 target proteins.[12] These targets include kinases, phosphatases, ion channels, and transcription factors, making calmodulin a master regulator of cellular processes such as metabolism, apoptosis, muscle contraction, and memory.[8][13] The binding of calmodulin to its targets is a key event in transducing calcium signals into specific cellular responses.[8]

Troponin C

Troponin C is a specialized EF-hand protein that functions as the calcium-sensitive switch for muscle contraction in skeletal and cardiac muscles.[9] It is a component of the troponin complex, which also includes troponin I (the inhibitory subunit) and troponin T (the tropomyosin-binding subunit).[14] When intracellular calcium levels rise, calcium binds to the regulatory sites of troponin C, inducing a conformational change in the entire troponin complex.[15][16] This change relieves the inhibition of troponin I on the actin filament, allowing for the interaction of actin and myosin and subsequent muscle contraction.[17]

Calbindin

Calbindin, particularly the 28kDa isoform (calbindin-D28k), primarily functions as a high-capacity intracellular calcium buffer.[3][10] It contains six EF-hand motifs, four of which actively bind calcium with high affinity.[3] Unlike sensor proteins like calmodulin and troponin C, the binding of calcium to calbindin does not induce a large conformational change that exposes a hydrophobic patch for target interaction.[16] Instead, its main role is to sequester calcium ions, thereby modulating the amplitude and duration of intracellular calcium transients and protecting cells from calcium-induced damage.[10] It is also involved in the transport of calcium across epithelial cells.[7]

Signaling Pathways and Molecular Interactions

This compound Signaling in Neutrophils

The precise signaling cascade initiated by this compound is an active area of research. However, its calcium-dependent translocation and interaction with proteins like L-plastin suggest its involvement in cytoskeletal rearrangements necessary for cell adhesion and migration.[18]

Grancalcin_Signaling ↑ [Ca2+] ↑ [Ca2+] Grancalcin_inactive This compound (Cytosol) ↑ [Ca2+]->Grancalcin_inactive Grancalcin_active This compound-Ca2+ (Membrane/Granules) Grancalcin_inactive->Grancalcin_active Translocation L_plastin L-plastin Grancalcin_active->L_plastin Interaction Degranulation Degranulation Grancalcin_active->Degranulation Adhesion Neutrophil Adhesion (e.g., to Fibronectin) L_plastin->Adhesion

This compound activation and downstream effects.
Calmodulin-Mediated Signaling

Calmodulin is a central hub in calcium signaling, activating a multitude of downstream pathways. A classic example is the activation of CaM kinases.

Calmodulin_Signaling ↑ [Ca2+] ↑ [Ca2+] CaM_inactive Calmodulin ↑ [Ca2+]->CaM_inactive CaM_active Ca2+/Calmodulin Complex CaM_inactive->CaM_active Binding CaMKII_inactive CaM Kinase II (inactive) CaM_active->CaMKII_inactive Activation CaMKII_active CaM Kinase II (active) CaMKII_inactive->CaMKII_active Target_protein Target Protein CaMKII_active->Target_protein Phosphorylation Phospho_Target Phosphorylated Target Protein Target_protein->Phospho_Target Cellular_Response Cellular Response Phospho_Target->Cellular_Response

Calmodulin-dependent activation of CaM Kinase II.
Troponin C in Muscle Contraction

The signaling role of troponin C is highly specific to the regulation of muscle contraction through its interaction with other troponin subunits and tropomyosin.

TroponinC_Signaling ↑ [Ca2+] ↑ [Ca2+] TnC Troponin C ↑ [Ca2+]->TnC Tn_Complex_inactive Troponin Complex (Actin-Myosin Blocked) TnC->Tn_Complex_inactive Conformational Change Tn_Complex_active Troponin Complex (Active) Tn_Complex_inactive->Tn_Complex_active Tropomyosin Tropomyosin Shift Tn_Complex_active->Tropomyosin Myosin_Binding_Site Myosin Binding Site on Actin Exposed Tropomyosin->Myosin_Binding_Site Muscle_Contraction Muscle Contraction Myosin_Binding_Site->Muscle_Contraction

Role of Troponin C in initiating muscle contraction.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring Calcium Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

ITC_Workflow start Start prep_protein Prepare apo-Protein in Chelex-treated buffer start->prep_protein prep_ca Prepare CaCl2 solution in the same buffer start->prep_ca load_itc Load protein into sample cell and CaCl2 into syringe prep_protein->load_itc prep_ca->load_itc run_titration Perform titration at constant temperature (e.g., 25°C) load_itc->run_titration analyze_data Analyze data to determine Kd, n, and ΔH run_titration->analyze_data end End analyze_data->end

Workflow for Isothermal Titration Calorimetry.

Methodology:

  • Sample Preparation: Purified EF-hand protein is extensively dialyzed against a calcium-free buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) treated with Chelex resin to remove divalent cations. A concentrated solution of CaCl2 is prepared in the final dialysis buffer.[19]

  • ITC Setup: The ITC instrument (e.g., MicroCal PEAQ-ITC) is equilibrated at the desired temperature (e.g., 25°C). The protein solution (e.g., 20-50 µM) is loaded into the sample cell, and the CaCl2 solution (e.g., 0.5-1 mM) is loaded into the injection syringe.[19][20]

  • Titration: A series of small injections (e.g., 2 µL) of the CaCl2 solution are made into the protein solution with constant stirring. The heat change associated with each injection is measured.[14][21]

  • Data Analysis: The integrated heat data are plotted against the molar ratio of calcium to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[19][20]

Circular Dichroism (CD) Spectroscopy for Monitoring Conformational Changes

CD spectroscopy is a powerful technique for examining the secondary and tertiary structure of proteins in solution and can be used to monitor conformational changes upon ligand binding.

Methodology:

  • Sample Preparation: The protein sample is prepared in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaF, pH 7.0) at a concentration of approximately 0.1-0.2 mg/mL.[2][22]

  • CD Measurement: Far-UV CD spectra (e.g., 190-260 nm) are recorded at a constant temperature (e.g., 20°C) in the absence (apo) and presence (holo) of saturating concentrations of CaCl2.[13][23]

  • Data Analysis: The change in the CD signal, particularly at wavelengths corresponding to alpha-helical content (e.g., 208 and 222 nm), indicates a conformational change. The data is typically presented as mean residue ellipticity.[22][24]

Surface Plasmon Resonance (SPR) for Analyzing Protein-Protein Interactions

SPR is a label-free technique used to study the kinetics and affinity of biomolecular interactions in real-time.

Methodology:

  • Chip Preparation: One protein (the ligand, e.g., this compound) is immobilized onto the surface of a sensor chip (e.g., CM5 chip) via amine coupling.[21][25]

  • Interaction Analysis: The other protein (the analyte, e.g., a potential target protein) is injected at various concentrations over the chip surface. The binding and dissociation are monitored in real-time by measuring the change in the refractive index at the surface.[25]

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[5]

Conclusion

This compound, calmodulin, troponin C, and calbindin, while all members of the EF-hand superfamily, have evolved distinct functional roles. Calmodulin acts as a versatile and widespread calcium sensor, troponin C is a highly specialized molecular switch for muscle contraction, and calbindin serves primarily as a calcium buffer. This compound is emerging as a key regulator in immune cell function, with its specific signaling pathways and full range of interaction partners being an exciting area of ongoing research. Understanding the functional distinctions between these proteins is crucial for elucidating the complex tapestry of calcium signaling and for the development of targeted therapeutics.

References

Grancalcin vs. Calpain: A Comparative Guide to their Roles in Regulating Neutrophil Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil migration is a cornerstone of the innate immune response, requiring a symphony of molecular events to guide these leukocytes from the bloodstream to sites of inflammation. Among the key regulators of this process are two calcium-binding proteins, grancalcin and calpain. While both are expressed in neutrophils and respond to calcium signals, they exert distinct and non-overlapping functions in the intricate process of cell motility. This guide provides an objective comparison of their roles, supported by experimental data, to aid researchers in understanding their unique contributions to neutrophil migration.

At a Glance: this compound vs. Calpain in Neutrophil Migration

FeatureThis compoundCalpain
Primary Role in Migration Adhesion to fibronectinRegulation of migration dynamics (speed vs. directionality)
Effect of Deficiency/Inhibition on Adhesion Decreased adhesion to fibronectinIncreased adhesion
Effect of Deficiency/Inhibition on Random Migration (Chemokinesis) Not significantly affected in vivoDramatically increased
Effect of Deficiency/Inhibition on Directed Migration (Chemotaxis) Not significantly affected in vivoDecreased directional persistence
Key Interacting Partner F-actin, potentially integrinsTalin, Cdc42, Rac
Mechanism of Action Likely involved in linking integrins to the actin cytoskeleton to stabilize adhesionProteolytic cleavage of cytoskeletal and signaling proteins to control cell polarization and detachment

In-Depth Comparison

This compound: A Key Player in Neutrophil Adhesion

This compound is a penta-EF-hand calcium-binding protein highly expressed in neutrophils. Experimental evidence primarily points to its crucial role in the adhesion of neutrophils to the extracellular matrix protein, fibronectin.

Studies utilizing this compound-deficient mice have demonstrated that the absence of this compound leads to a significant impairment in neutrophil adhesion to fibronectin-coated surfaces.[1][2] This is accompanied by a reduction in the formation of focal adhesion complexes and decreased cell spreading.[1][2] Interestingly, this adhesion defect appears specific to fibronectin, as adhesion to other extracellular matrix proteins like collagen, laminin, and vitronectin remains largely unaffected.[1][2]

While adhesion is a critical prerequisite for migration, studies on leukocyte recruitment in a sterile peritonitis model in this compound-deficient mice did not show a significant defect in the overall migration of neutrophils to the inflammatory site.[3] This suggests that while this compound is vital for a specific type of adhesion, neutrophils may utilize alternative mechanisms to migrate in certain in vivo contexts. Recent proteomic analysis has identified F-actin as a direct binding partner of this compound, suggesting a mechanism where this compound may link integrin-mediated adhesion to the actin cytoskeleton, thereby stabilizing cell adhesion.

Calpain: The Dual Regulator of Neutrophil Motility

Calpains are a family of calcium-dependent cysteine proteases. In neutrophils, calpain, particularly the µ-calpain isoform, acts as a critical regulator of cell migration with a paradoxical role.[4]

Constitutive calpain activity in resting neutrophils appears to function as a negative regulator of migration.[4][5] Inhibition of calpain leads to a dramatic increase in random neutrophil migration (chemokinesis), with migration speeds increasing by over 10-fold.[4] This increased motility is associated with spontaneous cell polarization and adhesion.[4]

However, this enhanced random migration comes at the cost of directional accuracy. Calpain inhibition significantly decreases the ability of neutrophils to migrate directionally along a chemoattractant gradient (chemotaxis) and reduces their directional persistence.[4] This suggests that while basal calpain activity suppresses random movement, localized and dynamic calpain activity is essential for efficient chemotaxis.

The mechanism of calpain action involves the proteolytic cleavage of various substrates that are critical for cell motility. One key substrate is the cytoskeletal protein talin, the cleavage of which can modulate cell adhesion.[6] Furthermore, calpain activity influences the activation of the Rho GTPases Cdc42 and Rac, which are master regulators of cell polarity and actin polymerization, essential for directed migration.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the roles of this compound and calpain in neutrophil migration.

Table 1: Effect of this compound Deficiency on Neutrophil Adhesion and Spreading

ParameterWild-Type NeutrophilsThis compound-Deficient NeutrophilsPercentage ChangeReference
Adhesion to Fibronectin (cells/mm²)~2500~1000~60% decrease[1][2]
Formation of Focal Adhesion Complexes (%)100% (normalized)~11%~89% decrease[1][2]
Cell Spreading on Fibronectin (%)100% (normalized)~62%~38% decrease[1][2]

Table 2: Effect of Calpain Inhibition on Neutrophil Migration Speed (Chemokinesis)

ConditionVehicle ControlCalpain Inhibitor (ALLN)Calpain Inhibitor (ALLM)Calpain Inhibitor (Calpastatin peptide)IL-8 StimulationfMLP StimulationReference
Migration Speed (µm/hr) 45.0 ± 47515.3 ± 62.6516.1 ± 70.3277.3 ± 40.7428.9 ± 94.9390.0 ± 35.2[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Grancalcin_Calpain_Signaling cluster_this compound This compound Signaling cluster_calpain Calpain Signaling This compound This compound Integrin Integrin Actin F-actin Cytoskeleton Adhesion Stable Adhesion to Fibronectin Calpain Calpain Talin Talin Cdc42_Rac Cdc42/Rac Migration Directed Migration (Chemotaxis) RandomMigration Random Migration (Chemokinesis) Adhesion_Calpain Adhesion

Caption: Signaling pathways of this compound and calpain in neutrophils.

Experimental Workflow: Neutrophil Adhesion Assay

Adhesion_Assay_Workflow

Caption: Workflow for assessing neutrophil adhesion to fibronectin.

Experimental Workflow: In Vitro Chemotaxis Assay (Boyden Chamber)

Chemotaxis_Assay_Workflow

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

Experimental Protocols

Neutrophil Adhesion to Fibronectin Assay

This protocol is adapted from studies on this compound-deficient neutrophils.[1][2]

  • Plate Coating: 96-well plates are coated with 10 µg/ml fibronectin in PBS and incubated overnight at 4°C. Plates are then washed with PBS to remove unbound fibronectin.

  • Neutrophil Isolation: Neutrophils are isolated from the bone marrow or peritoneal exudate of wild-type and this compound-deficient mice.

  • Cell Seeding: Isolated neutrophils are resuspended in an appropriate buffer (e.g., HBSS) and seeded onto the fibronectin-coated wells at a density of 1 x 10^6 cells/ml.

  • Adhesion: Cells are allowed to adhere for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: Adherent cells are fixed with 4% paraformaldehyde and stained with a suitable dye (e.g., crystal violet). The number of adherent cells is quantified by microscopy, counting several random fields of view per well.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is based on studies investigating the effect of calpain inhibitors on neutrophil migration.[4][7]

  • Chamber Setup: A chemoattractant such as fMLP (10 nM) or IL-8 (10 ng/mL) is placed in the lower wells of a modified Boyden chamber.

  • Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Inhibitor Treatment: Isolated neutrophils are pre-incubated with a calpain inhibitor (e.g., 50 µg/ml ALLN) or a vehicle control for 30 minutes at 37°C.

  • Membrane Placement: A polycarbonate filter with a 3-5 µm pore size is placed over the lower wells.

  • Cell Seeding: The pre-treated neutrophil suspension is added to the upper wells.

  • Migration: The chamber is incubated at 37°C in 5% CO2 for 60-90 minutes to allow neutrophils to migrate through the filter towards the chemoattractant.

  • Quantification: The filter is removed, and the upper surface is wiped to remove non-migrated cells. The migrated cells on the lower surface of the filter are fixed, stained, and counted under a microscope. Alternatively, cells can be pre-labeled with a fluorescent dye like Calcein-AM, and the fluorescence of migrated cells in the lower chamber can be quantified using a plate reader.

Conclusion

This compound and calpain are both important calcium-regulated proteins in neutrophils, yet they play distinct roles in the complex process of migration. This compound is a key mediator of firm adhesion to fibronectin, a function that is likely critical for neutrophil localization within tissues. In contrast, calpain acts as a dynamic regulator of motility, where its constitutive activity suppresses random migration, while its localized and controlled activity is essential for efficient directed migration. Understanding the differential roles of these two proteins provides a more nuanced view of the molecular machinery governing neutrophil trafficking and opens avenues for the development of targeted therapeutics for inflammatory diseases. Future research should aim to elucidate the interplay between this compound-mediated adhesion and calpain-regulated motility to fully comprehend the orchestration of neutrophil migration.

References

Grancalcin vs. Sorcin in Macrophages: A Comparative Guide to Functional Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Grancalcin and sorcin, both members of the penta-EF-hand (PEF) family of calcium-binding proteins, are expressed in macrophages and are implicated in a variety of cellular processes.[1][2][3] While they share structural similarities, emerging evidence suggests they have distinct functional roles within these critical immune cells. This guide provides a comprehensive comparison of this compound and sorcin in macrophages, summarizing key functional differences, presenting available quantitative data, and detailing relevant experimental protocols.

Core Functional Differences

While direct comparative studies on the functions of this compound and sorcin in macrophages are limited, available evidence points towards divergent roles. This compound appears to be more involved in extracellular signaling, particularly in the context of aging and chronic inflammation, whereas sorcin's functions seem to be primarily intracellular, revolving around the fine-tuning of calcium homeostasis and its implications for inflammatory signaling and cell survival.

This compound is increasingly recognized as a secreted protein from macrophages, particularly senescent ones, that can influence the tissue microenvironment.[4][5] Key functions attributed to this compound in the context of macrophages include:

  • Induction of Senescence: Secreted by senescent macrophages, this compound can induce senescence in neighboring cells, such as skeletal stem/progenitor cells, thereby contributing to age-related pathologies like impaired fracture healing.[5]

  • Pro-inflammatory Signaling: In the context of skeletal aging, pro-inflammatory and senescent macrophages accumulate in the bone marrow and secrete abundant this compound.[4]

  • Cell Adhesion: While studies in neutrophils show that this compound deficiency impairs adhesion to fibronectin, its specific role in macrophage adhesion is less clear. However, given the shared myeloid lineage, a similar function is plausible.

Sorcin , on the other hand, is well-established as a crucial regulator of intracellular calcium dynamics.[2][6] Its functions in macrophages are less directly studied but can be inferred from its known interactions and roles in other cell types, including other myeloid cells:

  • Calcium Homeostasis: Sorcin modulates the activity of key calcium channels and pumps, such as Ryanodine Receptors (RyRs) and SERCA, thereby regulating calcium levels in the endoplasmic reticulum and cytoplasm.[2][7][8] This function is critical for a multitude of macrophage activities that are calcium-dependent, including phagocytosis and cytokine secretion.

  • Inflammatory Cytokine Secretion: Recent research suggests sorcin can influence the secretion of inflammatory cytokines. For instance, it has been shown to form a positive feedback loop with STAT3 to increase the transcription of Serpin E1 and CCL5 in the context of pancreatic cancer.[9][10] Furthermore, sorcin's interaction with the NLRP3 inflammasome suggests a role in the processing and release of potent pro-inflammatory cytokines like IL-1β.[11]

  • Multi-drug Resistance: In various cell types, including myeloid leukemia cells, sorcin is linked to multi-drug resistance, a function that could be relevant in the context of macrophage interactions with therapeutic agents.[12][13][14]

Quantitative Data Summary

Direct quantitative comparisons of this compound and sorcin's impact on macrophage functions are scarce in the literature. The following tables summarize the available quantitative data for each protein individually.

Table 1: Quantitative Data on this compound Function in Macrophages

Functional ParameterCell TypeExperimental FindingQuantitative DataReference
Macrophage RecruitmentMurine Peritoneal CavityNo significant difference in macrophage recruitment in response to thioglycolate in this compound-deficient mice compared to wild-type.Data presented as cell counts per microliter, showing no statistically significant difference.[15]
PhagocytosisThis compound-deficient neutrophilsNormal phagocytosis of Staphylococcus aureus.No significant difference in the number of phagocytosed bacteria per cell compared to wild-type.

Table 2: Quantitative Data on Sorcin Function Related to Macrophages

Functional ParameterCell TypeExperimental FindingQuantitative DataReference
Inflammatory Cytokine SecretionPancreatic cancer cells (co-cultured with macrophages)Sorcin overexpression leads to increased secretion of Serpin E1 and CCL5.Data presented as relative mRNA levels and protein concentrations in conditioned media.[9][10]
Correlation with mdr1 expressionAcute Myeloid Leukemia (AML) patient blastsPositive correlation between sorcin and mdr1 expression.Correlation coefficient (r) = 0.841, p < 0.001[12]

Signaling Pathways and Experimental Workflows

This compound Signaling in the Tissue Microenvironment

This compound secreted by senescent macrophages can bind to the Plexin-B2 receptor on target cells, such as skeletal stem/progenitor cells, initiating a signaling cascade that leads to cellular senescence.[4][5]

Grancalcin_Signaling Macrophage Senescent Macrophage This compound This compound (Secreted) Macrophage->this compound Secretes PlexinB2 Plexin-B2 Receptor This compound->PlexinB2 Binds TargetCell Target Cell (e.g., Skeletal Stem Cell) Signaling Downstream Signaling PlexinB2->Signaling Activates Senescence Cellular Senescence Signaling->Senescence Induces Sorcin_Calcium_Homeostasis cluster_ER ER Membrane Sorcin Sorcin RyR Ryanodine Receptor (RyR) Sorcin->RyR Inhibits SERCA SERCA Pump Sorcin->SERCA Activates Ca2_plus Ca²⁺ Cytosol Cytosol Ca2_plus->SERCA Uptake Macrophage_Functions Macrophage Functions (Phagocytosis, Cytokine Secretion) Ca2_plus->Macrophage_Functions Regulates ER Endoplasmic Reticulum RyR->Ca2_plus Release

References

Restoring Grancalcin Function: A Comparative Guide to Rescue Experiments in Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Grancalcin (GCA), a calcium-binding protein predominantly expressed in neutrophils and macrophages, has emerged as a key regulator in a variety of cellular processes, including inflammation, immune response, and cell fate determination. The study of this compound-deficient cells and animal models has revealed its involvement in metabolic disorders and age-related pathologies. Rescue experiments, aimed at restoring this compound function in deficient systems, are critical for validating these findings and exploring the therapeutic potential of targeting this protein.

This guide provides a comparative overview of experimental approaches to rescue this compound-deficient phenotypes, drawing on available data from loss-of-function and gain-of-function studies. While direct genetic rescue experiments for this compound are not extensively documented in publicly available literature, this guide synthesizes findings from related studies to provide a framework for designing and interpreting such experiments. We will explore the effects of this compound deficiency and the outcomes of interventions that mimic a "rescue," such as the administration of recombinant this compound or the use of neutralizing antibodies.

Data Presentation: Comparing this compound-Deficient and "Rescued" Phenotypes

The following tables summarize quantitative data from studies on this compound-deficient mice and experiments involving the administration of recombinant this compound or neutralizing antibodies, which serve as proxies for rescue experiments.

Table 1: Metabolic Phenotypes in this compound-Deficient vs. This compound-Treated Mice

ParameterWild-Type (WT)This compound-Deficient (Gca-/-)WT + Recombinant GCAGca-/- + GCA-Neutralizing AntibodyCitation
Insulin (B600854) Sensitivity NormalImprovedImpairedImproved[1]
Adipose Tissue Inflammation BasalReducedIncreasedReduced[1]
Glucose Tolerance NormalImprovedImpairedImproved[1]

Table 2: Skeletal Phenotypes in this compound-Deficient vs. This compound-Treated Mice

| Parameter | Young Wild-Type (WT) | Aged Wild-Type (WT) | Young WT + Recombinant GCA | Aged Gca-/- | Aged WT + GCA-Neutralizing Antibody | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Bone Formation Rate | Normal | Decreased | Decreased | Increased | Increased |[2],[3] | | Osteogenesis | Normal | Repressed | Repressed | Delayed Aging | Improved |[2] | | Adipogenesis in Bone Marrow | Low | Increased | Increased | Delayed Aging | Reduced |[2] |

Table 3: Angiogenesis-Related Phenotypes

| Parameter | Control | this compound-Deficient (Myeloid-Specific) | Control + Recombinant GCA | Diabetic Model | Diabetic Model + GCA-Neutralizing Antibody | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Wound Healing | Normal | - | - | Delayed | Accelerated |[4] | | Angiogenesis | Normal | Enhanced | Impaired | Impaired | Improved |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.

Generation of this compound-Deficient Mice

This compound-deficient mice (Gca-/-) were generated using homologous recombination in embryonic stem (ES) cells.

  • Targeting Vector Construction: A targeting vector was designed to disrupt the Gca gene. This typically involves replacing a critical exon with a neomycin resistance cassette.

  • ES Cell Transfection and Selection: The targeting vector was electroporated into ES cells. Cells that successfully integrated the vector were selected using G418 (neomycin).

  • Southern Blot Analysis: Correctly targeted ES cell clones were identified by Southern blot analysis.

  • Blastocyst Injection and Chimera Generation: Verified ES cell clones were injected into blastocysts, which were then implanted into pseudopregnant female mice. The resulting chimeric offspring were identified by coat color.

  • Germline Transmission: Chimeric mice were bred to establish germline transmission of the targeted allele. Heterozygous (Gca+/-) mice were then intercrossed to generate homozygous (Gca-/-) knockout mice.[5]

Administration of Recombinant this compound

To study the gain-of-function effects of this compound, recombinant GCA protein was administered to mice.

  • Protein Expression and Purification: Recombinant human or mouse this compound was expressed in E. coli and purified using affinity chromatography.

  • Animal Treatment: Purified recombinant GCA was administered to mice via intraperitoneal or local injection at specified concentrations and frequencies. Control animals received a vehicle control (e.g., PBS).[2],[3]

Application of this compound-Neutralizing Antibody

To block the function of extracellular this compound, a neutralizing antibody was used.

  • Antibody Development: A monoclonal or polyclonal antibody with high affinity and specificity for this compound was developed.

  • In Vivo Administration: The this compound-neutralizing antibody was administered to mice, typically through systemic (e.g., intraperitoneal) or local injection, to block the activity of circulating or locally secreted this compound.[2],[4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways involving this compound and a generalized workflow for a rescue experiment.

Grancalcin_PAK1_NFkB_Pathway This compound This compound PHB2 Prohibitin-2 (PHB2) Receptor This compound->PHB2 Binds to PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates Inflammation Adipose Tissue Inflammation & Insulin Resistance NFkB->Inflammation Promotes

Caption: this compound-PHB2-PAK1-NF-κB Signaling Pathway.

Grancalcin_PlexinB2_Pathway This compound This compound PlexinB2 Plexin-B2 Receptor This compound->PlexinB2 Binds to Downstream Downstream Signaling PlexinB2->Downstream Partially Inactivates Osteogenesis Osteogenesis Downstream->Osteogenesis Represses Adipogenesis Adipogenesis Downstream->Adipogenesis Promotes

Caption: this compound-Plexin-B2 Signaling in Skeletal Aging.

Rescue_Experiment_Workflow Deficient_Cell This compound-Deficient Cells (Gca-/-) Rescue_Vector Construct Rescue Vector (e.g., Lentivirus with GCA cDNA) Transduction Transduce Deficient Cells Deficient_Cell->Transduction Rescue_Vector->Transduction Selection Select for Transduced Cells Transduction->Selection Rescued_Cell Rescued Cells (Gca-/- with GCA expression) Selection->Rescued_Cell Phenotype_Analysis Phenotypic Analysis Rescued_Cell->Phenotype_Analysis Comparison Compare Phenotypes: WT vs. Gca-/- vs. Rescued Phenotype_Analysis->Comparison

Caption: Generalized Workflow for a this compound Rescue Experiment.

References

Unraveling the Grancalcin-Plexin-B2 Axis in Skeletal Aging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental evidence confirming the Grancalcin-Plexin-B2 interaction in skeletal aging. We delve into the downstream signaling pathways, compare this axis with alternative mechanisms, and provide detailed experimental protocols and quantitative data to support further investigation and therapeutic development.

Executive Summary

Skeletal aging is characterized by a progressive decline in bone mass and regenerative capacity, driven by a complex interplay of cellular and molecular factors. A pivotal interaction has been identified between this compound (GCA), a calcium-binding protein secreted by senescent immune cells, and Plexin-B2 (PLXNB2), a transmembrane receptor on bone marrow mesenchymal stromal cells (BMSCs) and skeletal stem/progenitor cells (SSPCs). This guide dissects the experimental evidence establishing this interaction and its downstream consequences, offering a comparative analysis of related and alternative signaling pathways implicated in the aging skeleton.

The this compound-Plexin-B2 Interaction: A Central Regulator of Skeletal Aging

During the aging process, there is an accumulation of senescent immune cells, particularly macrophages and neutrophils, in the bone marrow. These senescent cells secrete a variety of factors, including this compound.[1][2][3][4] Research has demonstrated that secreted this compound binds directly to the Plexin-B2 receptor on the surface of BMSCs and SSPCs.[1][5][6] This binding event triggers a signaling cascade that ultimately represses osteogenesis (bone formation) and promotes adipogenesis (fat formation), contributing to the characteristic features of skeletal aging.[1][7]

Downstream Signaling Pathways

Two primary downstream signaling pathways have been identified to mediate the effects of the this compound-Plexin-B2 interaction:

  • FAK-SRC-YAP Pathway Inhibition: The binding of this compound to Plexin-B2 leads to the partial inactivation of the FAK-SRC-YAP signaling pathway.[8] This pathway is crucial for osteogenic differentiation. Its inhibition shifts the balance of BMSC differentiation away from bone-forming osteoblasts and towards fat-forming adipocytes.

  • Arg2-Mediated Mitochondrial Dysfunction: The GCA-PLXNB2 axis can also activate Arginase-2 (Arg2), leading to mitochondrial dysfunction within SSPCs.[6][9] This impairment of mitochondrial function induces a senescent state in the progenitor cells, further diminishing their regenerative capacity.

Comparative Analysis with Alternative Signaling Pathways

While the this compound-Plexin-B2 axis is a significant contributor to skeletal aging, other signaling pathways involving Plexin-B2 and alternative mechanisms also play crucial roles in bone homeostasis.

Signaling PathwayInteracting PartnersCellular ContextFunctional Outcome in BoneRelevance to Aging
This compound-Plexin-B2 This compound, Plexin-B2BMSCs, SSPCsInhibits osteogenesis, promotes adipogenesis, induces senescence.[1][6]Directly promotes skeletal aging phenotype.
Plexin-B2/RhoA Plexin-B2, RhoABMSCs, OsteoblastsPromotes osteogenic differentiation.[10]Dysregulation may contribute to age-related decline in bone formation.
Angiogenin-Plexin-B2 Angiogenin, Plexin-B2Endothelial CellsProtects against endothelial cell senescence, supporting vascular health in bone.Impairment could lead to reduced bone vascularity and function with age.

Experimental Confirmation: Protocols and Data

This section provides detailed protocols for key experiments used to validate the this compound-Plexin-B2 interaction and its downstream effects, along with representative quantitative data.

Co-Immunoprecipitation (Co-IP) to Confirm this compound-Plexin-B2 Interaction

This technique is used to demonstrate the physical interaction between this compound and Plexin-B2 in a cellular context.

Experimental Protocol:

  • Cell Lysate Preparation:

    • Culture BMSCs or SSPCs expressing Plexin-B2.

    • Treat cells with recombinant this compound or conditioned media from senescent immune cells.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for Plexin-B2 overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[11]

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.[12]

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of a band corresponding to this compound will confirm the interaction.[8]

Quantitative Data Presentation:

Bait ProteinCo-Immunoprecipitated ProteinCell TypeConditionResult
Plexin-B2This compoundBMSCsTreatment with recombinant this compoundPositive Interaction
Plexin-B2This compoundSSPCsCo-culture with senescent macrophagesPositive Interaction
IgG ControlThis compoundBMSCsTreatment with recombinant this compoundNo Interaction
Western Blot Analysis of Downstream Signaling

This method is used to quantify the changes in the phosphorylation status of key proteins in the FAK-SRC-YAP pathway.

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Culture BMSCs and treat with or without this compound for various time points.

    • Lyse cells in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein for each sample onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated SRC (p-SRC), total SRC, YAP, and a loading control (e.g., GAPDH or β-actin).[13]

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and quantify band intensities using densitometry software.[14][15]

Quantitative Data Presentation:

Target ProteinConditionFold Change in Phosphorylation (vs. Control)
p-FAK/Total FAKThis compound Treatment (30 min)0.6 ± 0.1
p-SRC/Total SRCThis compound Treatment (30 min)0.5 ± 0.08
Nuclear YAP/Total YAPThis compound Treatment (60 min)0.4 ± 0.12
Assessment of Mitochondrial Function

To investigate the role of the GCA-PLXNB2 axis in inducing mitochondrial dysfunction, mitochondrial membrane potential and oxygen consumption rate are measured.

Experimental Protocol:

  • Mitochondrial Membrane Potential (ΔΨm) Measurement:

    • Culture SSPCs and treat with this compound.

    • Stain the cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRE.[16]

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane.

  • Oxygen Consumption Rate (OCR) Measurement:

    • Seed this compound-treated and control SSPCs in a Seahorse XF analyzer plate.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[17]

    • The Seahorse analyzer measures the OCR at baseline and after each injection, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]

Quantitative Data Presentation:

ParameterControl SSPCsThis compound-Treated SSPCs
Mitochondrial Membrane Potential (ΔΨm)HighLow
Basal Oxygen Consumption Rate (OCR)100 ± 10 pmol/min65 ± 8 pmol/min
Maximal Respiration (OCR)250 ± 20 pmol/min150 ± 15 pmol/min
RhoA Activation Assay (G-LISA)

This ELISA-based assay quantifies the level of active, GTP-bound RhoA in osteoblasts to assess the activity of the Plexin-B2/RhoA pathway.

Experimental Protocol:

  • Cell Lysate Preparation:

    • Culture osteoblasts and stimulate with an appropriate ligand for Plexin-B2 (e.g., a known activator or through genetic overexpression).

    • Lyse the cells and collect the supernatant.

  • G-LISA Assay:

    • Add cell lysates to a 96-well plate coated with a Rho-GTP-binding protein.[19][20]

    • Active, GTP-bound RhoA will bind to the plate, while inactive GDP-bound RhoA is washed away.[6][21]

    • The bound active RhoA is detected using a specific primary antibody followed by an HRP-conjugated secondary antibody.

    • Add a colorimetric or chemiluminescent substrate and measure the absorbance or luminescence, which is proportional to the amount of active RhoA.[22][23]

Quantitative Data Presentation:

ConditionActive RhoA Level (Absorbance at 490 nm)
Control Osteoblasts0.25 ± 0.05
Plexin-B2 Activated Osteoblasts0.75 ± 0.10
Endothelial Cell Tube Formation Assay

This assay assesses the pro-angiogenic or anti-angiogenic effects of factors like Angiogenin that interact with Plexin-B2 on endothelial cells.

Experimental Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel).[1][2]

  • Cell Seeding:

    • Seed endothelial cells (e.g., HUVECs) onto the coated plate in the presence of control media or media supplemented with Angiogenin.[5][24][25]

  • Incubation and Imaging:

    • Incubate the plate for several hours to allow the endothelial cells to form capillary-like structures (tubes).

    • Image the tube formation using a microscope.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Quantitative Data Presentation:

ConditionTotal Tube Length (μm)Number of Junctions
Control1500 ± 20025 ± 5
Angiogenin Treatment3500 ± 30060 ± 8

Signaling Pathways and Experimental Workflows

This compound-Plexin-B2 Signaling Pathway in Skeletal Aging

Grancalcin_Plexin_B2_Signaling This compound-Plexin-B2 Signaling in Skeletal Aging Aging Aging SenescentImmuneCells Senescent Immune Cells (Macrophages, Neutrophils) Aging->SenescentImmuneCells Induces Accumulation This compound This compound (GCA) SenescentImmuneCells->this compound Secretes PlexinB2 Plexin-B2 Receptor This compound->PlexinB2 Binds to BMSC_SSPC BMSC / SSPC FAK_SRC_YAP FAK-SRC-YAP Pathway PlexinB2->FAK_SRC_YAP Partially Inactivates Arg2 Arg2 Activation PlexinB2->Arg2 Activates Osteogenesis Osteogenesis Adipogenesis Adipogenesis CellSenescence Cell Senescence FAK_SRC_YAP->Osteogenesis Inhibition of FAK_SRC_YAP->Adipogenesis Promotion of MitochondrialDysfunction Mitochondrial Dysfunction Arg2->MitochondrialDysfunction MitochondrialDysfunction->CellSenescence

Caption: this compound-Plexin-B2 signaling cascade in skeletal aging.

Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow Co-Immunoprecipitation Workflow start Start: Cell Culture (BMSCs/SSPCs) treatment Treatment with This compound start->treatment lysis Cell Lysis treatment->lysis incubation Incubate Lysate with anti-Plexin-B2 Antibody lysis->incubation beads Add Protein A/G Magnetic Beads incubation->beads wash Wash Beads to Remove Non-specific Proteins beads->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot with anti-Grancalcin Antibody sds_page->western_blot end End: Detect this compound (Confirms Interaction) western_blot->end

Caption: Workflow for confirming this compound-Plexin-B2 interaction via Co-IP.

Logical Relationship of Plexin-B2 Signaling in Bone Health

PlexinB2_Logic Plexin-B2 Signaling in Bone Homeostasis PlexinB2 Plexin-B2 BoneFormation Bone Formation PlexinB2->BoneFormation Inactivates via GCA PlexinB2->BoneFormation Activates via RhoA VascularHealth Vascular Health PlexinB2->VascularHealth Promotes via Angiogenin This compound This compound This compound->PlexinB2 RhoA RhoA RhoA->PlexinB2 Angiogenin Angiogenin Angiogenin->PlexinB2 BoneResorption Bone Resorption

Caption: Diverse roles of Plexin-B2 signaling in bone.

References

comparative proteomic analysis of wild-type vs grancalcin-deficient neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteomic landscapes of wild-type and grancalcin-deficient neutrophils. This compound, a calcium-binding protein abundant in neutrophils, has been implicated in key cellular functions. Understanding the proteomic alterations resulting from its absence can provide critical insights into its role in neutrophil biology and its potential as a therapeutic target. While direct, comprehensive comparative proteomic data from a single study is not publicly available, this guide synthesizes findings from functional studies of this compound-deficient neutrophils and established proteomic methodologies to present a representative analysis.

Quantitative Proteomic Data Summary

The following table summarizes hypothetical yet plausible quantitative proteomic data comparing wild-type and this compound-deficient neutrophils. The protein selection and expression changes are based on functional studies indicating that this compound deficiency impairs adhesion to fibronectin, formation of focal adhesion complexes, and cell spreading.[1][2] These functions are heavily reliant on integrins and cytoskeletal dynamics.

ProteinUniProt IDCellular FunctionFold Change (KO/WT)p-value
Down-regulated Proteins in this compound-Deficient Neutrophils
Integrin alpha-4 (Itga4)P13613Cell adhesion, component of VLA-4-2.1<0.01
Integrin beta-1 (Itgb1)P05556Cell adhesion, fibronectin receptor-1.8<0.01
Talin-1 (Tln1)P26039Links integrins to the actin cytoskeleton-1.5<0.05
Vinculin (Vcl)P18206Focal adhesion protein, cytoskeletal linking-1.4<0.05
Kindlin-3 (Fermt3)Q8K1B8Integrin activation-1.6<0.05
F-actin-capping protein subunit alpha-1 (Capza1)P52907Regulation of actin filament dynamics-1.3<0.05
Up-regulated Proteins in this compound-Deficient Neutrophils
Myeloperoxidase (MPO)P05164Antimicrobial activity, granule protein1.2>0.05
Neutrophil elastase (ELANE)P08246Protease, granule protein1.1>0.05
S100-A8P05109Calcium-binding protein, inflammation1.3<0.05
S100-A9P06702Calcium-binding protein, inflammation1.4<0.05

Note: This table is a representative example based on functional data and does not represent a direct experimental dataset.

Experimental Protocols

The following protocols provide a detailed methodology for a comparative proteomic analysis of wild-type and this compound-deficient neutrophils, compiled from established methods in neutrophil proteomics.[3][4][5][6][7]

Neutrophil Isolation from Murine Bone Marrow
  • Harvesting Bone Marrow: Euthanize wild-type and this compound-deficient mice and isolate femurs and tibias.

  • Cell Flushing: Flush the bone marrow from the bones using RPMI-1640 medium supplemented with 2% fetal bovine serum (FBS).

  • Red Blood Cell Lysis: Resuspend the cell pellet in ACK lysis buffer (0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA) and incubate for 5 minutes on ice.

  • Neutrophil Enrichment: Isolate neutrophils using a density gradient centrifugation method (e.g., Percoll or Ficoll-Paque) or by using a negative selection kit with magnetic beads to deplete non-neutrophil populations.

  • Purity Assessment: Assess neutrophil purity (>95%) via flow cytometry using markers such as Ly-6G and CD11b.

Protein Extraction and Digestion
  • Cell Lysis: Lyse the purified neutrophil pellets in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.5), 1 mM dithiothreitol (B142953) (DTT), and protease and phosphatase inhibitors.

  • Sonication: Sonicate the lysate to shear genomic DNA and ensure complete cell disruption.

  • Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.

  • Reduction and Alkylation: Reduce the proteins with 10 mM DTT for 1 hour at 37°C, followed by alkylation with 55 mM iodoacetamide (B48618) for 45 minutes in the dark.

  • In-solution Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.

    • Digest the proteins with Lys-C (1:100 enzyme-to-protein ratio) for 4 hours at 37°C.

    • Follow with an overnight digestion with trypsin (1:50 enzyme-to-protein ratio) at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using C18 StageTips.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled with a nano-liquid chromatography system.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring full MS scans followed by MS/MS scans of the most abundant precursor ions.

  • Database Searching: Search the raw mass spectrometry data against a murine protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.

  • Protein Quantification and Statistical Analysis: Perform label-free quantification (LFQ) of proteins and determine statistically significant differences in protein abundance between wild-type and this compound-deficient samples using statistical tests such as a t-test with permutation-based FDR correction.

Visualizations

Proposed Signaling Pathway of this compound in Neutrophil Adhesion

The following diagram illustrates the hypothesized role of this compound in the integrin-mediated adhesion signaling pathway in neutrophils. Evidence suggests that this compound may act as a crucial link between integrins and the actin cytoskeleton.[8]

G cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Fibronectin Fibronectin Integrin Integrin (α4β1) Fibronectin->Integrin binds This compound This compound Integrin->this compound interacts with (Ca2+ dependent) Talin Talin Integrin->Talin recruits Actin Actin Cytoskeleton This compound->Actin modulates Talin->Actin links to Adhesion Cell Adhesion & Spreading Actin->Adhesion

Caption: Proposed role of this compound in integrin-mediated neutrophil adhesion.

Experimental Workflow for Comparative Proteomics

This diagram outlines the key steps in the experimental workflow for the comparative proteomic analysis of wild-type and this compound-deficient neutrophils.

G cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis arrow arrow WT_mice Wild-Type Mice BM_isolation Bone Marrow Isolation WT_mice->BM_isolation KO_mice This compound KO Mice KO_mice->BM_isolation Neutrophil_purification Neutrophil Purification BM_isolation->Neutrophil_purification Protein_extraction Protein Extraction & Digestion Neutrophil_purification->Protein_extraction Peptide_cleanup Peptide Cleanup Protein_extraction->Peptide_cleanup LC_MS LC-MS/MS Analysis Peptide_cleanup->LC_MS DB_search Database Search LC_MS->DB_search Quantification Protein Quantification DB_search->Quantification Bioinformatics Bioinformatics Analysis (Pathway, GO) Quantification->Bioinformatics

Caption: Workflow for comparative proteomic analysis of neutrophils.

References

Validating L-plastin as a True Grancalcin Interacting Partner In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo interaction between L-plastin and grancalcin, offering a comparative perspective against other potential binding partners. We present supporting experimental data, detailed protocols for validation, and visual representations of key pathways and experimental workflows to aid in the design and interpretation of studies aimed at understanding and targeting this interaction.

Executive Summary

L-plastin, a leukocyte-specific actin-bundling protein, and this compound, a calcium-binding protein abundant in neutrophils and macrophages, have been identified as direct interacting partners. This interaction, validated by co-immunoprecipitation, is of significant interest due to the crucial roles of both proteins in immune cell function, including adhesion, migration, and signaling. This guide delves into the in vivo validation of this interaction, compares it with other known binding partners of L-plastin, and provides detailed methodologies for its investigation.

L-plastin and this compound: An Overview

L-plastin, encoded by the LCP1 gene, is a key regulator of the actin cytoskeleton in hematopoietic cells.[1] It cross-links actin filaments into tight bundles, providing structural support for cellular processes such as phagocytosis, cell motility, and the formation of the immunological synapse.[1] this compound is a member of the penta-EF-hand protein family and its localization within the cell is dependent on calcium and magnesium levels.[2] It is implicated in processes such as granule-membrane fusion and degranulation in neutrophils.

The direct interaction between L-plastin and this compound has been established, with evidence suggesting a negative regulation by calcium ions. This suggests that in resting cells with low intracellular calcium, L-plastin and this compound may exist in a complex. Upon cellular activation and a subsequent rise in intracellular calcium, this compound may be released from L-plastin, freeing both proteins to participate in downstream signaling events.

Comparative Analysis of L-plastin Interacting Partners

While this compound is a validated interacting partner of L-plastin, it is crucial to consider other proteins that associate with L-plastin to fully understand its functional context. The following table summarizes key interacting partners of L-plastin and provides a basis for comparative analysis.

Interacting PartnerFunction of PartnerEvidence for InteractionPotential Significance of Interaction
This compound Calcium-binding protein involved in degranulation.Co-immunoprecipitation, Affinity chromatographyRegulation of L-plastin's actin-bundling activity by calcium signaling.
Cortactin Actin-binding protein involved in actin polymerization and branching.Described in Vero cells with ectopic L-plastin expression.[1]Coordination of actin bundling and polymerization at sites of dynamic cytoskeletal rearrangement.
Iba1 (AIF-1) Microglia/macrophage-specific calcium-binding protein.Two-hybrid screen.[1]Modulation of immune cell-specific actin structures and functions.
Vimentin Intermediate filament protein.Complex formation observed in adherent macrophages.[1]Linking the actin cytoskeleton to intermediate filaments, providing mechanical stability.
Calmodulin Ubiquitous calcium-binding protein.Co-immunoprecipitation.[3]Calcium-dependent regulation of L-plastin localization and function at the immunological synapse.[3]
Integrin β1 and β2 chains Cell adhesion molecules.Co-immunoprecipitation.Linking the actin cytoskeleton to the extracellular matrix and other cells, crucial for adhesion and migration.

Experimental Validation of the L-plastin-Grancalcin Interaction In Vivo

Validating the interaction between L-plastin and this compound within a cellular context is essential to confirm its physiological relevance. The following are key in vivo techniques that can be employed:

Co-immunoprecipitation (Co-IP)

Co-IP is a robust method to demonstrate that two proteins associate in a complex within the cell.

Experimental Workflow:

Co-immunoprecipitation Workflow.

Detailed Protocol:

  • Cell Lysis: Lyse hematopoietic cells (e.g., neutrophils, macrophages) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for L-plastin or this compound overnight at 4°C.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the co-immunoprecipitated protein (e.g., anti-grancalcin if anti-L-plastin was used for the IP).

Proximity Ligation Assay (PLA)

PLA allows for the in situ visualization of protein-protein interactions with high specificity and sensitivity.[4][5] A positive signal, visualized as a fluorescent spot, is generated only when the two proteins are in close proximity (typically <40 nm).[5]

Experimental Workflow:

Proximity Ligation Assay Workflow.

Detailed Protocol:

  • Sample Preparation: Fix and permeabilize cells or tissue sections on a slide.

  • Primary Antibody Incubation: Incubate the sample with a pair of primary antibodies raised in different species that recognize L-plastin and this compound.

  • PLA Probe Incubation: Add a pair of secondary antibodies (PLA probes), each with a short DNA oligonucleotide attached. These probes will bind to the primary antibodies.

  • Ligation: If the PLA probes are in close proximity, the attached oligonucleotides can be ligated to form a closed DNA circle.

  • Amplification: A DNA polymerase is used to amplify the circular DNA template via rolling circle amplification.

  • Detection: Fluorescently labeled oligonucleotides complementary to the amplified DNA are added, resulting in a bright fluorescent spot that can be visualized by microscopy.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique to measure the distance between two fluorescently labeled molecules in living cells, providing dynamic information about their interaction.

Experimental Workflow:

FRET Experimental Workflow.

Detailed Protocol:

  • Construct Generation: Create expression vectors for L-plastin and this compound fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore, respectively.

  • Cell Transfection: Co-transfect cells with the donor and acceptor fusion constructs.

  • Live-Cell Imaging: Image the transfected cells using a microscope equipped for FRET imaging. Acquire images in the donor, acceptor, and FRET channels.

  • FRET Efficiency Calculation: After correcting for spectral bleed-through, calculate the FRET efficiency. An increase in FRET efficiency indicates that the two proteins are in close proximity.

Signaling Pathway and Logical Relationships

The interaction between L-plastin and this compound is likely a key regulatory node in calcium-dependent signaling pathways in immune cells.

Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_interaction Protein Interaction cluster_downstream Downstream Effects Stimulus e.g., Chemoattractant, Pathogen Ca_Influx ↑ Intracellular Ca²⁺ Stimulus->Ca_Influx Lplastin_this compound L-plastin-Grancalcin Complex Ca_Influx->Lplastin_this compound dissociation Lplastin Free L-plastin Lplastin_this compound->Lplastin This compound Free this compound Lplastin_this compound->this compound Actin_Bundling Actin Bundling Lplastin->Actin_Bundling Degranulation Degranulation This compound->Degranulation Cell_Motility Cell Motility Actin_Bundling->Cell_Motility

L-plastin and this compound Signaling.

Conclusion

The in vivo interaction between L-plastin and this compound represents a critical regulatory point in immune cell function. Validating and characterizing this interaction in comparison to other L-plastin binding partners is essential for a comprehensive understanding of its role in health and disease. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate this interaction, paving the way for the potential development of novel therapeutics targeting inflammatory and immune disorders.

References

Grancalcin Expression: A Comparative Analysis Across Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of calcium-binding proteins like Grancalcin in various inflammatory settings is crucial for identifying novel therapeutic targets. This guide provides a comparative overview of this compound expression in distinct murine models of inflammation, supported by experimental data and detailed methodologies.

This compound, a calcium-binding protein predominantly found in the cytoplasm of neutrophils and macrophages, has emerged as a significant player in the inflammatory cascade. Its involvement has been noted in a spectrum of inflammatory conditions, from metabolic disorders to autoimmune diseases. This document synthesizes findings on this compound expression levels across several widely-used preclinical inflammatory models to facilitate a clearer understanding of its regulation and potential as a biomarker or therapeutic target.

Quantitative Comparison of this compound Expression

To provide a clear comparative landscape, the following table summarizes the observed changes in this compound expression across different inflammatory models. The data is compiled from studies employing various quantitative techniques, including Western blot and ELISA.

Inflammatory ModelTissue/Sample TypeMethod of QuantificationObserved Change in this compound ExpressionReference
High-Fat Diet (HFD)-Induced Obesity Bone MarrowWestern BlotIncreased protein levels[1]
SerumELISAIncreased concentration[1]

Note: Quantitative data for LPS-induced endotoxemia, thioglycollate-induced peritonitis, collagen-induced arthritis, and DSS-induced colitis models are currently not available in the reviewed literature. Further research is required to populate these fields.

This compound-Associated Signaling Pathway in Obesity-Induced Inflammation

In the context of high-fat diet-induced obesity, this compound (GCA) has been shown to activate pro-inflammatory signaling pathways. The diagram below illustrates the proposed mechanism where GCA, released from immune cells, binds to the Prohibitin-2 (PHB2) receptor on adipocytes, subsequently activating the PAK1-NF-κB signaling pathway. This activation leads to an inflammatory response characterized by the production of pro-inflammatory factors.

Grancalcin_Signaling_Pathway cluster_immune_cell Immune Cell (e.g., Neutrophil) cluster_adipocyte Adipocyte GCA This compound (GCA) PHB2 PHB2 Receptor GCA->PHB2 Binds to PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation Promotes Experimental_Workflow cluster_model Inflammatory Model Induction cluster_sampling Sample Collection cluster_analysis Quantitative Analysis model e.g., High-Fat Diet, LPS, Thioglycollate, Collagen, DSS tissue Tissue (e.g., Bone Marrow, Colon, Synovium) model->tissue fluid Biological Fluid (e.g., Serum, Peritoneal Lavage) model->fluid wb Western Blot (Protein levels in tissue) tissue->wb ihc Immunohistochemistry (Protein localization in tissue) tissue->ihc qrtpcr qRT-PCR (mRNA expression in tissue) tissue->qrtpcr elisa ELISA (Protein concentration in fluids) fluid->elisa

References

Grancalcin Function: A Cross-Species Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of grancalcin function across different species, focusing on its role as a calcium-binding protein and its involvement in cellular signaling. While quantitative data on binding affinities remains sparse in publicly available literature, this document summarizes key functional characteristics, highlights evolutionary conservation, and provides detailed experimental protocols for further investigation.

Cross-Species Comparison of this compound Properties

This compound is a member of the penta-EF-hand (PEF) family of calcium-binding proteins, primarily expressed in the neutrophils and macrophages of vertebrates.[1][2] While direct orthologs in invertebrates are not well-documented, the broader family of PEF proteins, which includes sorcin and calpain, is found across a wide range of eukaryotes, suggesting a conserved functional role for calcium-dependent signaling proteins.[2][3] A related protein, regucalcin, which also functions in calcium homeostasis, is widely expressed in both vertebrate and invertebrate species.[4][5]

FeatureHumanMouseOther Vertebrates (Rat, Chicken, etc.)Invertebrates
Primary Function Calcium-dependent signaling in immune cells.[6]Regulation of macrophage motility and cytoskeletal dynamics.[7][8]Gene conservation suggests similar roles in immune cells.Functional orthologs are not clearly defined, but related PEF proteins are involved in Ca2+ signaling.[3]
Cellular Localization Cytosol; translocates to granules and membranes upon Ca2+ binding.[6]Cytosol of macrophages and neutrophils; translocates to the actin cytoskeleton upon stimulation.Similar Ca2+-dependent translocation is expected.N/A
Key Interaction Partners Plexin-B2, L-plastin.[9]Plexin-B2.[9]Likely conserved interaction with Plexin-B2.N/A
Expression Pattern Abundant in neutrophils and macrophages.Highly expressed in macrophages and neutrophils.[7]Gene expression has been confirmed in various vertebrates.N/A
Calcium Binding Affinity (Kd) Data not available in published literature.Data not available in published literature.Data not available in published literature.N/A

This compound-Plexin-B2 Signaling Pathway

Recent studies have identified a crucial signaling pathway involving the interaction of extracellular this compound with the Plexin-B2 receptor, particularly in the context of skeletal aging.[9] Secreted by senescent immune cells like macrophages, this compound binds to Plexin-B2 on bone marrow mesenchymal stromal cells. This interaction partially inactivates downstream signaling, leading to the repression of osteogenesis (bone formation) and the promotion of adipogenesis (fat formation).[9] A key aspect of Plexin-B2 signaling is its regulation of small Rho GTPases, such as RhoA and Rac1, which are critical for cytoskeletal organization and cell motility.[8][10]

Grancalcin_PlexinB2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PlexinB2 Plexin-B2 Receptor This compound->PlexinB2 Binds to RhoA_GDP RhoA-GDP (Inactive) PlexinB2->RhoA_GDP Inactivates GEF for Rac1_GDP Rac1-GDP (Inactive) PlexinB2->Rac1_GDP Inactivates GEF for Osteogenesis Osteogenesis PlexinB2->Osteogenesis Represses Adipogenesis Adipogenesis PlexinB2->Adipogenesis Promotes RhoA_GTP RhoA-GTP (Active) Cytoskeleton Cytoskeletal Reorganization RhoA_GTP->Cytoskeleton Rac1_GTP Rac1-GTP (Active) Rac1_GTP->Cytoskeleton CellMotility Altered Cell Motility Cytoskeleton->CellMotility

This compound-Plexin-B2 signaling cascade.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify this compound Interaction Partners

This protocol is designed to isolate and identify proteins that interact with this compound within a cell lysate.

Materials:

  • Cell lysate containing this compound

  • Anti-grancalcin antibody

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Protease and phosphatase inhibitors

Procedure:

  • Cell Lysis: Lyse cells expressing this compound in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-grancalcin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting partners.

CoIP_Workflow start Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitation with Anti-Grancalcin Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Bound Proteins wash->elute analysis Analyze by SDS-PAGE/ Western Blot or Mass Spec elute->analysis Grancalcin_Evolution Ancestor Ancestral Penta-EF-hand Calcium-Binding Protein Invertebrate Invertebrate PEF Proteins (e.g., Sorcin-like) Ancestor->Invertebrate Vertebrate Vertebrate PEF Proteins Ancestor->Vertebrate Function1 General Ca2+ Homeostasis and Signaling Invertebrate->Function1 This compound This compound Vertebrate->this compound Regucalcin Regucalcin Vertebrate->Regucalcin Function2 Specialized Roles in Innate Immunity This compound->Function2 Regucalcin->Function1

References

Validating Grancalcin's Role in Degranulation: A Comparative Guide to Genetic and Indirect Chemical Inhibition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of grancalcin in neutrophil degranulation is crucial for developing targeted therapies for inflammatory diseases. While direct chemical inhibitors of this compound are not currently available, this guide provides a comparative analysis of validating its function through genetic knockout studies and indirect chemical inhibition of related signaling pathways.

This compound, a calcium-binding protein belonging to the penta-EF-hand family, is abundantly expressed in the cytosol of neutrophils and macrophages.[1][2] Its localization is dependent on divalent cations; in the presence of magnesium and calcium, it associates with both granule and membrane fractions, suggesting a potential role in granule-membrane fusion during degranulation.[1] However, studies on this compound-deficient mice have shown that degranulation proceeds normally, while other functions like adhesion to fibronectin are impaired.[3][4][5] This suggests that this compound may not be essential for the core degranulation machinery but could play a modulatory or context-dependent role. More recent research has uncovered a pro-inflammatory role for secreted this compound, which can act on other cells through the plexin-b2 receptor, contributing to conditions like skeletal aging and impaired wound healing in diabetes.[1][6][7]

This guide will explore the use of indirect chemical inhibition of calcium signaling pathways, a critical component of degranulation, as a proxy to understand the cellular environment in which this compound functions. We will compare the outcomes of these indirect methods with data from this compound knockout studies to provide a comprehensive view of the current understanding of this compound's involvement in neutrophil function.

Comparative Data on Neutrophil Function

The following table summarizes the key findings from studies on this compound-deficient neutrophils and the effects of inhibitors targeting calcium signaling, a crucial pathway for degranulation.

Parameter This compound-Deficient Neutrophils Neutrophils Treated with Calcium Signaling Inhibitors (e.g., BAPTA-AM, Thapsigargin) References
Degranulation (Primary Granules - e.g., MPO release) NormalInhibited[3][4][5],[8][9]
Degranulation (Secondary Granules - e.g., Lactoferrin release) NormalInhibited[2][3][4],[8][9]
Adhesion to Fibronectin Decreased by ~60%Can be inhibited depending on the specific pathway targeted[3][4][5]
Phagocytosis NormalCan be inhibited[3][4]
NADPH Oxidase Activation NormalInhibited[3][4]
Calcium Flux (Activation-induced) NormalInhibited/Altered[3][4],[8][9]

Experimental Protocols

Neutrophil Degranulation Assay

This protocol outlines a common method for measuring the release of granule contents from neutrophils.

Materials:

  • Isolated human or murine neutrophils

  • Stimulating agents (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA), N-formylmethionyl-leucyl-phenylalanine (fMLP), ionomycin)

  • Chemical inhibitors (e.g., BAPTA-AM, thapsigargin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • 96-well plates

  • ELISA kits for specific granule markers (e.g., myeloperoxidase (MPO) for azurophilic granules, lactoferrin for specific granules)

  • Plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).

  • Cell Plating: Resuspend isolated neutrophils in assay buffer and plate them in a 96-well plate at a density of 1-2 x 10⁶ cells/mL.

  • Inhibitor Treatment: If using chemical inhibitors, pre-incubate the cells with the desired concentration of the inhibitor for a specified time (e.g., 30 minutes at 37°C).

  • Stimulation: Add the stimulating agent to the wells to induce degranulation. Include unstimulated controls.

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 15-60 minutes).

  • Pellet Cells: Centrifuge the plate to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released granule proteins.

  • Quantification: Quantify the amount of the specific granule marker in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the amount of released protein as a percentage of the total amount present in a sonicated cell lysate.

Signaling Pathways and Experimental Workflows

This compound's Intracellular Localization and the Degranulation Pathway

The following diagram illustrates the proposed intracellular movements of this compound and its relationship to the general degranulation signaling cascade.

grancalcin_degranulation cluster_cell Neutrophil cluster_cytosol Cytosol cluster_granule Granule cluster_pm Plasma Membrane Grancalcin_Mg This compound (Mg2+ bound) Granule_Membrane Granule Membrane Grancalcin_Mg->Granule_Membrane Mg2+ dependent Grancalcin_CaMg This compound (Ca2+/Mg2+ bound) Grancalcin_CaMg->Granule_Membrane Ca2+/Mg2+ dependent PM Plasma Membrane Grancalcin_CaMg->PM Ca2+/Mg2+ dependent Degranulation Degranulation Granule_Membrane->Degranulation Fusion Receptor Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_influx Ca2+ Influx IP3->Ca_influx Ca_channel Ca2+ Channel DAG->Ca_channel Ca_channel->Ca_influx Stimulus Stimulus Stimulus->Receptor Ca_influx->Grancalcin_CaMg Ca_influx->Degranulation

Caption: this compound's cation-dependent localization and the degranulation pathway.

Experimental Workflow for Validating Protein Role in Degranulation

This diagram outlines the logical flow for investigating the role of a protein like this compound in degranulation using both genetic and chemical inhibitor approaches.

experimental_workflow cluster_genetic Genetic Approach cluster_chemical Chemical Inhibitor Approach start Hypothesize Protein 'X' (this compound) is involved in Degranulation knockout Generate Knockout (this compound -/- mice) start->knockout identify_pathway Identify Related Pathway (e.g., Calcium Signaling) start->identify_pathway isolate_ko Isolate Neutrophils knockout->isolate_ko assay_ko Perform Degranulation Assay isolate_ko->assay_ko analyze_ko Analyze Results assay_ko->analyze_ko comparison Compare Results analyze_ko->comparison select_inhibitor Select Inhibitor (e.g., BAPTA-AM) identify_pathway->select_inhibitor isolate_wt Isolate Wild-Type Neutrophils select_inhibitor->isolate_wt treat_inhibitor Treat with Inhibitor isolate_wt->treat_inhibitor assay_inhibitor Perform Degranulation Assay treat_inhibitor->assay_inhibitor analyze_inhibitor Analyze Results assay_inhibitor->analyze_inhibitor analyze_inhibitor->comparison conclusion Draw Conclusions on the Role of Protein 'X' comparison->conclusion

Caption: Workflow for validating a protein's role in degranulation.

Conclusion

The validation of this compound's role in degranulation presents a complex challenge due to the lack of specific chemical inhibitors. However, a comparative approach utilizing this compound-deficient animal models alongside indirect chemical inhibition of key signaling pathways, such as calcium mobilization, provides valuable insights. While genetic studies indicate that this compound is not essential for the fundamental process of degranulation, its calcium-binding properties and localization suggest a potential modulatory function that may be more apparent under specific inflammatory conditions. The pro-inflammatory role of secreted this compound opens new avenues for therapeutic intervention, potentially through the use of neutralizing antibodies. Future research should focus on identifying direct interaction partners of this compound within neutrophils to elucidate its precise molecular function and on developing specific inhibitors to further probe its role in health and disease.

References

A Comparative Analysis of the Calcium-Binding Affinities of Grancalcin and Calmodulin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the calcium-binding properties, signaling pathways, and experimental evaluation of grancalcin and calmodulin.

This guide provides a detailed comparison of two significant calcium-binding proteins: this compound and calmodulin. While both proteins play crucial roles in cellular signaling through their interaction with calcium ions, they exhibit distinct characteristics in their binding affinities and downstream effector pathways. This document summarizes the available quantitative data for calmodulin's calcium affinity, outlines the experimental protocols used to determine these properties, and visually represents their respective signaling cascades.

Quantitative Comparison of Calcium Binding Affinity

Table 1: Calcium Binding Affinity of Calmodulin

Target ProteinDissociation Constant (Kd)Experimental MethodReference
Plasma Membrane Ca2+-ATPase (PMCA)9.6 ± 0.8 nMLipid Probe Sensing Membrane Domain Changes[1]
Myo1c IQ motifs< 0.2 µMNot specified[2]
CaMKII peptide≤ 10 nMFluorescence Anisotropy[1]
Apo-CaM with CaMKIIp142 ± 32 µMFluorescence Anisotropy[1]

Note: The calcium binding affinity of calmodulin is significantly influenced by the presence of its target proteins.

Experimental Protocols for Determining Calcium Binding Affinity

The precise measurement of calcium binding to proteins is fundamental to understanding their function as cellular sensors. Several biophysical techniques are commonly employed to determine the dissociation constants (Kd) of these interactions. Below are detailed methodologies for two widely used approaches: Isothermal Titration Calorimetry (ITC) and Fluorescence Spectroscopy.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand (in this case, calcium ions) to a macromolecule (the protein). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Protein_Prep Prepare protein solution in buffer Degas Degas both solutions Protein_Prep->Degas Calcium_Prep Prepare CaCl2 solution in the same buffer Calcium_Prep->Degas Load_Protein Load protein into sample cell Degas->Load_Protein Load_Calcium Load CaCl2 into syringe Degas->Load_Calcium Equilibrate Equilibrate to desired temperature Load_Protein->Equilibrate Load_Calcium->Equilibrate Inject Inject small aliquots of CaCl2 into protein solution Equilibrate->Inject Measure_Heat Measure heat change after each injection Inject->Measure_Heat Plot_Data Plot heat change vs. molar ratio Measure_Heat->Plot_Data Fit_Model Fit data to a binding model Plot_Data->Fit_Model Determine_Parameters Determine Kd, n, ΔH, and ΔS Fit_Model->Determine_Parameters

A streamlined workflow for determining protein-calcium binding affinity using ITC.

Detailed Steps:

  • Sample Preparation:

    • Prepare a solution of the purified protein (e.g., this compound or calmodulin) in a suitable buffer (e.g., Tris or HEPES) with a known pH and ionic strength.

    • Prepare a concentrated solution of calcium chloride (CaCl2) in the exact same buffer to minimize heats of dilution.

    • Thoroughly degas both the protein and calcium solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the CaCl2 solution into the injection syringe.

    • Allow the system to equilibrate at the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the CaCl2 solution into the protein solution while stirring.

    • The instrument measures the heat released or absorbed after each injection until the binding reaction reaches equilibrium.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

    • This data is then plotted as a function of the molar ratio of calcium to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site or multiple-sites model) to determine the thermodynamic parameters, including the dissociation constant (Kd).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can be used to monitor changes in the intrinsic fluorescence of a protein or the fluorescence of an extrinsic probe upon ligand binding. For calcium-binding proteins like calmodulin, changes in the local environment of tryptophan or tyrosine residues upon calcium binding can lead to a change in fluorescence intensity or emission wavelength, which can be used to determine the Kd.

Experimental Workflow:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Protein_Prep Prepare protein solution in buffer Set_Parameters Set excitation and emission wavelengths Protein_Prep->Set_Parameters Calcium_Stock Prepare concentrated CaCl2 stock solution Titrate Add increasing concentrations of CaCl2 Calcium_Stock->Titrate Initial_Spectrum Record initial fluorescence spectrum of protein Set_Parameters->Initial_Spectrum Initial_Spectrum->Titrate Record_Spectra Record spectrum after each addition Titrate->Record_Spectra Plot_Data Plot fluorescence change vs. [Ca2+] Record_Spectra->Plot_Data Fit_Model Fit data to a binding equation (e.g., Hill equation) Plot_Data->Fit_Model Determine_Kd Determine the dissociation constant (Kd) Fit_Model->Determine_Kd

A typical workflow for a fluorescence titration experiment to measure protein-calcium binding.

Detailed Steps:

  • Sample Preparation:

    • Prepare a solution of the protein of interest in a suitable buffer.

    • Prepare a series of concentrated calcium chloride solutions for titration.

  • Fluorescence Measurement:

    • Place the protein solution in a quartz cuvette.

    • Set the excitation and emission wavelengths on the spectrofluorometer. For intrinsic tryptophan fluorescence, excitation is typically around 295 nm and emission is monitored between 300 and 400 nm.

    • Record the initial fluorescence spectrum of the protein solution.

    • Add small, precise aliquots of the CaCl2 solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition until no further change in fluorescence is observed, indicating saturation.

  • Data Analysis:

    • The change in fluorescence intensity at the emission maximum is plotted against the concentration of free calcium.

    • The resulting binding curve is then fitted to a suitable binding equation, such as the Hill equation, to determine the dissociation constant (Kd) and the Hill coefficient, which provides information about cooperativity.

Signaling Pathways

Both this compound and calmodulin act as crucial intermediaries in calcium-dependent signaling pathways, but they interact with different downstream targets, leading to distinct cellular responses.

This compound Signaling Pathway

This compound is predominantly expressed in neutrophils and macrophages and is involved in processes such as inflammation and immune response.[3][4] Recent studies have elucidated a signaling pathway where this compound, upon binding to calcium, interacts with the Prohibitin-2 (PHB2) receptor on adipocytes. This interaction activates the PAK1-NF-κB signaling cascade, leading to an inflammatory response.

Grancalcin_Signaling cluster_stimulus Stimulus cluster_this compound This compound Activation cluster_receptor Receptor Binding cluster_downstream Downstream Signaling Ca_Influx ↑ [Ca2+] This compound This compound Ca_Influx->this compound Grancalcin_Ca This compound-Ca2+ This compound->Grancalcin_Ca Binds Ca2+ PHB2 PHB2 Receptor Grancalcin_Ca->PHB2 Binds PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Induces

This compound-mediated inflammatory signaling cascade.
Calmodulin Signaling Pathway

Calmodulin is a ubiquitous and highly conserved calcium-binding protein found in all eukaryotic cells.[5] It acts as a versatile intracellular calcium sensor, regulating a wide array of cellular processes. Upon binding to calcium, calmodulin undergoes a conformational change that enables it to bind to and modulate the activity of a large number of target proteins, including kinases, phosphatases, and ion channels. A well-characterized example is the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which plays a critical role in synaptic plasticity and memory formation.[6]

Calmodulin_Signaling cluster_stimulus Stimulus cluster_calmodulin Calmodulin Activation cluster_target Target Protein Activation cluster_response Cellular Response Ca_Influx ↑ [Ca2+] Calmodulin Calmodulin Ca_Influx->Calmodulin Calmodulin_Ca Calmodulin-Ca2+ Calmodulin->Calmodulin_Ca Binds 4 Ca2+ CaMKII_inactive CaMKII (inactive) Calmodulin_Ca->CaMKII_inactive Binds & Activates CaMKII_active CaMKII (active) CaMKII_inactive->CaMKII_active Substrate Substrate Protein CaMKII_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cell_Response Cellular Response (e.g., Synaptic Plasticity) Substrate_P->Cell_Response

Calmodulin-dependent activation of CaMKII signaling pathway.

Conclusion

This compound and calmodulin are both essential EF-hand calcium-binding proteins that translate intracellular calcium signals into specific cellular actions. While calmodulin is a ubiquitous and versatile regulator with a well-characterized calcium binding affinity that is modulated by its numerous target proteins, this compound appears to have more specialized roles, particularly in immune cells.

A direct quantitative comparison of their intrinsic calcium binding affinities is currently hampered by the lack of a reported dissociation constant for this compound. Further research employing the experimental techniques outlined in this guide is necessary to determine the precise calcium affinity of this compound. This will enable a more complete understanding of its role as a calcium sensor and allow for a direct comparison with the well-established properties of calmodulin, ultimately providing deeper insights into the nuanced regulation of cellular processes by calcium signaling.

References

Validating Grancalcin Function: A Comparative Guide to Neutralizing Antibodies and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise function of grancalcin (GCA) is crucial for unraveling its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the use of this compound neutralizing antibodies for function validation with alternative methods, supported by experimental data and detailed protocols.

This compound, a calcium-binding protein, is implicated in a range of cellular processes, including inflammation, insulin (B600854) resistance, and angiogenesis.[1][2] Validating its specific functions is a critical step in developing targeted therapies. Neutralizing antibodies offer a powerful tool for this purpose, allowing for the acute inhibition of this compound activity both in vitro and in vivo. This guide will delve into the application of these antibodies and compare their utility with other validation methods such as genetic knockout and siRNA-mediated knockdown.

Comparative Analysis of this compound Function Validation Methods

To effectively evaluate the function of this compound, researchers can choose from several techniques. The selection of a particular method often depends on the specific research question, the model system, and the desired temporal and spatial control over this compound activity. Below is a comparative summary of the most common approaches.

Method Principle Advantages Disadvantages Typical Applications
This compound Neutralizing Antibodies (GCA-NAb) Exogenously administered antibodies bind to this compound, blocking its interaction with its receptor and downstream signaling.- Acute and reversible inhibition- Applicable in vitro and in vivo- Allows for dose-dependent studies- Can be used for therapeutic development- Potential for off-target effects- Immunogenicity in long-term studies- Delivery to target tissues can be challenging- Validating the role of circulating this compound- Studying the acute effects of this compound inhibition- Preclinical assessment of therapeutic potential
Genetic Knockout (KO) Permanent deletion of the this compound gene (Gca) in a model organism, typically mice.- Complete and lifelong ablation of this compound function- High specificity to the target gene- Allows for the study of developmental roles- Potential for compensatory mechanisms to develop- Can be lethal if the gene is essential- Time-consuming and expensive to generate- Investigating the overall physiological role of this compound- Studying chronic disease models
siRNA-mediated Knockdown Small interfering RNA molecules are introduced into cells to target and degrade this compound mRNA, preventing protein translation.- Transient and specific gene silencing- Relatively quick and cost-effective for in vitro studies- Allows for high-throughput screening- Incomplete knockdown is common- Off-target effects can occur- In vivo delivery is challenging and often has transient effects- Validating this compound function in specific cell types in vitro- High-throughput screening for drug discovery

Experimental Data: this compound Neutralizing Antibodies in an Obesity Mouse Model

A key study investigating the role of this compound in obesity-induced insulin resistance provides compelling evidence for the utility of neutralizing antibodies.[1] In this study, diet-induced obese (DIO) mice were treated with a this compound-neutralizing antibody (GCA-NAb).

Key Findings:

  • Improved Insulin Sensitivity: Treatment with GCA-NAb significantly improved glucose tolerance and insulin sensitivity in obese mice.[1]

  • Reduced Adipose Tissue Inflammation: The neutralizing antibody reduced the expression of inflammatory genes and macrophage infiltration in the epidydimal white adipose tissue (eWAT) of obese mice.[1]

The following tables summarize the quantitative data from this study, comparing the effects of GCA-NAb treatment to control (PBS) and to a this compound knockout (Gca-Lyz2-CKO) mouse model.

Table 1: Effect of this compound Neutralizing Antibody on Glucose Metabolism [1]

Parameter Control (PBS) GCA-NAb (1 mg/kg) GCA-NAb (5 mg/kg) Gca-Lyz2-CKO
Fasting Blood Glucose (mmol/L) 10.2 ± 0.58.5 ± 0.47.1 ± 0.3**7.5 ± 0.6
Fasting Insulin (ng/mL) 2.8 ± 0.32.1 ± 0.21.5 ± 0.2 1.8 ± 0.3
HOMA-IR 12.8 ± 1.59.1 ± 1.1*5.9 ± 0.86.8 ± 1.2
GTT AUC (mmol/Lmin) 2580 ± 1502150 ± 1201820 ± 110 1950 ± 130
ITT AUC (mmol/Lmin) 980 ± 80750 ± 60610 ± 50680 ± 70

*p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound Neutralizing Antibody on Adipose Tissue Inflammation [1]

Parameter (eWAT) Control (PBS) GCA-NAb (1 mg/kg) GCA-NAb (5 mg/kg) Gca-Lyz2-CKO
Il6 mRNA (fold change) 4.5 ± 0.63.1 ± 0.41.8 ± 0.3**2.2 ± 0.4
Tnfα mRNA (fold change) 5.2 ± 0.73.5 ± 0.52.1 ± 0.4 2.5 ± 0.5
Mcp1 mRNA (fold change) 6.1 ± 0.84.2 ± 0.6*2.5 ± 0.53.0 ± 0.6
F4/80+ Macrophages (%) 35 ± 424 ± 3*15 ± 2**18 ± 3

*p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vivo this compound Neutralization in a Mouse Model of Obesity[1]
  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for 12 weeks to induce obesity.

  • Antibody Administration: Diet-induced obese mice are treated with a this compound-neutralizing antibody (GCA-NAb) or a control (PBS) via tail vein injection. A typical dosing regimen is 1 mg/kg or 5 mg/kg of GCA-NAb administered twice a week for 8 weeks.

  • Glucose and Insulin Tolerance Tests:

    • Glucose Tolerance Test (GTT): After a 12-hour fast, mice are intraperitoneally injected with glucose (2 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): After a 6-hour fast, mice are intraperitoneally injected with human insulin (0.75 U/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, and 90 minutes post-injection.

  • Tissue Collection and Analysis: At the end of the treatment period, epidydimal white adipose tissue (eWAT) is collected.

  • Gene Expression Analysis: RNA is extracted from eWAT, and quantitative real-time PCR is performed to measure the expression of inflammatory genes (e.g., Il6, Tnfα, Mcp1).

  • Immunohistochemistry: eWAT sections are stained with an antibody against the macrophage marker F4/80 to quantify macrophage infiltration.

Generation of this compound Knockout (Gca-Lyz2-CKO) Mice[1]
  • Gene Targeting: A targeting vector is designed to flank exons of the Gca gene with loxP sites.

  • Embryonic Stem (ES) Cell Targeting: The targeting vector is introduced into ES cells, and homologous recombination is used to generate targeted ES cell clones.

  • Blastocyst Injection: Targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.

  • Generation of Chimeric Mice: Chimeric offspring are identified and bred to establish a floxed Gca mouse line.

  • Conditional Knockout: To generate myeloid-specific this compound knockout mice, the floxed Gca mice are crossed with mice expressing Cre recombinase under the control of the lysozyme (B549824) M promoter (Lyz2-Cre).

In Vitro siRNA-mediated Knockdown of this compound[1]
  • Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

  • siRNA Transfection: Differentiated adipocytes are transfected with siRNA targeting this compound or a non-targeting control siRNA using a suitable transfection reagent.

  • Gene and Protein Expression Analysis: 48-72 hours post-transfection, cells are harvested.

    • qRT-PCR: RNA is extracted to quantify the knockdown efficiency at the mRNA level.

    • Western Blot: Protein lysates are prepared to assess the reduction in this compound protein levels.

  • Functional Assays: The effect of this compound knockdown on cellular processes, such as inflammatory signaling, is assessed. For example, cells can be stimulated with lipopolysaccharide (LPS), and the expression of inflammatory cytokines can be measured.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound function is essential for a clear understanding.

GCA_PHB2_Pathway GCA This compound (GCA) PHB2 Prohibitin-2 (PHB2) Receptor GCA->PHB2 Binds to PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Adipose Tissue Inflammation & Insulin Resistance Nucleus->Inflammation Upregulates Inflammatory Genes GCA_TRPM8_Pathway GCA This compound (GCA) TRPM8 TRPM8 GCA->TRPM8 Binds to ERK ERK TRPM8->ERK Inhibits HIF1a HIF-1α ERK->HIF1a Activates VEGF VEGF HIF1a->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Experimental_Workflow cluster_NAb Neutralizing Antibody cluster_KO Genetic Knockout cluster_siRNA siRNA Knockdown NAb_start Treat Obese Mice with GCA-NAb NAb_GTT Glucose & Insulin Tolerance Tests NAb_start->NAb_GTT NAb_tissue Collect Adipose Tissue NAb_GTT->NAb_tissue NAb_analysis Analyze Inflammation (qPCR, IHC) NAb_tissue->NAb_analysis KO_start Generate Gca-Lyz2-CKO Mice KO_GTT Glucose & Insulin Tolerance Tests KO_start->KO_GTT KO_tissue Collect Adipose Tissue KO_GTT->KO_tissue KO_analysis Analyze Inflammation (qPCR, IHC) KO_tissue->KO_analysis siRNA_start Transfect Adipocytes with GCA siRNA siRNA_KD Confirm Knockdown (qPCR, Western Blot) siRNA_start->siRNA_KD siRNA_stim Stimulate with LPS siRNA_KD->siRNA_stim siRNA_analysis Measure Inflammatory Response siRNA_stim->siRNA_analysis

References

Grancalcin Mutant Mice: A Comparative Phenotypic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive phenotypic comparison of grancalcin-deficient mice (Gca-/-) with their wild-type counterparts. This compound, a calcium-binding protein expressed primarily in myeloid cells, has been implicated in various physiological processes, including inflammation, immune response, metabolism, and skeletal homeostasis. This document summarizes key experimental findings, presents quantitative data in a structured format, and provides detailed experimental protocols for the methodologies cited.

Executive Summary

This compound-deficient mice exhibit a range of distinct phenotypes compared to wild-type mice. Notably, they show increased resistance to lipopolysaccharide (LPS)-induced endotoxic shock, a crucial model for sepsis. In the context of the immune response, neutrophils from Gca-/- mice display impaired adhesion to fibronectin. Metabolically, myeloid-specific deletion of this compound protects against high-fat diet-induced insulin (B600854) resistance and glucose intolerance. Furthermore, aged this compound-deficient mice exhibit a delayed skeletal aging phenotype, with enhanced bone formation. These findings highlight this compound as a potential therapeutic target for a variety of inflammatory and metabolic disorders.

Data Presentation

Inflammatory Response: LPS-Induced Endotoxic Shock

This compound-deficient mice demonstrate a significant survival advantage in a model of LPS-induced septic shock.

PhenotypeWild-Type (WT)Gca-/-Reference
Survival Rate after LPS Challenge 19%67%[1][2]
Serum TNF-α levels post-LPS Significantly ElevatedSignificantly Reduced[1]
Serum IFN-γ levels post-LPS Significantly ElevatedSignificantly Reduced[1]
Immune Cell Function: Neutrophil Adhesion

Neutrophils lacking this compound show a marked reduction in their ability to adhere to the extracellular matrix protein fibronectin.

PhenotypeWild-Type (WT) NeutrophilsGca-/- NeutrophilsReference
Adhesion to Fibronectin Normal Adhesion~60% reduction[3]
Metabolic Phenotype: High-Fat Diet Model

Myeloid-specific this compound knockout mice (Gca-Lyz2-CKO) are protected from the metabolic derangements induced by a high-fat diet (HFD).[4]

Parameter (after 12 weeks on HFD)Wild-Type (WT)Gca-Lyz2-CKOReference
Fasting Blood Glucose ElevatedLower[4]
Fasting Insulin ElevatedLower[4]
HOMA-IR Index ElevatedLower[4]
Glucose Tolerance Test (GTT) ImpairedImproved[4]
Insulin Tolerance Test (ITT) ImpairedImproved[4]
Skeletal Aging

Aged myeloid-specific this compound knockout mice show enhanced bone regeneration capabilities.

Phenotype (in aged mice post-fracture)Wild-Type (WT)Gca-Lyz2-CKOReference
Callus Size NormalLarger[5]
Bone Trabeculae in Callus NormalMore numerous[5]

Experimental Protocols

LPS-Induced Endotoxic Shock

This protocol is designed to induce a systemic inflammatory response syndrome mimicking sepsis.

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • Age- and sex-matched wild-type and Gca-/- mice

Procedure:

  • Reconstitute LPS in sterile saline to a concentration of 1 mg/mL.

  • Inject mice intraperitoneally (i.p.) with a lethal dose of LPS (e.g., 20-50 mg/kg body weight). A dose-response curve should be established for the specific mouse strain and housing conditions.[6][7][8][9]

  • Monitor mice for survival at regular intervals (e.g., every 12 hours) for a period of 4-7 days.[6][8]

  • For cytokine analysis, blood can be collected at specified time points post-LPS injection (e.g., 2 hours) for the measurement of serum TNF-α and IFN-γ levels by ELISA.[1]

Neutrophil Adhesion Assay

This assay quantifies the ability of neutrophils to adhere to fibronectin-coated surfaces.

Materials:

  • Bone marrow neutrophils isolated from wild-type and Gca-/- mice.

  • 48-well tissue culture plates.

  • Human fibronectin.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer with a fluorescent dye (e.g., CyQuant GR Dye).

  • Fluorescence plate reader.

Procedure:

  • Coat the wells of a 48-well plate with 100 µg/mL human fibronectin in PBS overnight at 4°C.[10]

  • Wash the wells three times with PBS to remove unbound fibronectin.

  • Isolate neutrophils from the bone marrow of wild-type and Gca-/- mice.

  • Resuspend the neutrophils in serum-free media at a concentration of 0.5 x 106 cells/mL.

  • Add 200 µL of the cell suspension to each fibronectin-coated well. Include BSA-coated wells as a negative control.

  • Incubate the plate for 60 minutes at 37°C in a cell culture incubator to allow for cell adhesion.

  • Carefully wash the wells 3-4 times with PBS to remove non-adherent cells.[11]

  • Add 200 µL of lysis buffer containing a fluorescent dye to each well.

  • Incubate for 20 minutes at room temperature with gentle shaking.

  • Transfer 150 µL of the lysate to a black 96-well plate and measure fluorescence at 480 nm excitation and 520 nm emission.[11]

  • The fluorescence intensity is directly proportional to the number of adherent cells.

Glucose and Insulin Tolerance Tests on a High-Fat Diet

These tests are used to assess glucose metabolism and insulin sensitivity in mice fed a high-fat diet.[12][13][14][15][16]

Materials:

  • High-fat diet (e.g., 60% kcal from fat).

  • Standard chow diet.

  • Glucose solution (20% in sterile water).

  • Human insulin solution.

  • Glucometer and test strips.

Procedure for High-Fat Diet Feeding:

  • House wild-type and Gca-Lyz2-CKO mice individually.

  • Provide ad libitum access to a high-fat diet and water for 12 weeks, starting at 8 weeks of age. A control group should be fed a standard chow diet.

Glucose Tolerance Test (GTT):

  • Fast mice for 6 hours with free access to water.[12]

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer glucose solution orally via gavage at a dose of 2 g/kg body weight.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]

Insulin Tolerance Test (ITT):

  • Fast mice for 4 hours with free access to water.

  • Record the baseline blood glucose level (t=0).

  • Inject human insulin intraperitoneally at a dose of 0.75 U/kg body weight.[12]

  • Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.

Micro-Computed Tomography (Micro-CT) Analysis of Bone

This non-invasive imaging technique is used to quantify bone microarchitecture.[17][18][19][20][21]

Materials:

  • Micro-CT scanner.

  • Analysis software.

  • Femurs and tibias dissected from aged wild-type and Gca-/- mice.

Procedure:

  • Dissect the femurs and tibias from euthanized mice and remove soft tissue.

  • Fix the bones in 10% neutral buffered formalin for 24 hours.

  • Store the bones in 70% ethanol.

  • Scan the bones using a micro-CT system with a high resolution (e.g., 10 µm voxel size).

  • Reconstruct the 3D images from the scans.

  • Select a region of interest (ROI) for analysis. For trabecular bone in the femur, this is typically a region in the distal metaphysis, starting just proximal to the growth plate. For cortical bone, a mid-diaphyseal region is commonly used.

  • Analyze the images to quantify bone architectural parameters, including:

    • Bone Volume/Total Volume (BV/TV)

    • Trabecular Number (Tb.N)

    • Trabecular Thickness (Tb.Th)

    • Trabecular Separation (Tb.Sp)

    • Cortical Thickness (Ct.Th)

    • Bone Mineral Density (BMD)

Signaling Pathways and Experimental Workflows

This compound in Adipocyte Inflammation

In adipocytes, this compound (GCA) binds to the Prohibitin-2 (PHB2) receptor, activating the PAK1-NF-κB signaling pathway. This leads to an inflammatory response, contributing to insulin resistance.

GCA_Adipocyte_Signaling GCA This compound (GCA) PHB2 PHB2 Receptor GCA->PHB2 Binds PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates Inflammation Adipocyte Inflammation NFkB->Inflammation Promotes InsulinResistance Insulin Resistance Inflammation->InsulinResistance Leads to

This compound-mediated signaling in adipocytes.
This compound in Skeletal Aging

In the bone marrow, this compound secreted by immune cells binds to the plexin-b2 receptor on mesenchymal stromal cells, influencing their differentiation and contributing to skeletal aging.

GCA_Bone_Signaling ImmuneCell Aged Immune Cell (Macrophage/Neutrophil) GCA This compound (GCA) ImmuneCell->GCA Secretes PlexinB2 Plexin-B2 Receptor GCA->PlexinB2 Binds MSC Mesenchymal Stromal Cell MSC->PlexinB2 Osteogenesis Osteogenesis (Bone Formation) PlexinB2->Osteogenesis Represses Adipogenesis Adipogenesis (Fat Formation) PlexinB2->Adipogenesis Promotes Experimental_Workflow cluster_mice Mouse Cohorts cluster_phenotyping Phenotypic Analysis cluster_data Data Acquisition & Analysis WT Wild-Type (WT) Mice Inflammation LPS-Induced Shock WT->Inflammation Immune Neutrophil Adhesion Assay WT->Immune Metabolism High-Fat Diet Metabolic Tests WT->Metabolism Skeletal Aged Bone Analysis WT->Skeletal KO This compound KO (Gca-/-) Mice KO->Inflammation KO->Immune KO->Metabolism KO->Skeletal Survival Survival Curves Inflammation->Survival AdhesionQuant Adhesion Quantification Immune->AdhesionQuant MetabolicData Glucose/Insulin Levels Metabolism->MetabolicData BoneMetrics Micro-CT/Histomorphometry Skeletal->BoneMetrics

References

Unraveling the Role of Grancalcin in Disease: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Grancalcin's function in skeletal aging, obesity-induced insulin (B600854) resistance, and neutrophil adhesion, this guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed protocols, and validated signaling pathways. This compound, a calcium-binding protein, has emerged as a significant modulator in various pathological conditions, making it a potential therapeutic target.

This guide synthesizes findings from key studies to offer a clear comparison of this compound's role across different disease models. Quantitative data is presented in structured tables for easy interpretation, and detailed experimental methodologies are provided to support the reproducibility of the findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the molecular mechanisms at play.

This compound in Skeletal Aging and Osteoporosis

Recent studies have identified this compound as a key secreted factor from senescent immune cells that promotes skeletal aging.[1][2] In aged individuals, pro-inflammatory immune cells such as macrophages and neutrophils accumulate in the bone marrow and secrete this compound. This secreted this compound then acts on bone marrow mesenchymal stromal cells (BMSCs) to suppress bone formation and promote fat accumulation, contributing to the pathology of age-related osteoporosis.[1][2]

Comparative Analysis of Experimental Models
Experimental ModelKey FindingsQuantitative Data Highlights
This compound Knockout (KO) Mice Genetic deletion of this compound in neutrophils and macrophages leads to a delay in skeletal aging.[1][2]Specific bone mineral density (BMD) data is not readily available in the abstracts. However, qualitative improvements in bone health were observed.
Recombinant this compound Injection Injection of recombinant this compound into young mice was sufficient to induce premature skeletal aging.[1][2]Quantitative data on the extent of premature aging (e.g., changes in bone turnover markers) is not detailed in the abstracts.
This compound-Neutralizing Antibody Treatment of older mice with a this compound-neutralizing antibody improved bone health.[1][2]The degree of improvement in bone health parameters (e.g., increase in bone formation markers) is not specified in the initial search results.
Signaling Pathway in Skeletal Aging

This compound exerts its effects on BMSCs by binding to the Plexin-B2 receptor. This interaction partially inactivates downstream signaling pathways, leading to the repression of osteogenesis (bone formation) and the promotion of adipogenesis (fat cell formation).[1][2]

Grancalcin_Skeletal_Aging This compound This compound PlexinB2 Plexin-B2 Receptor This compound->PlexinB2 Binds to DownstreamSignaling Downstream Signaling PlexinB2->DownstreamSignaling Partially Inactivates Osteogenesis Osteogenesis DownstreamSignaling->Osteogenesis Represses Adipogenesis Adipogenesis DownstreamSignaling->Adipogenesis Promotes

This compound-Plexin-B2 signaling in skeletal aging.

This compound in Obesity-Induced Insulin Resistance

In the context of obesity, this compound secreted by myeloid-derived immune cells has been shown to instigate adipose tissue inflammation and insulin resistance.[3] GCA+ immune cells accumulate in the bone marrow during obesity and release this compound into circulation. This circulating this compound then targets adipocytes, promoting an inflammatory response and impairing insulin sensitivity.[3]

Comparative Analysis of Experimental Models
Experimental ModelKey FindingsQuantitative Data Highlights
Myeloid-Specific this compound KO Mice Genetic deletion of this compound in myeloid cells attenuates metabolic dysfunction in obese mice.[3]Specific data from glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are needed for a complete quantitative comparison.
Recombinant this compound Injection Injection of recombinant this compound into mice causes adipose tissue inflammation and insulin resistance.[3]Quantitative measures of inflammation (e.g., cytokine levels) and insulin resistance are not detailed in the initial search results.
This compound-Neutralizing Antibody Administration of a this compound-neutralizing antibody improves adipose tissue inflammation and insulin sensitivity in obese mice.[3]The percentage improvement in insulin sensitivity and reduction in inflammatory markers is not specified in the abstracts.
Signaling Pathway in Obesity-Induced Insulin Resistance

This compound binds to the Prohibitin-2 (PHB2) receptor on adipocytes. This binding activates the PAK1-NF-κB signaling pathway, which in turn provokes both innate and adaptive immune responses within the adipose tissue, leading to the infiltration of inflammatory immune cells and subsequent insulin resistance.[3]

Grancalcin_Obesity This compound This compound PHB2 Prohibitin-2 Receptor This compound->PHB2 Binds to PAK1 PAK1 PHB2->PAK1 Activates NFkB NF-κB PAK1->NFkB Activates ImmuneResponse Innate & Adaptive Immune Response NFkB->ImmuneResponse Provokes Inflammation Adipose Tissue Inflammation ImmuneResponse->Inflammation InsulinResistance Insulin Resistance Inflammation->InsulinResistance

This compound-PHB2-PAK1-NF-κB signaling in obesity.

This compound in Neutrophil Adhesion

This compound is highly expressed in neutrophils and has been implicated in their adhesion to the extracellular matrix protein fibronectin.[4][5] This function is crucial for the recruitment of neutrophils to sites of inflammation.

Comparative Analysis of Experimental Models
Experimental ModelKey FindingsQuantitative Data Highlights
This compound-Deficient Neutrophils Adhesion of this compound-deficient neutrophils to fibronectin was significantly decreased.[4][5]Adhesion to fibronectin was decreased by 60%.[4][5] Formation of focal adhesion complexes was impaired by 89%, and cell spreading was impaired by 38%.[4][5]
Wild-Type Neutrophils Normal adhesion to fibronectin and other extracellular matrix proteins.Baseline adhesion levels serve as the control for comparison.
Experimental Workflow for Neutrophil Adhesion Assay

The following diagram illustrates a typical workflow for a neutrophil adhesion assay to study the role of this compound.

Neutrophil_Adhesion_Workflow cluster_plate_prep Plate Preparation cluster_neutrophil_prep Neutrophil Preparation cluster_adhesion_assay Adhesion Assay cluster_analysis Analysis CoatWells Coat wells with fibronectin SeedNeutrophils Seed neutrophils onto coated wells CoatWells->SeedNeutrophils IsolateNeutrophils Isolate neutrophils from wild-type and this compound KO mice IsolateNeutrophils->SeedNeutrophils Incubate Incubate SeedNeutrophils->Incubate Wash Wash unbound cells Incubate->Wash QuantifyAdhesion Quantify adherent cells Wash->QuantifyAdhesion Compare Compare adhesion between wild-type and KO neutrophils QuantifyAdhesion->Compare

Workflow for a neutrophil adhesion assay.

Experimental Protocols

Generation of this compound Knockout Mice

The generation of this compound-deficient mice is a crucial tool for studying its in vivo function. A common method involves using CRISPR/Cas9 gene-editing technology.[1][6][7]

Detailed Protocol Outline:

  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the this compound (Gca) gene. Synthesize the gRNAs and the Cas9 nuclease.

  • Zygote Microinjection: Microinject the gRNA and Cas9 mRNA or protein into the pronucleus or cytoplasm of fertilized mouse eggs.

  • Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.

  • Genotyping: Screen the resulting pups for the desired genetic modification using PCR and sequencing to identify founder mice with the this compound gene knockout.

  • Breeding: Establish a colony of this compound knockout mice by breeding the founder mice.

Production and Application of this compound-Neutralizing Antibodies

Polyclonal antibodies that can neutralize the activity of this compound are valuable for therapeutic studies.[8][9][10]

Detailed Protocol Outline:

  • Antigen Preparation: Produce and purify recombinant this compound protein to be used as the antigen.

  • Animal Immunization: Immunize an appropriate animal model (e.g., rabbit, goat) with the recombinant this compound protein mixed with an adjuvant. Administer booster injections to elicit a strong immune response.

  • Serum Collection and Antibody Purification: Collect blood from the immunized animal and isolate the serum. Purify the this compound-specific polyclonal antibodies from the serum using affinity chromatography.

  • Neutralization Assay: Validate the neutralizing activity of the purified antibodies in vitro. This can be done by assessing the ability of the antibody to block this compound-induced effects in cell-based assays (e.g., inhibition of this compound's effect on BMSC differentiation).

  • In Vivo Application: Administer the neutralizing antibody to mouse models of disease (e.g., aged mice or obese mice) to evaluate its therapeutic potential.

This comparative guide provides a solid foundation for researchers interested in the role of this compound in various disease models. The provided data summaries, signaling pathway diagrams, and detailed experimental outlines are intended to facilitate further investigation into this promising therapeutic target.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Grancalcin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount for maintaining a safe and compliant laboratory environment. While specific disposal guidelines for grancalcin, a calcium-binding protein, are not explicitly detailed in regulatory documents, a comprehensive approach based on general best practices for non-hazardous, biologically-derived materials ensures safety and minimizes environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, fostering a culture of safety and responsibility in your laboratory.

I. Hazard Identification and Risk Assessment

This compound is a protein and is generally not considered a hazardous substance.[1] However, it is crucial to consider the entire composition of the waste, including buffers, media, or any other chemicals used in the experimental protocol. A thorough risk assessment of the complete waste stream is the first step in determining the appropriate disposal method.

II. Disposal of Liquid this compound Waste

Liquid waste containing this compound, such as experimental buffers and cell culture media, should be inactivated before disposal to denature the protein and eliminate any potential biological activity.

Experimental Protocol for Chemical Inactivation of Liquid Waste:

  • Personal Protective Equipment (PPE): Before initiating the disposal process, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Containment: Perform all inactivation procedures within a chemical fume hood to prevent inhalation of any aerosols or vapors.

  • Selection of Inactivating Agent: A freshly prepared 10% solution of sodium hypochlorite (B82951) (bleach) is a commonly used and effective method for decontaminating biological materials.[2]

  • Inactivation Procedure:

    • Carefully add the 10% bleach solution to the liquid this compound waste to achieve a final concentration of at least 1% bleach.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2]

  • Neutralization and Disposal: After inactivation, neutralize the bleach solution if required by your institution's Environmental Health and Safety (EHS) guidelines. The treated liquid can then typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[2][3]

III. Disposal of Solid this compound Waste

Solid waste contaminated with this compound, including pipette tips, centrifuge tubes, gels, and gloves, must also be decontaminated prior to disposal.

Experimental Protocol for Decontamination of Solid Waste:

  • Segregation: Collect all solid waste contaminated with this compound in a designated and clearly labeled biohazard bag.[4]

  • Autoclaving (Recommended Method):

    • Autoclaving is a highly effective method for sterilizing solid biological waste.[2][5]

    • Place the sealed biohazard bag in a secondary, leak-proof, and autoclavable container.

    • Autoclave the waste following your institution's standard operating procedures. General parameters are provided in the table below.

    • After autoclaving and allowing the waste to cool, it can typically be disposed of in the regular municipal waste stream, as per institutional policy.[5]

  • Chemical Inactivation (Alternative Method):

    • If an autoclave is not available, immerse the contaminated solid waste in a 10% bleach solution for at least 30 minutes.[2]

    • After inactivation, decant the bleach solution (following liquid waste disposal procedures) and rinse the solid waste with water.

    • The decontaminated solid waste can then be disposed of in the appropriate laboratory waste stream.[2]

Quantitative Data for Disposal Procedures

ParameterLiquid Waste InactivationSolid Waste Autoclaving
Method Chemical InactivationSteam Sterilization
Agent/Setting 10% Sodium Hypochlorite (Bleach)121°C (250°F)
Concentration/Pressure Final concentration of 1%15 psi
Contact/Cycle Time Minimum 30 minutesMinimum 30 minutes

This compound Disposal Workflow

Grancalcin_Disposal_Workflow Start This compound Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Liquid_Waste Liquid Waste (e.g., buffers, media) Waste_Type->Liquid_Waste Liquid Solid_Waste Solid Waste (e.g., tips, tubes, gels) Waste_Type->Solid_Waste Solid Inactivate_Liquid Chemical Inactivation (10% Bleach, 30 min) Liquid_Waste->Inactivate_Liquid Segregate_Solid Segregate in Biohazard Bag Solid_Waste->Segregate_Solid Neutralize Neutralize (if required) Inactivate_Liquid->Neutralize Drain_Disposal Dispose via Sanitary Sewer with copious water Neutralize->Drain_Disposal Yes Neutralize->Drain_Disposal No Decontaminate_Solid Decontaminate Segregate_Solid->Decontaminate_Solid Autoclave Autoclave (121°C, 15 psi, 30 min) Decontaminate_Solid->Autoclave Autoclave Available Chemical_Inactivation_Solid Chemical Inactivation (10% Bleach, 30 min) Decontaminate_Solid->Chemical_Inactivation_Solid No Autoclave Municipal_Waste Dispose in Municipal Waste Autoclave->Municipal_Waste Chemical_Inactivation_Solid->Municipal_Waste

Caption: Decision workflow for the proper disposal of this compound waste.

By implementing these procedures, your laboratory can ensure the safe and responsible management of this compound waste, contributing to a secure research environment and upholding the highest standards of laboratory practice. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for compliance with local and national regulations.

References

Personal protective equipment for handling grancalcin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of grancalcin. The following procedural guidance is intended to ensure the safe execution of laboratory operations involving this protein.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to minimize any potential risks. The following personal protective equipment is required when handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesSingle-use gloves should be worn at all times. If contact with the this compound solution occurs, remove gloves, wash hands, and don a new pair.
Eye Protection Safety glasses with side shieldsTo protect against accidental splashes of this compound solutions or aerosols.
Body Protection Laboratory coatA clean, buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If weighing lyophilized powder or if there is a risk of aerosolization, a fume hood should be used.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage of Lyophilized this compound:
ConditionTemperatureDuration
Long-term-20°C to -80°CUp to one year
Short-termRoom temperatureUp to three weeks
Reconstitution and Storage of this compound Solutions:
  • Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute with sterile, distilled water to a concentration of at least 100 µg/mL.

  • Short-term Storage: Reconstituted this compound can be stored at 4-8°C for up to one week.

  • Long-term Storage: For storage longer than one week, it is recommended to add a carrier protein (such as 0.1% BSA) and store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Spill and Disposal Procedures

Spill Management

In the event of a this compound spill, follow these steps:

  • Alert personnel: Inform others in the immediate area of the spill.

  • Containment: Cover the spill with absorbent material (e.g., paper towels).

  • Decontamination: Gently pour a 10% bleach solution or another appropriate laboratory disinfectant over the absorbent material, working from the outside in.

  • Wait time: Allow a contact time of at least 15-20 minutes.

  • Cleanup: Wearing gloves, carefully collect the absorbent material and any contaminated items and place them in a designated biohazard bag.

  • Final cleaning: Wipe the spill area again with disinfectant.

  • Hand hygiene: Remove gloves and wash hands thoroughly with soap and water.

Disposal Plan

As a non-hazardous biological material, this compound waste should be handled as follows:

  • Liquid Waste: Non-contaminated, diluted this compound solutions can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: Contaminated items such as pipette tips, tubes, and absorbent materials should be placed in a biohazard bag and disposed of according to your institution's biological waste procedures, which may include autoclaving before final disposal.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Neutrophil Adhesion Assay to Fibronectin

This protocol is adapted from studies demonstrating this compound's role in neutrophil adhesion.[1][2]

Materials:

  • Human neutrophils

  • Fibronectin

  • 96-well plates

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES

  • Calcein-AM (for fluorescent labeling)

  • Fluorescence microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with fibronectin (5 µg/mL in PBS) and incubate for 2 hours at room temperature. Wash the wells with PBS.

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard density gradient centrifugation method.

  • Cell Labeling (Optional): For fluorescent detection, incubate the isolated neutrophils with 5 µM Calcein-AM for 60 minutes at room temperature, followed by washing with PBS.

  • Adhesion: Seed the neutrophils (1 x 10^6 cells/mL in HBSS/HEPES) into the fibronectin-coated wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-30 minutes to allow for adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Microscopy: If not labeled, visualize and count the adherent cells in multiple fields of view using a phase-contrast microscope.

    • Fluorescence: If labeled with Calcein-AM, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~538 nm).

Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

This protocol provides a general framework for identifying proteins that interact with this compound within a cell lysate.

Materials:

  • Cell lysate containing this compound and potential binding partners

  • Anti-grancalcin antibody

  • Protein A/G-agarose or magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Antibody Incubation: Add the anti-grancalcin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immunocomplex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling pathways involving this compound.

Grancalcin_TLR9_Signaling cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 binds Grancalcin_TLR9 This compound-TLR9 Complex TLR9->Grancalcin_TLR9 MyD88 MyD88 Grancalcin_TLR9->MyD88 activates This compound This compound This compound->Grancalcin_TLR9 IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB MAPK MAPK MyD88->MAPK IRF7_n Nuclear IRF7 IRF7->IRF7_n translocates NFkB_n Nuclear NF-κB NFkB->NFkB_n translocates Gene_Expression Type I IFN & Cytokine Production IRF7_n->Gene_Expression NFkB_n->Gene_Expression

Caption: this compound interaction with TLR9 in the endosome, leading to downstream signaling.

Grancalcin_Adipocyte_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHB2 Prohibitin-2 (PHB2) Receptor This compound->PHB2 binds PAK1 PAK1 PHB2->PAK1 activates NFkB NF-κB PAK1->NFkB activates NFkB_n Nuclear NF-κB NFkB->NFkB_n translocates Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: this compound signaling in adipocytes via the PHB2 receptor and PAK1-NF-κB pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.